molecular formula C41H62N12O11 B1684583 Angiotensin (1-7) CAS No. 51833-78-4

Angiotensin (1-7)

Cat. No.: B1684583
CAS No.: 51833-78-4
M. Wt: 899.0 g/mol
InChI Key: PVHLMTREZMEJCG-GDTLVBQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angiotensin (1-7) (Ang-(1-7)) is an endogenous heptapeptide hormone of the protective arm of the Renin-Angiotensin System (RAS), known for its role in counterbalancing the effects of the classical Ang II-AT1R axis . This peptide exerts a wide range of physiological effects through its interaction with the G-protein-coupled Mas receptor (MasR), leading to vasodilation through the stimulation of nitric oxide (NO) and prostaglandin release . Its core research value lies in its potent anti-inflammatory, anti-fibrotic, and anti-oxidant activities, making it a compelling target for investigation in various disease models . Research indicates that Angiotensin (1-7) has significant cardioprotective properties, including anti-hypertrophic effects and the ability to improve both cardiovascular and metabolic functions in models of obesity hypertension . In the nervous system, emerging evidence highlights its neuroprotective potential, as activation of Ang-(1-7) pathways can reduce inflammation and oxidative stress associated with age-related cognitive decline and neurocognitive disorders . Furthermore, its anti-fibrotic actions are being explored in the context of pulmonary and renal fibrosis, where it antagonizes the pro-fibrotic effects of Ang II . Beyond cardiometabolic and neurological research, Angiotensin (1-7) and its non-peptide MasR agonist AVE 0991 are also being studied in oncology research, showing promising inhibitory effects on the motility and invasion of certain breast cancer cell lines . The peptide is formed primarily from the cleavage of Ang II by the enzyme ACE2, and it is metabolized by enzymes including ACE and dipeptidyl peptidase 3 (DPP 3) . This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHLMTREZMEJCG-GDTLVBQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62N12O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39386-80-6, 51833-78-4
Record name Angiotensin II, des-phe(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039386806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin I (1-7)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin 1-7
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11720
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

The Discovery and History of Angiotensin (1-7): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling a Counter-Regulatory Axis within the Renin-Angiotensin System

Introduction

For decades, the Renin-Angiotensin System (RAS) was primarily understood as a linear cascade culminating in the production of the potent vasoconstrictor, Angiotensin II (Ang II). However, the discovery of Angiotensin (1-7) [Ang-(1-7)] in 1988 marked a paradigm shift, revealing a counter-regulatory axis with multifaceted physiological roles.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and key experimental milestones that have shaped our understanding of Ang-(1-7), tailored for researchers, scientists, and drug development professionals.

A Historical Timeline: From Obscurity to a Key Player

The journey to understanding Ang-(1-7) was not a singular event but a gradual unraveling of the complexities of the RAS. Initially considered an inactive metabolite of Ang II, its biological significance was progressively established through a series of pivotal discoveries.[3][4]

Table 1: Key Milestones in the Discovery and History of Angiotensin (1-7)

YearDiscovery/EventKey Researchers/PublicationsSignificance
1988 First identification of Ang-(1-7) as a primary product of Angiotensin I metabolism in the brain, independent of ACE.Santos et al.Challenged the conventional view of the RAS cascade and suggested alternative enzymatic pathways.[2][4]
1988 First report of a biological action of Ang-(1-7): the release of vasopressin from rat hypothalamo-neurohypophyseal explants.Schiavone et al.Provided the initial evidence that Ang-(1-7) was a biologically active peptide.[5]
1994 Development of A-779, a selective antagonist for the Ang-(1-7) receptor.Santos et al.A crucial pharmacological tool that enabled the specific investigation of Ang-(1-7)'s effects and pointed towards a unique receptor.[4]
2000 Discovery of Angiotensin-Converting Enzyme 2 (ACE2) as a major enzyme responsible for the formation of Ang-(1-7) from Ang II.Tipnis et al. and Donoghue et al.Identified a key enzymatic pathway for Ang-(1-7) production and established the ACE2/Ang-(1-7) axis.[2][6]
2003 Identification of the G protein-coupled receptor Mas as the functional receptor for Ang-(1-7).Santos et al.Provided the molecular basis for the physiological actions of Ang-(1-7) and solidified the concept of the ACE2/Ang-(1-7)/Mas axis.[4][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to Ang-(1-7) binding and its physiological effects, providing a reference for experimental design and interpretation.

Table 2: Angiotensin (1-7) Receptor Binding Affinities

LigandReceptorCell Type/TissueKd (nM)Reference
125I-Ang-(1-7)MasMas-transfected CHO cells~1.15[8]
125I-Ang-(1-7)Mas (in presence of B2R)B2R-MasR-transfected cells~0.14[8]
125I-Ang-(1-7)AT1-Ki = 8.0 ± 3.2[9]
125I-Ang-(1-7)Macrophages (THP-1)-~250[10]

Table 3: Dose-Dependent Physiological Effects of Angiotensin (1-7)

EffectModel SystemDose RangeObserved EffectReference
AntidiuresisWater-loaded rats40 pmol/100g BWDecreased urine output[11]
Vasodilation (Forearm Blood Flow)Hypertensive patientsIntrarenal infusionDose-dependent increase in blood flow[12]
Change in Intracellular Ca2+Proximal tubules10-12 M - 10-6 MBiphasic effect on [Ca2+]i[13]
Arachidonic Acid ReleaseMas-transfected CHO cells10-11 M - 10-6 MConcentration-dependent increase[7]
Glomerulosclerosis ReductionNephritic rats144 - 576 µg/kg/dayDose-dependent reduction[14]
Antithrombotic EffectSpontaneously Hypertensive Rats10 - 100 µg/kg (oral)Acute antithrombotic effect[15]

Key Experimental Protocols

This section provides detailed methodologies for seminal experiments that were crucial in the discovery and characterization of Ang-(1-7).

Protocol 1: Identification and Quantification of Angiotensin-(1-7)

This protocol outlines the general steps for identifying and quantifying Ang-(1-7) from biological samples using High-Performance Liquid Chromatography (HPLC) coupled with Radioimmunoassay (RIA) or Mass Spectrometry (MS).

1. Sample Collection and Preparation:

  • Collect blood or tissue samples in the presence of a cocktail of protease inhibitors to prevent the degradation of angiotensin peptides.[16][17]
  • For plasma, centrifuge the blood and separate the plasma.
  • For tissues, homogenize the tissue in an appropriate buffer.
  • Perform solid-phase extraction (e.g., using C18 Sep-Pak cartridges) to purify and concentrate the angiotensin peptides.[3]

2. High-Performance Liquid Chromatography (HPLC):

  • Use a reverse-phase C18 column for the separation of angiotensin peptides.
  • Employ a linear gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., containing trifluoroacetic acid) to elute the peptides.
  • Collect fractions corresponding to the retention time of a synthetic Ang-(1-7) standard.

3. Quantification:

  • Radioimmunoassay (RIA):
  • Use a specific antibody raised against Ang-(1-7).[16]
  • Incubate the HPLC fractions with the antibody and a radiolabeled Ang-(1-7) tracer (e.g., 125I-Ang-(1-7)).
  • Separate the antibody-bound and free tracer and quantify the radioactivity.
  • Generate a standard curve using known concentrations of synthetic Ang-(1-7) to determine the concentration in the samples.
  • Mass Spectrometry (MS):
  • Analyze the HPLC eluate using a mass spectrometer (e.g., Q-ToF or triple quadrupole).[3]
  • Identify Ang-(1-7) based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
  • Quantify the peptide by comparing the peak area or ion count to that of a known amount of a stable isotope-labeled internal standard.[3]

Protocol 2: Measurement of ACE2 Activity

This protocol describes a fluorometric assay to measure the enzymatic activity of ACE2 in converting Ang II to Ang-(1-7).

1. Reagents and Materials:

  • Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH).[18][19]
  • Recombinant human or mouse ACE2 for standard curve generation.
  • ACE2 inhibitor (e.g., MLN-4760) for specificity control.[18]
  • Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2).
  • 96-well black microplate.
  • Fluorescence microplate reader.

2. Assay Procedure:

  • Prepare a standard curve using serial dilutions of recombinant ACE2.
  • Add the biological sample (e.g., plasma, tissue homogenate) or ACE2 standard to the wells of the microplate.
  • To a parallel set of wells, add the ACE2 inhibitor to determine non-specific fluorescence.
  • Add the fluorogenic substrate to all wells to initiate the reaction.
  • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission).[18]

3. Data Analysis:

  • Subtract the background fluorescence (wells with substrate but no enzyme).
  • Subtract the fluorescence of the inhibitor-treated samples from the total fluorescence to obtain ACE2-specific activity.
  • Calculate the ACE2 activity in the samples by interpolating from the standard curve.

Protocol 3: Vasopressin Release Assay

This protocol details an in vitro method to assess the effect of Ang-(1-7) on the release of arginine vasopressin (AVP) from hypothalamo-neurohypophyseal explants.

1. Preparation of Hypothalamo-Neurohypophyseal System (HNS) Explants:

  • Dissect the HNS from rats, including the hypothalamus, pituitary stalk, and posterior pituitary.
  • Place the explants in a perifusion chamber and perifuse with a physiological buffer (e.g., Earle's balanced salt solution) at a constant flow rate.[5]

2. Experimental Procedure:

  • After an equilibration period, collect baseline fractions of the perifusate.
  • Add Ang-(1-7) at various concentrations to the perifusion medium for a defined period.
  • Collect fractions during and after the exposure to Ang-(1-7).
  • To test for receptor specificity, co-administer Ang-(1-7) with a Mas receptor antagonist (e.g., A-779).

3. Vasopressin Quantification:

  • Extract AVP from the collected fractions using solid-phase extraction (e.g., phenylsilylsilica cartridges).[5]
  • Quantify the AVP concentration in the extracts using a specific radioimmunoassay (RIA) for AVP.

Signaling Pathways and Logical Relationships

The discovery of the ACE2/Ang-(1-7)/Mas axis revealed a complex signaling network that often counteracts the classical ACE/Ang II/AT1R pathway. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

Angiotensin_Formation_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII Ang1_9 Angiotensin (1-9) AngI->Ang1_9 Ang1_7 Angiotensin (1-7) AngI->Ang1_7 AngII->Ang1_7 Ang1_9->Ang1_7 Renin Renin Renin->AngI ACE ACE ACE->AngII ACE->Ang1_7 ACE2 ACE2 ACE2->Ang1_9 ACE2->Ang1_7 NEP_PEP NEP/PEP NEP_PEP->Ang1_7

Caption: Formation pathways of Angiotensin (1-7).

Ang1_7_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang1_7 Angiotensin (1-7) MasR Mas Receptor Ang1_7->MasR Binds G_protein G Protein MasR->G_protein Activates PI3K PI3K G_protein->PI3K Activates Anti_inflammatory Anti-inflammatory Effects G_protein->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects G_protein->Anti_fibrotic Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/Activates NO Nitric Oxide eNOS->NO Produces cGMP cGMP NO->cGMP Stimulates Guanylate Cyclase to produce PKG PKG cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation

Caption: Angiotensin (1-7) signaling via the Mas receptor.

Experimental_Workflow_Quantification start Biological Sample (Blood/Tissue) step1 Sample Preparation (with Protease Inhibitors) start->step1 step2 Solid-Phase Extraction (C18 Cartridge) step1->step2 step3 HPLC Separation (Reverse-Phase C18) step2->step3 step4a Radioimmunoassay (RIA) step3->step4a step4b Mass Spectrometry (MS) step3->step4b end Quantification of Ang-(1-7) step4a->end step4b->end

Caption: Experimental workflow for Ang-(1-7) quantification.

Conclusion

The discovery of Angiotensin (1-7) and its associated signaling pathway, the ACE2/Ang-(1-7)/Mas axis, has fundamentally reshaped our understanding of the Renin-Angiotensin System. No longer viewed as a simple linear cascade, the RAS is now appreciated as a complex and finely balanced system with both pressor and depressor arms. The vasodilatory, anti-inflammatory, and anti-fibrotic actions of Ang-(1-7) stand in stark contrast to the effects of Ang II, highlighting its therapeutic potential for a range of cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the key historical discoveries, quantitative data, and experimental methodologies that have been instrumental in elucidating the crucial role of this once-overlooked peptide. Continued research into the intricate signaling and regulatory mechanisms of the ACE2/Ang-(1-7)/Mas axis holds significant promise for the development of novel therapeutic strategies.

References

Angiotensin (1-7) mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Angiotensin (1-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular tone.[1] Historically, the RAS was viewed as a linear pathway culminating in the production of Angiotensin II (Ang II), the system's primary effector, which mediates its well-known vasoconstrictor, pro-inflammatory, and proliferative effects through the Angiotensin II Type 1 (AT1) receptor.[1][2] However, the discovery of Angiotensin-Converting Enzyme 2 (ACE2), the heptapeptide (B1575542) Angiotensin (1-7) [Ang-(1-7)], and its cognate Mas receptor (MasR) has revolutionized this understanding.[1][2][3] It is now established that the RAS comprises two opposing arms: the classical ACE/Ang II/AT1R axis and a counter-regulatory, protective axis consisting of ACE2/Ang-(1-7)/MasR.[2][4][5] This protective arm generally opposes the detrimental effects of the classical axis, presenting a promising therapeutic target for a multitude of diseases.[2][4] This guide provides a detailed examination of the molecular mechanisms of Ang-(1-7), its physiological consequences, and the experimental methodologies used to elucidate its function.

Synthesis and Metabolism of Angiotensin (1-7)

Ang-(1-7) is an endogenous heptapeptide that is a key product of the protective arm of the RAS.[2][6] Its formation occurs through several enzymatic pathways, primarily involving the processing of Ang I and Ang II.

  • From Angiotensin II: The most efficient pathway for Ang-(1-7) generation is the cleavage of Ang II by ACE2.[3][7][8][9] ACE2, a homolog of ACE, functions as a carboxypeptidase that removes a single C-terminal amino acid from Ang II to produce Ang-(1-7).[8][10]

  • From Angiotensin I: Ang-(1-7) can also be generated from Ang I, bypassing the formation of Ang II. This can occur via the action of enzymes such as neprilysin (NEP), prolylendopeptidase (PEP), or thimet oligopeptidase (TOP).[6][9][11] Alternatively, ACE2 can first cleave Ang I to Angiotensin (1-9), which is then converted to Ang-(1-7) by ACE.[2]

The primary route of degradation for Ang-(1-7) is its cleavage by ACE, which acts as a dipeptidyl carboxypeptidase to form the inactive pentapeptide Angiotensin (1-5).[12] This metabolic role of ACE means that ACE inhibitors not only block the production of Ang II but also increase the bioavailability of Ang-(1-7) by preventing its breakdown.[12]

G AngI Angiotensin I AngII Angiotensin II AngI->AngII   ACE Ang17 Angiotensin (1-7) AngI->Ang17   NEP, etc. Ang19 Angiotensin (1-9) AngI->Ang19   ACE2 AngII->Ang17   ACE2 AT1R AT1 Receptor AngII->AT1R Ang15 Angiotensin (1-5) (Inactive) Ang17->Ang15 Metabolism ACE MasR Mas Receptor Ang17->MasR Ang19->Ang17   ACE Effects_Depressor Vasodilation, Anti-inflammatory, Antiproliferative MasR->Effects_Depressor Effects_Pressor Vasoconstriction, Inflammation, Proliferation AT1R->Effects_Pressor ACE ACE ACE2 ACE2 NEP_et_al NEP, TOP, PEP

Synthesis and Metabolism of Angiotensin (1-7).

The Core Mechanism: Mas Receptor Signaling

The vast majority of Ang-(1-7)'s biological effects are mediated through its binding to the Mas receptor (MasR), a class A G protein-coupled receptor (GPCR).[3][9][13] Activation of MasR initiates a cascade of intracellular signaling events that collectively oppose the pathways activated by the Ang II/AT1R axis.

Key downstream signaling pathways include:

  • PI3K/Akt/eNOS Pathway: In cardiomyocytes and endothelial cells, Ang-(1-7) binding to MasR activates the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[13][14] This leads to the phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS), resulting in the production of Nitric Oxide (NO).[14][15] NO is a potent vasodilator and plays a crucial role in mediating the cardiovascular protective effects of Ang-(1-7).[9][15]

  • Inhibition of MAP Kinase Pathways: Ang-(1-7) frequently exerts antiproliferative effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly Extracellular signal-Regulated Kinases 1/2 (ERK1/2) and p38 MAPK.[10][16][17] In vascular smooth muscle cells, Ang-(1-7) prevents Ang II-induced ERK1/2 phosphorylation by stimulating MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates ERK1/2.[16]

  • Anti-inflammatory Signaling: Ang-(1-7) demonstrates potent anti-inflammatory properties by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[7][13] This suppression reduces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[11][17] Additionally, Ang-(1-7) can inhibit NADPH oxidase, a key source of reactive oxygen species (ROS), thereby reducing oxidative stress which is a major driver of inflammation.[7]

  • Phospholipase A2 Activation: In the brain, Ang-(1-7) can stimulate phospholipase A2, leading to the release of arachidonic acid, which contributes to NO generation and neuroprotection.[13]

G Ang17 Angiotensin (1-7) MasR Mas Receptor (MasR) Ang17->MasR PI3K PI3K MasR->PI3K Activates MKP1 MKP-1 MasR->MKP1 Activates NADPH NADPH Oxidase MasR->NADPH Inhibits NFkB NF-κB Activation MasR->NFkB Inhibits Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Activates) NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation ERK p-ERK1/2 MKP1->ERK Dephosphorylates Proliferation Cell Proliferation ERK->Proliferation ROS ROS Production NADPH->ROS Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Angiotensin (1-7) Signaling via the Mas Receptor.

Alternative and Interacting Mechanisms

While MasR is the primary mediator of Ang-(1-7) action, emerging evidence suggests more complex interactions within the RAS.

  • Biased Agonism at the AT1 Receptor: Ang-(1-7) can bind to the AT1 receptor, but it acts as a biased agonist.[4][18] Instead of activating the classical G-protein signaling pathway that leads to vasoconstriction, Ang-(1-7) binding preferentially recruits β-arrestin-2.[18] This β-arrestin-mediated signaling can be cardioprotective and contributes to vasorelaxation, representing a novel mechanism by which Ang-(1-7) counteracts Ang II at its own receptor.[18]

  • AT1R-MasR Heterodimerization: It has been proposed that Ang-(1-7) may promote the formation of heterodimers between the Mas receptor and the AT1 receptor.[10] This interaction could functionally antagonize AT1R signaling, providing another layer of regulation.

  • Interaction with AT2 Receptors: Some studies have suggested that certain effects of Ang-(1-7), particularly in the kidney, may involve interactions with the Angiotensin II Type 2 (AT2) receptor, although this is less well-characterized than its action at MasR and AT1R.[19][20]

G cluster_0 Classical Axis cluster_1 Protective Axis cluster_2 Biased Agonism AngII Angiotensin II AT1R_G AT1 Receptor AngII->AT1R_G Gprotein Gq/i Protein Activation AT1R_G->Gprotein Ang17_Mas Angiotensin (1-7) MasR Mas Receptor Ang17_Mas->MasR Protective Protective Signaling (e.g., NO production) MasR->Protective Ang17_AT1R Angiotensin (1-7) AT1R_B AT1 Receptor Ang17_AT1R->AT1R_B Barr2 β-arrestin-2 Recruitment AT1R_B->Barr2

Interplay of Angiotensin (1-7) with RAS Receptors.

Physiological Effects and Downstream Consequences

The molecular actions of Ang-(1-7) translate into a wide array of protective physiological effects across multiple organ systems.

Cardiovascular System

Ang-(1-7) is broadly cardioprotective and vasculoprotective. Its effects include:

  • Vasodilation: It induces vasodilation in various vascular beds, including coronary, renal, and mesenteric arteries, contributing to a reduction in blood pressure.[12][21]

  • Anti-hypertrophic and Anti-fibrotic Effects: Ang-(1-7) directly blunts cardiac remodeling in response to hypertensive challenges.[10][22][23] It prevents cardiomyocyte hypertrophy and reduces cardiac fibrosis by inhibiting pro-fibrotic signaling pathways and downregulating ERK1/2 pathways.[10][21]

  • Anti-arrhythmogenic Properties: The peptide has been shown to have protective effects against cardiac arrhythmias.[21]

Parameter Control (Ang II Infusion) Ang-(1-7) Treatment (Ang II Infusion) Effect of Ang-(1-7) Reference
Ventricular Weight / Body Weight~20% increaseSignificantly diminished increaseAttenuated Hypertrophy[10]
Cardiac Fibrosis>2-fold increase~50% reduction vs. ControlReduced Fibrosis[10]
p-c-Src ActivationIncreasedSignificantly reducedInhibition[10]
p-p38 MAPK ActivationIncreasedSignificantly reducedInhibition[10]
p-ERK1/2 ActivationIncreasedNo significant changeNo effect[10]
Table 1. Quantitative Effects of Ang-(1-7) on Ang II-Induced Cardiac Remodeling and Signaling.
Renal System

The actions of Ang-(1-7) in the kidney are complex. It is generated at high levels within the kidney and generally acts to protect against renal injury.[19][20]

  • It can induce natriuresis and diuresis.[6][19]

  • In the proximal tubule, it antagonizes growth-promoting signals by activating a protein tyrosine phosphatase.[19][24]

  • It has shown protective effects in models of diabetic nephropathy and hypertensive kidney disease by reducing oxidative stress and fibrosis.[4][20][25]

  • However, some studies have reported paradoxical effects, where exogenous Ang-(1-7) exacerbated renal injury, suggesting that its role may be dependent on dose, context, and the local RAS status.[20][26]

Nervous System

Within the central nervous system (CNS), the ACE2/Ang-(1-7)/MasR axis is neuroprotective.[13]

  • It contributes to the central regulation of blood pressure, often opposing the pressor effects of Ang II.[6][13]

  • It exerts cerebroprotective effects in models of ischemic stroke by reducing infarct volume, inhibiting inflammation, and promoting angiogenesis.[6][13][27]

  • Studies suggest it may improve outcomes in neurocognitive disorders by reducing inflammation, oxidative stress, and neuronal cell loss.[28][29]

Anti-Inflammatory and Immunomodulatory Actions

Ang-(1-7) is a potent immunomodulator that steers the immune response towards resolution.

  • It suppresses the release of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[11][17]

  • It influences macrophage function, enhancing the clearance of apoptotic cells (efferocytosis) and promoting polarization towards an anti-inflammatory, pro-resolving phenotype.[11]

  • In models of colitis and obesity-induced inflammation, Ang-(1-7) treatment ameliorates disease severity by reducing inflammatory cell infiltration and cytokine expression.[17][30]

Metabolic Effects

Ang-(1-7) has beneficial effects on metabolic homeostasis, making it a target for metabolic syndrome.[31][32]

  • It improves insulin (B600854) sensitivity and glucose tolerance.[31][33]

  • It can reduce body weight, total fat mass, and serum triglycerides.[31]

  • It reduces fat accumulation in the liver (hepatic steatosis) and inflammation in white adipose tissue.[30][31]

  • Recent studies show it can modulate the Warburg effect (aerobic glycolysis) in inflammatory states, suggesting a role in immunometabolism.[34]

Parameter Control (High Fructose Diet) Chronic Ang-(1-7) Treatment Effect of Ang-(1-7) Reference
Body Weight505 ± 12.5 g457 ± 8.5 g9.5% Decrease[31]
Serum TriglyceridesHigh51% DecreaseReduced Triglycerides[31]
Glucose ToleranceImpairedImprovedImproved Sensitivity[31]
Plasma Renin Activity151 ± 9.2 ng/mL/h94 ± 6.02 ng/mL/h40% Decrease[31]
Serum Aldosterone543.2 ± 48.4 pmol/L259.2 ± 32.5 pmol/L48% Decrease[31]
Table 2. Metabolic Effects of Chronic Ang-(1-7) Treatment in a Rat Model of Metabolic Syndrome.

Key Experimental Protocols

The following protocols represent common methodologies used to investigate the mechanism of action of Ang-(1-7).

Protocol 1: In Vitro Analysis of Vascular Smooth Muscle Cell (VSMC) Signaling

This protocol is designed to assess the effect of Ang-(1-7) on Ang II-induced signaling pathways in primary VSMCs. (Adapted from[16]).

  • Cell Culture: Isolate and culture primary VSMCs from the aortas of male Wistar rats. Maintain cells in DMEM supplemented with 10% FBS and antibiotics. Use cells between passages 3-6 for experiments.

  • Serum Starvation: Prior to stimulation, starve cells in serum-free media for 24 hours to reduce basal signaling activity.

  • Treatment Groups: Incubate cells with the following treatments for a specified time (e.g., 10-30 minutes):

    • Vehicle (Control)

    • Ang II (e.g., 100 nM)

    • Ang-(1-7) (e.g., 100 nM)

    • Ang-(1-7) + Ang II

    • MasR antagonist A-779 (1 µM) + Ang-(1-7) + Ang II

    • ERK inhibitor PD98059 (10 µM) + Ang II

  • Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine total protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against p-ERK1/2, total ERK1/2, p-MKP-1, total MKP-1, and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify band density using software like ImageJ. Normalize phosphorylated protein levels to total protein levels. Perform statistical analysis (e.g., ANOVA) to compare treatment groups.

G start Start: Isolate & Culture VSMCs starve Serum Starve (24h) start->starve treat Treat Cells (Control, Ang II, Ang-(1-7), Inhibitors) starve->treat lyse Cell Lysis treat->lyse bca Quantify Protein (BCA) lyse->bca sds SDS-PAGE & PVDF Transfer bca->sds probe Probe with Primary Antibodies (p-ERK, t-ERK, etc.) sds->probe detect HRP Secondary Ab & ECL Detection probe->detect analyze Quantify & Analyze Data detect->analyze

Experimental Workflow for In Vitro Signaling Analysis.
Protocol 2: Assessment of Ang-(1-7) Effects on Cardiac Remodeling

This protocol describes an in vivo experiment to evaluate the anti-remodeling effects of Ang-(1-7) in a model of hypertension. (Adapted from[10][22]).

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Implantation: Anesthetize animals and subcutaneously implant osmotic mini-pumps for chronic infusion.

  • Treatment Groups (e.g., 4 weeks):

    • Sham (Saline infusion)

    • Ang II infusion (e.g., 400 ng/kg/min) to induce hypertension and remodeling.

    • Ang II + Ang-(1-7) co-infusion (e.g., 400 ng/kg/min).

    • Ang II + Ang-(1-7) + A779 (MasR antagonist) co-infusion.

  • Blood Pressure Monitoring: Measure systolic blood pressure weekly using a non-invasive tail-cuff method.

  • Tissue Collection: At the end of the treatment period, euthanize the animals. Perfuse the hearts with saline, then excise, blot dry, and weigh the ventricles. Record the final body weight.

  • Hypertrophy Assessment:

    • Calculate the ratio of ventricular weight to body weight as an index of hypertrophy.

    • Fix a portion of the heart in 4% paraformaldehyde, embed in paraffin (B1166041), and section.

    • Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E). Measure cardiomyocyte cross-sectional area using imaging software.

  • Fibrosis Assessment:

    • Stain paraffin sections with Masson's trichrome or Picrosirius red to visualize collagen.

    • Quantify the percentage of fibrotic area in the myocardial tissue using image analysis software.

  • Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the different treatment groups for all measured parameters.

Conclusion

The mechanism of action of Angiotensin (1-7) is multifaceted, centered on its role as the primary ligand for the Mas receptor, which activates a host of signaling pathways that are largely protective.[2][13] Its ability to counteract the detrimental ACE/Ang II/AT1R axis through vasodilation, inhibition of proliferation, and potent anti-inflammatory and anti-fibrotic effects positions the ACE2/Ang-(1-7)/MasR axis as a highly attractive target for therapeutic intervention.[4][13] Furthermore, novel mechanisms such as biased agonism at the AT1 receptor add complexity and new avenues for drug discovery.[18] For professionals in drug development, leveraging this protective axis—either by administering Ang-(1-7) mimetics, developing MasR agonists, or enhancing endogenous Ang-(1-7) levels—holds significant promise for treating a wide range of cardiovascular, metabolic, renal, and neurological diseases.[4][21] A thorough understanding of its intricate signaling network is paramount to successfully translating the therapeutic potential of Angiotensin (1-7) into clinical practice.

References

An In-depth Technical Guide to the ACE2/Angiotensin (1-7)/Mas Receptor Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular, renal, and metabolic homeostasis. Classically known for the vasoconstrictive and pro-inflammatory effects of the ACE/Angiotensin II/AT1 receptor axis, a counter-regulatory pathway has emerged as a key area of therapeutic interest: the ACE2/Angiotensin (1-7)/Mas receptor axis. This axis plays a pivotal role in balancing the effects of the classical RAS, exerting vasodilatory, anti-proliferative, anti-inflammatory, and anti-fibrotic actions.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the core components of this protective axis, including detailed signaling pathways, quantitative data, and key experimental protocols for its investigation.

Core Components and a Paradigm Shift in the Renin-Angiotensin System

The traditional view of the RAS centered on the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE). Ang II then exerts its effects primarily through the AT1 receptor, leading to vasoconstriction, inflammation, and fibrosis. The discovery of Angiotensin-Converting Enzyme 2 (ACE2), a homolog of ACE, and the identification of the Mas receptor as the target for Angiotensin (1-7) (Ang-(1-7)) has fundamentally shifted this paradigm.[5][6][7]

Angiotensin-Converting Enzyme 2 (ACE2): ACE2 is a carboxypeptidase that primarily converts Ang II into the heptapeptide (B1575542) Ang-(1-7).[1][8] It can also cleave a single amino acid from other peptides, but its efficiency is highest in degrading Ang II.[1][8] This dual action of ACE2—inactivating the pro-hypertensive Ang II while generating the protective Ang-(1-7)—positions it as a central gatekeeper in RAS balance.

Angiotensin (1-7): This heptapeptide is the primary biologically active product of the ACE2-mediated pathway. Ang-(1-7) opposes many of the detrimental effects of Ang II.[4] Its actions are primarily mediated through the Mas receptor.

Mas Receptor: A G protein-coupled receptor (GPCR), the Mas receptor is the functional receptor for Ang-(1-7).[7][9] Its activation initiates a cascade of intracellular signaling events that lead to the beneficial physiological effects attributed to this axis.

Quantitative Data

A thorough understanding of the ACE2/Ang-(1-7)/Mas receptor axis requires precise quantitative data on enzyme kinetics and receptor-ligand interactions. The following tables summarize key parameters from published literature.

Table 1: ACE2 Enzyme Kinetics for Angiotensin Substrates

SubstrateK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference(s)
Angiotensin II2.87 - 76.63.5 - 60.91.02 x 10⁶ - 2.2 x 10⁶[1][8]
Angiotensin I-0.0343.3 x 10⁴[8]
Angiotensin III2.87--[1]
Angiotensin IV---[1]

Table 2: Binding Affinities for the Mas Receptor

LigandReceptorCell TypeK_d_ (nM)IC_50_ (nM)Reference(s)
Angiotensin-(1-7)MasCHO cells0.83 ± 0.106.9[9][10]
Angiotensin-(1-7)MasB2R-MasR co-transfected cells0.139 ± 0.055-[11]
Angiotensin-(1-7)MasHuman monocytic leukemia cells (THP-1)~250-[12]
A-779 (Antagonist)Mas--0.3[10]
Angiotensin IIMas--53.3[10]
Angiotensin IIIMas--452[10]
Angiotensin IVMas--1,238[10]

Table 3: Inhibitor Potency against ACE2

InhibitorIC_50_Reference(s)
MLN-4760~440 pM[7]
Kobophenol A1.81 μM[13]

Signaling Pathways

The activation of the Mas receptor by Ang-(1-7) triggers multiple downstream signaling cascades that collectively contribute to its vasoprotective effects. These pathways often counteract the signaling initiated by the Ang II/AT1 receptor axis.

ACE2/Ang-(1-7)/Mas Receptor Axis Formation

The formation of the key components of this axis is a multi-step enzymatic process.

Angiotensinogen Angiotensinogen AngI AngI Angiotensinogen->AngI Renin AngII AngII AngI->AngII ACE Ang1_9 Ang1_9 AngI->Ang1_9 ACE2 Ang1_7 Ang1_7 AngII->Ang1_7 ACE2 Inactive_Products Inactive_Products AngII->Inactive_Products Other Peptidases Ang1_9->Ang1_7 ACE MasR Mas Receptor Ang1_7->MasR Binds to

Figure 1: Formation of Angiotensin peptides and the central role of ACE2.

Mas Receptor Downstream Signaling

Upon Ang-(1-7) binding, the Mas receptor activates several intracellular pathways, including the PI3K/Akt and MAPK pathways, leading to the production of nitric oxide (NO) and inhibition of pro-inflammatory signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects Ang1_7 Angiotensin-(1-7) MasR Mas Receptor Ang1_7->MasR PI3K PI3K MasR->PI3K RhoGTPases Rho Family GTPases MasR->RhoGTPases PKD1 PKD1 MasR->PKD1 MAPK MAPK MasR->MAPK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation ERK ERK1/2 MAPK->ERK p38MAPK p38 MAPK MAPK->p38MAPK Anti_proliferation Anti-proliferation ERK->Anti_proliferation Anti_inflammatory Anti-inflammatory p38MAPK->Anti_inflammatory Anti_fibrotic Anti-fibrotic

Figure 2: Key downstream signaling pathways of the Mas receptor.

Experimental Protocols

Investigating the ACE2/Ang-(1-7)/Mas receptor axis requires robust and reproducible experimental methods. Below are detailed protocols for key assays.

ACE2 Enzyme Activity Assay (Fluorogenic Substrate)

This protocol describes the measurement of ACE2 activity in biological samples using a quenched fluorogenic substrate.[2][3][14][15]

Materials:

  • 96-well black microplate

  • Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp) or similar)

  • Recombinant human or mouse ACE2 (for standard curve)

  • ACE2 Assay Buffer (e.g., 75 mM Tris-HCl, pH 7.5, 1 M NaCl, 0.5 mM ZnCl₂)

  • Protease inhibitor cocktail (without EDTA)

  • ACE2 specific inhibitor (e.g., MLN-4760 or DX600) for determining specificity

  • Biological sample (cell lysate, tissue homogenate, plasma, etc.)

  • Fluorescence microplate reader (Excitation/Emission ~320/400 nm)

Procedure:

  • Sample Preparation:

    • Homogenize tissues or lyse cells in ice-cold ACE2 Assay Buffer containing a protease inhibitor cocktail.

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet debris.

    • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

  • Standard Curve Preparation:

    • Prepare a series of dilutions of recombinant ACE2 in ACE2 Assay Buffer to generate a standard curve (e.g., 0-100 ng/mL).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of ACE2 Assay Buffer to each well.

    • Add 10 µL of your sample or standard to the appropriate wells.

    • For inhibitor controls, pre-incubate samples/standards with the ACE2 inhibitor (e.g., 1 µM MLN-4760) for 15-30 minutes at room temperature.

    • Prepare the ACE2 substrate solution in ACE2 Assay Buffer according to the manufacturer's instructions.

  • Reaction and Measurement:

    • Initiate the reaction by adding 40 µL of the ACE2 substrate solution to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (RFU/min) for each sample and standard.

    • Subtract the rate of the inhibitor control from the total activity to determine ACE2-specific activity.

    • Generate a standard curve by plotting the ACE2-specific activity against the concentration of recombinant ACE2.

    • Determine the ACE2 activity in your samples by interpolating from the standard curve.

A Prepare Samples and Standards B Add to 96-well Plate A->B C Pre-incubate with/without Inhibitor B->C D Add Fluorogenic Substrate C->D E Incubate at 37°C D->E F Measure Fluorescence (Kinetic Read) E->F G Calculate Rate and Determine Activity F->G

Figure 3: Experimental workflow for ACE2 activity assay.

Mas Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of compounds for the Mas receptor.[9][10]

Materials:

  • Cell membranes from cells stably expressing the Mas receptor (e.g., CHO-Mas cells)

  • Radiolabeled Ang-(1-7) (e.g., ¹²⁵I-Ang-(1-7))

  • Unlabeled Ang-(1-7) (for determining non-specific binding)

  • Test compounds at various concentrations

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4, with protease inhibitors)

  • Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Assay Setup:

    • In microcentrifuge tubes or a 96-well plate, combine:

      • 50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

      • 50 µL of Binding Buffer or unlabeled Ang-(1-7) (for total and non-specific binding, respectively).

      • 50 µL of test compound at various concentrations.

    • Add 50 µL of radiolabeled Ang-(1-7) at a concentration near its K_d_ value to all tubes/wells.

  • Incubation:

    • Incubate the reaction mixtures for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube/well through the glass fiber filters under vacuum.

    • Wash the filters quickly with ice-cold Binding Buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials or a compatible plate for counting.

    • Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled Ang-(1-7)) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC_50_ value of the test compound from the resulting sigmoidal curve using non-linear regression analysis. The K_i_ value can then be calculated using the Cheng-Prusoff equation.

A Prepare Reaction Mix (Membranes, Radioligand, +/- Competitor) B Incubate to Equilibrium A->B C Filter to Separate Bound/Free Ligand B->C D Wash Filters C->D E Count Radioactivity D->E F Calculate Specific Binding and IC50/Ki E->F A Sample Collection with Protease Inhibitors B Spike with Internal Standard A->B C Solid-Phase Extraction (SPE) B->C D LC-MS/MS Analysis C->D E Quantification using Standard Curve D->E

References

Angiotensin-(1-7): A Comprehensive Technical Guide to its Physiological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-(1-7) [Ang-(1-7)] has emerged as a critical counter-regulatory hormone within the renin-angiotensin system (RAS). Traditionally, the RAS was viewed as a linear cascade culminating in the production of the potent vasoconstrictor and pro-inflammatory peptide, Angiotensin II (Ang II). However, the discovery of Ang-(1-7) and its primary receptor, Mas, has unveiled a protective axis of the RAS, the Angiotensin-Converting Enzyme 2 (ACE2)/Ang-(1-7)/Mas axis, which often opposes the detrimental effects of the classical ACE/Ang II/AT1 receptor axis.[1][2][3] This guide provides an in-depth technical overview of the physiological functions of Ang-(1-7), presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support further research and drug development in this promising area.

Core Physiological Functions of Angiotensin-(1-7)

Ang-(1-7) exerts a wide range of beneficial effects across multiple organ systems, primarily through its interaction with the G protein-coupled Mas receptor.[4][5] Its actions are often characterized as vasodilatory, anti-proliferative, anti-inflammatory, and anti-fibrotic, thereby counteracting the pathological effects of Ang II.[3][6][7]

Cardiovascular Functions

In the cardiovascular system, Ang-(1-7) is a potent vasodilator, contributing to the regulation of blood pressure.[6][8] It also exhibits anti-hypertrophic and anti-fibrotic effects on the heart, suggesting a protective role in cardiac remodeling.[9][10][11]

Renal Functions

Ang-(1-7) plays a complex role in renal physiology. It can induce vasodilation of afferent arterioles, potentially increasing renal blood flow.[3][12] Its effects on sodium and water excretion can vary depending on the physiological context, with some studies reporting natriuretic and diuretic effects.[13][14] Furthermore, Ang-(1-7) has been shown to attenuate renal fibrosis in models of kidney disease.[2][15]

Metabolic Functions

Emerging evidence highlights the significant role of Ang-(1-7) in metabolic regulation. It has been shown to improve insulin (B600854) sensitivity and glucose tolerance in animal models of metabolic syndrome.[16][17][18] These effects are linked to its ability to modulate insulin signaling pathways in key metabolic tissues such as skeletal muscle, adipose tissue, and the liver.[16][19][20]

Neurological Functions

Within the central nervous system, Ang-(1-7) is involved in the regulation of blood pressure and baroreflex sensitivity.[2][5][21] It also exerts neuroprotective effects, including anti-inflammatory actions in microglia and the attenuation of neuronal apoptosis in models of ischemic stroke.[1][6][7]

Data Presentation: Quantitative Effects of Angiotensin-(1-7)

The following tables summarize key quantitative data on the physiological effects of Angiotensin-(1-7) from various preclinical and clinical studies.

Table 1: Cardiovascular Effects of Angiotensin-(1-7)

ParameterSpecies/ModelAng-(1-7) TreatmentKey FindingsReference(s)
Blood Pressure Spontaneously Hypertensive Rats (SHR)7-day intravenous infusion (24 μg/kg/h)No significant change in Mean Arterial Pressure (MAP).[22]
DOCA-salt hypertensive rats14-day intracerebroventricular infusion (200 ng/h)Significant attenuation of the increase in MAP.[23]
Rats with subtotal nephrectomy10-day subcutaneous infusion (24 μg/kg/h)Further increase in blood pressure.[24]
Vasodilation Isolated rabbit afferent arterioles10⁻¹⁰ to 10⁻⁶ mol/LDose-dependent increase in luminal diameter from 8.9±1.0 to 16.3±1.1 μm.[3][12]
Canine coronary artery rings2 μmol/L6.6-fold leftward shift in the EC₅₀ of bradykinin-induced vasodilation.[6]
Cardiac Hypertrophy Ang II-infused ratsCo-infusion of Ang-(1-7)Attenuated the Ang II-induced increase in left ventricular wall thickness, heart weight/body weight ratio, and cardiomyocyte diameter by 65%, 71%, and 74%, respectively.[9]
Ang II-infused ratsCo-infusion of Ang-(1-7)Significantly reduced Ang II-mediated increase in myocyte cross-sectional area and interstitial fibrosis.[10]

Table 2: Renal and Metabolic Effects of Angiotensin-(1-7)

ParameterSpecies/ModelAng-(1-7) TreatmentKey FindingsReference(s)
Renal Function (in Heart Failure) Rats with aortocaval fistulaAcute IV infusion (0.3-300 ng/kg/min)No significant effect in CHF rats, but increased urinary flow, Na+ excretion, GFR, and RPF in sham controls.[25][26]
Rats with aortocaval fistulaChronic IP infusion (24 μg/kg/h)Significant diuretic and natriuretic effects in CHF rats.[25][26]
Insulin Resistance Fructose-fed rats (Metabolic Syndrome)14-day subcutaneous infusion (100 ng/kg/min)Normalized hyperinsulinemia and improved insulin signaling (IR/IRS-1/PI3K/Akt pathway).[16]
Rats with Metabolic SyndromeOral treatmentDecreased HOMA-IR compared to control.[18]
Plasma Concentration Healthy human volunteersN/AReference range for plasma ir-Ang-(1-7): 1.0–9.5 pmol/L (median, 4.7 pmol/L).[21]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Competitive Radioligand Binding Assay for Mas Receptor

This protocol is used to determine the binding affinity of Ang-(1-7) and its analogues to the Mas receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the Mas receptor (CHO-Mas cells) are cultured to confluence.

  • Membrane Preparation: Cells are harvested, and a cell membrane suspension is prepared.

  • Assay Setup: The cell membrane suspension is added to each well of a microplate.

  • Competitive Binding:

    • Total Binding: Only the radioligand (e.g., ¹²⁵I-Ang-(1-7)) is added.

    • Non-specific Binding: The radioligand is added along with a high concentration of unlabeled Ang-(1-7).

    • Competitive Binding: The radioligand is added with varying concentrations of the test peptide.

  • Incubation: The plate is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Separation: The contents of each well are rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • Washing: Filters are washed with ice-cold binding buffer.

  • Quantification: The radioactivity of the filters is measured using a gamma counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the competition curve.[1]

Measurement of Angiotensin-(1-7) in Plasma by Radioimmunoassay (RIA)

This protocol describes a method for quantifying Ang-(1-7) levels in blood samples.

  • Sample Collection: Blood is collected in chilled EDTA tubes.

  • Extraction: Ang-(1-7) is extracted from plasma using ethanol (B145695) and purified on a phenyl-silylsilica column.

  • Radioimmunoassay:

    • A specific rabbit anti-Ang-(1-7) antiserum is used.

    • A standard curve is generated using known concentrations of Ang-(1-7).

    • The extracted samples are incubated with the antiserum and a radiolabeled Ang-(1-7) tracer.

    • Antibody-bound and free tracer are separated.

    • The radioactivity of the bound fraction is measured.

  • Quantification: The concentration of Ang-(1-7) in the samples is determined by comparing their radioactivity to the standard curve.[21]

In Vivo Assessment of Cardiovascular Function in Rats

This protocol is used to evaluate the effects of Ang-(1-7) on blood pressure and heart rate in conscious, freely moving rats.

  • Animal Preparation: Rats are instrumented with arterial catheters for blood pressure measurement and venous catheters for drug infusion.

  • Blood Pressure Measurement: Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded using a pressure transducer and a data acquisition system.

  • Drug Administration: Ang-(1-7) is administered via intravenous infusion using an osmotic minipump for long-term studies or bolus injections for acute studies.

  • Data Analysis: Changes in MAP and HR are analyzed and compared between treatment and control groups.[22]

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the activation of key signaling proteins in response to Ang-(1-7).

  • Cell/Tissue Lysis: Cells or tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., phospho-Akt, phospho-ERK).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the bands is quantified using densitometry software.[17]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Angiotensin-(1-7).

Ang_1_7_Formation_and_Metabolism Angiotensinogen Angiotensinogen AngI AngI Angiotensinogen->AngI Renin AngII AngII AngI->AngII ACE Ang_1_7 Ang_1_7 AngI->Ang_1_7 NEP Ang_1_9 Ang_1_9 AngI->Ang_1_9 ACE2 AngII->Ang_1_7 ACE2 Ang_1_5 Ang_1_5 Ang_1_7->Ang_1_5 ACE Ang_1_9->Ang_1_7 ACE Ang_1_7_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects Ang_1_7 Angiotensin-(1-7) MasR Mas Receptor Ang_1_7->MasR PI3K PI3K MasR->PI3K Activates PKC PKC MasR->PKC Anti_inflammatory Anti_inflammatory MasR->Anti_inflammatory Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates Improved_Insulin_Sensitivity Improved_Insulin_Sensitivity Akt->Improved_Insulin_Sensitivity NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation MAPK MAPK PKC->MAPK Anti_hypertrophy Anti_hypertrophy MAPK->Anti_hypertrophy Experimental_Workflow_Vasodilation start Isolate Artery Segment step1 Mount in Organ Bath start->step1 step2 Pre-constrict with Norepinephrine step1->step2 step3 Add Cumulative Doses of Ang-(1-7) step2->step3 step4 Record Isometric Tension step3->step4 step5 Data Analysis (Dose-Response Curve) step4->step5 end Determine Vasodilatory Potency step5->end Neuroprotective_Signaling cluster_membrane_neuro Neuronal/Microglial Membrane cluster_cytoplasm_neuro Cytoplasm cluster_effects_neuro Neuroprotective Effects Ang_1_7_neuro Angiotensin-(1-7) MasR_neuro Mas Receptor Ang_1_7_neuro->MasR_neuro PI3K_Akt_neuro PI3K/Akt Pathway MasR_neuro->PI3K_Akt_neuro Activates MAPK_neuro MAPK Pathway MasR_neuro->MAPK_neuro Modulates NFkB NF-κB Pathway MasR_neuro->NFkB Inhibits nNOS nNOS MasR_neuro->nNOS Activates Neuronal_Survival Neuronal_Survival PI3K_Akt_neuro->Neuronal_Survival Synaptic_Plasticity Synaptic_Plasticity MAPK_neuro->Synaptic_Plasticity Anti_inflammation Anti_inflammation NFkB->Anti_inflammation NO_neuro Nitric Oxide nNOS->NO_neuro Reduced_Oxidative_Stress Reduced_Oxidative_Stress NO_neuro->Reduced_Oxidative_Stress Metabolic_Signaling cluster_membrane_metabolic Adipocyte/Myocyte Membrane cluster_cytoplasm_metabolic Cytoplasm cluster_effects_metabolic Metabolic Effects Ang_1_7_meta Angiotensin-(1-7) MasR_meta Mas Receptor Ang_1_7_meta->MasR_meta IRS1 IRS-1 MasR_meta->IRS1 Enhances Signaling IR Insulin Receptor IR->IRS1 Phosphorylates PI3K_meta PI3K IRS1->PI3K_meta Activates Akt_meta Akt PI3K_meta->Akt_meta Activates GLUT4 GLUT4 Vesicle Akt_meta->GLUT4 Promotes Translocation Improved_Insulin_Sensitivity_meta Improved_Insulin_Sensitivity_meta Akt_meta->Improved_Insulin_Sensitivity_meta Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake

References

Angiotensin (1-7) Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin (1-7) [Ang-(1-7)] is a heptapeptide (B1575542) hormone of the Renin-Angiotensin System (RAS) that has emerged as a critical counter-regulatory molecule to the classical vasoconstrictor and proliferative actions of Angiotensin II (Ang II). Acting primarily through its G protein-coupled receptor, Mas, Ang-(1-7) elicits a plethora of beneficial cardiovascular and cellular effects, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative responses. This technical guide provides a comprehensive overview of the core signaling pathways activated by Ang-(1-7), presents quantitative data on its interactions and downstream effects, details key experimental protocols for its study, and visualizes the signaling cascades through diagrammatic representations.

The ACE2/Ang-(1-7)/Mas Receptor Axis: A Protective Arm of the RAS

The traditional view of the RAS centers on the ACE/Ang II/AT1R axis, which promotes vasoconstriction, inflammation, and fibrosis.[1] However, the discovery of Angiotensin-Converting Enzyme 2 (ACE2) revealed a protective arm of the RAS. ACE2 metabolizes Ang II to generate Ang-(1-7), which in turn activates the Mas receptor, counteracting the detrimental effects of the classical pathway.[2][3] This ACE2/Ang-(1-7)/Mas axis is now recognized as a key player in maintaining cardiovascular homeostasis.[1]

Core Signaling Pathways of Angiotensin (1-7)

Upon binding to the Mas receptor, Ang-(1-7) initiates a cascade of intracellular signaling events that mediate its diverse physiological effects. The primary signaling pathways involved are the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to downstream activation of endothelial Nitric Oxide Synthase (eNOS) and modulation of cellular growth and inflammation.

PI3K/Akt Pathway and Nitric Oxide Production

A crucial downstream effect of Ang-(1-7) signaling is the production of nitric oxide (NO), a potent vasodilator.[4][5] Ang-(1-7) binding to the Mas receptor activates the PI3K/Akt signaling cascade.[6] Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS) at Ser1177, leading to increased NO production.[4][7] This NO then diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to cGMP production and vasorelaxation. The Mas receptor antagonist A-779 has been shown to block these effects.[4]

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, p38, and JNK, is critically involved in cell proliferation, differentiation, and inflammatory responses. Ang-(1-7) has been shown to counteract Ang II-induced activation of ERK1/2 in vascular smooth muscle cells.[8] This inhibitory effect is thought to be mediated, at least in part, by the activation of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates ERK1/2.[8] However, in some cell types, Ang-(1-7) has been observed to induce ERK1/2 phosphorylation, suggesting cell-type specific responses.[9]

Quantitative Data on Angiotensin (1-7) Signaling

The following tables summarize key quantitative data related to Ang-(1-7) receptor binding and its downstream functional effects.

Table 1: Receptor Binding Affinity and Inhibition

LigandReceptorCell Type/TissueAssay TypeParameterValueReference(s)
[125I]-Ang-(1-7)MasMas-transfected CHO cellsSaturation BindingKd0.83 ± 0.10 nM[10]
Ang-(1-7)MasMas-transfected CHO cellsCompetitive BindingIC506.9 nM[10]
A-779MasMas-transfected CHO cellsCompetitive BindingIC500.3 nM[10]
Ang IIMasMas-transfected CHO cellsCompetitive BindingIC5053.3 nM[10]
Ang-(1-7)AT1RRat Liver MembranesCompetitive BindingKi8.0 ± 3.2 nM[4]
AVE 0991Ang-(1-7) binding siteBovine Aortic Endothelial CellsCompetitive BindingIC5021 ± 35 nmol/L[11]
Ang-(1-7)ACEPurified canine ACEEnzyme InhibitionIC500.65 µM[6][12]

Table 2: Functional Potency (EC50/IC50) of Angiotensin (1-7) on Downstream Effectors

EffectCell Type/TissueParameterValueReference(s)
Inhibition of DNA replicationHuman lung adenocarcinoma A549 cellsIC500.11 nM[13]
Inhibition of DNA replicationHuman lung cancer SK-LU-1 cellsIC500.05 nM[13]
β-arrestin 1 recruitment (AT1R)-pEC506.38[14]
β-arrestin 2 recruitment (AT1R)-pEC506.56[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Ang-(1-7) signaling pathways.

Mas Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for the Mas receptor.

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably transfected with Mas cDNA.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of radiolabeled Ang-(1-7) (e.g., [125I]-Ang-(1-7)) to each well.

    • Add increasing concentrations of unlabeled competitor ligand (e.g., Ang-(1-7), A-779, Ang II).

    • Add a fixed amount of membrane protein (e.g., 20-50 µg) to each well.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Western Blot for Phosphorylated Proteins (e.g., p-Akt, p-ERK1/2, p-eNOS)

This protocol outlines the steps for detecting the phosphorylation status of key signaling proteins.

  • Cell Culture and Treatment:

    • Culture the desired cell type (e.g., human aortic endothelial cells, vascular smooth muscle cells) to 80-90% confluency.

    • Serum-starve the cells for a period (e.g., 12-24 hours) to reduce basal phosphorylation levels.

    • Treat the cells with Ang-(1-7) at various concentrations and time points. Include appropriate controls (e.g., vehicle, Ang II, specific inhibitors).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt).

    • Express the results as the ratio of phosphorylated protein to total protein.

Nitric Oxide (NO) Measurement using DAF-FM Diacetate

This protocol describes a common method for quantifying intracellular NO production.

  • Cell Culture and Loading:

    • Plate cells (e.g., endothelial cells) on a suitable imaging dish or 96-well plate.

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

    • Load the cells with DAF-FM diacetate (e.g., 5-10 µM) in the salt solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells to remove excess probe.

  • Cell Treatment and Imaging:

    • Add fresh salt solution to the cells.

    • Acquire a baseline fluorescence image using a fluorescence microscope or plate reader (excitation ~495 nm, emission ~515 nm).

    • Add Ang-(1-7) or other stimuli to the cells.

    • Acquire fluorescence images at regular intervals to monitor the change in fluorescence over time.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the cells at each time point.

    • Subtract the background fluorescence.

    • Plot the change in fluorescence intensity over time to visualize the kinetics of NO production.

    • The peak or endpoint fluorescence can be used for quantitative comparisons between different treatment groups.

Transwell Cell Migration Assay

This protocol is used to assess the effect of Ang-(1-7) on cell migration.

  • Preparation of Transwell Inserts:

    • Use Transwell inserts with a pore size appropriate for the cell type (e.g., 8 µm for vascular smooth muscle cells).

    • If studying invasion, coat the upper surface of the insert with a thin layer of Matrigel.

    • Rehydrate the inserts with serum-free medium.

  • Cell Seeding and Treatment:

    • Harvest and resuspend cells in serum-free medium.

    • Seed a defined number of cells into the upper chamber of the Transwell insert.

    • In the lower chamber, add medium containing a chemoattractant (e.g., PDGF for VSMCs) and the experimental compounds (e.g., Ang-(1-7), vehicle).

  • Incubation and Staining:

    • Incubate the plate at 37°C for a period sufficient for migration to occur (e.g., 4-24 hours).

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.

    • Stain the cells with a suitable dye, such as Crystal Violet or DAPI.

  • Quantification:

    • Wash the inserts to remove excess stain.

    • Allow the inserts to air dry.

    • Image multiple random fields of the lower surface of the membrane using a microscope.

    • Count the number of migrated cells per field.

    • Alternatively, the stain can be eluted and the absorbance measured with a plate reader.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key Angiotensin (1-7) signaling pathways and a typical experimental workflow.

Angiotensin (1-7) Core Signaling Pathways

Angiotensin_1_7_Signaling Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR Binds PI3K PI3K MasR->PI3K Activates MAPK_Inhibition MAPK Pathway (e.g., ERK1/2) MasR->MAPK_Inhibition Inhibits Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Ser1177) Activates NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation AntiProliferation Anti-Proliferation Anti-Inflammation MAPK_Inhibition->AntiProliferation

Caption: Core signaling pathways of Angiotensin (1-7) via the Mas receptor.

Experimental Workflow for Studying Ang-(1-7) Effects on ERK1/2 Phosphorylation

Western_Blot_Workflow CellCulture 1. Cell Culture (e.g., VSMCs) SerumStarvation 2. Serum Starvation CellCulture->SerumStarvation Treatment 3. Treatment (Ang-(1-7), Ang II, Inhibitors) SerumStarvation->Treatment CellLysis 4. Cell Lysis (with phosphatase inhibitors) Treatment->CellLysis ProteinQuant 5. Protein Quantification (BCA/Bradford) CellLysis->ProteinQuant SDSPAGE 6. SDS-PAGE ProteinQuant->SDSPAGE Transfer 7. Western Transfer (PVDF membrane) SDSPAGE->Transfer Blocking 8. Blocking (5% BSA) Transfer->Blocking PrimaryAb 9. Primary Antibody Incubation (anti-p-ERK1/2) Blocking->PrimaryAb SecondaryAb 10. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 11. ECL Detection SecondaryAb->Detection Analysis 12. Densitometry Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.

Conclusion

The Angiotensin (1-7)/Mas receptor signaling axis represents a promising therapeutic target for a variety of cardiovascular and inflammatory diseases. A thorough understanding of its core signaling pathways, quantitative parameters, and the experimental methodologies used for its investigation is crucial for researchers and drug development professionals. This technical guide provides a foundational resource to facilitate further exploration and therapeutic innovation in this exciting field.

References

An In-depth Technical Guide to the Endogenous Production of Angiotensin (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms underlying the endogenous production of Angiotensin (1-7) [Ang-(1-7)], a key peptide in the counter-regulatory axis of the Renin-Angiotensin System (RAS). We will delve into the primary synthesis pathways, the enzymes involved, quantitative data, and detailed experimental protocols for its measurement.

Introduction: The Renin-Angiotensin System and the Role of Angiotensin (1-7)

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] The classical axis of the RAS involves the conversion of angiotensinogen (B3276523) to Angiotensin I (Ang I) by renin, followed by the cleavage of Ang I by Angiotensin-Converting Enzyme (ACE) to form the potent vasoconstrictor, Angiotensin II (Ang II).[3][4] Ang II exerts its effects primarily through the AT1 receptor, leading to vasoconstriction, inflammation, fibrosis, and cellular growth.[5]

In recent decades, a counter-regulatory axis has been identified, centered around Angiotensin-Converting Enzyme 2 (ACE2), its product Ang-(1-7), and the Mas receptor.[3][6][7] Ang-(1-7) is a heptapeptide (B1575542) that often opposes the actions of Ang II, promoting vasodilation, anti-inflammatory, and anti-proliferative effects.[3][8][9] This protective arm of the RAS, often termed the ACE2/Ang-(1-7)/Mas axis, is a significant target for therapeutic intervention in cardiovascular and renal diseases.[3][7]

Pathways of Endogenous Angiotensin (1-7) Production

Ang-(1-7) is generated through multiple enzymatic pathways from Ang I and Ang II. The relative contribution of each pathway can vary depending on the tissue and physiological state.

Primary Pathways from Angiotensin I and Angiotensin II

The synthesis of Ang-(1-7) can occur through two main routes:

  • Ang II-dependent pathway: Angiotensin II is directly converted to Ang-(1-7) by the action of carboxypeptidases, most notably ACE2.[6][8][10] This is considered a major pathway, as ACE2 has a much higher catalytic efficiency for Ang II compared to Ang I.[11][12][13][14]

  • Ang I-dependent pathway: Angiotensin I can be directly cleaved to form Ang-(1-7) by several endopeptidases, including Neprilysin (NEP), Thimet Oligopeptidase (TOP), and Prolyl Endopeptidase (PEP).[5][8][15] This route bypasses the formation of Ang II.

The Two-Step Pathway via Angiotensin (1-9)

An alternative, two-step pathway involves the initial conversion of Ang I to Angiotensin (1-9) by ACE2. Ang-(1-9) is then subsequently converted to Ang-(1-7) by ACE or NEP.[3][7][16][17]

Fig 1. Overview of major Angiotensin (1-7) synthesis pathways.

Key Enzymes in Angiotensin (1-7) Synthesis

Several key peptidases are responsible for the generation of Ang-(1-7). Their expression, localization, and substrate affinity dictate the predominant synthesis pathways in different tissues.

  • Angiotensin-Converting Enzyme 2 (ACE2): A monocarboxypeptidase that is a homolog of ACE but is not inhibited by ACE inhibitors.[16] Its primary role in this context is the conversion of Ang II to Ang-(1-7).[6][10] It can also convert Ang I to Ang-(1-9).[4][16] ACE2 is widely expressed in the heart, kidneys, endothelial cells, and lungs.[4]

  • Neprilysin (NEP; Neutral Endopeptidase 24.11): A zinc-metalloendopeptidase that can generate Ang-(1-7) directly from Ang I.[8][18] Studies have shown that in the human kidney, NEP is a major contributor to Ang-(1-7) formation, potentially more so than ACE2.[19][20] NEP can also degrade Ang-(1-7) to smaller, inactive fragments.[3][21]

  • Thimet Oligopeptidase (TOP; EC 3.4.24.15): A soluble metalloendopeptidase that hydrolyzes Ang I at the Pro⁷-Phe⁸ bond to form Ang-(1-7).[5][22] TOP is considered a key enzyme for the intracellular generation of Ang-(1-7), particularly in the brain, vascular smooth muscle cells, and kidney mitochondria.[5][15][22]

  • Prolyl Oligopeptidase (POP) / Prolyl Endopeptidase (PEP; EC 3.4.21.26): A serine peptidase that can cleave the Pro⁷-Phe⁸ bond of both Ang I and Ang II to form Ang-(1-7).[5][23]

  • Prolyl Carboxypeptidase (PCP): Another enzyme capable of generating Ang-(1-7) from Ang II, which may play a compensatory role when ACE2 is deficient.[24]

Quantitative Data on Angiotensin (1-7) Production

The quantification of Ang-(1-7) and the activity of its synthesizing enzymes are crucial for understanding the balance of the RAS.

Table 1: Summary of Key Enzymes in Angiotensin (1-7) Synthesis

EnzymeAbbreviationPrimary Substrate(s)Product(s) Leading to or Being Ang-(1-7)
Angiotensin-Converting Enzyme 2ACE2Angiotensin II, Angiotensin IAng-(1-7), Ang-(1-9)
Neprilysin (Neutral Endopeptidase)NEPAngiotensin IAng-(1-7)
Thimet OligopeptidaseTOPAngiotensin IAng-(1-7)
Prolyl Oligopeptidase / EndopeptidasePOP / PEPAngiotensin I, Angiotensin IIAng-(1-7)
Prolyl CarboxypeptidasePCPAngiotensin IIAng-(1-7)

Table 2: Reported Plasma Concentrations of Angiotensin (1-7)

Condition/SubjectPlasma Ang-(1-7) Concentration (pmol/L)Reference
Healthy Humans1.0–9.5 (Median: 4.7)[25][26]

Note: Concentrations can vary significantly based on measurement technique, physiological state, and the use of RAS-inhibiting drugs.

Table 3: Relative Contribution of Enzymes to Ang-(1-7) Formation in Human Kidney

ConditionDominant EnzymeOther Contributing EnzymesKey FindingReference
Healthy KidneyNeprilysin (NEP)ACE2, PEPNEP-mediated Ang-(1-7) synthesis is significantly higher than Ang II formation.[19][20]
Chronic Kidney Disease (CKD)Neprilysin (NEP)PEP (increased role)Overall RAS is dysregulated with high chymase-mediated Ang II formation.[19][20][19][20]

Experimental Protocols

Accurate measurement of Ang-(1-7) and the activity of related enzymes requires meticulous sample handling and validated analytical methods.

General Workflow for Ang-(1-7) Quantification

The reliable measurement of Ang-(1-7) in biological samples is challenging due to its low concentration and susceptibility to enzymatic degradation ex vivo. A typical workflow involves rapid enzyme inhibition, peptide extraction, and sensitive quantification.

Experimental_Workflow cluster_workflow Workflow for Ang-(1-7) Measurement Start 1. Sample Collection Step2 2. Enzyme Inhibition Start->Step2 Blood/Tissue in pre-chilled tubes Step3 3. Peptide Extraction Step2->Step3 Add inhibitor cocktail (e.g., EDTA, o-phenanthroline, renin inhibitors) Step4 4. Quantification Step3->Step4 Protein precipitation (e.g., ethanol) & Solid-Phase Extraction End Data Analysis Step4->End HPLC-RIA, LC-MS, or ELISA

Fig 2. General experimental workflow for Ang-(1-7) measurement.
Protocol for Ang-(1-7) Measurement in Blood/Plasma by HPLC-RIA

This protocol is adapted from established methods for the quantification of angiotensin peptides.[25][27][28][29]

  • Blood Collection:

    • Collect blood samples (e.g., 2-5 mL) from an arterial catheter into pre-chilled tubes.[25][29]

    • Tubes must contain an enzyme inhibitor cocktail to prevent ex vivo generation or degradation of peptides. A typical cocktail includes EDTA, o-phenanthroline, pepstatin A, and a renin inhibitor.[25][29]

    • Immediately place samples on ice.

  • Protein Precipitation and Extraction:

    • Centrifuge the blood at 5,000 rpm for 10 minutes at 4°C to separate plasma.[30]

    • To the plasma, add cold ethanol (B145695) to precipitate larger proteins.[25]

    • Vortex and centrifuge to pellet the precipitate.

  • Solid-Phase Extraction (SPE):

    • The supernatant containing the angiotensin peptides is collected.

    • Purify and concentrate the peptides using a solid-phase extraction column, such as phenylsilylsilica.[25]

    • Elute the peptides from the column using an appropriate solvent (e.g., acetonitrile/phosphoric acid mixture).[29]

    • Dry the eluate under vacuum.

  • Quantification by HPLC and Radioimmunoassay (RIA):

    • Reconstitute the dried extract in RIA buffer.

    • Separate Ang-(1-7) from other angiotensin peptides using High-Performance Liquid Chromatography (HPLC).[27][28]

    • Collect the fraction corresponding to the elution time of Ang-(1-7).

    • Quantify the amount of Ang-(1-7) in the collected fraction using a specific and sensitive radioimmunoassay.[27][28] The assay utilizes a specific antibody against Ang-(1-7) and a radiolabeled tracer (e.g., ¹²⁵I-Ang-(1-7)).[29]

Protocol for Measuring ACE2 Activity

This protocol describes a continuous fluorescence-based assay for quantifying ACE2 activity.[31]

  • Reagents and Materials:

    • ACE2 enzyme source (recombinant protein or tissue homogenate).

    • Internally quenched fluorescent substrate specific for ACE2 (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline).

    • Assay buffer (e.g., HEPES buffer with NaCl).

    • Microtiter-plate fluorometer.

    • ACE2 specific inhibitor (e.g., MLN-4760) for control experiments.[24]

  • Procedure:

    • Prepare serial dilutions of the ACE2 enzyme source in the assay buffer.

    • Pipette the enzyme dilutions into the wells of a 96-well microtiter plate.

    • Initiate the reaction by adding the fluorescent substrate to each well.

    • Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths.

    • Monitor the increase in fluorescence over time at a constant temperature. The cleavage of the substrate by ACE2 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

    • The rate of the reaction (slope of the fluorescence vs. time curve) is directly proportional to the ACE2 activity.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each enzyme concentration.

    • Enzyme activity can be expressed in relative fluorescence units per minute per milligram of protein.

    • Confirm specificity by demonstrating inhibition of the signal in the presence of a known ACE2 inhibitor.[24]

Conclusion

The endogenous production of Ang-(1-7) is a complex process involving multiple enzymatic pathways that counterbalance the classical RAS. The ACE2/Ang-(1-7)/Mas axis represents a protective system within the cardiovascular and renal systems, and its modulation is a promising strategy for the development of novel therapeutics. A thorough understanding of the enzymes that synthesize Ang-(1-7) and the ability to accurately quantify its levels are essential for advancing research and drug development in this field.

References

Role of Angiotensin (1-7) in cardiovascular regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Angiotensin-(1-7) in Cardiovascular Regulation

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates cardiovascular homeostasis, including blood pressure and fluid balance.[1][2] Historically, the RAS was primarily understood through its "classical" axis, consisting of angiotensin-converting enzyme (ACE), which generates the potent vasoconstrictor Angiotensin II (Ang II), and the Ang II type 1 receptor (AT1R), which mediates most of Ang II's pressor, pro-inflammatory, and pro-fibrotic effects.[3][4][5]

However, the discovery of Angiotensin-Converting Enzyme 2 (ACE2) unveiled a counter-regulatory axis, fundamentally expanding our understanding of the RAS.[6] This protective arm is centered on the heptapeptide (B1575542) Angiotensin-(1-7) [Ang-(1-7)] and its primary receptor, Mas.[4][5][6] The ACE2/Ang-(1-7)/Mas axis generally opposes the actions of the classical ACE/Ang II/AT1R axis, exerting vasodilatory, anti-proliferative, anti-fibrotic, and anti-inflammatory effects.[3][5][7] This guide provides a detailed technical overview of Ang-(1-7)'s role in cardiovascular regulation, its signaling mechanisms, and the experimental methodologies used to elucidate its function, tailored for researchers and drug development professionals.

The ACE2/Angiotensin-(1-7)/Mas Axis

The formation and function of Ang-(1-7) are central to the protective arm of the RAS.

  • Formation of Ang-(1-7): ACE2, a homolog of ACE, is the primary enzyme responsible for generating Ang-(1-7).[6][8] It exhibits a 400-fold higher catalytic efficiency for converting Ang II into Ang-(1-7) compared to its action on Angiotensin I (Ang I).[9] ACE2 can also cleave Ang I to form Ang-(1-9), which is subsequently converted to Ang-(1-7) by ACE or other endopeptidases.[4][10]

  • Degradation: Ang-(1-7) is primarily metabolized and inactivated by ACE, which cleaves it to form Ang-(1-5).[8] This is a key reason why ACE inhibitors lead to a significant increase in plasma Ang-(1-7) levels.[11]

  • Receptors: The primary receptor for Ang-(1-7) is the G protein-coupled receptor Mas (MasR).[3][4] Activation of MasR mediates most of the beneficial cardiovascular effects attributed to Ang-(1-7).[10][12] There is also evidence suggesting that Ang-(1-7) can interact with other receptors, including the AT2R, particularly during AT1R blockade, and the Mas-related G-protein-coupled receptor D (MrgD).[1][3] At high concentrations (≥ 10⁻⁶ mol/L), Ang-(1-7) can also bind to the AT1R, acting as a competitive antagonist to Ang II.[4]

cluster_classical Classical RAS Axis cluster_counter Counter-regulatory RAS Axis substrate substrate enzyme enzyme peptide peptide receptor receptor effect effect AngI Angiotensin I ACE ACE AngI->ACE Cleavage ACE2 ACE2 AngI->ACE2 Secondary Pathway AngII Angiotensin II AngII->ACE2 Primary Pathway (High Affinity) AT1R AT1 Receptor AngII->AT1R Activates Ang19 Angiotensin-(1-9) NEP NEP / ACE Ang19->NEP Cleavage Ang17 Angiotensin-(1-7) Ang17->ACE Degradation MasR Mas Receptor Ang17->MasR Activates Ang15 Angiotensin-(1-5) (Inactive) ACE->AngII ACE->Ang15 ACE2->Ang19 ACE2->Ang17 NEP->Ang17 Classical_Effects Vasoconstriction Proliferation Fibrosis AT1R->Classical_Effects Counter_Effects Vasodilation Anti-proliferation Anti-fibrosis MasR->Counter_Effects

Caption: Formation and function of the classical and counter-regulatory RAS axes.

Core Cardiovascular Effects of Angiotensin-(1-7)

Ang-(1-7) exerts pleiotropic effects on the cardiovascular system, primarily acting to counter the detrimental actions of Ang II.

Vascular Function

Ang-(1-7) is a potent vasodilator in multiple vascular beds, including human coronary and peripheral microcirculations.[13] Its vasodilatory effects are endothelium-dependent and mediated by several key molecules:

  • Nitric Oxide (NO): Ang-(1-7) stimulates endothelial NO synthase (eNOS) activity, leading to increased NO production and subsequent vasorelaxation.[1][14][15] This effect is mediated through the Mas receptor.[15]

  • Bradykinin: Ang-(1-7) can potentiate the hypotensive and vasodilatory effects of bradykinin, partly by competing with it for degradation by ACE.[11][16]

  • Prostaglandins: The release of vasodilatory prostaglandins, such as prostacyclin (PGI₂), contributes to the vascular actions of Ang-(1-7).[1]

Beyond vasodilation, Ang-(1-7) improves overall endothelial function, counteracts Ang II-induced vascular oxidative stress, and inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), thereby playing an anti-atherogenic role.[1][17]

Cardiac Function

Ang-(1-7) is generally considered cardioprotective, with established anti-hypertrophic, anti-fibrotic, and anti-arrhythmogenic properties.[2][17]

  • Anti-hypertrophy and Anti-fibrosis: In models of hypertension and myocardial infarction, Ang-(1-7) attenuates cardiac hypertrophy and fibrosis.[12] It directly inhibits Ang II-induced growth and collagen synthesis in cardiac fibroblasts via the Mas receptor.[10]

  • Cardiac Contractility: The effects on contractility can be complex. While some studies show that chronic overexpression of Ang-(1-7) may impair cardiac contractility under normal conditions, it often improves cardiac function in pathological states like heart failure.[1][18] For instance, in a rat heart failure model, Ang-(1-7) infusion restored left ventricular systolic and diastolic pressure.[1]

  • Arrhythmia: Low doses of Ang-(1-7) have demonstrated anti-arrhythmic effects, reducing arrhythmias induced by ischemia-reperfusion, an effect mediated by the Mas receptor and NO.[17][18] Conversely, very high concentrations have been reported to have pro-arrhythmic potential.[18]

Blood Pressure Regulation

The effect of Ang-(1-7) on systemic blood pressure is a key aspect of its regulatory role.

  • Systemic Effects: Chronic systemic administration of Ang-(1-7) is well-established to lower blood pressure in various animal models of hypertension.[19] This depressor effect is a result of its peripheral vasodilatory actions and its influence on the central nervous system.[19]

  • Central Nervous System Effects: Ang-(1-7) acts on several brain regions involved in cardiovascular control, such as the nucleus of the solitary tract (NTS) and the caudal ventrolateral medulla (CVLM), to modulate sympathetic nervous system activity and baroreflex sensitivity.[19] Intracerebroventricular (ICV) infusion of Ang-(1-7) has been shown to lower blood pressure in hypertensive rat models and improve baroreflex control of heart rate.[12][19]

Signaling Pathways of Angiotensin-(1-7)

Ang-(1-7) exerts its effects by modulating complex intracellular signaling networks, primarily through the Mas receptor. A key function is the direct counter-regulation of Ang II-activated pathways.

Mas Receptor Downstream Signaling: The PI3K/Akt/eNOS Pathway

A primary vasodilatory and cardioprotective mechanism of Ang-(1-7) is the activation of NO production in endothelial cells and cardiomyocytes.[20]

  • Activation: Ang-(1-7) binds to the Mas receptor.

  • PI3K/Akt Activation: This binding activates the Phosphatidylinositol 3-kinase (PI3K)-Protein Kinase B (Akt) pathway.[15]

  • eNOS Phosphorylation: Activated Akt phosphorylates eNOS at its activating site (Serine 1177), while promoting dephosphorylation at its inhibitory site (Threonine 495).[15][21]

  • NO Production: This reciprocal phosphorylation/dephosphorylation enhances eNOS activity, leading to a significant increase in NO production.[15][21]

This entire cascade is dependent on the Mas receptor, as its blockade with the antagonist A-779 abolishes these effects.[15][21]

ligand ligand receptor receptor pathway pathway effect effect inhibitor inhibitor Ang17 Angiotensin-(1-7) MasR Mas Receptor Ang17->MasR Binds PI3K PI3K MasR->PI3K Activates A779 A-779 A779->MasR Blocks Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Ser1177) Activates NO Nitric Oxide (NO) eNOS->NO Produces Vaso Vasodilation Cardioprotection NO->Vaso

Caption: Ang-(1-7)/Mas receptor signaling via the PI3K/Akt/eNOS pathway.

Counter-regulation of Angiotensin II Signaling

Ang-(1-7) actively opposes the pro-inflammatory and pro-proliferative signals initiated by Ang II binding to the AT1R. This is achieved by activating protein tyrosine phosphatases that, in turn, inactivate key kinases in the Ang II pathway.

  • Ang II Action: Ang II binds to the AT1R, leading to the activation of tyrosine kinases like c-Src. Activated c-Src then triggers downstream pro-proliferative pathways, including the ERK1/2 MAP kinase cascade, and promotes oxidative stress via NADPH oxidase activation.[22][23]

  • Ang-(1-7) Counter-action: Ang-(1-7) binding to its receptor (Mas) activates Src homology 2-containing protein-tyrosine phosphatases, such as SHP-1 and SHP-2.[5][10][24]

  • Inactivation of c-Src and ERK1/2: These activated phosphatases dephosphorylate and inactivate c-Src and its downstream targets, including ERK1/2.[22][24] This effectively shuts down the Ang II-mediated signaling cascade.[22]

This counter-regulatory mechanism highlights a sophisticated interplay between the two major arms of the RAS at the intracellular level.

cluster_AngII Ang II / AT1R Pro-proliferative Pathway cluster_Ang17 Ang-(1-7) / Mas Counter-regulatory Pathway ligand ligand receptor receptor pathway pathway effect effect phosphatase phosphatase AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Ang17 Angiotensin-(1-7) MasR Mas Receptor Ang17->MasR cSrc c-Src AT1R->cSrc Activates SHP SHP-1 / SHP-2 MasR->SHP Activates ERK12 ERK1/2 cSrc->ERK12 Activates NADPHox NADPH Oxidase cSrc->NADPHox Activates Ang17_Effects Anti-Proliferation Anti-Fibrosis AngII_Effects Proliferation Oxidative Stress Fibrosis ERK12->AngII_Effects NADPHox->AngII_Effects SHP->cSrc Dephosphorylates Inhibits SHP->ERK12 Inhibits

Caption: Counter-regulation of Ang II signaling by Angiotensin-(1-7).

Quantitative Data Summary

The following tables summarize key quantitative findings from various experimental studies on Ang-(1-7).

Table 1: Effects of Angiotensin-(1-7) on Hemodynamics and Vascular Function

ParameterSpecies/ModelTreatment/DoseResultReference
Forearm Blood FlowHealthy HumansIntra-arterial infusionSignificant increase[3][13]
Forearm Blood FlowHypertensive PatientsIntra-arterial infusionBlunted response compared to healthy subjects[3][13]
NO ReleaseBovine Aortic Endothelial CellsAng-(1-7)Concentration-dependent release (1 to 10 µmol/L)[16]
NO ReleaseHuman Aortic Endothelial CellsAng-(1-7) (10⁻⁷ mol/L)~2-fold increase vs. control[15]
Coronary FlowIsolated Rat HeartsAng-(1-7) (27–210 nmol/L)Dose-dependent decrease[18]
Total Peripheral ResistanceWistar RatsAcute infusion (low dose: 110 fmol/min)Reduction[18]
Total Peripheral ResistanceWistar RatsAcute infusion (high dose: 11 pmol/min)Increase[18]
Blood PressureSubtotal Nephrectomy RatsChronic infusionIncrease in BP[25]

Table 2: Effects of Angiotensin-(1-7) on Cardiac Parameters and Molecular Markers

ParameterSpecies/ModelTreatment/ConditionResultReference
Intracellular Calcium AmplitudeCardiomyocytes from Ang II-infused ratsAng-(1-7) treatmentPrevented the 26% reduction seen in controls[1]
Ang-(1-7) Plasma LevelsTransgenic TGR(A1-7)3293 RatsGenetic overexpression~4.5-fold increase in venous/arterial plasma[18]
eNOS Phosphorylation (Ser1177)Human Aortic Endothelial CellsAng-(1-7) (10⁻⁷ mol/L)Significant increase[15][21]
Akt PhosphorylationHuman Aortic Endothelial CellsAng-(1-7) (10⁻⁷ mol/L)Sustained increase (P<0.05)[15][21]
Cardiac ACE2 ActivitySubtotal Nephrectomy RatsChronic Ang-(1-7) infusionReduction (P<0.05)[25]
Cardiac FibrosisSubtotal Nephrectomy RatsChronic Ang-(1-7) infusionIncrease (P<0.01)[25]

Experimental Protocols

This section details common methodologies for investigating the cardiovascular effects of Ang-(1-7).

In Vivo Assessment of Cardiovascular Function
  • Objective: To determine the effect of Ang-(1-7) on systemic blood pressure and cardiac function in live animal models (e.g., normotensive, hypertensive, or heart failure models).

  • Methodology:

    • Animal Models: Spontaneously hypertensive rats (SHR), DOCA-salt hypertensive rats, or rats post-myocardial infarction are commonly used.

    • Drug Administration: For chronic studies, Ang-(1-7) is delivered via subcutaneously implanted osmotic mini-pumps, ensuring stable plasma concentrations over days or weeks. For acute studies, it is infused intravenously (IV) or intracerebroventricularly (ICV).

    • Blood Pressure Measurement: Continuous blood pressure is monitored using radiotelemetry devices implanted in the carotid or femoral artery. This allows for measurement in conscious, freely moving animals, avoiding anesthesia-induced artifacts.

    • Cardiac Function Assessment: Hemodynamic measurements are performed using pressure-volume loop catheters inserted into the left ventricle to assess parameters like systolic/diastolic pressure, contractility (dp/dt), and ejection fraction. Echocardiography is also used for non-invasive assessment of cardiac structure and function.

Ex Vivo Vascular Reactivity Studies
  • Objective: To directly assess the vasodilatory or vasoconstrictor effects of Ang-(1-7) on isolated blood vessels.

  • Methodology:

    • Vessel Isolation: Arteries (e.g., aorta, mesenteric, coronary) are carefully dissected from euthanized animals.

    • Wire Myography: Vessel rings (2-4 mm in length) are mounted on a wire myograph in an organ bath filled with physiological salt solution (e.g., Krebs-Henseleit buffer), gassed with 95% O₂/5% CO₂, and maintained at 37°C.

    • Protocol: The rings are pre-constricted with a vasoconstrictor (e.g., phenylephrine, Ang II). Cumulative concentration-response curves to Ang-(1-7) are then generated to assess vasodilation.

    • Mechanism Investigation: To identify the signaling pathway, the protocol is repeated after pre-incubating the vessels with specific inhibitors, such as a Mas receptor antagonist (A-779), an NO synthase inhibitor (L-NAME), or AT1/AT2 receptor blockers.

step step action action condition condition result result start Start: Euthanize Animal dissect Dissect Artery start->dissect mount Mount Vessel Ring on Wire Myograph dissect->mount preconstrict Pre-constrict Vessel (e.g., with Phenylephrine) mount->preconstrict add_inhibitor Add Inhibitor? (e.g., A-779, L-NAME) preconstrict->add_inhibitor add_ang17 Add Cumulative Doses of Ang-(1-7) add_inhibitor->add_ang17 Yes add_inhibitor->add_ang17 No measure Measure Isometric Tension add_ang17->measure data Generate Concentration- Response Curve measure->data end End data->end

Caption: Experimental workflow for ex vivo vascular reactivity studies.

Cellular and Molecular Signaling Analysis
  • Objective: To elucidate the intracellular signaling pathways activated by Ang-(1-7) in specific cell types like endothelial cells, VSMCs, or cardiomyocytes.

  • Methodology:

    • Cell Culture: Primary cells (e.g., human aortic endothelial cells - HAECs) or relevant cell lines are cultured.

    • Cell Treatment: Cells are stimulated with Ang-(1-7) (e.g., 10⁻⁷ mol/L) for various time points. For counter-regulation studies, cells are co-treated with Ang II.

    • Western Blotting: Cell lysates are collected and subjected to SDS-PAGE and Western blotting to measure the phosphorylation status of key signaling proteins (e.g., p-Akt, p-eNOS, p-ERK1/2) using phospho-specific antibodies.

    • NO Measurement: NO production in the cell culture supernatant is measured directly using an NO-selective analyzer or indirectly using fluorescent dyes like DAF-FM diacetate.

    • Immunoprecipitation: To study protein-protein interactions (e.g., SHP-2 and c-Src), target proteins are immunoprecipitated from cell lysates, and the resulting complex is analyzed by Western blotting for the presence of the interacting partner.[22]

Measurement of Ang-(1-7) in Biological Samples
  • Objective: To accurately quantify the concentration of Ang-(1-7) in plasma or tissue homogenates.

  • Methodology:

    • Sample Collection: Blood is collected into tubes containing a cocktail of enzyme inhibitors (e.g., EDTA, o-phenanthroline, pepstatin A) to prevent the ex vivo generation and degradation of angiotensin peptides.[26]

    • Peptide Extraction: Peptides are extracted from the plasma using solid-phase extraction (SPE) columns (e.g., C18 Sep-Pak).

    • Quantification: The extracted peptides are separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with radioimmunoassay (RIA) or mass spectrometry (MS), which provide high specificity and sensitivity.[26]

Conclusion

Angiotensin-(1-7) is a pleiotropic hormone with a crucial role in cardiovascular regulation, primarily acting as the central effector of the protective ACE2/Ang-(1-7)/Mas axis of the Renin-Angiotensin System. Its actions—including vasodilation, improvement of endothelial function, and anti-hypertrophic and anti-fibrotic effects in the heart—directly counter the detrimental effects of the classical Ang II/AT1R axis. The signaling pathways, particularly the activation of the PI3K/Akt/eNOS pathway and the phosphatase-mediated inhibition of Ang II signaling, provide clear molecular mechanisms for these protective effects. The data underscore the therapeutic potential of targeting the ACE2/Ang-(1-7)/Mas axis for the treatment of cardiovascular diseases such as hypertension, heart failure, and atherosclerosis. Further research and development of stable Ang-(1-7) analogs or Mas receptor agonists are promising avenues for novel cardiovascular pharmacotherapies.

References

A Technical Guide to the Anti-inflammatory Properties of Angiotensin (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin (1-7) (Ang-(1-7)), a heptapeptide (B1575542) member of the renin-angiotensin system (RAS), has emerged as a significant counter-regulatory molecule to the pro-inflammatory and vasoconstrictive effects of Angiotensin II (Ang II). Primarily acting through its receptor, Mas, Ang-(1-7) exhibits a broad spectrum of anti-inflammatory properties, positioning it as a promising therapeutic agent for a variety of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of Ang-(1-7), supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, facilitating further investigation into the therapeutic potential of this endogenous peptide.

Introduction: The Renin-Angiotensin System and the Role of Angiotensin (1-7)

The renin-angiotensin system is a critical regulator of cardiovascular and renal homeostasis. The classical axis of the RAS involves the conversion of angiotensinogen (B3276523) to Angiotensin I, which is then cleaved by angiotensin-converting enzyme (ACE) to form the potent vasoconstrictor and pro-inflammatory peptide, Angiotensin II. Ang II exerts its effects primarily through the Angiotensin II type 1 receptor (AT1R).

In recent years, a counter-regulatory axis of the RAS has been identified, centered around Angiotensin (1-7). This heptapeptide is primarily generated from Ang II by the action of angiotensin-converting enzyme 2 (ACE2). Ang-(1-7) opposes many of the detrimental effects of Ang II by binding to its cognate G protein-coupled receptor, Mas.[1] The activation of the ACE2/Ang-(1-7)/Mas axis is associated with vasodilation, anti-proliferative effects, and potent anti-inflammatory responses.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of Ang-(1-7) are multifaceted, involving the modulation of key signaling pathways, reduction of pro-inflammatory mediators, and inhibition of inflammatory cell migration.

Mas Receptor Signaling

The binding of Ang-(1-7) to the Mas receptor is the primary initiating event for its anti-inflammatory cascade. The affinity of Ang-(1-7) for the Mas receptor has been characterized, with a reported dissociation constant (KD) of approximately 14.7 ± 1.8 nM in rat kidney membranes.[2] In human monocytic leukemia cells (THP-1), the Kd value for specific 125I-Ang-(1-7) binding to the Mas receptor is around 250 nmol/L.[3] Additionally, Ang-(1-7) can compete for binding to the AT1 receptor at higher concentrations, with a reported Ki of 8.0 ± 3.2 nM in kidney slices.[4]

Inhibition of the NF-κB Pathway

A central mechanism of Ang-(1-7)'s anti-inflammatory action is its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression. Ang-(1-7) has been shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to a reduction in the translocation of the active NF-κB p65 subunit to the nucleus, thereby decreasing the transcription of pro-inflammatory genes.[5][6][7]

Modulation of the MAP Kinase Pathway

Ang-(1-7) also modulates the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in cellular responses to inflammatory stimuli. It has been demonstrated to inhibit the phosphorylation of key MAPKs, including p38, extracellular signal-regulated kinase (ERK1/2), and c-Jun N-terminal kinase (JNK), in various cell types under inflammatory conditions.[8]

Reduction of Pro-inflammatory Cytokines and Chemokines

By inhibiting the NF-κB and MAPK pathways, Ang-(1-7) effectively reduces the production and secretion of a wide range of pro-inflammatory cytokines and chemokines. These include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1).[9][10][11]

Attenuation of Oxidative Stress

Ang-(1-7) exhibits significant antioxidant properties by reducing the production of reactive oxygen species (ROS). It can attenuate the activity of NADPH oxidase, a major source of cellular ROS, and increase the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD).[12][13][14][15]

Inhibition of Leukocyte Migration

Ang-(1-7) can impede the inflammatory process by inhibiting the migration of leukocytes, such as neutrophils and monocytes, to sites of inflammation.[7][16] This effect is, in part, due to the downregulation of adhesion molecules on endothelial cells.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of Angiotensin (1-7) on various inflammatory parameters from in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects of Angiotensin (1-7)

Cell TypeInflammatory StimulusAng-(1-7) ConcentrationInflammatory MarkerQuantitative EffectReference
C2C12 MyotubesMyostatin (1 µg/mL)10 nMIκ-B protein levelsPrevented a 42.3% decrease[17]
C2C12 MyotubesMyostatin (1 µg/mL)10 nMpNF-κB-luc activityReduced a 6.05-fold increase to 2.21-fold[17]
C2C12 MyotubesMyostatin (1 µg/mL)10 nMTNF-α gene expressionAbolished a 4.15-fold increase (to 1.41-fold)[17]
C2C12 MyotubesLPS100 nMp38 phosphorylationPrevented a 2.8-fold increase[18]
C2C12 MyotubesLPS100 nMJNK phosphorylationReduced an 8.4-fold increase to 4.4-fold[18]
PodocytesPreeclamptic serumNot specifiedp-p38 phosphorylationReduced from 1.69-fold to 1.23-fold
PodocytesPreeclamptic serumNot specifiedp-ERK phosphorylationReduced from 1.14-fold to 0.87-fold[19]
PodocytesPreeclamptic serumNot specifiedp-JNK phosphorylationReduced from 2.35-fold to 1.90-fold[19]
Human Aortic Endothelial Cells (HAECs)Thrombin100 nMROS productionPrevented a 3.5-fold increase[20]
Human Aortic Endothelial Cells (HAECs)Thrombin100 nMHO-1 mRNA expressionReduced a 2.11-fold increase to 1.84-fold[20]
Human Aortic Endothelial Cells (HAECs)Thrombin100 nMNQO-1 mRNA expressionReduced a 1.48-fold increase to 1.36-fold[20]
RAW264.7 MacrophagesLPSNot specifiedTNF-α and IL-6 levelsMarkedly reduced
Human Umbilical Vein Endothelial Cells (HUVECs)High Glucose (40 mM)2 µMNF-κB p65 nuclear translocationInhibited increase[21]

Table 2: In Vivo Anti-inflammatory Effects of Angiotensin (1-7)

Animal ModelDisease/Inflammatory ModelAng-(1-7) DoseInflammatory MarkerQuantitative EffectReference
MiceHigh-Fat Diet-Induced ObesityNot specifiedIL-6 mRNA in liverReduced from 1.07 to 0.75 (relative units)
MiceHigh-Fat Diet-Induced ObesityNot specifiedTNF-α mRNA in liverReduced from 1.52 to 0.73 (relative units)[22]
MiceAntigen-Induced ArthritisNot specifiedNF-κB staining in eosinophilsReduced from 1,084 MFI to 884 MFI[23]
MiceCecal Ligation and Puncture (CLP)Not specifiedTNF-α and IL-6 levelsDecreased[10]
MiceCecal Ligation and Puncture (CLP)Not specifiedIL-4 and IL-10 levelsIncreased[10]
db/db MiceDiabetes14 days administrationROS levels in bone marrowSignificantly reduced[12]
MiceLPS-induced SepsisNot specifiedSerum TNFα, IL-1β, IL-6Lowered[5]
RatsChronic Intermittent HypoxiaNot specifiedLung MDA levelsDecreased[13]
RatsChronic Intermittent HypoxiaNot specifiedLung SOD activity and CAT levelsEnhanced[13]
Hypertensive RatsHypertension200 ng/h ICV infusion for 14 daysHypothalamic TNF-α levelsDecreased[11]
Hypertensive RatsHypertension200 ng/h ICV infusion for 14 daysHypothalamic IL-10 levelsIncreased[11]
MiceDSS-induced Colitis0.06 mg/kg/dayp-ERK1/2 in colonSuppressed below basal levels

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anti-inflammatory actions of Angiotensin (1-7).

Ang_1_7_Signaling_Pathway Ang-(1-7) Anti-inflammatory Signaling Cascade cluster_downstream Downstream Effects Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR Binds to G_protein G-protein activation MasR->G_protein Activates MAPK_pathway MAPK Pathway (p38, ERK1/2, JNK) G_protein->MAPK_pathway Inhibits phosphorylation NFkB_pathway NF-κB Pathway G_protein->NFkB_pathway Inhibits activation ROS_production Reactive Oxygen Species (ROS) Production G_protein->ROS_production Decreases Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_pathway->Pro_inflammatory_cytokines NFkB_pathway->Pro_inflammatory_cytokines Inflammation Inflammation ROS_production->Inflammation Promotes Pro_inflammatory_cytokines->Inflammation Promotes Leukocyte_migration Leukocyte Migration Leukocyte_migration->Inflammation Promotes NFkB_Inhibition_Pathway Mechanism of NF-κB Inhibition by Ang-(1-7) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR IKK IKK Complex MasR->IKK Inhibits IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p Releases NF-κB NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Inflammatory_genes Inflammatory Gene Transcription DNA->Inflammatory_genes Experimental_Workflow General Workflow for In Vitro Ang-(1-7) Anti-inflammatory Assay cluster_analysis Analysis start Start: Cell Culture (e.g., Macrophages, Endothelial cells) treatment Treatment Groups: 1. Control 2. Inflammatory Stimulus (e.g., LPS) 3. Stimulus + Ang-(1-7) 4. Ang-(1-7) alone start->treatment incubation Incubation (Time and temperature as per protocol) treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis elisa ELISA for Cytokines (TNF-α, IL-6) supernatant_collection->elisa western_blot Western Blot for Signaling Proteins (p-p38, p-NF-κB) cell_lysis->western_blot qpcr qPCR for Gene Expression (e.g., ICAM-1) cell_lysis->qpcr end End: Data Analysis and Interpretation elisa->end western_blot->end qpcr->end

References

Angiotensin (1-7) and Endothelial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. While the classical axis, comprising Angiotensin II (Ang II), is known for its vasoconstrictive and pro-inflammatory effects, a counter-regulatory axis centered on Angiotensin (1-7) [Ang-(1-7)] has emerged as a key player in vascular protection.[1][2][3] Ang-(1-7), acting primarily through its G-protein coupled receptor, Mas, exerts a plethora of beneficial effects on the endothelium, including vasodilation, anti-inflammatory, and anti-thrombotic actions.[2][3][4] This technical guide provides an in-depth overview of the molecular mechanisms underpinning Ang-(1-7)'s role in endothelial function, summarizes key quantitative data, details relevant experimental protocols, and explores its therapeutic potential.

Core Signaling Pathways of Angiotensin (1-7) in Endothelial Cells

Ang-(1-7) primarily mediates its effects by binding to the Mas receptor (MasR), which triggers downstream signaling cascades that actively oppose the deleterious actions of the Ang II-AT1 receptor axis.[1][3][5] The principal protective mechanisms include enhanced nitric oxide bioavailability, reduction of oxidative stress, and suppression of inflammation.

Nitric Oxide (NO) Production and Vasodilation

A hallmark of Ang-(1-7) action is the stimulation of endothelial nitric oxide synthase (eNOS) to produce NO, a potent vasodilator.[6][7] This process is primarily mediated through the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Upon MasR activation, PI3K is stimulated, leading to the phosphorylation and activation of the serine/threonine kinase Akt.[6][8] Activated Akt then directly phosphorylates eNOS at its activating site, Serine 1177, while promoting dephosphorylation at the inhibitory site, Threonine 495.[6][7] This reciprocal regulation enhances eNOS activity, resulting in increased NO production and subsequent vasodilation.[6][7]

G cluster_0 Ang-(1-7) Signaling for NO Production Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR Binds PI3K PI3K MasR->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (p-Thr495) Akt->eNOS_inactive Dephosphorylates (Thr495) eNOS_active eNOS (p-Ser1177) Akt->eNOS_active Phosphorylates (Ser1177) NO Nitric Oxide (NO) eNOS_active->NO Produces Vasodilation Vasodilation NO->Vasodilation

Ang-(1-7) signaling pathway leading to NO production.
Antioxidant Effects and Counter-regulation of Angiotensin II

Ang-(1-7) effectively counter-regulates the pro-oxidant signaling of Ang II in endothelial cells.[9] Ang II, via its AT1 receptor, activates c-Src kinase, which in turn stimulates NAD(P)H oxidase (Nox), a primary source of reactive oxygen species (ROS) in the vasculature.[9][10] Ang-(1-7) blunts this pathway by activating the tyrosine phosphatase SHP-2.[9] Activated SHP-2 promotes the dephosphorylation of c-Src, thereby inhibiting its activity and attenuating the downstream activation of NAD(P)H oxidase and subsequent ROS generation.[9] This reduction in oxidative stress preserves NO bioavailability and protects endothelial function.[8][11]

G cluster_0 Ang-(1-7) Antioxidant Signaling vs. Ang II Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR SHP2 SHP-2 MasR->SHP2 Activates cSrc c-Src SHP2->cSrc Dephosphorylates Nox NAD(P)H Oxidase cSrc->Nox Activates ROS ROS Production Nox->ROS AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R AT1R->cSrc Activates G cluster_0 Ang-(1-7) Anti-inflammatory Pathway Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR NFkB NF-κB Activation MasR->NFkB Inhibits Adhesion Expression of VCAM-1, ICAM-1 NFkB->Adhesion Inflammation Leukocyte Adhesion & Endothelial Inflammation Adhesion->Inflammation G cluster_0 Workflow: Ex Vivo Vasodilation Assay P1 1. Animal Model (e.g., DIO mice, SHR rats) + Chronic Ang-(1-7) Infusion P2 2. Aorta Isolation Isolate thoracic aorta in Krebs-Henseleit buffer P1->P2 P3 3. Ring Preparation Cut aorta into 2-3 mm rings, suspend in organ bath P2->P3 P4 4. Pre-contraction Contract rings with phenylephrine or U46619 P3->P4 P5 5. Dose-Response Curve Cumulative addition of Acetylcholine (ACh) P4->P5 P6 6. Data Analysis Calculate % relaxation relative to pre-contraction P5->P6 G cluster_0 Workflow: NO Production Assay P1 1. Cell Culture Culture HAECs or CHO-Mas cells to near confluence P2 2. Stimulation Treat cells with Ang-(1-7) (10⁻⁷ M) for specified time points P1->P2 P3 3. Sample Collection Collect cell culture supernatant P2->P3 P4 4. NO Measurement - Method A: Fluorochrome (DAN) - Method B: NO Analyzer P3->P4 P5 5. Quantification Compare fluorescence or signal to a standard curve (NaNO₂) P4->P5

References

An In-depth Technical Guide to Mas Receptor Activation by Angiotensin-(1-7)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. Historically, the RAS was primarily understood through the actions of Angiotensin II (Ang II), a potent vasoconstrictor that mediates its effects through the Angiotensin II Type 1 Receptor (AT1R). However, the discovery of Angiotensin-Converting Enzyme 2 (ACE2) has unveiled a counter-regulatory axis, fundamentally shifting our understanding of the RAS. This protective arm is centered on the generation of Angiotensin-(1-7) (Ang-(1-7)), a heptapeptide (B1575542) that exerts vasodilatory, anti-proliferative, anti-inflammatory, and anti-fibrotic effects.[1] These beneficial actions are primarily mediated through its binding and activation of the G protein-coupled receptor, Mas (MasR).[2][3]

This technical guide provides a comprehensive overview of the activation of the Mas receptor by Ang-(1-7), detailing its signaling pathways, quantitative binding and functional data, and the experimental protocols used to investigate this crucial interaction.

The ACE2/Angiotensin-(1-7)/Mas Receptor Axis

The formation of Ang-(1-7) is a key regulatory step. ACE2, a homolog of ACE, efficiently cleaves Ang II into Ang-(1-7), thereby reducing the levels of the vasoconstrictor Ang II while simultaneously producing the vasodilator Ang-(1-7).[3][4] This peptide then binds to the Mas receptor, initiating a cascade of intracellular signaling events that collectively oppose the effects of the classical ACE/Ang II/AT1R axis.

cluster_renin cluster_ace cluster_ace2_2 Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Angiotensinogen->AngI Cleavage ACE ACE AngI->ACE AngII Angiotensin II (Vasoconstriction, Proliferation) AngI->AngII Cleavage ACE2_1 ACE2 AngI->ACE2_1 Ang17 Angiotensin-(1-7) (Vasodilation, Anti-proliferation) AngI->Ang17 Cleavage AT1R AT1 Receptor AngII->AT1R Activates ACE2_2 ACE2 AngII->ACE2_2 AngII->Ang17 Cleavage label_classical Classical (Pressor) Axis MasR Mas Receptor Ang17->MasR Activates label_protective Protective (Depressor) Axis

Caption: The dual axes of the Renin-Angiotensin System (RAS).

Signaling Pathways Downstream of Mas Receptor Activation

Activation of the Mas receptor by Ang-(1-7) does not typically follow the canonical Gq or Gs signaling pathways associated with other angiotensin receptors. Instead, it engages a complex network of signaling molecules to exert its physiological effects. Key downstream pathways include the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and various Mitogen-Activated Protein Kinase (MAPK) cascades.[5][6]

A primary outcome of MasR activation is the stimulation of endothelial Nitric Oxide Synthase (eNOS) via the PI3K/Akt pathway, leading to the production of nitric oxide (NO), a potent vasodilator.[7][8] Additionally, the MasR axis is linked to the activation of phospholipase A2, resulting in the release of arachidonic acid.[1][9] In some cellular contexts, Ang-(1-7) has been shown to inhibit Ang II-mediated ERK1/2 activation, contributing to its anti-proliferative effects.[10][11] There is also evidence suggesting that MasR can couple to Gαi, leading to a decrease in cAMP levels.[12]

cluster_effects Physiological Effects Ang17 Angiotensin-(1-7) MasR Mas Receptor Ang17->MasR Binds Gai Gαi MasR->Gai PI3K PI3K MasR->PI3K PLA2 Phospholipase A2 MasR->PLA2 MAPK MAPK Pathway (ERK1/2, p38) MasR->MAPK AC Adenylyl Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation AA Arachidonic Acid PLA2->AA Antiproliferation Anti-proliferation Anti-hypertrophy MAPK->Antiproliferation

Caption: Key signaling pathways activated by Ang-(1-7) via the Mas receptor.

Quantitative Data: Binding Affinities and Functional Potencies

The pharmacological characterization of the Ang-(1-7) interaction with the Mas receptor is essential for drug development. The following tables summarize key quantitative data from various binding and functional assays.

Table 1: Ligand Binding Affinities (Kd, Ki)
LigandReceptor/Cell/TissueAssay TypeValueReference(s)
125I-Ang-(1-7)Mas-transfected CHO cellsRadioligand BindingHigh Affinity (not quantified)[1]
125I-Ang-(1-7)THP-1 MacrophagesRadioligand BindingKd: ~250 nM[1]
125/127I-Ang-(1-7)Rat Kidney MembranesRadioligand BindingKd: 14.7 ± 1.8 nM[13]
[D-Ala7]-Ang-(1-7) (A779)MasR-YFP transfected HEK293T cellsCompetitive BindingKi: 4.96 ± 0.18 nM[14][15]
Ang-(1-7)MasR-YFP transfected HEK293T cellsCompetitive BindingKi: 49.2 ± 1.2 nM[14]
Ang-(1-7)AT1 Receptor (Kidney Slices)Competitive BindingKi: 8.0 ± 3.2 nM[3][16]
Table 2: Functional Potencies (EC50, pEC50)
LigandAssay TypeCell/TissueValueReference(s)
Ang-(1-7)VasodilationRat Mesenteric ArteriesEC50: 2.7 nM[17]
Ang-(1-7)cAMP InhibitionMasR-transfected HEK293T cellspEC50: 9.18 ± 0.32[12]
AVE 0991 (agonist)cAMP InhibitionMasR-transfected HEK293T cellspEC50: 7.75 ± 0.40[12]
Ang-(1-7)β-arrestin Recruitment (at AT1R)BRET AssayEC50: ~100 nM[18]

Note: Ang-(1-7) can interact with other receptors, such as AT1R, often at higher concentrations or in a biased agonist manner, which should be considered during experimental design.[16][18]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Mas receptor activation. Below are representative protocols for key experiments.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the Mas receptor.

Materials:

  • Cell membranes from cells overexpressing the Mas receptor (e.g., Mas-transfected HEK293T or CHO cells).

  • Radioligand: 125I-Ang-(1-7).

  • Non-labeled ligand for non-specific binding (e.g., 10 µM unlabeled Ang-(1-7)).

  • Test compounds (e.g., A779 or novel molecules) at various concentrations.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • GF/C glass fiber filters.

  • Scintillation fluid and gamma counter.

start Start prep Prepare MasR-expressing cell membranes start->prep incubate Incubate Membranes with: • ¹²⁵I-Ang-(1-7) (fixed conc.) • Test Compound (variable conc.) prep->incubate separate Separate Bound from Free Ligand (Rapid Vacuum Filtration) incubate->separate count Quantify Radioactivity (Gamma Counter) separate->count analyze Data Analysis: • Plot % Inhibition vs. [Compound] • Calculate IC50 count->analyze chengprusoff Calculate Ki using Cheng-Prusoff Equation analyze->chengprusoff end End chengprusoff->end

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer and determine protein concentration.[19]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Assay Buffer + Membranes.

    • Non-Specific Binding (NSB): Radioligand + High concentration of unlabeled Ang-(1-7) + Membranes.

    • Competitive Binding: Radioligand + Serial dilutions of test compound + Membranes.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[19]

  • Filtration: Rapidly filter the contents of each well through a GF/C filter using a cell harvester to trap the membranes with bound radioligand. Wash filters with ice-cold assay buffer.

  • Counting: Place filters in vials with scintillation fluid and measure radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[19]

Protocol 2: Ex Vivo Vasodilation Assay

Objective: To assess the functional effect of Ang-(1-7) on vascular tone.

Materials:

  • Isolated blood vessels (e.g., rodent mesenteric or coronary arteries).[17][20]

  • Pressurized myograph system.

  • Krebs-Henseleit buffer (aerated with 95% O2 / 5% CO2).

  • Vasoconstrictor agent (e.g., Endothelin-1, Phenylephrine).

  • Angiotensin-(1-7) and other test compounds (e.g., A779 antagonist).

Procedure:

  • Vessel Preparation: Dissect arteries and mount them on two glass cannulas in a myograph chamber filled with Krebs-Henseleit buffer at 37°C.

  • Equilibration: Allow vessels to equilibrate under physiological pressure.

  • Pre-constriction: Induce a stable submaximal contraction using a vasoconstrictor agent (e.g., Endothelin-1).[17]

  • Concentration-Response Curve: Add Ang-(1-7) to the chamber in a cumulative, concentration-dependent manner (e.g., 10-10 to 10-5 M). Record the change in vessel diameter after each addition.[17]

  • Antagonist Studies: In separate experiments, pre-incubate vessels with a Mas receptor antagonist (e.g., A779) for 30 minutes before pre-constriction and repeating the Ang-(1-7) concentration-response curve.[17]

  • Data Analysis:

    • Express vasodilation as a percentage reversal of the pre-constriction.

    • Plot the percentage of vasodilation against the log concentration of Ang-(1-7).

    • Fit the data to a sigmoidal curve to determine the EC50 (potency) and Emax (efficacy).

Protocol 3: Second Messenger (cAMP) Inhibition Assay

Objective: To quantify the effect of Mas receptor activation on intracellular cAMP levels.

Materials:

  • HEK293T cells stably expressing the Mas receptor.[12]

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor).

  • Angiotensin-(1-7) or other test compounds.

  • Commercial cAMP detection kit (e.g., HTRF, LANCE).[21]

Procedure:

  • Cell Culture: Plate MasR-expressing HEK293T cells in a 96-well plate and grow to confluency.

  • Stimulation:

    • Pre-treat cells with IBMX to prevent cAMP degradation.

    • Add varying concentrations of Ang-(1-7) (or other test agonists).

    • Add a fixed concentration of forskolin to all wells (except baseline control) to stimulate cAMP production. This allows for the measurement of inhibition of a stimulated signal.

  • Incubation: Incubate for the time specified by the assay kit (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol (e.g., Cisbio HTRF cAMP kit).[21] This typically involves adding detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Measurement: Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to an inhibitory dose-response curve to determine the IC50 or pEC50 value.[12]

References

Cellular Targets of Angiotensin (1-7): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin (1-7) (Ang-(1-7)) is a heptapeptide (B1575542) hormone that has emerged as a key bioactive component of the renin-angiotensin system (RAS).[1] Often acting in opposition to the classical vasoconstrictor and proliferative effects of Angiotensin II (Ang II), Ang-(1-7) exerts a wide range of beneficial effects, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative actions.[2][3] These diverse physiological roles are mediated through specific interactions with cellular targets, primarily the Mas receptor, but also through modulation of other receptor systems. This technical guide provides a comprehensive overview of the cellular targets of Ang-(1-7), its downstream signaling pathways, quantitative interaction data, and detailed experimental protocols for its study.

Primary Cellular Target: The Mas Receptor

The principal cellular target and mediator of Ang-(1-7)'s actions is the Mas receptor (MasR), a G protein-coupled receptor (GPCR) encoded by the Mas1 proto-oncogene.[4][5] Genetic deletion of the Mas receptor in mice abolishes many of the physiological effects of Ang-(1-7), confirming its role as the primary receptor.[4][5]

Binding Affinity of Angiotensin (1-7) to Mas Receptor

Ang-(1-7) binds to the Mas receptor with high affinity. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) for this interaction have been determined in various cell types and tissues.

ParameterValueCell Type/TissueReference
Kd ~250 nmol/LHuman monocytic leukemia cell line (THP-1) macrophages[6]
IC50 0.3 nmol/LNot specified

Interaction with Other Receptors

While MasR is the primary receptor, Ang-(1-7) also interacts with other components of the RAS, including the Angiotensin II type 1 (AT1R) and type 2 (AT2R) receptors. These interactions can involve direct binding, receptor heterodimerization, and modulation of downstream signaling.

Angiotensin II Type 1 Receptor (AT1R)

The interaction of Ang-(1-7) with AT1R is complex and context-dependent. It can act as a biased agonist or a functional antagonist.

  • Biased Agonism: Ang-(1-7) has been shown to be a biased agonist at the AT1R, preferentially activating β-arrestin pathways over G-protein signaling.[7] This biased signaling is thought to contribute to its cardioprotective effects.

  • Antagonism: At higher concentrations, Ang-(1-7) can compete with Ang II for binding to AT1R, thereby antagonizing Ang II-mediated effects.[8]

Angiotensin II Type 2 Receptor (AT2R)

Ang-(1-7) exhibits a low affinity for the AT2R.[8] However, functional interactions have been observed, and some effects of Ang-(1-7) can be blocked by AT2R antagonists, suggesting a potential role for receptor cross-talk or heterodimerization.[9]

Receptor Heterodimerization

The Mas receptor can form heterodimers with other GPCRs, which can alter its signaling properties.

  • MasR-AT1R: Heterodimerization between MasR and AT1R has been reported and may contribute to the antagonistic effects of Ang-(1-7) on Ang II signaling.[10][11]

  • MasR-AT2R: Evidence suggests that MasR and AT2R can form heterodimers, leading to functional interdependence in some cell types.[12]

  • MasR-Bradykinin B2 Receptor: MasR can also heterodimerize with the bradykinin (B550075) B2 receptor, potentially mediating cross-talk between the renin-angiotensin and kallikrein-kinin systems.

Quantitative Data on Angiotensin (1-7) Interactions

The following tables summarize key quantitative data regarding the binding and functional effects of Ang-(1-7) at its various cellular targets.

Table 1: Binding Affinity of Angiotensin (1-7) for Angiotensin Receptors

ReceptorLigandParameterValueCell Type/TissueReference
MasAng-(1-7)Kd~250 nmol/LTHP-1 Macrophages[6]
AT1RAng-(1-7)Ki8.0 ± 3.2 nMKidney Slices[8]
AT2RAng-(1-7)IC50~5 µmol/LNot specified

Table 2: Functional Potency of Angiotensin (1-7)

Functional EffectParameterValueCell Type/TissueReference
Inhibition of Cell ProliferationIC50Sub-nanomolar rangeHuman Lung Adenocarcinoma Cells[13]
Inhibition of ACE ActivityIC500.65 µmol/LPurified Canine ACE[14][15]
VasodilationEC502.73 ± 0.58 µmol/LCanine Coronary Arteries[16]
Inhibition of Cell MigrationIC508.275 µMCavernosal Smooth Muscle Cells[17]
NO ProductionEC5013 µMHuman Podocytes (via AT2R)[2]

Downstream Signaling Pathways

The binding of Ang-(1-7) to its receptors initiates a cascade of intracellular signaling events that mediate its diverse physiological effects.

Mas Receptor Signaling

Activation of the Mas receptor by Ang-(1-7) leads to the engagement of multiple downstream signaling pathways:

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This is a key pathway activated by Ang-(1-7) that is involved in cell survival, proliferation, and nitric oxide production.[18]

  • Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Pathway: Ang-(1-7) can modulate ERK1/2 activity, often leading to anti-proliferative and anti-migratory effects.[9]

  • Nitric Oxide (NO) Production: Ang-(1-7) stimulates the production of nitric oxide (NO) via activation of endothelial nitric oxide synthase (eNOS), contributing to its vasodilatory effects.[2]

  • Cyclic AMP (cAMP) Pathway: In some cell types, Ang-(1-7) has been shown to increase intracellular cAMP levels, which can influence various cellular processes, including MAPK signaling.[19][20]

  • Transforming Growth Factor-beta (TGF-β) Pathway: Ang-(1-7) can counteract the pro-fibrotic effects of Ang II by inhibiting the TGF-β/Smad signaling pathway.[1][3][21][22]

Signaling Diagrams (Graphviz DOT Language)

Mas_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR G_protein G Protein MasR->G_protein Activates PI3K PI3K G_protein->PI3K AC Adenylyl Cyclase G_protein->AC Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Gene_Expression Gene Expression (Anti-proliferative, Anti-inflammatory) NO->Gene_Expression ERK ERK1/2 ERK->Gene_Expression cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->ERK Inhibits AT1R_Biased_Agonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Ang17 Angiotensin (1-7) AT1R AT1 Receptor Ang17->AT1R G_protein Gq/11 AT1R->G_protein Blocks Beta_Arrestin β-Arrestin AT1R->Beta_Arrestin Activates G_protein_effects Vasoconstriction Inflammation G_protein->G_protein_effects Beta_Arrestin_effects Cardioprotection Beta_Arrestin->Beta_Arrestin_effects Radioligand_Binding_Workflow Start Prepare Reagents (Membranes, Ligands, Buffer) Setup_Plate Set up 96-well Plate (Total, Nonspecific, Competition) Start->Setup_Plate Incubate Incubate to Reach Equilibrium Setup_Plate->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Gamma Counter) Wash->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze End Determine Binding Affinity Analyze->End Western_Blot_Workflow Start Cell Culture and Treatment Lysis Cell Lysis and Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Non-specific Sites Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Reprobe Strip and Re-probe (e.g., anti-total Akt) Detection->Reprobe Analysis Quantification and Analysis Reprobe->Analysis End Determine Protein Phosphorylation Analysis->End

References

Angiotensin (1-7): A Comprehensive Technical Guide to its Role in Kidney Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Angiotensin (1-7) (Ang-(1-7)) in renal physiology. As a key component of the counter-regulatory axis of the renin-angiotensin system (RAS), Ang-(1-7) presents a promising therapeutic target for various kidney diseases. This document provides a detailed overview of its mechanisms of action, signaling pathways, and physiological effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction to the ACE2/Angiotensin (1-7)/Mas Receptor Axis

The traditional understanding of the renin-angiotensin system has centered on the vasoconstrictive and pro-fibrotic actions of Angiotensin II (Ang II) mediated by the Angiotensin II Type 1 (AT1) receptor. However, the discovery of the Angiotensin-Converting Enzyme 2 (ACE2)/Angiotensin (1-7)/Mas receptor axis has revealed a counter-regulatory pathway with generally opposing, beneficial effects in the kidney.[1][2][3]

ACE2, a homolog of ACE, metabolizes Ang II to produce the heptapeptide (B1575542) Ang-(1-7).[4][5] Ang-(1-7) can also be formed from Angiotensin I (Ang I) through the action of other enzymes like neprilysin.[1] The biological effects of Ang-(1-7) are primarily mediated by the G protein-coupled receptor Mas.[5][6] This axis is increasingly recognized for its role in vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative processes within the kidney, thereby offering a protective counterbalance to the detrimental effects of the classical ACE/Ang II/AT1 receptor axis.[5][7]

Physiological Effects of Angiotensin (1-7) in the Kidney

Ang-(1-7) exerts a range of effects on renal hemodynamics and tubular function, often in opposition to those of Ang II. However, its actions can be complex and context-dependent, varying with the physiological state and experimental model.[8][9]

Renal Hemodynamics

In general, Ang-(1-7) is considered a renal vasodilator, contributing to increased renal blood flow (RBF).[10][11] This effect is thought to be mediated through the Mas receptor and subsequent nitric oxide (NO) release.[10][12] However, the impact on Glomerular Filtration Rate (GFR) is more variable, with studies reporting increases, decreases, or no significant change depending on the experimental conditions.[2][10][13]

Sodium and Water Excretion

The influence of Ang-(1-7) on sodium and water excretion is also multifaceted. Several studies have demonstrated a natriuretic and diuretic effect, suggesting an inhibitory role in tubular reabsorption.[14][15][16] This may be linked to the stimulation of prostaglandin (B15479496) I2 (PGI2) release and modulation of sodium transporters in the proximal tubule.[9][14] Conversely, under certain conditions, particularly in water-loaded states, an anti-diuretic effect has been observed.[17] The overall effect on renal excretory function appears to be influenced by the prevailing activity of the renin-angiotensin system.[15][16]

Data Presentation: Quantitative Effects of Angiotensin (1-7) on Renal Function

The following tables summarize the quantitative data from various experimental studies investigating the effects of Ang-(1-7) on key renal physiological parameters.

Table 1: Effects of Angiotensin (1-7) on Glomerular Filtration Rate (GFR)

Experimental ModelTreatmentGFR ChangeReference
Anesthetized 2K1C Hypertensive Rats (Clipped Kidney)Intrarenal Ang-(1-7) infusionNo significant effect[16]
Anesthetized DOCA-Salt Hypertensive RatsIntrarenal Ang-(1-7) infusionMinimal effects[16]
Anesthetized Normotensive RatsIntrarenal Ang-(1-7) infusionNo significant effect[18]
Conscious Water-Loaded RatsAng-(1-7) administrationSignificant reduction[13]
Anesthetized Rats with Acute Extracellular Volume ExpansionAng-(1-7) infusion (30 ng/min/100g)Reduced from 0.61 to 0.56 ml/min/100g[13]
5/6 Nephrectomy Mouse Model of CKDAng-(1-7) treatment (4 weeks)No alteration in FITC-inulin clearance[19]

Table 2: Effects of Angiotensin (1-7) on Renal Blood Flow (RBF)

Experimental ModelTreatmentRBF ChangeReference
Anesthetized RatsIntravenous Ang-(1-7) infusion (110 fmol/min)Increased from 5.10 to 8.30 ml/min/g[11]
Hypertensive HumansIntrarenal Ang-(1-7) infusionVasodilation (increased RBF)[10]
Anesthetized Normotensive RatsIntrarenal Ang-(1-7) infusionNo significant effect[20]

Table 3: Effects of Angiotensin (1-7) on Urinary Sodium and Water Excretion

Experimental ModelTreatmentEffect on Urine Flow (UV)Effect on Sodium Excretion (UNaV)Reference
Anesthetized 2K1C Hypertensive Rats (Clipped Kidney)Intrarenal Ang-(1-7) infusionIncreased by 110%Increased by 214%[16]
Anesthetized 2K1C Hypertensive Rats (Non-Clipped Kidney)Intrarenal Ang-(1-7) infusionDecreased by 27%Decreased by 24%[16]
Anesthetized DOCA-Salt Hypertensive RatsIntrarenal Ang-(1-7) infusionDecreased by ~30%Decreased by ~30%[16]
Anesthetized Spontaneously Hypertensive Rats (SHR)Intrarenal Ang-(1-7) infusionBlunted increaseBlunted increase[18]
Isolated Perfused Rat KidneysAng-(1-7) infusionIncreasedNatriuretic effect[14]
Anesthetized Normotensive RatsIntrarenal Ang-(1-7) infusionIncreased by 110%Increased by 214%[15]
Conscious Water-Loaded RatsAng-(1-7) administrationDecreased from 1.67 to 0.58 ml/30 min-[13]

Signaling Pathways of Angiotensin (1-7) in the Kidney

Ang-(1-7) exerts its renoprotective effects through various signaling pathways, often counteracting the pathways activated by Ang II.

The ACE2/Ang-(1-7)/Mas Receptor Axis

This is the primary signaling pathway for Ang-(1-7). Binding of Ang-(1-7) to the Mas receptor activates downstream signaling cascades that lead to vasodilation, anti-inflammation, and anti-fibrosis.[1][5]

ACE2_Ang1-7_Mas_Axis Ang_I Angiotensin I ACE ACE Ang_I->ACE Ang_II Angiotensin II ACE2 ACE2 Ang_II->ACE2 AT1R AT1 Receptor Ang_II->AT1R Ang1_7 Angiotensin (1-7) MasR Mas Receptor Ang1_7->MasR ACE->Ang_II ACE2->Ang1_7 MasR->AT1R Inhibition Beneficial Vasodilation Anti-inflammatory Anti-fibrotic MasR->Beneficial Detrimental Vasoconstriction Inflammation Fibrosis AT1R->Detrimental

Caption: The counter-regulatory ACE2/Ang-(1-7)/Mas axis.

Downstream Signaling: Nitric Oxide Synthase Activation

A key mechanism for the vasodilatory effect of Ang-(1-7) is the activation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a potent vasodilator.[12][21]

Ang1-7_NO_Signaling Ang1_7 Angiotensin (1-7) MasR Mas Receptor Ang1_7->MasR PI3K_Akt PI3K/Akt Pathway MasR->PI3K_Akt eNOS eNOS PI3K_Akt->eNOS Activation NO Nitric Oxide (NO) eNOS->NO Production Vasodilation Vasodilation NO->Vasodilation

Caption: Ang-(1-7) signaling via the nitric oxide pathway.

Anti-fibrotic Signaling: Inhibition of TGF-β/Smad Pathway

Ang-(1-7) has been shown to exert anti-fibrotic effects by counteracting the pro-fibrotic Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, which is often activated by Ang II.[8][22]

Ang1-7_TGFbeta_Signaling Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Ang1_7 Angiotensin (1-7) MasR Mas Receptor Ang1_7->MasR TGF_beta TGF-β Activation AT1R->TGF_beta Smad Smad2/3 Phosphorylation MasR->Smad Inhibition TGF_beta->Smad Fibrosis Fibrosis Smad->Fibrosis

Caption: Ang-(1-7) inhibition of the pro-fibrotic TGF-β/Smad pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of Ang-(1-7) in the kidney.

Measurement of Angiotensin Peptides in Kidney Tissue

Method: High-Performance Liquid Chromatography with Radioimmunoassay (HPLC-RIA) or Mass Spectrometry (MS).

Protocol Outline (HPLC-RIA):

  • Tissue Collection and Homogenization:

    • Rapidly excise and freeze kidneys in liquid nitrogen to prevent peptide degradation.

    • Homogenize frozen tissue in an acidic ethanol (B145695) solution containing a cocktail of peptidase inhibitors (e.g., EDTA, o-phenanthroline, pepstatin A, PMSF).

  • Solid-Phase Extraction:

    • Centrifuge the homogenate and collect the supernatant.

    • Apply the supernatant to a C18 Sep-Pak cartridge to extract the angiotensin peptides.

    • Wash the cartridge to remove interfering substances.

    • Elute the peptides with a high-concentration organic solvent (e.g., methanol (B129727) or acetonitrile).

  • HPLC Separation:

    • Dry the eluate and reconstitute in HPLC mobile phase.

    • Inject the sample into a reverse-phase HPLC system.

    • Separate the different angiotensin peptides based on their hydrophobicity using a gradient of acetonitrile (B52724) in an acidic aqueous buffer.

    • Collect fractions corresponding to the elution times of Ang-(1-7) and other peptides of interest.

  • Radioimmunoassay (RIA):

    • Dry the collected HPLC fractions.

    • Reconstitute the samples in RIA buffer.

    • Perform a competitive binding RIA using a specific antibody for Ang-(1-7) and a radiolabeled tracer.

    • Quantify the amount of Ang-(1-7) in each sample by comparing the results to a standard curve.

Western Blotting for Mas Receptor Expression
  • Protein Extraction:

    • Homogenize kidney tissue in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Separate proteins by size using electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the Mas receptor overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry for ACE2
  • Tissue Preparation:

    • Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut thin sections (4-5 µm) and mount on slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) to unmask the antigenic sites.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with a blocking serum.

    • Incubate with a primary antibody against ACE2.

    • Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.

    • Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydrate the sections and mount with a coverslip.

  • Analysis:

    • Examine the slides under a microscope to assess the localization and intensity of ACE2 staining in different renal structures.

Experimental Workflows

Workflow for a Diabetic Nephropathy Animal Model Study

Diabetic_Nephropathy_Workflow Induction Induce Diabetes (e.g., STZ injection or db/db mice) Grouping Randomly Assign to Groups: - Control - Diabetic + Vehicle - Diabetic + Ang-(1-7) - Diabetic + Positive Control (e.g., ACEi) Induction->Grouping Treatment Administer Treatment (e.g., osmotic mini-pumps for continuous infusion) Grouping->Treatment Monitoring Monitor Physiological Parameters: - Blood glucose - Body weight - Blood pressure - 24h Urine collection for albuminuria Treatment->Monitoring Endpoint Endpoint Analysis: - GFR measurement - Kidney tissue collection Monitoring->Endpoint Analysis Tissue and Urine Analysis: - Histology (glomerulosclerosis, fibrosis) - Western Blot (MasR, TGF-β) - IHC (ACE2) - Angiotensin peptide measurement Endpoint->Analysis

References

Methodological & Application

Application Notes and Protocols for Measuring Angiotensin (1-7) Levels in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angiotensin (1-7) (Ang-(1-7)) is a heptapeptide (B1575542) hormone that is a key component of the Renin-Angiotensin System (RAS).[1] Initially considered an inactive metabolite of Angiotensin II (Ang II), it is now recognized as a biologically active peptide with a variety of effects, often counteracting the actions of Ang II.[2][3] Ang-(1-7) is primarily generated from Ang II by the action of Angiotensin-Converting Enzyme 2 (ACE2).[1][4] It exerts its effects mainly through the Mas receptor, forming the ACE2/Ang-(1-7)/Mas axis, which plays a crucial role in cardiovascular and renal function.[1][2] This axis is established to inhibit the detrimental effects mediated by the classical ACE/Ang II/AT1R axis.[2] Given its protective roles, accurate measurement of Ang-(1-7) in plasma is critical for research in cardiovascular diseases, hypertension, kidney disease, and drug development.[5][6]

Angiotensin (1-7) Signaling Pathway

Angiotensin (1-7) is a central component of the counter-regulatory axis of the Renin-Angiotensin System (RAS). Its production and signaling cascade are essential for maintaining homeostasis and opposing the often-pathological effects of the classical RAS pathway.

Formation of Angiotensin (1-7):

  • Primary Pathway: Angiotensin II (Ang II) is converted to Ang-(1-7) by the enzyme Angiotensin-Converting Enzyme 2 (ACE2).[4]

  • Alternative Pathways: Ang-(1-7) can also be formed from Angiotensin I (Ang I) through the action of neutral endopeptidases (NEP) or thimet oligopeptidase (TOP).[3]

Mechanism of Action:

  • Mas Receptor Activation: Ang-(1-7) primarily binds to the G-protein coupled receptor, Mas.[2]

  • Downstream Signaling: This binding activates downstream signaling pathways, including the PI3K/Akt pathway, leading to the activation of endothelial nitric oxide synthase (eNOS or NOS3) and subsequent production of nitric oxide (NO).[7] NO, in turn, stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), which mediates many of the vasodilatory and anti-proliferative effects of Ang-(1-7).[7]

  • AT1 Receptor Interaction: Ang-(1-7) can also bind to the Angiotensin II Type 1 Receptor (AT1R), leading to the recruitment of β-arrestin2, which can mediate therapeutic effects such as vasorelaxation.[2]

  • Physiological Effects: The overall effects of Ang-(1-7) signaling include vasodilation, anti-inflammatory effects, anti-fibrotic actions, and natriuresis.[4][8][9] It counteracts the vasoconstrictor, pro-inflammatory, and pro-fibrotic actions of Ang II.[4]

Ang_1_7_Signaling_Pathway cluster_formation Ang-(1-7) Formation cluster_action Ang-(1-7) Action AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin (1-7) AngI->Ang17 NEP AngII->Ang17 ACE2 MasR Mas Receptor Ang17->MasR AT1R AT1 Receptor Ang17->AT1R PI3K_Akt PI3K/Akt Pathway MasR->PI3K_Akt betaArr2 β-arrestin2 AT1R->betaArr2 eNOS eNOS Activation PI3K_Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Effects Vasodilation, Anti-inflammatory, Anti-fibrotic Effects NO->Effects betaArr2->Effects Vasorelaxation

Angiotensin (1-7) Formation and Signaling Pathway.

Experimental Protocols

Accurate measurement of Ang-(1-7) is challenging due to its low plasma concentration and susceptibility to degradation by peptidases.[5] Careful sample handling and validated analytical methods are crucial.

Protocol 1: Plasma Sample Collection and Preparation

This protocol is critical to prevent the in vitro generation or degradation of Ang-(1-7).

Materials:

  • Chilled lavender top (EDTA) tubes.[10]

  • Ice-water bath.

  • Protease inhibitor cocktail (specific for angiotensin peptides, including renin inhibitors).[8][9]

  • Refrigerated centrifuge.

  • Plastic vials for plasma storage.

  • -80°C freezer.

Procedure:

  • Patient Preparation: The patient should be seated or recumbent for at least 30 minutes before blood collection. Note that medications such as ACE inhibitors, ARBs, diuretics, and spironolactone (B1682167) can significantly affect RAS components and should be discontinued (B1498344) if clinically permissible (e.g., spironolactone for 4-6 weeks).[10]

  • Blood Collection: Draw blood directly into a pre-chilled lavender-top (EDTA) tube containing a protease inhibitor cocktail.[10] Immediately mix the sample by gentle inversion.

  • Immediate Cooling: Place the tube in an ice-water bath immediately after collection to inhibit peptidase activity.[10]

  • Centrifugation: Centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C. This should be done as soon as possible after collection.[11]

  • Plasma Aliquoting: Immediately after centrifugation, carefully transfer the plasma supernatant into pre-labeled plastic vials. Avoid disturbing the buffy coat.

  • Storage: Immediately freeze the plasma aliquots at -80°C. Avoid repeated freeze-thaw cycles.[11][12]

Protocol 2: Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for quantifying Ang-(1-7). The following is a generalized protocol for a competitive inhibition ELISA, which is a common format for small molecules.[11][13]

Materials:

  • Ang-(1-7) ELISA Kit (includes pre-coated 96-well plate, standards, detection antibody, HRP-conjugate, buffers, and substrate).[11][14]

  • Plasma samples prepared as described above.

  • Microplate reader with a 450 nm filter.[11]

  • Precision pipettes and disposable tips.

  • Deionized or distilled water.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This typically involves bringing reagents to room temperature, reconstituting standards to create a dilution series (e.g., 0-500 pg/mL), and diluting buffers.[14]

  • Sample/Standard Addition: Add 50 µL of standard or plasma sample to each well.[15]

  • Detection Reagent A Addition: Immediately add 50 µL of prepared Detection Reagent A (often a biotin-labeled Ang-(1-7)) to each well. Mix gently. This initiates the competitive binding between the Ang-(1-7) in the sample and the labeled Ang-(1-7) for the pre-coated antibody.[15]

  • First Incubation: Seal the plate and incubate for 1 hour at 37°C.[15]

  • Washing: Aspirate the liquid from each well and wash the plate 3 times with 1x Wash Buffer.[15]

  • Detection Reagent B Addition: Add 100 µL of prepared Detection Reagent B (e.g., HRP-avidin) to each well.[15]

  • Second Incubation: Seal the plate and incubate for 30 minutes at 37°C.[15]

  • Second Washing: Aspirate and wash the plate 5 times with 1x Wash Buffer.[15]

  • Substrate Addition: Add 90 µL of TMB Substrate to each well. Incubate for 15-20 minutes at 37°C in the dark. A color change will develop.[15]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[15]

  • Measurement: Read the optical density (OD) of each well at 450 nm within 5 minutes.[15]

  • Calculation: Generate a standard curve by plotting the OD values against the concentration of the standards. The concentration of Ang-(1-7) in the samples is inversely proportional to the OD and can be determined from the standard curve.[13]

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered a gold-standard method due to its high specificity and sensitivity, allowing for the simultaneous quantification of multiple angiotensin peptides.[6][16]

Materials:

  • Plasma samples prepared as described above.

  • Internal Standards (stable isotope-labeled Ang-(1-7)).[12]

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).[5]

  • LC-MS/MS system (e.g., Q-ToF mass analyzer with ESI source).[5]

  • Solvents for extraction and chromatography (e.g., Acetonitrile (B52724), Formic Acid, Water).

Procedure:

  • Sample Pre-treatment: Thaw plasma samples on ice. Spike with a known concentration of stable isotope-labeled Ang-(1-7) to serve as an internal standard.[12]

  • Protein Precipitation: Precipitate plasma proteins using an appropriate solvent (e.g., a mixture of acetone, HCl, and water).[17] Centrifuge to pellet the protein.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the angiotensin peptides using an appropriate solvent (e.g., acetonitrile/water mixture).[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., water with 5% acetonitrile and 0.4% formic acid).[16]

  • LC Separation: Inject the reconstituted sample into the HPLC system. Separate the peptides on a C18 analytical column using a linear gradient of acetonitrile in water with a formic acid modifier.[5]

  • MS/MS Detection:

    • Ionize the eluted peptides using an electrospray ionization (ESI) source in positive ion mode.[12]

    • Detect and quantify the peptides using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[12] This involves selecting the specific precursor ion for Ang-(1-7) and its characteristic product ions after fragmentation.

  • Data Analysis: Quantify the amount of Ang-(1-7) in the sample by comparing the peak area ratio of the endogenous peptide to the stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of Ang-(1-7).

Experimental Workflow

The overall process for accurately measuring plasma Ang-(1-7) involves several critical stages, from patient preparation to final data analysis. Each step must be carefully controlled to ensure reliable and reproducible results.

Ang_1_7_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_elisa ELISA cluster_lcms LC-MS/MS cluster_postanalytical Post-Analytical Phase p1 Patient Preparation (Fasting, Medication Hold) p2 Blood Collection (Chilled EDTA + Inhibitors) p1->p2 p3 Immediate Cooling (Ice-Water Bath) p2->p3 p4 Centrifugation (4°C) p3->p4 p5 Plasma Aliquoting & Freezing (-80°C) p4->p5 a1 Sample Thawing & Prep p5->a1 b1 Sample Thawing & IS Spike p5->b1 a2 Competitive Binding Incubation a1->a2 a3 Washing & HRP Incubation a2->a3 a4 Substrate Addition & Color Dev. a3->a4 a5 Read OD at 450nm a4->a5 c1 Standard Curve Generation a5->c1 b2 Protein Precipitation & SPE b1->b2 b3 LC Separation b2->b3 b4 MS/MS Detection (MRM) b3->b4 b4->c1 c2 Concentration Calculation c1->c2 c3 Data Interpretation c2->c3

General workflow for measuring plasma Ang-(1-7).

Data Presentation

Comparison of Measurement Techniques
FeatureELISA (Competitive)LC-MS/MSRadioimmunoassay (RIA)
Principle Antigen-antibody binding, colorimetric detection.[18]Chromatographic separation and mass-to-charge ratio detection.[10]Antigen-antibody binding, radioactive detection.[19]
Specificity Can be subject to cross-reactivity with similar peptides.[20]Very high, distinguishes between structurally similar peptides.[16]Generally high, but depends heavily on antibody quality.[21]
Sensitivity Good, typically in the low pg/mL range (e.g., 3-8 pg/mL).[13][15]Excellent, often sub-pg/mL to low pg/mL (e.g., <5 pg/mL).[6][16]Excellent, detection limits as low as 1 pmol/L (~1 pg/mL).[8][9]
Throughput High (96-well plate format).Lower, requires serial sample injection.Moderate.
Cost/Complexity Relatively low cost, simpler workflow.High initial investment, complex sample prep and operation.Requires handling of radioactive materials, specialized facilities.
Multiplexing Difficult to multiplex.Can simultaneously measure multiple angiotensin peptides.[6]Possible but complex.
Reported Plasma Angiotensin (1-7) Concentrations

Plasma levels of Ang-(1-7) can vary based on physiological state, posture, and the presence of disease. The values below are for reference and may vary between different studies and methodologies.

Population/ConditionMean Plasma Ang-(1-7) LevelUnit ConversionReference
Healthy Adults (Supine) Median: 4.7 pmol/L (Range: 1.0-9.5)~4.1 pg/mL (Range: 0.9-8.4)[8][9]
Healthy Adults (General) <10-55 pg/mL-[10]
Normotensive Pregnant Women 22.7 ± 2.5 pg/mL-[22]
Preeclamptic Pregnant Women 15.6 ± 1.3 pg/mL-[22]
Essential Hypertensive Subjects Lower than healthy controls-[23][24]

Note: To convert pmol/L to pg/mL for Ang-(1-7) (Molar Mass ≈ 899.0 g/mol ), use the formula: pg/mL = (pmol/L * 899.0) / 1000. Values are approximate.

References

Angiotensin (1-7) Radioimmunoassay (RIA): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the radioimmunoassay (RIA) procedure for the quantification of Angiotensin (1-7) [Ang-(1-7)], a biologically active heptapeptide (B1575542) of the renin-angiotensin system (RAS). These protocols and notes are intended to guide researchers in accurately measuring Ang-(1-7) levels in various biological samples.

Introduction

Angiotensin-(1-7) is a key component of the counter-regulatory axis of the RAS, primarily acting through the Mas receptor to exert vasodilatory, anti-proliferative, and anti-inflammatory effects, often opposing the actions of Angiotensin II.[1][2][3] Accurate measurement of Ang-(1-7) is crucial for understanding its physiological and pathophysiological roles and for the development of novel therapeutics targeting the RAS. Radioimmunoassay is a highly sensitive and specific method for quantifying Ang-(1-7) in plasma, tissue homogenates, and other biological fluids.[4]

Principle of the Assay

The Ang-(1-7) RIA is a competitive binding assay. In this assay, a known quantity of radiolabeled Ang-(1-7) (tracer) competes with the unlabeled Ang-(1-7) present in the sample or standard for a limited number of binding sites on a specific anti-Ang-(1-7) antibody. The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample. After separation of the antibody-bound and free radiolabeled antigen, the radioactivity of the bound fraction is measured. The concentration of Ang-(1-7) in the unknown sample is then determined by comparing its binding to a standard curve generated with known concentrations of Ang-(1-7).

I. Data Presentation

Table 1: Angiotensin (1-7) RIA Performance Characteristics
ParameterTypical ValueReference
Standard Curve Range 2.5 - 2000 pg/tube[5]
Sensitivity 1.25 pg/tube[5]
Cross-reactivity
Angiotensin-(1-7)100%[5][6]
Angiotensin-(2-7)High[5][6]
Angiotensin-(3-7)High[5]
Angiotensin I<0.1%[6]
Angiotensin II<0.1%[6]
Recovery Plasma: 78%, Tissue: 65%[3]
Table 2: Cross-Reactivity of a C-Terminal Directed Angiotensin (1-7) Antibody
PeptideCross-ReactivityReference
Angiotensin-(1-7) 100% [5]
Angiotensin-(2-7)High[5]
Angiotensin-(3-7)High[5]
Angiotensin ILittle to no[5]
Angiotensin IILittle to no[5]

II. Experimental Protocols

A. Sample Collection and Preparation

Proper sample collection and preparation are critical to prevent the degradation of Ang-(1-7) and to remove interfering substances.

1. Blood Collection:

  • Draw blood from fasting subjects in a recumbent position into pre-chilled tubes containing EDTA.[7][8]

  • Immediately add a cocktail of protease inhibitors to prevent peptide degradation.[5][9] A common inhibitor cocktail includes 1,10-phenanthroline, pepstatin A, and p-hydroxymercuribenzoate.[9][10]

  • Centrifuge immediately at 4°C to separate the plasma.[7][8]

  • Store plasma samples at -80°C until analysis.[9][10]

2. Tissue Homogenization:

  • Homogenize tissue samples in ice-cold methanol (B129727) containing a cocktail of protease inhibitors.[10]

  • Centrifuge the homogenate at high speed (e.g., 12,000 g) for 10 minutes at 4°C.[10]

  • Collect the supernatant and dry it in a vacuum centrifuge.[10]

3. Solid-Phase Extraction (SPE):

  • SPE is essential to concentrate the peptide and remove interfering proteins and salts. C18 Sep-Pak columns are commonly used.[6][10]

  • Column Activation: Equilibrate the C18 column with a buffer like 60% acetonitrile (B52724) and 1% trifluoroacetic acid (TFA).[10]

  • Washing: Wash the column with 1% TFA.[10]

  • Sample Loading: Acidify the plasma or reconstituted tissue extract with TFA and apply it to the column.[10]

  • Washing: Wash the column again with 1% TFA to remove unbound substances.[10]

  • Elution: Elute the angiotensin peptides with a solution of 80% methanol or acetonitrile in 0.1% TFA.[6][10]

  • Drying: Evaporate the eluate to dryness using a vacuum centrifuge.[6][10]

B. Radioimmunoassay (RIA) Procedure

1. Reagents and Materials:

  • Ang-(1-7) standard (e.g., from Bachem)[5]

  • Anti-Ang-(1-7) antibody (typically C-terminal directed)[5]

  • ¹²⁵I-labeled Ang-(1-7) (tracer)

  • Assay buffer (e.g., phosphate (B84403) buffer saline with BSA and EDTA)[9]

  • Separation reagent (e.g., second antibody solid phase, charcoal)[7]

  • Gamma counter

2. Assay Protocol (2-day assay): [5]

  • Reconstitution: Reconstitute the dried sample extracts and standards in assay buffer.[5]

  • Day 1: Incubation

    • Pipette standards, controls, and unknown samples into appropriately labeled tubes.

    • Add a specific volume of anti-Ang-(1-7) antibody to each tube (except for non-specific binding tubes).

    • Add a specific volume of ¹²⁵I-Ang-(1-7) tracer to all tubes.

    • Vortex gently and incubate for 20-22 hours at 4°C.[9]

  • Day 2: Separation and Counting

    • Add the separation reagent to all tubes to precipitate the antibody-bound fraction.

    • Incubate as recommended by the reagent manufacturer.

    • Centrifuge the tubes to pellet the precipitate.

    • Decant the supernatant.

    • Measure the radioactivity in the pellet using a gamma counter.

3. Data Analysis:

  • Calculate the percentage of bound tracer for each standard and sample.

  • Construct a standard curve by plotting the percentage of bound tracer against the concentration of the Ang-(1-7) standards.

  • Determine the concentration of Ang-(1-7) in the unknown samples by interpolating their binding values from the standard curve.[11]

  • Correct the final concentration for recovery, assay volume, and any dilutions made during sample preparation.[5]

III. Mandatory Visualizations

A. Angiotensin (1-7) RIA Experimental Workflow

Angiotensin_1_7_RIA_Workflow Figure 1. Angiotensin (1-7) RIA Experimental Workflow cluster_sample_prep Sample Preparation cluster_ria Radioimmunoassay cluster_analysis Data Analysis Sample_Collection Sample Collection (Blood/Tissue) Inhibitor_Addition Addition of Protease Inhibitors Sample_Collection->Inhibitor_Addition Centrifugation Centrifugation/ Homogenization Inhibitor_Addition->Centrifugation SPE Solid-Phase Extraction (C18 Column) Centrifugation->SPE Elution Elution SPE->Elution Drying Drying Elution->Drying Reconstitution Reconstitution of Sample/Standards Drying->Reconstitution Incubation Incubation with Antibody & Tracer Reconstitution->Incubation Separation Separation of Bound/Free Tracer Incubation->Separation Counting Gamma Counting Separation->Counting Standard_Curve Standard Curve Generation Counting->Standard_Curve Concentration_Calc Concentration Calculation Standard_Curve->Concentration_Calc

Caption: Workflow for Angiotensin (1-7) quantification.

B. Angiotensin (1-7) Signaling Pathway

Angiotensin_1_7_Signaling_Pathway Figure 2. Angiotensin (1-7) Signaling Pathway cluster_ras Renin-Angiotensin System cluster_cellular Cellular Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII ACE ACE ACE->AngII Ang1_7 Angiotensin (1-7) AngII->Ang1_7 ACE2 ACE2 ACE2->Ang1_7 MasR Mas Receptor Ang1_7->MasR Signaling Downstream Signaling (e.g., NO, PI3K/Akt) MasR->Signaling Effects Physiological Effects (Vasodilation, Anti-proliferation) Signaling->Effects

Caption: Formation and action of Angiotensin (1-7).

IV. Concluding Remarks

The radioimmunoassay for Angiotensin-(1-7) is a powerful tool for researchers in cardiovascular and renal physiology, as well as for professionals in drug development. Adherence to meticulous sample handling and a validated protocol is paramount for obtaining accurate and reproducible results. The information provided in these application notes serves as a comprehensive guide to aid in the successful implementation of this assay.

References

Application Notes and Protocols for LC-MS/MS Quantification of Angiotensin (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantification of Angiotensin (1-7) (Ang (1-7)) in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Ang (1-7) is a key peptide hormone within the Renin-Angiotensin System (RAS), acting as a counter-regulatory component to the vasoconstrictive and pro-inflammatory effects of Angiotensin II. Accurate measurement of Ang (1-7) is crucial for research in cardiovascular diseases, hypertension, kidney disease, and the development of novel therapeutics targeting the RAS.[1][2][3]

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[3] While Angiotensin II (Ang II) is the primary active peptide of the classical RAS axis, an alternative axis involving Angiotensin-Converting Enzyme 2 (ACE2), Ang (1-7), and the Mas receptor plays a protective role.[1][2][4] Ang (1-7) is an endogenous heptapeptide (B1575542) that exerts vasodilatory, anti-proliferative, and anti-inflammatory effects, often opposing the actions of Ang II.[2][5]

LC-MS/MS has emerged as the gold standard for the quantification of angiotensin peptides due to its high specificity, sensitivity, and ability to measure multiple peptides simultaneously.[6] This methodology overcomes the limitations of traditional immunoassays, which can suffer from cross-reactivity and lower precision.

Signaling Pathway of Angiotensin (1-7)

Ang (1-7) primarily exerts its biological effects by binding to the Mas receptor, a G-protein coupled receptor.[4] Activation of the Mas receptor initiates a signaling cascade that counteracts the pathological effects of the Ang II/AT1 receptor axis. The key signaling events include the activation of the PI3K/Akt pathway, leading to nitric oxide (NO) production and subsequent vasodilation.[7] Furthermore, Ang (1-7) signaling can inhibit inflammatory pathways, such as the NF-κB pathway, and reduce the production of reactive oxygen species (ROS).[5]

Angiotensin_1_7_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cellular_Effects Cellular Effects AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE Ang1_7 Angiotensin (1-7) AngI->Ang1_7 NEP AngII->Ang1_7 ACE2 AT1R AT1 Receptor AngII->AT1R Binds to MasR Mas Receptor Ang1_7->MasR Binds to ACE ACE ACE2 ACE2 NEP NEP PI3K_Akt PI3K/Akt Pathway MasR->PI3K_Akt Activates Anti_fibrotic Anti-fibrotic Effects MasR->Anti_fibrotic NFkB_inhibition NF-κB Inhibition MasR->NFkB_inhibition Leads to eNOS eNOS Activation PI3K_Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Inflammation Inflammation AT1R->Inflammation

Caption: Signaling pathway of Angiotensin (1-7) via the Mas receptor.

Experimental Protocol for Angiotensin (1-7) Quantification

This protocol outlines a general procedure for the extraction and quantification of Ang (1-7) from biological matrices such as plasma, serum, and tissue homogenates. Optimization may be required for specific sample types and instrumentation.

Sample Collection and Handling

Proper sample collection and handling are critical to prevent the degradation of angiotensin peptides.

  • Plasma: Collect whole blood in tubes containing a protease inhibitor cocktail (e.g., EDTA and specific inhibitors). Centrifuge at 4°C to separate plasma. Immediately freeze plasma samples at -80°C until analysis.[8] Avoid repeated freeze-thaw cycles.[8]

  • Serum: Allow blood to clot at room temperature, then centrifuge to separate serum.[3] Immediately freeze serum at -80°C.

  • Tissue: Snap-freeze tissues in liquid nitrogen immediately after collection and store at -80°C. Homogenize frozen tissue in an appropriate lysis buffer containing protease inhibitors before extraction.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common method for cleaning up and concentrating angiotensin peptides from complex biological samples.[3][9][10]

  • Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with water.[3]

  • Loading: Acidify the sample (e.g., with formic acid) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., water or low percentage methanol) to remove salts and other polar impurities.[3]

  • Elution: Elute the angiotensin peptides from the cartridge using a higher concentration of organic solvent, such as methanol or acetonitrile, often containing an acid like formic acid.[9]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[9] Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[9]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

  • Column: A reverse-phase C18 column is typically used for the separation of angiotensin peptides.[9][10]

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptides. The specific gradient profile should be optimized for the separation of Ang (1-7) from other angiotensins and interfering substances.[11]

  • Flow Rate: Dependent on the column dimensions (analytical or nano-flow).

Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[8][9]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[8][9]

  • MRM Transitions: Specific precursor-to-product ion transitions for Ang (1-7) and a stable isotope-labeled internal standard are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Angiotensin (1-7)300.6 (M+3H)³⁺109.6
Internal StandardVariesVaries

(Note: The m/z values can vary slightly based on the charge state and instrumentation. It is essential to optimize these on the specific mass spectrometer being used.)

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of Angiotensin (1-7) from sample collection to data analysis.

Experimental_Workflow cluster_Sample_Processing Sample Processing cluster_Extraction Extraction cluster_Analysis Analysis cluster_Data_Handling Data Handling Sample_Collection 1. Sample Collection (Plasma, Serum, Tissue) Protease_Inhibition 2. Add Protease Inhibitors Sample_Collection->Protease_Inhibition Sample_Storage 3. Store at -80°C Protease_Inhibition->Sample_Storage SPE_Conditioning 4. SPE Cartridge Conditioning Sample_Storage->SPE_Conditioning Sample_Loading 5. Sample Loading SPE_Conditioning->Sample_Loading Washing 6. Washing Sample_Loading->Washing Elution 7. Elution Washing->Elution Drying_Reconstitution 8. Drying & Reconstitution Elution->Drying_Reconstitution LC_Separation 9. LC Separation (C18 Column) Drying_Reconstitution->LC_Separation MS_Detection 10. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition 11. Data Acquisition MS_Detection->Data_Acquisition Quantification 12. Quantification (Calibration Curve) Data_Acquisition->Quantification Data_Reporting 13. Data Reporting Quantification->Data_Reporting

Caption: Workflow for Angiotensin (1-7) quantification by LC-MS/MS.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for the LC-MS/MS analysis of Angiotensin (1-7). These values can serve as a benchmark for method development and validation.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

ReferenceMatrixLODLOQ
[9]Cell Culture Media5 pg-
[10]Kidney Cortex, Adipose Tissue, Urine, Plasma-10 pg/mg
[11]HUVEC Culture Supernatant0.5 pg-
[8]Plasma/Serum-2 pg/mL
[12]Plasma-5 pg/mL

Table 2: Precision and Accuracy

ReferenceMatrixIntra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (%)
[10]Kidney Cortex, Adipose Tissue, Urine, Plasma24.0%-84.0 - 123.0%
[11]HUVEC Culture Supernatant<10%<10%-
[8]Plasma/Serum2.4 - 8.2%4.9 - 14.9%-

Conclusion

The LC-MS/MS methodology detailed in these application notes provides a robust and reliable approach for the quantification of Angiotensin (1-7) in various biological matrices. Adherence to proper sample handling procedures and optimization of the extraction and analytical conditions are paramount for achieving accurate and reproducible results. This powerful analytical tool will continue to be instrumental in advancing our understanding of the protective arm of the Renin-Angiotensin System and in the development of new therapies for a range of cardiovascular and related diseases.

References

In Vivo Models of Angiotensin-(1-7) Administration: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the in vivo administration of Angiotensin-(1-7) [Ang-(1-7)], a key peptide of the renin-angiotensin system's counter-regulatory axis. These notes and protocols are designed to facilitate the design and execution of preclinical studies investigating the therapeutic potential of Ang-(1-7) in various disease models.

Angiotensin-(1-7) is a heptapeptide (B1575542) with a wide range of biological actions, many of which counteract the effects of Angiotensin II. Its vasodilatory, anti-inflammatory, anti-fibrotic, and anti-proliferative properties make it a subject of intense research for cardiovascular and renal diseases. This document outlines common in vivo models and detailed protocols for its administration, summarizes key quantitative data from preclinical studies, and visualizes the primary signaling pathways involved.

I. Data Presentation: Quantitative Effects of In Vivo Angiotensin-(1-7) Administration

The following tables summarize the quantitative outcomes of Ang-(1-7) administration across various preclinical models, focusing on its effects on blood pressure, cardiac hypertrophy, and renal function.

Table 1: Effects of Angiotensin-(1-7) on Blood Pressure in Hypertensive Animal Models

Animal ModelAdministration Route & DosageDurationChange in Mean Arterial Pressure (MAP)Reference
Spontaneously Hypertensive Rats (SHR)Intravenous infusion; 24 μg/kg/h7 daysDecreased on days 4 and 5[1]
Spontaneously Hypertensive Rats (SHR) treated with L-NAMESubcutaneous infusion; 24 μg/kg/h4 weeksAttenuated the L-NAME-induced increase in MAP (213 ± 7 mmHg vs. 269 ± 10 mmHg in control)[2]
(mRen-2)27 Transgenic Hypertensive Rats (Salt-Depleted)Intravenous infusion of [D-Ala7]-Ang-(1-7) (antagonist)AcuteIncreased MAP by 20 ± 3 mmHg[3]
Sprague-Dawley Rats with Ang II-induced HypertensionSubcutaneous co-infusion; Ang II (400 ng/kg/min) + Ang-(1-7) (400 ng/kg/min)4 weeksNo significant effect on Ang II-induced hypertension[4][5]
Aged Mice (16-month-old C57BL/6J)Subcutaneous infusion; 400 ng/kg/min6 weeksReduced systolic and mean blood pressure[6]

Table 2: Effects of Angiotensin-(1-7) on Cardiac Hypertrophy and Remodeling

Animal ModelAdministration Route & DosageDurationKey FindingsReference
Rats with Ang II-induced Cardiac HypertrophySubcutaneous co-infusion; Ang II + Ang-(1-7) (400 ng/kg/min each)4 weeksSignificantly attenuated Ang II-induced increases in myocyte cross-sectional area and interstitial fibrosis.[5][4][5]
Transgenic Mice with Cardiac-Specific Ang-(1-7) OverexpressionAng II infusion to induce hypertensionN/ASignificantly less ventricular hypertrophy and fibrosis compared to non-transgenic littermates.[7][7]
Rats with Heart Failure (Aortocaval Fistula)Intraperitoneal infusion; 24 µg/kg/hChronicReduced cardiac hypertrophy.[8][8]
DOCA-Salt Hypertensive RatsSubcutaneous infusion4 weeksPrevented myocardial and perivascular fibrosis, independent of blood pressure changes.[9][9]

Table 3: Effects of Angiotensin-(1-7) on Renal Function

Animal ModelAdministration Route & DosageDurationKey Renal EffectsReference
Anesthetized Wistar Rats (Na-replete, denervated kidneys)Intrarenal infusion; 0.1 and 1 nmol/min/kgAcuteIncreased urinary excretion of Na+ and water with minimal effects on renal blood flow and blood pressure.[10][10]
Anesthetized Rats on Normal Salt DietRenal interstitial infusionAcuteDose-related increases in urine flow and absolute and fractional sodium excretions.[11][11]
Rats with Heart Failure (Aortocaval Fistula)Intraperitoneal infusion; 24 µg/kg/hChronicExerted significant diuretic and natriuretic effects.[8][8]
Water-loaded RatsSystemic administration; 40 pmol/0.05 mL per 100 g BWAcuteAntidiuretic effect, associated with a reduction in creatinine (B1669602) clearance and an increase in urine osmolality.[12]

II. Experimental Protocols

This section provides detailed methodologies for common in vivo administration routes of Angiotensin-(1-7).

Protocol 1: Chronic Subcutaneous Infusion via Osmotic Minipump in Rodents

This protocol is widely used for long-term, continuous administration of Ang-(1-7) to study its chronic effects.

Materials:

  • Angiotensin-(1-7)

  • Sterile saline (0.9%) or other appropriate vehicle

  • Osmotic minipumps (e.g., Alzet) of appropriate size and duration for the animal model

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, wound clips or sutures)

  • Animal shaver and antiseptics (e.g., betadine, alcohol)

  • Heating pad for recovery

Procedure:

  • Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipump with a sterile solution of Ang-(1-7) at the desired concentration. Prime the pump by incubating it in sterile saline at 37°C for the recommended duration to ensure immediate pumping upon implantation.[13][14]

  • Animal Preparation: Anesthetize the animal using a reliable method (e.g., isoflurane (B1672236) inhalation).[15][16] Shave the fur on the back, between the scapulae.[15] Clean the surgical area with antiseptic swabs.[15]

  • Implantation: Make a small midline incision in the skin.[16] Using a hemostat, create a subcutaneous pocket large enough to accommodate the minipump.[16][17] Insert the filled and primed minipump into the pocket, with the delivery portal first.[16]

  • Closure and Recovery: Close the incision with wound clips or sutures.[14][16] Place the animal on a heating pad until it recovers from anesthesia.[15] Monitor the animal for any signs of distress or infection post-surgery.

Protocol 2: Chronic Intravenous Infusion in Conscious Rats

This method allows for the direct and continuous delivery of Ang-(1-7) into the systemic circulation.

Materials:

  • Angiotensin-(1-7) solution

  • Osmotic minipump connected to a catheter

  • Vascular access harness and swivel system

  • Anesthesia

  • Surgical instruments for vascular cannulation

Procedure:

  • Catheterization: Anesthetize the rat and surgically implant a catheter into the jugular vein.[1] Tunnel the catheter subcutaneously to exit at the back of the neck.

  • Pump Implantation: Implant a primed osmotic minipump subcutaneously as described in Protocol 1.[18]

  • Connection: Connect the venous catheter to the osmotic minipump. The externalized portion of the catheter is then passed through a protective spring and connected to a swivel, allowing the animal to move freely in its cage.[1]

  • Infusion: The osmotic minipump will continuously deliver the Ang-(1-7) solution into the venous circulation. Monitor the animal for the duration of the experiment.

Protocol 3: Intracerebroventricular (ICV) Infusion in Mice

This protocol is for investigating the central effects of Ang-(1-7) by delivering it directly into the brain's ventricular system.

Materials:

  • Stereotaxic apparatus

  • Anesthesia system

  • Guide cannula and dummy cannula

  • Osmotic minipump and brain infusion kit

  • Dental cement and screws

  • Surgical drill and instruments

Procedure:

  • Cannula Implantation: Anesthetize the mouse and place it in a stereotaxic frame.[19][20] Make a midline incision on the scalp to expose the skull.[19] Drill a small hole at the stereotaxic coordinates for the lateral ventricle.[19][21]

  • Slowly lower the guide cannula to the target depth and secure it to the skull with dental cement and anchor screws.[21][22] Insert a dummy cannula to keep the guide cannula patent.[22]

  • Pump Connection and Implantation: After a recovery period, anesthetize the mouse again.[19] Implant a primed osmotic minipump subcutaneously on the back.[19] Tunnel the catheter from the pump subcutaneously to the head and connect it to the guide cannula.[19]

  • Infusion and Monitoring: The pump will deliver Ang-(1-7) continuously into the cerebral ventricle.[21] House the animals individually and monitor them for any neurological or behavioral changes.[21]

III. Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of Angiotensin-(1-7) and a typical experimental workflow for in vivo studies.

Angiotensin-(1-7) Signaling Pathways

Ang-(1-7) primarily exerts its effects through the Mas receptor, but can also act as a biased agonist at the AT1 receptor.

Angiotensin_1_7_Signaling cluster_mas Mas Receptor Pathway cluster_at1r AT1 Receptor Biased Agonism Ang17 Angiotensin-(1-7) MasR Mas Receptor Ang17->MasR AT1R AT1 Receptor Ang17->AT1R Biased Agonism PI3K PI3K MasR->PI3K ERK_inhibition ERK1/2 Inhibition MasR->ERK_inhibition beta_arrestin β-Arrestin AT1R->beta_arrestin Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects NO->Anti_fibrotic Anti_proliferation Anti-proliferation ERK_inhibition->Anti_proliferation Cardioprotection Cardioprotection beta_arrestin->Cardioprotection

Caption: Ang-(1-7) Signaling Pathways.

Experimental Workflow for In Vivo Angiotensin-(1-7) Studies

This diagram outlines a typical experimental workflow for investigating the effects of chronic Ang-(1-7) administration in a disease model.

Experimental_Workflow start Disease Model Induction (e.g., Hypertension, Cardiac Injury) treatment Chronic Ang-(1-7) Administration (e.g., Osmotic Minipump) start->treatment monitoring In-life Monitoring (Blood Pressure, Body Weight, etc.) treatment->monitoring endpoint Endpoint Data Collection (e.g., Echocardiography, Blood/Tissue Sampling) monitoring->endpoint analysis Biochemical & Histological Analysis (e.g., Western Blot, IHC, Gene Expression) endpoint->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

Caption: Experimental Workflow.

References

Application Notes and Protocols for Angiotensin (1-7) Infusion in Rats

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the infusion of Angiotensin (1-7) [Ang-(1-7)] in rat models. This document outlines detailed experimental protocols, summarizes key quantitative data from cited studies, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Angiotensin-(1-7) is a heptapeptide (B1575542) hormone of the renin-angiotensin system (RAS) that is gaining significant attention for its vasodilatory, anti-inflammatory, and anti-proliferative properties.[1][2] It primarily acts through the Mas receptor, counteracting the effects of Angiotensin II, which is known for its vasoconstrictor and pro-fibrotic actions.[3][4] Chronic infusion of Ang-(1-7) in rats is a common experimental approach to investigate its therapeutic potential in various pathological conditions, including cardiovascular and renal diseases.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies involving the chronic infusion of Angiotensin (1-7) in different rat models.

Table 1: Effects of Chronic Angiotensin (1-7) Infusion on Cardiovascular Parameters in Rats

Rat ModelAng-(1-7) DoseInfusion DurationEffect on Mean Arterial Pressure (MAP)Other Cardiovascular EffectsReference
Spontaneously Hypertensive Rats (SHR)24 μg/kg/h (IV)7 daysDecreased on days 4 and 5Effect waned despite continuous infusion[7]
(mRen-2)27 Transgenic Hypertensive Rats200 ng/h (ICV)14 daysAttenuation of arterial hypertensionImproved baroreflex sensitivity, restored cardiac autonomic balance[6]
Stroke-Prone Spontaneously Hypertensive Rats (spSHR)1.0 μg/h (ICV)6 weeksNo significant alterationIncreased survival rate[8]
Wistar rats with stent implantation24 μg/kg/h (IV)4 weeksNot reportedReduced neointimal thickness and stenosis, improved endothelium-dependent relaxation[1][2]

Table 2: Effects of Chronic Angiotensin (1-7) Infusion on Renal Parameters in Rats

Rat ModelAng-(1-7) DoseInfusion DurationKey Renal EffectsReference
Sprague-Dawley rats with Unilateral Ureteral Obstruction (UUO)24 μg/kg/h (SC)10 days (3 days pre-UUO, 7 days post-UUO)Decreased pro-apoptotic and pro-fibrotic protein expression in the kidney[9]
Rats with Congestive Heart Failure (CHF)24 µg/kg/h (IP)ChronicExerted significant diuretic, natriuretic, and kaliuretic effects; Reduced serum creatinine (B1669602) and aldosterone (B195564) levels[5]
Normotensive anesthetized rats50 ng/min (intrarenal)AcuteAttenuated the tubular sodium reabsorptive effect of Angiotensin II[10]

Experimental Protocols

This section provides a detailed methodology for the chronic infusion of Angiotensin (1-7) in rats using osmotic minipumps, a commonly used method for continuous drug delivery.

Protocol 1: Subcutaneous or Intraperitoneal Osmotic Minipump Implantation for Systemic Angiotensin (1-7) Delivery

1. Materials and Reagents:

  • Angiotensin (1-7) (Bachem or equivalent)

  • Sterile saline (0.9% NaCl)

  • Osmotic minipumps (e.g., Alzet model 2002 for 14-day infusion or 2004 for 28-day infusion)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, forceps, scissors)

  • Sutures or wound clips

  • Analgesics (e.g., buprenorphine)

  • Animal model: Male Sprague-Dawley, Wistar, or Spontaneously Hypertensive rats (weight and strain should be consistent with the experimental design).[9]

2. Pump Preparation:

  • Following the manufacturer's instructions, fill the osmotic minipump with a sterile solution of Ang-(1-7) dissolved in saline at the desired concentration. The concentration should be calculated based on the pump's flow rate and the target dose (e.g., 24 μg/kg/h).[9]

  • Prime the filled pumps in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate drug delivery upon implantation.

3. Surgical Procedure:

  • Anesthetize the rat using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Shave and disinfect the surgical area on the back (for subcutaneous implantation) or the abdomen (for intraperitoneal implantation).

  • For subcutaneous implantation, make a small incision in the skin between the scapulae. Create a subcutaneous pocket using blunt dissection.

  • For intraperitoneal implantation, make a midline abdominal incision through the skin and linea alba.

  • Insert the primed osmotic minipump into the subcutaneous pocket or the peritoneal cavity.

  • Close the incision in layers using sutures or wound clips.

4. Post-Operative Care:

  • Administer analgesics as per institutional guidelines to manage post-operative pain.

  • House the rats individually and monitor them closely for any signs of distress, infection, or surgical complications.

  • Allow for a recovery period before initiating any experimental procedures.

Protocol 2: Intracerebroventricular (ICV) Osmotic Minipump Implantation for Central Angiotensin (1-7) Delivery

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of:

  • Stereotaxic apparatus

  • Brain infusion cannula (e.g., Alzet Brain Infusion Kit)

  • Vinyl tubing

  • Dental cement

2. Pump and Cannula Preparation:

  • Prepare the Ang-(1-7) solution and fill the osmotic minipump as described in Protocol 1.

  • Attach the filled pump to the brain infusion cannula via the vinyl tubing, ensuring the entire assembly is filled with the Ang-(1-7) solution and free of air bubbles.

3. Surgical Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Using a dental drill, create a small burr hole over the target lateral ventricle. Stereotaxic coordinates for the lateral ventricle in rats are typically ~0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface. These coordinates should be optimized for the specific rat strain and age.

  • Slowly lower the infusion cannula into the lateral ventricle.

  • Secure the cannula to the skull using dental cement.

  • Create a subcutaneous pocket on the back of the rat and place the osmotic minipump.

  • Tunnel the vinyl tubing subcutaneously from the pump to the cannula.

  • Close the scalp incision with sutures or clips.

4. Post-Operative Care:

  • Provide intensive post-operative care, including analgesia and monitoring for neurological deficits.

  • Ensure the rat has easy access to food and water during recovery.

Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway of Angiotensin (1-7) via the Mas receptor, leading to its beneficial cardiovascular and renal effects.

Angiotensin_1_7_Signaling_Pathway Ang_1_7 Angiotensin (1-7) MasR Mas Receptor Ang_1_7->MasR PI3K PI3K MasR->PI3K Activates NADPH_Oxidase NADPH Oxidase MasR->NADPH_Oxidase Inhibits Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory Anti_proliferative Anti-proliferative Effects NO->Anti_proliferative ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces ROS->Anti_inflammatory ROS->Anti_proliferative Experimental_Workflow Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (e.g., Blood Pressure) Animal_Acclimatization->Baseline_Measurements Pump_Implantation Osmotic Minipump Implantation Baseline_Measurements->Pump_Implantation Post_Op_Recovery Post-Operative Recovery Pump_Implantation->Post_Op_Recovery Infusion_Period Ang-(1-7) or Vehicle Infusion Period Post_Op_Recovery->Infusion_Period Data_Collection Data Collection during Infusion (e.g., Telemetry) Infusion_Period->Data_Collection Terminal_Procedures Terminal Procedures Data_Collection->Terminal_Procedures Tissue_Harvesting Tissue Harvesting (e.g., Heart, Kidney) Terminal_Procedures->Tissue_Harvesting Data_Analysis Data Analysis and Interpretation Tissue_Harvesting->Data_Analysis

References

Application Notes and Protocols for In Vitro Assays of Angiotensin-(1-7) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various in vitro assays to characterize the biological activity of Angiotensin-(1-7) [Ang-(1-7)]. Ang-(1-7) is a key peptide of the renin-angiotensin system (RAS), primarily acting through the Mas receptor to exert vasodilatory, anti-proliferative, anti-inflammatory, and anti-fibrotic effects, often counteracting the actions of Angiotensin II.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of Ang-(1-7) and its analogs for the Mas receptor.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the Mas receptor.

Protocol:

  • Cell Culture: Culture cells stably transfected with the Mas receptor (e.g., CHO-Mas cells) to confluence in appropriate cell culture flasks.

  • Membrane Preparation:

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl buffer with protease inhibitors) and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • Assay Setup:

    • In a 96-well microplate, add the cell membrane suspension to each well.

    • For total binding , add the radioligand (e.g., ¹²⁵I-Ang-(1-7)) alone.

    • For non-specific binding , add the radioligand and a high concentration of unlabeled Ang-(1-7).

    • For competitive binding , add the radioligand and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[1]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.[1]

  • Quantification: Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

Quantitative Data:

PeptideSequenceIC₅₀ (nM)
A-779H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH0.3[1]
Angiotensin-(1-7)H-Asp-Arg-Val-Tyr-Ile-His-Pro-OH6.9[1]
Angiotensin IIH-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH53.3[1]
Angiotensin IIIH-Arg-Val-Tyr-Ile-His-Pro-Phe-OH452[1]
Angiotensin IVH-Val-Tyr-Ile-His-Pro-Phe-OH1,238[1]

Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_procedure Procedure & Analysis CellCulture Culture Mas-Receptor Transfected Cells MembranePrep Prepare Cell Membrane Suspension CellCulture->MembranePrep TotalBinding Total Binding: Membranes + Radioligand NSB Non-Specific Binding: Membranes + Radioligand + Unlabeled Ligand CompetitiveBinding Competitive Binding: Membranes + Radioligand + Test Compound Incubate Incubate to Equilibrium TotalBinding->Incubate NSB->Incubate CompetitiveBinding->Incubate Filter Separate Bound & Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Gamma Counter) Wash->Count Analyze Data Analysis: Calculate IC50 Count->Analyze G Ang17 Angiotensin-(1-7) MasR Mas Receptor Ang17->MasR PI3K PI3K MasR->PI3K Activation Akt Akt PI3K->Akt Activation eNOS eNOS Akt->eNOS Phosphorylation (Ser1177) NO Nitric Oxide (NO) eNOS->NO Production G cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Treat with Ang-(1-7) or Vehicle Seed->Treat AddMTT Add MTT Reagent Treat->AddMTT IncubateFormazan Incubate for Formazan Formation AddMTT->IncubateFormazan Solubilize Solubilize Formazan IncubateFormazan->Solubilize MeasureAbsorbance Measure Absorbance Solubilize->MeasureAbsorbance Calculate Calculate Cell Viability MeasureAbsorbance->Calculate G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R cSrc c-Src AT1R->cSrc Activation ERK12 ERK1/2 cSrc->ERK12 Activation Proliferation Cell Proliferation & Migration ERK12->Proliferation Ang17 Angiotensin-(1-7) MasR Mas Receptor Ang17->MasR SHP2 SHP-2 MasR->SHP2 Activation SHP2->cSrc Inhibition

References

Application Notes and Protocols for Cell Culture Experiments with Angiotensin (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell culture experiments with Angiotensin (1-7) [Ang-(1-7)], a key peptide of the Renin-Angiotensin System (RAS). This document outlines the signaling pathways of Ang-(1-7), its diverse cellular effects, and detailed protocols for common in vitro assays.

Angiotensin-(1-7) is a heptapeptide (B1575542) that primarily acts through the Mas receptor (MasR), a G protein-coupled receptor.[1] The ACE2/Ang-(1-7)/MasR axis is often considered the protective or counter-regulatory arm of the RAS, opposing many of the detrimental effects of the classical ACE/Angiotensin II/AT1 receptor axis.[1][2][3][4][5] In cell culture, Ang-(1-7) has demonstrated a range of effects, including anti-proliferative, anti-inflammatory, anti-fibrotic, and vasodilatory actions.[1][6][7]

Key Cellular Effects and Signaling Pathways

Ang-(1-7) exerts its effects by modulating several key signaling pathways, often in a cell-type-specific manner. The primary signaling cascade initiated by Ang-(1-7) binding to the Mas receptor involves the activation of Phosphoinositide 3-Kinase (PI3K) and Protein Kinase B (Akt), leading to the phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS).[3][8][9] This results in the production of nitric oxide (NO), a key mediator of many of Ang-(1-7)'s beneficial effects, including vasodilation and anti-inflammatory responses.[1][8]

Furthermore, Ang-(1-7) has been shown to counteract Angiotensin II (Ang II)-induced signaling. For instance, it can inhibit the Ang II-stimulated phosphorylation of ERK1/2 MAP kinases, which are involved in cell proliferation and hypertrophy.[6][10] In vascular smooth muscle cells, Ang-(1-7) has been shown to inhibit Ang II-induced proliferation and migration.[10] In the context of inflammation, Ang-(1-7) can exert direct anti-inflammatory effects on microglia by decreasing the expression of pro-inflammatory cytokines like IL-1β and TNF-α, and increasing the anti-inflammatory cytokine IL-10.[11][12]

Angiotensin (1-7) Signaling Pathway

Ang_1_7_Signaling Ang_1_7 Angiotensin (1-7) MasR Mas Receptor Ang_1_7->MasR PI3K PI3K MasR->PI3K ERK ERK1/2 MasR->ERK Inhibition Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Cellular_Effects Anti-inflammatory Anti-proliferative Vasodilatory Effects NO->Cellular_Effects Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R AT1R->ERK Proliferation Proliferation Inflammation ERK->Proliferation

Caption: Ang-(1-7) signaling through the Mas receptor.

Quantitative Data Summary

The following tables summarize typical concentrations of Angiotensin (1-7) used in various cell culture experiments and their observed effects.

Cell Type Assay Ang-(1-7) Concentration Observed Effect Reference
Vascular Smooth Muscle CellsProliferation1 µMDecreased serum-stimulated cell number to 77% of control.[7]
Vascular Smooth Muscle CellsMigration100 nMInhibited Ang II-induced cell migration.[10]
Human Lung Cancer CellsProliferationSubnanomolarPotent inhibition of cell growth.[6]
Human Breast Cancer Cells (T47D)ApoptosisNot specifiedIncreased apoptosis after 6, 9, and 15 days of treatment.[13]
Hypothalamic MicrogliaCytokine Expression100 - 1000 nMDecreased basal mRNA levels of IL-1β and TNF-α.[11][12]
RAW 264.7 MacrophagesMigration3 nM - 100 nMInduced concentration-dependent cell migration.[14]
Rat Proximal TubulesOxygen Consumption1 pM22% inhibition of ouabain-sensitive oxygen consumption.[15]
Antagonist Target Typical Concentration Purpose Reference
A-779Mas Receptor1 µM - 10 µMTo confirm that the effects of Ang-(1-7) are mediated by the Mas receptor.[10][12]
LosartanAT1 Receptor1 µM - 10 µMTo differentiate between AT1 receptor- and Mas receptor-mediated effects.[7][10]
PD123319AT2 Receptor1 µMTo rule out the involvement of the AT2 receptor.[15]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Cell_Culture Cell Seeding & Culture Starvation Serum Starvation (optional) Cell_Culture->Starvation Treatment Treatment with Ang-(1-7) (with/without antagonists/stimuli) Starvation->Treatment Incubation Incubation (Time-course) Treatment->Incubation Assay Endpoint Assay Incubation->Assay Proliferation Proliferation Assay (e.g., MTT, Cell Counting) Assay->Proliferation Migration Migration/Invasion Assay (e.g., Wound Healing, Transwell) Assay->Migration Western_Blot Western Blot (Signaling Pathway Analysis) Assay->Western_Blot qPCR qPCR (Gene Expression Analysis) Assay->qPCR Data_Analysis Data Analysis & Interpretation Proliferation->Data_Analysis Migration->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: A typical workflow for in vitro Ang-(1-7) experiments.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of Ang-(1-7) on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete culture medium

  • Serum-free culture medium

  • Angiotensin (1-7)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or Solubilization Buffer

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Serum Starvation (Optional): If studying the effect on growth factor-induced proliferation, replace the medium with serum-free medium and incubate for 12-24 hours.

  • Treatment: Prepare serial dilutions of Ang-(1-7) in the appropriate culture medium (with or without serum/growth factors). Remove the old medium from the wells and add 100 µL of the treatment solutions. Include appropriate controls (vehicle, positive control for inhibition/stimulation).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO or solubilization buffer to each well. Mix gently by pipetting to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to the vehicle control.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This protocol is used to evaluate the effect of Ang-(1-7) on cell migration.[10][16]

Materials:

  • Cells of interest

  • 6-well or 12-well plates

  • Complete culture medium

  • Serum-free or low-serum medium

  • Angiotensin (1-7)

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the cell monolayer.

  • Washing: Gently wash the wells with PBS or serum-free medium to remove detached cells and debris.

  • Treatment: Add fresh medium containing Ang-(1-7) at the desired concentrations. Use serum-free or low-serum medium to minimize cell proliferation. Include a vehicle control.

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the wound at marked locations using a microscope.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Image Acquisition (Time X): Capture images of the same wound locations at various time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the wound at different points for each image. Calculate the percentage of wound closure over time for each treatment condition.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the effect of Ang-(1-7) on the phosphorylation status or expression levels of key signaling proteins (e.g., Akt, ERK, eNOS).[17][18][19][20][21]

Materials:

  • Cells of interest

  • 6-well plates or larger culture dishes

  • Angiotensin (1-7)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum starve if necessary, then treat with Ang-(1-7) for the desired time (often short time points for phosphorylation events, e.g., 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the abundance of the protein of interest to a loading control (e.g., GAPDH, β-actin) and phosphorylated proteins to their total protein levels.

References

Application Notes and Protocols: Angiotensin (1-7) Delivery for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Angiotensin (1-7) [Ang-(1-7)] is a heptapeptide (B1575542) of the renin-angiotensin system (RAS) that counter-regulates the actions of Angiotensin II (Ang II).[1] Primarily acting through its G protein-coupled receptor, Mas, Ang-(1-7) elicits vasodilatory, anti-inflammatory, anti-proliferative, and anti-fibrotic effects, making it a promising therapeutic agent for cardiovascular and metabolic diseases.[1][2] Effective preclinical evaluation requires robust and reproducible methods for its delivery in animal models. This document provides detailed application notes, experimental protocols, and quantitative data summaries for the most common methods of Ang-(1-7) administration in animal studies.

Methods of Delivery

The choice of delivery method is critical and depends on the desired pharmacokinetic profile and the study's duration.

  • Continuous Infusion via Osmotic Mini-pumps: This is the most common method for long-term studies, ensuring stable, continuous delivery of Ang-(1-7) subcutaneously, intravenously, or directly into the central nervous system.[3][4][5][6] This method is ideal for investigating the chronic effects of the peptide on parameters like blood pressure, cardiac remodeling, and renal function.

  • Systemic Injections: Bolus injections are suitable for acute studies or pharmacokinetic analysis.

    • Intravenous (IV): Produces a rapid peak in plasma concentration followed by swift clearance.[7][8]

    • Subcutaneous (SC): Provides a more sustained release compared to IV administration. Daily SC injections are a common regimen for long-term treatment.[9][10]

    • Intraperitoneal (IP): Also used for systemic delivery, offering a pharmacokinetic profile intermediate between IV and SC routes.

  • Oral Delivery: Due to poor bioavailability, oral delivery of native Ang-(1-7) is generally ineffective. However, novel formulations, such as encapsulation in plant cells or inclusion in cyclodextrin, have been developed to enable oral administration and increase circulating peptide levels.[11][12][13]

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical studies involving Ang-(1-7) delivery.

Table 1: Pharmacokinetic Parameters of Ang-(1-7) in Animal Models

Animal ModelAdministration RouteDoseTmaxCmaxHalf-lifeAUC
RatsSubcutaneous10 mg/kg15 min26 ng/mL (Day 0)~20 min950 ng·min/mL (Day 0)
CaninesSubcutaneous10 mg/kg~26 min1153 ± 489 ng/mL~31 min54,862 ng·min/mL
MiceOral (Cyclodextrin)100 µg equivalentN/A19.52 ± 7.38 pg/mLN/AN/A

Data synthesized from multiple sources.[9][13]

Table 2: Effects of Chronic Ang-(1-7) Administration on Physiological Parameters

Animal ModelDelivery MethodDoseDurationKey Physiological OutcomeReference
Spontaneously Hypertensive Rats (SHR)SC Osmotic Mini-pump400 ng/kg/min28 daysMinimal effect on blood pressure; trend toward preventing age-related heart rate increase.[3]
DOCA-Salt Hypertensive RatsICV Osmotic Mini-pump200 ng/h14 daysAttenuated the increase in mean arterial pressure by ~20 mmHg; improved baroreflex control.[5]
Aged C57BL/6J MiceSC Osmotic Mini-pump400 ng/kg/min6 weeksDecreased systolic and mean blood pressure; improved insulin (B600854) sensitivity.[6]
db/db Diabetic MiceDaily SC Injection0.5 mg/kg/day16 weeksPrevented renal dysfunction; reduced plasma creatinine (B1669602) and urinary protein/creatinine ratio.[10]
Rats with Heart FailureIP Osmotic Mini-pump24 µg/kg/h4 weeksExerted significant diuretic and natriuretic effects; reduced cardiac hypertrophy.[8]

Experimental Protocols

Protocol 1: Chronic Subcutaneous Infusion via Osmotic Mini-pumps

This protocol describes the standard procedure for implanting an osmotic mini-pump for continuous subcutaneous delivery of Ang-(1-7).

Materials:

  • Angiotensin (1-7) (pharmaceutical grade)

  • Sterile 0.9% Saline

  • Osmotic mini-pumps (e.g., Alzet, appropriate model for desired duration and flow rate)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools: scalpel, forceps, hemostat, sutures or surgical staples

  • Animal model (e.g., rats, mice)

Procedure:

  • Solution Preparation: Dissolve Ang-(1-7) in sterile saline to the final concentration required. The concentration is calculated based on the pump's flow rate, the desired dose (e.g., 400 ng/kg/min), and the animal's body weight.[3][6] Filter the solution through a 0.22 µm syringe filter to ensure sterility.

  • Pump Filling & Priming: Following the manufacturer's instructions, fill the osmotic mini-pump with the Ang-(1-7) solution, avoiding air bubbles. For immediate delivery upon implantation, prime the pumps by incubating them in sterile saline at 37°C for 4-6 hours (or as specified by the manufacturer).

  • Surgical Implantation: a. Anesthetize the animal and confirm the appropriate level of anesthesia. b. Shave the fur from the dorsal mid-scapular region and sterilize the skin with an appropriate antiseptic. c. Make a small midline incision through the skin. d. Using a hemostat, spread the subcutaneous tissue to create a pocket large enough to accommodate the pump.[3] e. Insert the filled, primed pump into the pocket, with the delivery portal pointing away from the incision.[3] f. Close the incision with sutures or wound clips.

  • Post-operative Care: a. Place the animal in a clean cage and monitor until fully recovered from anesthesia. b. Administer appropriate analgesics as per institutional guidelines to minimize post-surgical pain. c. Monitor the animal daily for signs of infection or distress.

Protocol 2: Acute Intravenous Bolus Injection

This protocol is for studying the immediate effects of Ang-(1-7) or for pharmacokinetic analysis.

Materials:

  • Ang-(1-7) solution in sterile saline

  • Insulin syringes with appropriate gauge needles (e.g., 27-30G)

  • Animal restrainer

  • Heat lamp (optional)

  • Animal model (e.g., rats, mice)

Procedure:

  • Preparation: Prepare the Ang-(1-7) solution at the desired concentration. Doses for acute IV studies can range from nmol/kg to µmol/kg depending on the experimental goal.[7][8]

  • Animal Restraint: Place the animal in a suitable restrainer to immobilize it and provide access to the tail.

  • Vein Dilation: If necessary, warm the animal's tail with a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.

  • Injection: a. Swab the tail with an alcohol wipe to clean the injection site. b. Carefully insert the needle, bevel up, into one of the lateral tail veins. c. Slowly inject the bolus of Ang-(1-7) solution. d. Withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.

  • Monitoring: Observe the animal for any immediate adverse reactions and proceed with the experimental measurements (e.g., blood pressure monitoring).

Visualizations: Signaling Pathway & Experimental Workflow

The following diagrams illustrate the key signaling pathway for Ang-(1-7) and a typical experimental workflow for its delivery.

Angiotensin_Signaling_Pathway cluster_RAS Renin-Angiotensin System (RAS) Axes cluster_Cellular_Action Cellular Action & Effects AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin (1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang17->MasR ACE ACE ACE2 ACE2 Gq Gq Protein AT1R->Gq MasR->AT1R Counter-regulation PI3K_Akt PI3K / Akt Pathway MasR->PI3K_Akt PLC_PKC PLC / PKC Activation Gq->PLC_PKC Patho_Effects Vasoconstriction Proliferation Inflammation PLC_PKC->Patho_Effects eNOS eNOS Activation PI3K_Akt->eNOS NO Nitric Oxide (NO)↑ eNOS->NO Protective_Effects Vasodilation Anti-inflammatory Anti-proliferative NO->Protective_Effects

Caption: The counter-regulatory axes of the Renin-Angiotensin System.[1][14][15][16]

Experimental_Workflow cluster_Prep Phase 1: Preparation cluster_Surgery Phase 2: Procedure cluster_PostOp Phase 3: Recovery cluster_Experiment Phase 4: Experimentation A1 Calculate Dose & Prepare Ang-(1-7) Solution A2 Fill & Prime Osmotic Mini-pumps A1->A2 B1 Animal Anesthesia & Surgical Site Prep A2->B1 B2 Subcutaneous Implantation of Mini-pump B1->B2 B3 Suture Incision B2->B3 C1 Post-operative Monitoring & Analgesia B3->C1 D1 Chronic Ang-(1-7) Infusion (e.g., 28 days) C1->D1 D2 Data Collection (Blood Pressure, Samples) D1->D2 D3 Terminal Procedures & Data Analysis D2->D3

Caption: Workflow for chronic Ang-(1-7) delivery via osmotic mini-pump.

References

Application Notes and Protocols for Angiotensin (1-7) Delivery via Osmotic Pumps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin (1-7) [Ang-(1-7)] is a heptapeptide (B1575542) hormone of the renin-angiotensin system (RAS) that is gaining significant attention for its therapeutic potential in a variety of diseases.[1][2][3] It primarily acts through the Mas receptor, often counteracting the detrimental effects of Angiotensin II, which acts through the AT1 receptor.[1][2][4][5] This protective arm of the RAS, often referred to as the ACE2/Ang-(1-7)/Mas axis, is implicated in vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative effects.[2][6][7] Due to its short in vivo half-life of approximately 30 minutes, continuous delivery is essential for studying its chronic effects.[8] Osmotic pumps, such as ALZET® pumps, provide a reliable method for continuous and controlled systemic administration of Ang-(1-7) in preclinical animal models.[9][10]

These application notes provide a comprehensive overview of the use of osmotic pumps for Ang-(1-7) delivery, including detailed experimental protocols, a summary of dosages and their effects, and a visualization of the relevant signaling pathways.

Data Presentation: Angiotensin (1-7) Dosing Regimens and Observed Effects

The following tables summarize quantitative data from various preclinical studies that have utilized osmotic pumps for the continuous delivery of Ang-(1-7).

Table 1: Subcutaneous Delivery of Angiotensin (1-7) in Rodent Models

Animal ModelAng-(1-7) DoseDurationKey Findings
Fructose-fed rats (insulin resistance model)100 ng/kg/min2 weeksReduced blood pressure, improved insulin (B600854) sensitivity, ameliorated cardiac hypertrophy and fibrosis.[11][12]
Spontaneously Hypertensive Rats (SHR)400 ng/kg/min28 daysDid not significantly affect blood pressure but prevented the age-related increase in heart rate.[8][13]
Aged C57BL/6J mice (16 months old)400 ng/kg/min6 weeksDecreased systolic and mean blood pressure and improved insulin sensitivity.[14]
db/db mice (diabetic cardiomyopathy model)0.5 mg/kg/day28 daysAmeliorated myocardial hypertrophy and fibrosis, and normalized diastolic dysfunction.[15]
Sprague-Dawley rats with unilateral ureteral obstruction24 µg/kg/h7 daysSuppressed renal apoptosis and fibrosis.[16]
Sprague-Dawley rats with Ang II-induced cardiac remodeling24 µg/kg/h4 weeksAttenuated Ang II-induced cardiac remodeling.[17]
Mice with disuse-induced skeletal muscle atrophy100 ng/kg/min-Prevented the upregulation of atrophy-related genes.[9]

Table 2: Intracerebroventricular (ICV) Delivery of Angiotensin (1-7)

Animal ModelAng-(1-7) DoseDurationKey Findings
Transgenic (mRen2)27 hypertensive rats200 ng/h14 daysAttenuated arterial hypertension, improved baroreflex sensitivity, and reduced inflammatory markers in the hypothalamus.[18]

Signaling Pathways

Ang-(1-7) exerts its effects by binding to the Mas receptor, which triggers several downstream signaling cascades that often counteract the pathways activated by Angiotensin II.

Angiotensin_Signaling cluster_RAS Renin-Angiotensin System cluster_effects Cellular Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII Ang17 Angiotensin (1-7) AngII->Ang17 AT1R AT1 Receptor AngII->AT1R Binds to MasR Mas Receptor Ang17->MasR Binds to Renin Renin ACE ACE ACE2 ACE2 Vasoconstriction Vasoconstriction, Inflammation, Fibrosis, Proliferation AT1R->Vasoconstriction Activates Vasodilation Vasodilation, Anti-inflammatory, Anti-fibrotic MasR->Vasodilation Promotes MAPK_inhibition MAPK Inhibition (ERK1/2) MasR->MAPK_inhibition Leads to PI3K_Akt PI3K/Akt Pathway MasR->PI3K_Akt Activates NO_production NO Production PI3K_Akt->NO_production Leads to

Caption: Angiotensin (1-7) Signaling Pathway.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study using osmotic pumps to deliver Ang-(1-7).

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_treatment Treatment & Monitoring cluster_analysis Analysis Pump_Priming Osmotic Pump Priming Surgical_Implantation Surgical Implantation (Subcutaneous or IP) Pump_Priming->Surgical_Implantation Animal_Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal_Acclimatization->Anesthesia Anesthesia->Surgical_Implantation Post_Op_Care Post-Operative Care Surgical_Implantation->Post_Op_Care Continuous_Infusion Continuous Infusion of Ang-(1-7) Post_Op_Care->Continuous_Infusion Monitoring Physiological Monitoring (e.g., Blood Pressure) Continuous_Infusion->Monitoring Endpoint_Collection Endpoint Data Collection (e.g., Tissue, Blood) Monitoring->Endpoint_Collection Data_Analysis Data Analysis Endpoint_Collection->Data_Analysis

Caption: Experimental Workflow for Ang-(1-7) Delivery.

Experimental Protocols

Protocol 1: Preparation and Priming of Osmotic Pumps for Angiotensin (1-7) Delivery

Materials:

  • Angiotensin (1-7) peptide

  • Sterile vehicle (e.g., 0.9% saline)

  • ALZET® osmotic pumps (model selected based on desired duration and flow rate)

  • Filling tube (provided with pumps)

  • Syringe

  • Sterile beaker or container

  • Sterile 0.9% NaCl solution

  • Incubator at 37°C

Procedure:

  • Solution Preparation: Dissolve Ang-(1-7) in the sterile vehicle to the desired concentration. Ensure the solution is at room temperature before filling the pumps.[19]

  • Pump Filling:

    • Attach the filling tube to a syringe.

    • Draw the Ang-(1-7) solution into the syringe, ensuring no air bubbles are present.[19]

    • Hold the osmotic pump upright and insert the filling tube fully into the pump's reservoir.[19]

    • Slowly inject the solution until the reservoir is full and a small amount of fluid is displaced from the top.

    • Insert the flow moderator into the pump opening.

  • Pump Priming (Pre-incubation):

    • To ensure immediate and constant delivery upon implantation, prime the filled pumps by incubating them in sterile 0.9% NaCl at 37°C for at least 4-6 hours before implantation.[19] This step is crucial, especially when a catheter is used.[19]

Protocol 2: Subcutaneous Implantation of Osmotic Pumps in Rodents

This is the most common method for systemic delivery of Ang-(1-7).[20][21]

Materials:

  • Anesthetized rodent

  • Primed osmotic pump

  • Surgical instruments (scalpel, forceps, hemostat, wound clips or sutures)

  • Antiseptic solution and sterile gauze

  • Analgesics for post-operative care

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal according to approved institutional protocols. Shave and sterilize the skin over the implantation site, typically on the back, slightly posterior to the scapulae.[20][21]

  • Incision: Make a small incision adjacent to the intended pocket location.[20][21]

  • Pocket Formation: Insert a hemostat into the incision and use blunt dissection (opening and closing the hemostat) to create a subcutaneous pocket.[20][21] The pocket should be slightly larger than the pump to allow for some movement but not so large that the pump can turn or slip.[20][21]

  • Pump Implantation: Insert the primed osmotic pump into the pocket, with the delivery portal first (facing away from the incision).[20][21]

  • Wound Closure: Close the incision with wound clips or sutures.[21]

  • Recovery: Monitor the animal during recovery from anesthesia and provide post-operative analgesia as required by your institution's animal care guidelines.[10]

Protocol 3: Intraperitoneal Implantation of Osmotic Pumps in Rodents

This method can also be used for systemic delivery, but be aware that the delivered agent will be absorbed primarily through the hepatic portal circulation.[19][20]

Materials:

  • Anesthetized rodent

  • Primed osmotic pump

  • Surgical instruments

  • Antiseptic solution and sterile gauze

  • Absorbable sutures

  • Wound clips or sutures

  • Analgesics

Procedure:

  • Anesthesia and Preparation: Anesthetize and prepare the animal as described for subcutaneous implantation. The incision will be on the midline of the lower abdomen.[20][21]

  • Incision: Make a small midline skin incision. Carefully lift the underlying muscle layer (linea alba) and make a small incision through the peritoneal wall, being cautious to avoid damaging the bowel.[20][21]

  • Pump Implantation: Insert the primed pump, delivery portal first, into the peritoneal cavity.[20][21]

  • Wound Closure:

    • Close the peritoneal wall using absorbable sutures.[20][21]

    • Close the skin incision with wound clips or sutures.[21]

  • Recovery: Monitor the animal closely. It is common for animals to have reduced food intake and weight gain for 24-48 hours following this procedure.[10][20] Provide post-operative analgesia.

Conclusion

The use of osmotic pumps for the continuous delivery of Ang-(1-7) is a well-established and effective method for investigating its long-term physiological and pharmacological effects in vivo. The protocols and data presented here provide a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this important peptide. Adherence to aseptic surgical techniques and appropriate animal care guidelines is paramount for the success of these experiments.

References

Application Notes: Angiotensin (1-7) in Hypertension Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angiotensin (1-7) [Ang-(1-7)] is a heptapeptide (B1575542) hormone that forms a crucial part of the protective arm of the Renin-Angiotensin System (RAS).[1] This axis, often referred to as the ACE2/Ang-(1-7)/Mas receptor pathway, counter-regulates the classical ACE/Angiotensin II/AT1 receptor axis, which is known for its role in vasoconstriction, inflammation, and fibrosis.[2][3] In various animal models of hypertension, Ang-(1-7) has demonstrated a range of therapeutic effects, including blood pressure reduction, attenuation of cardiac and renal damage, and improvement in metabolic function.[4][5] These application notes provide a summary of its effects, quantitative data from key studies, and detailed protocols for researchers investigating the therapeutic potential of Ang-(1-7).

Key Applications and Observed Effects

  • Antihypertensive Effects: Chronic systemic administration of Ang-(1-7) has been shown to lower blood pressure in several animal models of hypertension, including Spontaneously Hypertensive Rats (SHR), DOCA-salt hypertensive rats, and Ang II-infusion models.[4][6][7] The hypotensive effect is often associated with nitric oxide (NO) release, vasodilation, and inhibition of the sympathetic nervous system.[4][8] However, the effect can be modest and sometimes requires long-term infusion to become apparent.[6]

  • Cardioprotective Effects: Ang-(1-7) exerts significant protective effects against cardiac remodeling in hypertension.[9] Studies consistently show that it can prevent or reverse cardiac hypertrophy and interstitial fibrosis.[10][11][12] These benefits are linked to the inhibition of growth-promoting signaling pathways like the MAPKs (ERK1/2, JNK, p38) and a reduction in pro-fibrotic markers.[10][11]

  • Renoprotective Effects: In models of hypertensive nephropathy, Ang-(1-7) has been found to reduce proteinuria and ameliorate structural damage to the kidneys.[13] It helps preserve glomerular structure and reduces inflammation by decreasing levels of IL-6, TNF-α, and NF-κB.[13]

  • Metabolic Improvements: Beyond its cardiovascular benefits, Ang-(1-7) has been shown to improve metabolic health. In animal models of insulin (B600854) resistance and aging, it enhances insulin sensitivity, improves glucose tolerance, and can reduce circulating insulin levels.[4][14]

Data Presentation

The following tables summarize the quantitative effects of Angiotensin (1-7) administration in various hypertension animal models.

Table 1: Effects of Ang-(1-7) on Blood Pressure in Hypertensive Animal Models

Animal Model Ang-(1-7) Dose & Administration Duration Effect on Blood Pressure Reference
Spontaneously Hypertensive Rat (SHR) 24 μg/kg/h; IV infusion 7 days Transient decrease in blood pressure on days 4 and 5.[6] [6]
SHR (Male) 48 μg/kg/h (A-779, Mas antagonist) + 200 ng/kg/min Ang II; SC pump 1 week A-779 equalized the hypertensive response to Ang II between males and females.[15] [15]
Stroke-Prone SHR (SHRSP) 0.6 mg/kg/day; SC injection 2 weeks Normalized arterial pressure.[13] [13]
DOCA-Salt Hypertensive Rat 200 ng/h; ICV infusion 14 days Significantly lowered Mean Arterial Pressure (MAP) by ~20 mmHg.[7] [7]
Ang II-Infused Rat 24 μg/kg/h; SC co-infusion 28 days Did not significantly affect blood pressure.[11][12] [11][12]
Fructose-Fed Rat 100 ng/kg/min; SC pump 2 weeks Ameliorated cardiac alterations, associated with inhibition of growth pathways.[10] [10]
Aged C57BL/6J Mice 400 ng/kg/min; SC pump 6 weeks Reduced systolic and mean blood pressure.[14] [14]

| Two-Kidney One-Clip (2K1C) Rat (Exercise-Trained) | 576 μg/kg/day; SC pump | 4 weeks | Attenuated hypertension in trained rats but not sedentary ones.[16] |[16] |

Table 2: Effects of Ang-(1-7) on Cardiac Remodeling in Hypertensive Animal Models

Animal Model Ang-(1-7) Dose & Administration Duration Effect on Cardiac Remodeling Reference
Ang II-Infused Rat 24 μg/kg/h; SC co-infusion 28 days Significantly attenuated myocyte hypertrophy and interstitial fibrosis.[12] [12]
Ang II-Infused Rat 24 μg/kg/h; SC co-infusion 28 days Inhibited fibrosis and reduced phosphorylation of ERK1/2.[11] [11]
Fructose-Fed Rat 100 ng/kg/min; SC pump 2 weeks Ameliorated cardiac hypertrophy and fibrosis.[10] [10]
DOCA-Salt Hypertensive Rat 24 μg/kg/h; SC pump Not specified Prevented myocardial and perivascular fibrosis.[17] [17]
Transgenic Mice (Cardiac-specific Ang-(1-7) overexpression) Ang II infusion (hypertensive challenge) Not specified Reduced cardiac fibrosis and hypertrophy in response to Ang II.[9][17] [9][17]

| Subtotal Nephrectomy (STNx) Rat | 24 μg/kg/h; SC pump | 10 days | Associated with increased left ventricular hypertrophy and cardiac fibrosis.[18] |[18] |

Note: The effects of Ang-(1-7) can be model-dependent, as seen in the STNx rat model where it had adverse effects.[18]

Signaling Pathways and Visualizations

Ang-(1-7) primarily signals through the G protein-coupled Mas receptor (MasR).[19] This activation initiates a cascade of intracellular events that collectively oppose the detrimental effects of Angiotensin II.

The ACE2/Ang-(1-7)/Mas Receptor Axis AngI Angiotensin I ACE ACE AngI->ACE Cleavage AngII Angiotensin II ACE2 ACE2 AngII->ACE2 Cleavage AT1R AT1 Receptor AngII->AT1R Binds Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR Binds ACE->AngII ACE2->Ang17 Patho Vasoconstriction Fibrosis Inflammation AT1R->Patho Activates Protect Vasodilation Anti-fibrosis Anti-inflammatory MasR->Protect Activates

Caption: The counter-regulatory ACE2/Ang-(1-7)/Mas axis versus the classical ACE/Ang II/AT1R axis.

The binding of Ang-(1-7) to the Mas receptor activates downstream signaling pathways, notably the PI3K/Akt pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[8][20] This increases the production of nitric oxide (NO), a potent vasodilator. Concurrently, Ang-(1-7) can inhibit the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2, which are implicated in cellular growth and hypertrophy.[3][10]

Downstream Signaling of Ang-(1-7) Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR Activates PI3K PI3K MasR->PI3K MAPK MAPK Pathway (ERK1/2, JNK, p38) MasR->MAPK Inhibits Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Produces Vaso Vasodilation NO->Vaso Growth Cell Growth Hypertrophy Fibrosis MAPK->Growth

Caption: Key downstream signaling pathways activated and inhibited by the Ang-(1-7)/Mas receptor interaction.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should adapt these protocols to their specific animal model, equipment, and institutional guidelines.

Protocol 1: Chronic Ang-(1-7) Infusion in a Hypertensive Rat Model

This protocol describes the use of subcutaneous osmotic minipumps to deliver Ang-(1-7) continuously, a common method to study its long-term effects.[11][14][21]

Materials:

  • Hypertensive animal model (e.g., Spontaneously Hypertensive Rats, Sprague-Dawley rats for Ang II co-infusion)

  • Angiotensin (1-7) peptide (lyophilized)

  • Sterile 0.9% saline

  • Osmotic minipumps (e.g., Alzet Model 2004 or 2ML4, appropriate for the duration and flow rate)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Standard surgical tools, sutures, or wound clips

  • Animal scale, clippers, and surgical preparation supplies

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before any procedures.

  • Pump Preparation:

    • On the day of surgery, calculate the required concentration of Ang-(1-7) based on the pump's flow rate, the desired dose (e.g., 24 µg/kg/h or 400 ng/kg/min), and the average weight of the animals.[11][14]

    • Dissolve the lyophilized Ang-(1-7) in sterile saline to the calculated concentration under sterile conditions.

    • Fill each osmotic minipump with the Ang-(1-7) solution according to the manufacturer's instructions. If co-infusing with Ang II to induce hypertension, Ang II can be included in the same pump.[11]

    • Prime the pumps by incubating them in sterile saline at 37°C for the time specified by the manufacturer.

  • Surgical Implantation:

    • Anesthetize the rat using a validated anesthetic protocol. Confirm the depth of anesthesia.

    • Shave the fur on the back, between the shoulder blades.

    • Sterilize the surgical site with an appropriate antiseptic.

    • Make a small midline incision in the skin.

    • Using blunt dissection, create a subcutaneous pocket large enough to accommodate the minipump.

    • Insert the filled and primed minipump into the pocket, with the flow moderator pointing away from the incision.

    • Close the incision with sutures or wound clips.

    • Administer postoperative analgesics as per institutional guidelines and monitor the animal during recovery.

  • Post-Operative Care & Monitoring: House animals individually for the first 24-48 hours to monitor for any signs of distress or surgical complications. Monitor body weight and overall health throughout the study period (typically 2-6 weeks).[14]

Experimental Workflow for Ang-(1-7) Infusion Study acclimate 1. Animal Acclimatization (1 week) baseline 2. Baseline Measurements (e.g., Blood Pressure, Echocardiography) acclimate->baseline randomize 3. Randomize into Groups (Vehicle, Ang-(1-7), etc.) baseline->randomize surgery 4. Osmotic Pump Implantation (Subcutaneous) randomize->surgery infusion 5. Chronic Infusion Period (2-6 weeks) surgery->infusion monitoring 6. In-life Monitoring (Blood Pressure, Body Weight) infusion->monitoring terminal 7. Terminal Procedures monitoring->terminal echo Final Echocardiography terminal->echo euthanasia Euthanasia & Tissue Collection (Heart, Kidney, Blood) terminal->euthanasia analysis 8. Ex Vivo Analysis (Histology, Western Blot, etc.) euthanasia->analysis

Caption: A typical experimental workflow for evaluating the chronic effects of Ang-(1-7) in animal models.

Protocol 2: Blood Pressure Measurement in Conscious Rats

A. Tail-Cuff Plethysmography (Non-Invasive) This method is suitable for repeated measurements of systolic blood pressure throughout a chronic study.[16]

  • Acclimatization: Acclimate the rats to the restraining device and tail cuff for 3-5 consecutive days before recording official measurements. This minimizes stress-induced artifacts.

  • Procedure: Place the conscious rat in the restrainer. Position the occlusion and sensor cuffs on the base of the tail.

  • Measurement: The system will automatically inflate and deflate the cuff while recording pulse and pressure. Record at least 10-15 consecutive measurements per session.

  • Data Analysis: Discard outlier readings and average the remaining values to obtain the mean systolic blood pressure for that time point.

B. Radiotelemetry (Invasive - Gold Standard) This method provides continuous, 24-hour monitoring of blood pressure, heart rate, and activity in unrestrained animals.

  • Transmitter Implantation: This is a major surgical procedure. Under sterile conditions and anesthesia, implant the telemetry transmitter's body in the abdominal cavity and place its catheter in the descending aorta.

  • Recovery: Allow a recovery period of at least 7-10 days post-surgery before starting any experimental protocol.

  • Data Acquisition: House the animals in their home cages on top of receiver platforms. The system will continuously record and transmit data.

  • Data Analysis: Analyze the data using the associated software to determine mean, systolic, and diastolic blood pressure over specified periods (e.g., 24-hour average, daytime vs. nighttime).

Protocol 3: Assessment of Cardiac Fibrosis by Histology

This protocol is used to quantify collagen deposition in the heart, a key marker of adverse remodeling.[22][23]

  • Tissue Collection and Fixation:

    • At the study endpoint, euthanize the animal and excise the heart.

    • Wash the heart in cold phosphate-buffered saline (PBS) to remove blood.

    • Arrest the heart in diastole using a high-potassium solution if required.

    • Fix the heart in 10% neutral buffered formalin for 24-48 hours.

  • Tissue Processing and Sectioning:

    • After fixation, transfer the tissue to 70% ethanol.

    • Process the tissue through a series of graded alcohols and xylene, and embed in paraffin (B1166041) wax.

    • Cut 4-5 µm thick transverse sections from the mid-ventricular level.

  • Staining (Masson's Trichrome or Picrosirius Red):

    • Deparaffinize and rehydrate the tissue sections.

    • Perform Masson's Trichrome staining, which stains collagen blue, nuclei black, and muscle/cytoplasm red.

    • Alternatively, use Picrosirius Red staining, which stains collagen red/orange and is well-suited for analysis under polarized light.

  • Image Acquisition and Analysis:

    • Scan the stained slides using a digital slide scanner or capture multiple non-overlapping images of the left ventricular free wall at a consistent magnification (e.g., 20x).

    • Use image analysis software (e.g., ImageJ, Visiopharm) to quantify the fibrotic area.

    • Set a color threshold to specifically select the stained collagen.

    • Calculate the percentage of the fibrotic area relative to the total tissue area, excluding perivascular regions and artifacts.[23]

Protocol 4: Western Blot Analysis for Signaling Proteins

This protocol allows for the quantification of key proteins in the Ang-(1-7) signaling pathway.

  • Protein Extraction:

    • Homogenize frozen heart or kidney tissue (~50-100 mg) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.

    • Collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-Mas Receptor, anti-p-Akt, anti-p-ERK, anti-ACE2) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. For phosphorylated proteins, normalize to the total protein level.

References

Application Notes: Studying Angiotensin (1-7) in Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. Classically, the system is known for the angiotensin-converting enzyme (ACE)/angiotensin II (Ang II)/AT1 receptor (AT1R) axis, which mediates vasoconstriction and pro-inflammatory effects. However, a counter-regulatory axis, consisting of ACE2/Angiotensin (1-7) (Ang-(1-7))/Mas receptor (MasR), has emerged as a key player with protective roles in various pathologies, including ischemic stroke.[1][2][3] Experimental data strongly suggest that activating the ACE2/Ang-(1-7)/MasR axis can be neuroprotective by reducing inflammation, oxidative stress, and apoptosis in the brain following an ischemic event.[3][4]

Ang-(1-7) exerts its beneficial effects by counteracting the detrimental actions of Ang II.[5] Its activation of the MasR has been shown to reduce infarct size, decrease inflammation, and improve neurological outcomes in various rodent models of stroke.[4][6] These neuroprotective properties make the Ang-(1-7) pathway an attractive therapeutic target for the development of new stroke treatments.[2]

Key Mechanisms of Action in Stroke

Ang-(1-7)'s neuroprotective effects in ischemic stroke are multifactorial and mediated primarily through the Mas receptor.[4] Key mechanisms include:

  • Anti-inflammatory Effects: Ang-(1-7) has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a key transcription factor for pro-inflammatory genes.[4][6] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the peri-infarct regions.[4][7] It also attenuates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6]

  • Anti-oxidative Stress: The peptide reduces oxidative stress by decreasing the expression of NADPH oxidase (NOX) subunits, leading to lower production of reactive oxygen species (ROS).[4]

  • Vasodilatory and Cerebral Blood Flow Regulation: Ang-(1-7) possesses vasodilating properties and can increase cerebral blood flow, which may contribute to its protective effects by improving perfusion to ischemic tissue.[3][4]

  • Anti-thrombotic Activity: Activation of the ACE2/Ang-(1-7)/Mas axis has been shown to have antithrombotic effects, which could help prevent the initial thrombogenic events leading to ischemic stroke.[2]

Signaling Pathway

The protective signaling of Angiotensin (1-7) following ischemic stroke is primarily initiated by its binding to the Mas receptor, which counteracts the detrimental effects of the Angiotensin II/AT1 receptor axis. This activation triggers downstream pathways that collectively reduce inflammation, oxidative stress, and neuronal apoptosis, promoting cell survival.

Angiotensin (1-7) Protective Signaling in Stroke cluster_RAS Renin-Angiotensin System cluster_downstream Cellular Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds ACE2 ACE2 AngII->ACE2 Conversion Inflammation ↓ Inflammation (↓ NF-κB, ↓ IL-6, ↓ TNF-α) OxidativeStress ↓ Oxidative Stress (↓ ROS) Apoptosis ↓ Apoptosis Vasodilation ↑ Vasodilation (↑ eNOS) Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR Binds MasR->Inflammation Inhibits MasR->OxidativeStress Inhibits MasR->Apoptosis Inhibits MasR->Vasodilation Promotes ACE2->Ang17 Neuroprotection Neuroprotection & Improved Outcomes Inflammation->Neuroprotection OxidativeStress->Neuroprotection Apoptosis->Neuroprotection Vasodilation->Neuroprotection cluster_analysis Analysis Methods A Animal Acclimatization & Baseline Measurements B Randomization into Groups (Sham, Vehicle, Ang-(1-7)) A->B C Surgical Procedure: Stroke Induction (e.g., MCAO) B->C D Drug Administration (e.g., ICV Infusion of Ang-(1-7)) C->D Treatment Administration E Post-Operative Monitoring & Recovery D->E F Functional Assessment (Neurological Scoring) E->F Timepoints (e.g., 24h, 48h, 72h) G Terminal Procedures: Euthanasia & Tissue Collection F->G H Outcome Analysis G->H H1 Infarct Volume (TTC Staining) H->H1 H2 Histology & Immunohistochemistry H3 Molecular Analysis (ELISA, Western Blot)

References

Application Notes and Protocols: Angiotensin (1-7) in Experimental Sepsis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of Angiotensin (1-7) [Ang-(1-7)] in preclinical sepsis models. The information compiled from recent studies highlights the peptide's mechanism of action, its effects on key physiological and inflammatory markers, and detailed protocols for its experimental use.

Angiotensin (1-7) is a heptapeptide (B1575542) that is a key component of the counter-regulatory axis of the Renin-Angiotensin System (RAS).[1][2][3] It is primarily generated from Angiotensin II by the action of Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3] By binding to its G protein-coupled receptor, Mas, Ang-(1-7) exerts a range of effects that often oppose the pro-inflammatory, vasoconstrictive, and pro-fibrotic actions of Angiotensin II mediated by the AT1 receptor.[1][2] Research in various experimental sepsis models has demonstrated the beneficial effects of Ang-(1-7) administration, suggesting its potential as a therapeutic agent in this life-threatening condition.[1][2]

Therapeutic Effects of Angiotensin (1-7) in Sepsis

Studies utilizing animal models of sepsis, such as cecal ligation and puncture (CLP) and lipopolysaccharide (LPS) or bacterial peritonitis-induced endotoxemia, have consistently shown that Ang-(1-7) administration can:

  • Prevent Septic Shock and Reduce Vasopressor Needs: Early infusion of Ang-(1-7) has been shown to prevent the development of septic shock and significantly reduce the requirement for vasopressors like norepinephrine (B1679862) to maintain mean arterial pressure (MAP).[1][4][5]

  • Mitigate Organ Dysfunction: Ang-(1-7) attenuates sepsis-induced acute kidney injury by reducing levels of urea (B33335), creatinine (B1669602), and cystatin C.[1][6] It also improves lung function, as indicated by a better PaO2/FiO2 ratio.[1][4][5]

  • Reduce Inflammation: The peptide limits the systemic inflammatory response by decreasing the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][6][7]

  • Decrease Oxidative Stress: Ang-(1-7) has been shown to reduce oxidative stress markers.[2][6]

  • Improve Survival Rates: Administration of Ang-(1-7) has been associated with improved survival in animal models of polymicrobial sepsis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from experimental studies on Ang-(1-7) in sepsis.

Table 1: Hemodynamic and Vasopressor Effects in a Sheep Model of Septic Shock

ParameterControl GroupAng-(1-7) GroupReference
Norepinephrine Dose (μg/kg/min)4.30.4[1][4][5]
Mean Arterial Lactate (B86563) (mmol/L)7.41.6[1][4][5]

Table 2: Effects on Inflammatory and Renal Markers

ParameterSepsis GroupSepsis + Ang-(1-7) GroupModelReference
Plasma IL-6IncreasedLower increaseSheep (Bacterial Peritonitis)[1][4]
Serum TNF-αIncreasedSignificantly reducedMouse (LPS)[7]
Serum IL-6IncreasedSignificantly reducedMouse (LPS)[7]
Serum CreatinineIncreasedLower levelsSheep (Bacterial Peritonitis)[1][4][5]
Serum Urea NitrogenIncreasedLower levelsMouse (LPS)[6]

Table 3: Survival Rate in a Mouse Model of Sepsis

GroupSurvival Rate (Day 4)ModelReference
LPS30%Mouse (LPS)[6]
LPS + Ang-(1-7)50%Mouse (LPS)[6]

Signaling Pathways and Experimental Workflow

Signaling Pathway of Angiotensin (1-7) in Sepsis

Ang-(1-7) exerts its protective effects primarily through the ACE2/Ang-(1-7)/Mas receptor axis, which counter-regulates the classical ACE/Ang II/AT1R axis. This pathway is pivotal in mitigating the inflammatory cascade and organ damage seen in sepsis.

AngII Angiotensin II ACE2 ACE2 AngII->ACE2 Substrate AT1R AT1 Receptor AngII->AT1R Binds to Ang17 Angiotensin (1-7) ACE2->Ang17 Converts to MasR Mas Receptor Ang17->MasR Binds to NFkB NF-κB Pathway Ang17->NFkB Inhibits AntiInflammation Anti-inflammation MasR->AntiInflammation Vasodilation Vasodilation MasR->Vasodilation AntiOxidative Anti-oxidative Effects MasR->AntiOxidative AntiApoptosis Anti-apoptosis MasR->AntiApoptosis Inflammation Inflammation (↑ TNF-α, IL-6) AT1R->Inflammation Vasoconstriction Vasoconstriction AT1R->Vasoconstriction OxidativeStress Oxidative Stress AT1R->OxidativeStress Inflammation->NFkB Apoptosis Apoptosis NFkB->Apoptosis

Caption: Angiotensin (1-7) Signaling Pathway in Sepsis.

Experimental Workflow for a Rodent Sepsis Model

The following diagram outlines a typical experimental workflow for investigating the effects of Ang-(1-7) in a rodent model of sepsis induced by cecal ligation and puncture (CLP).

AnimalAcclimatization Animal Acclimatization (e.g., Rats/Mice) BaselineMeasurements Baseline Measurements (Vitals, Blood Sample) AnimalAcclimatization->BaselineMeasurements CLP Sepsis Induction (Cecal Ligation and Puncture) BaselineMeasurements->CLP Randomization Randomization CLP->Randomization ControlGroup Control Group (Vehicle/Saline) Randomization->ControlGroup TreatmentGroup Treatment Group (Angiotensin 1-7) Randomization->TreatmentGroup Monitoring Continuous Monitoring (Vitals, Behavior) ControlGroup->Monitoring TreatmentGroup->Monitoring DataCollection Data Collection (Blood Samples, Tissue Harvest) Monitoring->DataCollection Analysis Analysis (Biochemical, Histological, Survival) DataCollection->Analysis

Caption: Experimental Workflow for CLP-induced Sepsis Model.

Detailed Experimental Protocols

Ovine Model of Fecal Peritonitis-Induced Septic Shock

This protocol is adapted from a study using a large animal model to investigate the effects of early Ang-(1-7) administration in septic shock.[1]

Animal Model:

  • Species: Female sheep.

  • Anesthesia and Ventilation: Animals are anesthetized, mechanically ventilated, and instrumented for continuous monitoring of hemodynamic parameters.[1]

Sepsis Induction:

  • A laparotomy is performed to access the abdominal cavity.

  • Autologous feces are collected and injected into the peritoneal cavity to induce bacterial peritonitis.[1]

Angiotensin (1-7) Administration:

  • Immediately following sepsis induction, a continuous intravenous infusion of Ang-(1-7) is initiated.

  • A typical dose used is 10 μg/kg/h.[1]

  • The control group receives a corresponding volume of saline solution.[1]

Supportive Care:

  • Fluid resuscitation is initiated 4 hours after sepsis induction.

  • Antimicrobial therapy is also started at this time.

  • Norepinephrine is administered and titrated to maintain a mean arterial pressure (MAP) between 65 and 75 mmHg.[1][5]

Outcome Measures:

  • Hemodynamic parameters (MAP, heart rate, cardiac output).

  • Norepinephrine requirements.

  • Arterial blood gases and lactate levels.

  • Plasma levels of inflammatory cytokines (e.g., IL-6).

  • Markers of renal function (creatinine, creatinine clearance).

  • Platelet count.

Murine Model of LPS-Induced Acute Kidney Injury

This protocol is based on a study investigating the protective effects of Ang-(1-7) on sepsis-associated acute kidney injury in mice.[6]

Animal Model:

  • Species: Mice (specific strain to be chosen based on experimental goals).

Experimental Groups:

  • Control Group: Receives saline administration.

  • Ang-(1-7) Group: Receives Ang-(1-7) administration without LPS.

  • LPS Group (Sepsis): Receives saline followed by LPS injection.

  • LPS + Ang-(1-7) Group: Receives Ang-(1-7) followed by LPS injection.

Angiotensin (1-7) Administration:

  • Ang-(1-7) is administered via an osmotic pump for continuous delivery.

  • A typical dosage is 144 μg/kg per day for 15 days prior to LPS challenge.[6]

Sepsis Induction:

  • On day 14 of the Ang-(1-7) or saline administration, a single intracervical or jugular vein injection of LPS (e.g., 10 mg/kg) is performed to induce sepsis.[6]

Outcome Measures:

  • Survival rate.

  • Serum levels of urea nitrogen, creatinine, and cystatin C.

  • Serum and kidney levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

  • Kidney tissue histology to assess pathological changes.

  • Markers of oxidative stress in renal cortex (e.g., malondialdehyde, superoxide (B77818) dismutase).[6]

  • Western blot analysis of NF-κB signaling pathway components (e.g., phosphorylated NF-κB-p65, IκBα) in kidney tissue.[6]

References

Application Notes and Protocols for Western Blot Analysis of Mas Receptor Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas receptor, a G protein-coupled receptor (GPCR), is a key component of the protective arm of the renin-angiotensin system (RAS). It mediates the effects of angiotensin-(1-7) [Ang-(1-7)], counteracting the often-deleterious actions of the classical RAS axis. The study of Mas receptor expression is crucial for understanding its role in various physiological and pathological processes, including cardiovascular regulation, inflammation, and cancer, making it a significant target for drug development. Western blotting is a fundamental technique for the detection and quantification of Mas receptor protein expression in various biological samples. These application notes provide detailed protocols and guidance for the successful Western blot analysis of the Mas receptor.

A critical aspect of detecting the Mas receptor via Western blot is the validation of commercially available antibodies. Studies have shown that some antibodies may lack specificity for the endogenous receptor at physiological expression levels. Therefore, it is imperative to validate the chosen antibody, for instance by using positive controls such as tissues known to express high levels of the receptor (e.g., brain and testis) or cell lines overexpressing the tagged receptor, and negative controls like tissues from Mas receptor knockout animals.

Data Presentation: Relative Mas Receptor Expression

The following tables summarize the relative expression levels of the Mas receptor in various tissues and cell lines as determined by Western blot analysis from published literature. It is important to note that expression levels can vary depending on the specific physiological or pathological state of the sample.

Table 1: Relative Expression of Mas Receptor Protein in Various Tissues

TissueRelative Expression LevelSpeciesReference
BrainHighHuman, Rat, Mouse[1][2]
TestisHighHuman, Rat, Mouse[2]
KidneyModerate to HighHuman, Rat, Mouse[3][4]
HeartModerateRat, Mouse[3]
AortaModerateMouse[3]
SpleenLow to ModerateMouse[3]
Skeletal MuscleLowMouse[2]
LiverLowMouse[2]

Note: Expression levels are relative and compiled from multiple sources. "High" indicates tissues with consistently strong signals in Western blot analyses, "Moderate" indicates detectable but less intense signals, and "Low" indicates weak or barely detectable signals.

Table 2: Relative Expression of Mas Receptor Protein in Different Cell Lines

Cell LineCell TypeRelative Expression LevelSpeciesReference
HEK293T (transfected)Human Embryonic KidneyHigh (overexpression)Human[5][6]
Brainstem Neurons (SHR)Spontaneously Hypertensive Rat NeuronsHigher than WKYRat[5]
Brainstem Neurons (WKY)Wistar Kyoto Rat NeuronsModerateRat[5]
Macrophages (BMDM)Bone Marrow-Derived MacrophagesDetectableMouse[3]

Note: This table highlights relative expression in specific cellular contexts. Direct quantitative comparison across all cell lines from a single study is often unavailable.

Experimental Protocols

Protocol 1: Preparation of Tissue and Cell Lysates

A. For Tissues:

  • Excise fresh tissue and immediately place it in ice-cold phosphate-buffered saline (PBS) to wash away excess blood.

  • Mince the tissue into small pieces on ice.

  • Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail (e.g., cOmplete™ Protease Inhibitor Cocktail) and a phosphatase inhibitor cocktail (e.g., PhosSTOP™). Use approximately 1 mL of buffer per 100 mg of tissue.

  • Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer on ice.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant (total protein extract) and transfer it to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Store the lysates at -80°C for long-term storage.

B. For Adherent Cells:

  • Grow cells to 80-90% confluency in a culture dish.

  • Place the dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold RIPA buffer with protease and phosphatase inhibitors to the dish (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells off the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the soluble proteins.

  • Measure the protein concentration and store the lysate at -80°C.

Protocol 2: Western Blotting for Mas Receptor
  • Sample Preparation: Mix an equal amount of protein (typically 20-50 µg) from each sample with 4x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT). Heat the samples at 95°C for 5 minutes. Note: Some studies suggest avoiding boiling for membrane proteins like GPCRs to prevent aggregation.

  • SDS-PAGE: Load the denatured protein samples into the wells of a 10% or 12% polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation and transfer efficiency. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is generally recommended for better transfer efficiency of membrane proteins. Perform the transfer at 100 V for 1-2 hours or overnight at a lower voltage at 4°C.

  • Blocking: After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween-20 (TBST). Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody against the Mas receptor in the blocking buffer. Recommended dilutions vary between antibodies and should be optimized (a starting point is often 1:500 to 1:1000). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Antibody Selection: A polyclonal antibody raised against the third intracellular loop of the rat Mas receptor has been used in several studies.[7] It is crucial to consult validation studies for commercially available antibodies.[5][6]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for a few minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the Mas receptor band intensity to a loading control protein (e.g., β-actin, GAPDH, or total protein stain) to correct for variations in protein loading.

Mandatory Visualizations

Mas Receptor Signaling Pathway

Mas_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Mas Mas Receptor Gq Gq Mas->Gq Gi Gi Mas->Gi PI3K PI3K Mas->PI3K PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits Akt Akt PI3K->Akt Activates Ang17 Angiotensin-(1-7) Ang17->Mas Binds IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK cAMP ↓ cAMP AC->cAMP eNOS eNOS Akt->eNOS Activates NO NO Production eNOS->NO Gene Gene Expression (Proliferation, Anti-fibrosis) NO->Gene ERK->Gene

Caption: A simplified diagram of the major signaling pathways activated by the Mas receptor.

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis Lysate 1. Tissue/Cell Lysis Quant 2. Protein Quantification (BCA) Lysate->Quant Denature 3. Sample Denaturation Quant->Denature SDS_PAGE 4. SDS-PAGE Denature->SDS_PAGE Transfer 5. Protein Transfer (PVDF) SDS_PAGE->Transfer Block 6. Blocking (5% Milk/BSA) Transfer->Block PrimaryAb 7. Primary Antibody Incubation (Anti-Mas Receptor) Block->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detect 9. Chemiluminescent Detection SecondaryAb->Detect Image 10. Image Acquisition Detect->Image Densitometry 11. Densitometry Analysis Image->Densitometry Normalize 12. Normalization to Loading Control Densitometry->Normalize

Caption: A step-by-step workflow for the Western blot analysis of Mas receptor expression.

References

Troubleshooting & Optimization

Technical Support Center: Angiotensin (1-7) Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin (1-7) [Ang-(1-7)].

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Angiotensin (1-7) powder and stock solutions?

A1: For long-term stability, solid Ang-(1-7) should be stored at -20°C.[1][2][3] Stock solutions can be prepared by dissolving the peptide in sterile, purified water or aqueous buffers.[2] It is recommended to prepare fresh aqueous solutions daily, as storing them for more than one day is not advised.[2] If longer-term storage of solutions is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Q2: What is the solubility of Angiotensin (1-7)?

A2: Angiotensin (1-7) is soluble in water up to 1 mg/ml and in PBS (pH 7.2) at approximately 10 mg/ml.[1][2]

Q3: What is the primary cause of Angiotensin (1-7) instability in aqueous solutions?

A3: The primary cause of instability for Ang-(1-7) in aqueous solutions, particularly in the neutral pH range (5.0-7.5), is physical instability leading to the formation of microparticles or aggregation, rather than chemical degradation.[5][6][7] This can lead to a decrease in the effective concentration of the peptide in solution. Chemical and microbial degradation can also occur over longer storage periods, especially at room temperature.[5]

Q4: How does pH affect the stability of Angiotensin (1-7) in solution?

A4: Angiotensin (1-7) exhibits pH-dependent stability. It is relatively stable in acidic (pH < 5.0) and basic (pH > 7.5) aqueous solutions. However, it shows significant instability in the neutral pH range of 5.0 to 7.5, where its concentration can decrease by half within five days due to aggregation.[5][6][7]

Q5: What are the major enzymes responsible for the degradation of Angiotensin (1-7) in vivo and in vitro?

A5: The primary enzyme responsible for the degradation of Ang-(1-7) in the circulation and tissues is Angiotensin-Converting Enzyme (ACE), which cleaves it into the inactive fragment Ang-(1-5).[8][9][10] Other significant enzymes involved in its metabolism include Neprilysin (NEP) and Dipeptidyl Peptidase 3 (DPP 3).[6][10][11] Aminopeptidase A (APA) has also been identified as a pathway for its degradation to Ang-(2-7).

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity of Angiotensin (1-7) in cell-based assays.
  • Possible Cause 1: Peptide Degradation in Culture Medium.

    • Troubleshooting Step: Cell culture media are typically buffered around neutral pH (7.2-7.4), which is the range where Ang-(1-7) is least stable and prone to aggregation.[5][6] Additionally, cells may secrete proteases that can degrade the peptide.

    • Recommendation: Prepare fresh Ang-(1-7) solutions for each experiment. Consider reducing the incubation time if possible. To confirm degradation, you can collect the conditioned media post-incubation and analyze it for intact Ang-(1-7) using HPLC or mass spectrometry.

  • Possible Cause 2: Adsorption to Labware.

    • Troubleshooting Step: Peptides can adsorb to the surfaces of plasticware, reducing the effective concentration.

    • Recommendation: Use low-protein-binding microplates and pipette tips.

Issue 2: Rapid loss of Angiotensin (1-7) concentration in prepared solutions.
  • Possible Cause 1: Improper pH of the solution.

    • Troubleshooting Step: As mentioned, Ang-(1-7) is unstable at neutral pH.

    • Recommendation: If your experimental design allows, consider preparing stock solutions in a slightly acidic (e.g., pH 4) or basic (e.g., pH 9) buffer and then diluting it into your final assay medium just before use.[5][6]

  • Possible Cause 2: Enzymatic degradation in biological samples (e.g., plasma, tissue homogenates).

    • Troubleshooting Step: Biological samples contain numerous peptidases that rapidly degrade Ang-(1-7).

    • Recommendation: When working with biological samples, it is crucial to add a cocktail of protease inhibitors. For Ang-(1-7), this should include an ACE inhibitor (e.g., lisinopril, captopril) to prevent its primary degradation pathway.[9] Samples should be collected and processed on ice to minimize enzymatic activity.

Issue 3: Difficulty in detecting and quantifying Angiotensin (1-7) by mass spectrometry.
  • Possible Cause 1: Sample instability during preparation.

    • Troubleshooting Step: Ang-(1-7) can degrade during the sample extraction and preparation process.

    • Recommendation: Keep samples on ice throughout the procedure. Use rapid extraction methods like protein precipitation followed by solid-phase extraction (SPE).[12][13] Acidifying the sample can also help to inactivate peptidases.

  • Possible Cause 2: Low abundance in biological samples.

    • Troubleshooting Step: Endogenous levels of Ang-(1-7) can be very low.

    • Recommendation: Optimize your LC-MS/MS method for high sensitivity using multiple reaction monitoring (MRM).[12] The use of a stable isotope-labeled internal standard is essential for accurate quantification.

Data on Angiotensin (1-7) Stability and Degradation

Table 1: Stability of Angiotensin (1-7) in Aqueous Solution at Different pH Values

pHStorage TemperatureDurationRemaining Ang-(1-7) (%)Reference
2.04°C25 days~100%[5][6]
4.04°C25 days~100%[5][6]
5.0 - 7.54°C5 days~50%[5][6][7]
9.04°C25 days~100%[5][6]
11.04°C25 days~100%[5][6]

Table 2: Half-life of Angiotensin (1-7) in Biological Systems

SystemSpeciesHalf-life (t½)ConditionsReference
CirculationRat~10 secondsIn vivo, vehicle-treated[10]
CirculationRat40-60 secondsIn vivo, with ACE inhibitor (lisinopril)[9]
CirculationHuman~29 minutesIn vivo[8]

Experimental Protocols

Protocol 1: General Method for Assessing Angiotensin (1-7) Stability by HPLC
  • Solution Preparation: Prepare a stock solution of Ang-(1-7) in purified water. Dilute the stock solution to the desired final concentration (e.g., 1000 ng/mL) in the test buffers (e.g., PBS at pH 7.4, acetate (B1210297) buffer at pH 4.0, and carbonate buffer at pH 9.0).

  • Incubation: Aliquot the solutions into separate vials for each time point and store them under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).

  • Sample Collection: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each condition. If the solution contains proteins or other interfering substances, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is commonly used.

    • Detection: Monitor the absorbance at a wavelength of 214 nm or 280 nm.

    • Quantification: Calculate the peak area of Ang-(1-7) at each time point. The percentage of remaining Ang-(1-7) is determined by comparing the peak area at a given time point to the peak area at time zero.

Protocol 2: In Vitro Enzymatic Degradation Assay
  • Reaction Buffer: Prepare an appropriate assay buffer, for example, 25 mM HEPES, 125 mM NaCl, 10 μM ZnCl₂, pH 7.5 for ACE activity.[8]

  • Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, a known amount of Ang-(1-7) (e.g., 100 nmol), and the enzyme (e.g., purified human ACE, 1.0 µg).[8] For a negative control, prepare a reaction mixture without the enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).[8]

  • Reaction Termination: Stop the reaction by adding an acid, such as 1.0% phosphoric acid.[8]

  • Analysis: Analyze the reaction mixture by HPLC or LC-MS/MS to identify and quantify the remaining Ang-(1-7) and its degradation products (e.g., Ang-(1-5)).

Visualizations

Angiotensin_Degradation_Pathways cluster_main Angiotensin (1-7) Degradation Ang1_7 Angiotensin (1-7) Ang1_5 Ang-(1-5) (inactive) Ang1_7->Ang1_5 ACE Ang2_7 Ang-(2-7) Ang1_7->Ang2_7 APA Other_fragments Other inactive fragments Ang1_7->Other_fragments NEP, DPP3

Caption: Major enzymatic degradation pathways of Angiotensin (1-7).

Stability_Assessment_Workflow cluster_workflow Workflow for Ang-(1-7) Stability Assessment prep Prepare Ang-(1-7) in Test Solution (e.g., Buffer) incubate Incubate at Specific Temperature prep->incubate sample Collect Aliquots at Time Points incubate->sample stop_rxn Stop Degradation (e.g., add acid, precipitate protein) sample->stop_rxn analysis Analyze by HPLC or LC-MS/MS stop_rxn->analysis quantify Quantify Remaining Ang-(1-7) analysis->quantify

Caption: Experimental workflow for assessing Ang-(1-7) stability.

References

Technical Support Center: Angiotensin (1-7) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin (1-7) [Ang-(1-7)]. The content is structured to address common challenges related to the peptide's short in vivo half-life.

Frequently Asked Questions (FAQs)

Q1: Why does Angiotensin (1-7) have such a short half-life in vivo?

A1: The short half-life of Ang-(1-7) is primarily due to rapid enzymatic degradation in the circulation and tissues. The primary enzymes responsible for its metabolism are Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP).[1][2][3][4] ACE, in particular, efficiently hydrolyzes Ang-(1-7) into inactive fragments.[3][4] This rapid breakdown presents a significant challenge for in vivo studies, requiring careful experimental design to achieve and maintain therapeutic concentrations.

Q2: What are the main enzymes involved in the degradation of Angiotensin (1-7)?

A2: The key enzymes that metabolize Ang-(1-7) are:

  • Angiotensin-Converting Enzyme (ACE): This enzyme acts as a dipeptidyl carboxypeptidase, cleaving the Proline-Histidine bond to convert Ang-(1-7) into the inactive pentapeptide Ang-(1-5).[1]

  • Neprilysin (NEP): Also known as neutral endopeptidase, NEP can degrade Ang-(1-7) into smaller, inactive peptide fragments.[2][5]

  • Other enzymes: Prolyl endopeptidase and thimet oligopeptidase have also been implicated in the metabolism of Ang-(1-7).[6]

Q3: What is the primary signaling pathway for Angiotensin (1-7)?

A3: Ang-(1-7) primarily exerts its effects by binding to the Mas receptor, a G protein-coupled receptor.[7][8][9] Activation of the Mas receptor triggers a variety of downstream signaling cascades, many of which counteract the effects of the Angiotensin II/AT1 receptor axis.[7][8][10] Key downstream effects include the activation of the PI3K/Akt pathway and endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production and vasodilation.[11]

Q4: What are the expected plasma concentrations of Angiotensin (1-7) in humans and animals?

A4: Endogenous plasma concentrations of Ang-(1-7) are typically very low, often in the picomolar (pmol/L) or femtomolar (fmol/mL) range.[7] There can be significant variability in reported values due to differences in sample collection and measurement techniques.[7] For instance, some studies have reported human plasma concentrations of Ang-(1-7) to be in the range of 1.0–9.5 pmol/L.[12]

Troubleshooting Guide

Issue 1: Inconsistent or no observable effects of Ang-(1-7) in my in vivo experiment.

  • Possible Cause: Rapid degradation of the peptide before it can reach its target and elicit a response. The half-life of Ang-(1-7) in circulation is very short, estimated to be around 10 seconds in some species.[6]

  • Troubleshooting Steps:

    • Administration Route: Consider the route of administration. Continuous intravenous or subcutaneous infusion using an osmotic minipump is often more effective than bolus injections for maintaining stable plasma concentrations.[13][14][15]

    • Co-administration with Enzyme Inhibitors: To increase the bioavailability of Ang-(1-7), consider co-administering it with an ACE inhibitor (e.g., lisinopril) or a Neprilysin inhibitor (e.g., sacubitril).[1] This will slow down its degradation and prolong its half-life.

    • Use of Analogs: Investigate the use of more stable, synthetic analogs of Ang-(1-7) that are resistant to enzymatic degradation.[16]

    • Dose and Timing: Re-evaluate the dosage and the timing of your measurements. Due to its rapid clearance, the window to observe an effect might be narrow.

Issue 2: Difficulty in accurately measuring Ang-(1-7) levels in plasma or tissue samples.

  • Possible Cause: Ex vivo degradation of Ang-(1-7) by peptidases present in the blood or tissue homogenate after sample collection.

  • Troubleshooting Steps:

    • Immediate Enzyme Inhibition: It is crucial to collect blood or tissue samples directly into pre-chilled tubes containing a cocktail of peptidase inhibitors.[12][17] This cocktail should include inhibitors for ACE, NEP, and other relevant proteases.

    • Rapid Processing at Low Temperatures: Process the samples immediately on ice or at 4°C. Centrifuge at a low temperature to separate plasma and freeze it at -80°C as quickly as possible.[17][18]

    • Validated Assay Method: Use a highly sensitive and specific assay for quantification, such as a validated radioimmunoassay (RIA) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[7][19][20] Standard ELISA kits may lack the required sensitivity for endogenous levels.

Issue 3: Unexpected or contradictory results, such as an increase in blood pressure with Ang-(1-7) administration.

  • Possible Cause: The physiological context of the experimental model can significantly influence the effects of Ang-(1-7). In some pathological conditions, such as kidney failure, Ang-(1-7) has been reported to have paradoxical effects.[14]

  • Troubleshooting Steps:

    • Review the Literature for Your Model: Thoroughly research the known effects of Ang-(1-7) in your specific animal model and disease state. The renin-angiotensin system is complex and its components can be differentially regulated in various pathologies.

    • Check for Receptor Expression: Ensure that the target tissue in your model expresses the Mas receptor.

    • Consider Off-Target Effects: At high concentrations, Ang-(1-7) might interact with other receptors, although this is less common.

    • Purity of the Peptide: Verify the purity of your Ang-(1-7) peptide to rule out contamination with other vasoactive substances.

Quantitative Data: Half-life of Angiotensin (1-7)

Species/ConditionHalf-lifeAdministration RouteReference
Rat~9-10 secondsIntravenous[2][6]
Human~30 minutesSubcutaneous[2][13][16]

Note: The half-life can be significantly influenced by the experimental conditions, including the presence of enzyme inhibitors.

Experimental Protocols

Protocol 1: In Vivo Administration of Angiotensin (1-7) via Osmotic Minipump

This protocol describes the subcutaneous implantation of an osmotic minipump for continuous delivery of Ang-(1-7) in rodents.

Materials:

  • Angiotensin (1-7) peptide

  • Sterile saline or appropriate vehicle

  • Osmotic minipumps (e.g., Alzet)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, wound clips or sutures)

  • Antiseptic solution

Procedure:

  • Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipump with the desired concentration of Ang-(1-7) dissolved in a sterile vehicle. Ensure no air bubbles are present.

  • Animal Preparation: Anesthetize the animal. Shave and sterilize the surgical area on the back, slightly posterior to the scapulae.

  • Incision: Make a small midline incision through the skin.

  • Pocket Formation: Using blunt dissection with forceps, create a small subcutaneous pocket to one side of the incision.

  • Pump Implantation: Insert the filled osmotic minipump into the pocket, with the flow moderator pointing away from the incision.

  • Wound Closure: Close the incision with wound clips or sutures.

  • Post-operative Care: Monitor the animal during recovery from anesthesia. Provide appropriate post-operative analgesia as per your institution's guidelines. The pump will now deliver Ang-(1-7) at a constant rate for its specified duration.[14][15]

Protocol 2: Blood Sample Collection for Angiotensin (1-7) Measurement

This protocol outlines the critical steps for collecting blood samples to ensure the stability and accurate measurement of Ang-(1-7).

Materials:

  • Pre-chilled collection tubes (e.g., EDTA tubes)

  • Peptidase inhibitor cocktail (a common cocktail includes EDTA, o-phenanthroline, and pepstatin A)

  • Syringes and needles

  • Ice bath

  • Refrigerated centrifuge

  • -80°C freezer

Procedure:

  • Prepare Collection Tubes: Add the peptidase inhibitor cocktail to the pre-chilled EDTA tubes immediately before blood collection.

  • Blood Collection: Collect the blood sample via the desired method (e.g., cardiac puncture, tail vein). Immediately transfer the blood into the prepared collection tube.

  • Mixing and Chilling: Gently invert the tube several times to mix the blood with the inhibitors. Immediately place the tube in an ice-water bath.[17]

  • Centrifugation: Centrifuge the blood sample at a low temperature (e.g., 4°C) to separate the plasma. This should be done as soon as possible after collection.

  • Plasma Aliquoting and Storage: Carefully collect the plasma supernatant, aliquot it into pre-chilled cryovials, and immediately freeze at -80°C until analysis.[18] Avoid repeated freeze-thaw cycles.

Visualizations

Ang_1_7_Degradation_Pathway AngI Angiotensin I AngII Angiotensin II AngI->AngII  ACE Ang17 Angiotensin (1-7) AngI->Ang17  NEP AngII->Ang17  ACE2 Ang15 Angiotensin (1-5) (Inactive) Ang17->Ang15  ACE Fragments Inactive Fragments Ang17->Fragments  NEP ACE ACE ACE2 ACE2 NEP Neprilysin (NEP)

Caption: Enzymatic degradation pathway of Angiotensin (1-7).

Ang_1_7_Signaling_Pathway Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR Binds PI3K PI3K MasR->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation Anti-inflammatory Antiproliferative NO->Vasodilation Leads to

Caption: Angiotensin (1-7) signaling pathway via the Mas receptor.

Experimental_Workflow start Start: Experimental Design admin Ang-(1-7) Administration (e.g., Osmotic Pump) start->admin monitoring In-life Monitoring (e.g., Blood Pressure) admin->monitoring sampling Sample Collection (with peptidase inhibitors) monitoring->sampling processing Sample Processing (on ice, centrifuge) sampling->processing analysis Sample Analysis (HPLC-MS/MS or RIA) processing->analysis data Data Analysis and Interpretation analysis->data

References

Technical Support Center: Angiotensin (1-7) Experimental Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Angiotensin (1-7). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common experimental challenges, particularly the adsorption of Angiotensin (1-7) to labware, which can lead to inaccurate results.

Frequently Asked Questions (FAQs)

Q1: What is Angiotensin (1-7) and why is it important?

A1: Angiotensin (1-7) is a heptapeptide (B1575542) that is a key component of the Renin-Angiotensin System (RAS). It is generated from Angiotensin I or Angiotensin II.[1][2][3] It often counteracts the effects of Angiotensin II, producing vasodilatory, anti-inflammatory, and anti-proliferative effects.[4][5] Its therapeutic potential is being investigated for various conditions, including cardiovascular diseases and cancer.[3][5]

Q2: My Angiotensin (1-7) concentration is lower than expected in my samples. What could be the cause?

A2: A significant loss of Angiotensin (1-7) can be due to two main factors: adsorption to labware and degradation of the peptide. Peptides, especially those with hydrophobic residues, can non-specifically bind to the surfaces of plastic and glass tubes, pipette tips, and plates.[6][7] Additionally, Angiotensin (1-7) can be unstable and prone to aggregation at neutral pH.[8][9][10]

Q3: What is peptide adsorption and why is it a problem?

A3: Peptide adsorption is the non-specific binding of peptides to surfaces.[6] This is a significant issue when working with low concentrations of peptides, as a substantial fraction of the peptide can be lost from the solution, leading to inaccurate measurements and seemingly poor recovery.[11][12]

Q4: Which labware materials are best for working with Angiotensin (1-7)?

A4: While no single material is perfect for all peptides, low-binding polypropylene (B1209903) tubes are generally recommended to minimize adsorption.[7][13] It is advisable to avoid standard polystyrene plates and glassware unless they have been specifically treated (e.g., siliconized).[7]

Q5: What are "low-binding" tubes and how do they work?

A5: Low-binding tubes are typically made from unique polymer blends or have surface coatings that create a more hydrophilic surface.[6] This reduces the hydrophobic interactions that cause peptides like Angiotensin (1-7) to adhere to the tube walls.[6]

Q6: Can siliconizing glassware or plasticware help?

A6: Siliconizing creates a hydrophobic barrier on glass surfaces that can prevent the adsorption of some peptides.[6][11] However, for certain peptides, siliconization can unexpectedly decrease recovery, so it's essential to test its effectiveness for Angiotensin (1-7) in your specific experimental setup.[11]

Q7: How can I prevent Angiotensin (1-7) from degrading in my solutions?

A7: Angiotensin (1-7) is most stable at an acidic pH.[8][9] At neutral pH, it is prone to aggregation, which can be mistaken for adsorption.[9][10] Consider preparing stock solutions and buffers at a slightly acidic pH if your experimental conditions allow.

Troubleshooting Guide

Issue: Low or inconsistent Angiotensin (1-7) recovery.

Potential Cause Troubleshooting Steps
Adsorption to Labware 1. Switch to Low-Binding Tubes: Use polypropylene tubes specifically designed for low protein/peptide binding.[7][13] 2. Add a Blocking Agent: Incorporate Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% in your buffers. BSA will competitively coat the labware surfaces.[11][13][14] 3. Use a Detergent: Add a non-ionic detergent like Tween-20 (at a concentration of ~0.05%) to your solutions to reduce non-specific binding.[11] 4. Pre-treat Labware: Before use, rinse polypropylene tubes with a BSA solution.[14][15][16]
Peptide Aggregation 1. Adjust pH: Maintain a slightly acidic pH for your solutions, as Angiotensin (1-7) is more stable under these conditions.[8][9] 2. Proper Dissolution: Ensure the peptide is fully dissolved. Aqueous solutions of Angiotensin (1-7) are best prepared fresh.[17]
Enzymatic Degradation 1. Use Protease Inhibitors: If working with biological samples like plasma, add a cocktail of protease inhibitors to prevent enzymatic degradation of Angiotensin (1-7).[13][15]
Quantitative Data on Peptide Recovery

The following tables summarize data from studies on peptide recovery, which can serve as a guideline for handling Angiotensin (1-7).

Table 1: Effect of Labware Type on Peptide Recovery

Labware Type Typical Peptide Recovery (%) Notes
Standard Polypropylene50 - 80%Highly variable depending on the peptide's properties.
Low-Binding Polypropylene> 90%Generally the best option for minimizing loss.[7]
Borosilicate Glass40 - 70%Can be problematic due to electrostatic interactions.
Siliconized Glass/PlasticVariableCan improve recovery for some peptides but decrease it for others.[11]

Table 2: Effect of Additives on Peptide Recovery in Polypropylene Tubes

Additive Concentration Typical Improvement in Recovery Considerations
Bovine Serum Albumin (BSA)0.1% - 1%Significant improvement, often to >90%.[11]May interfere with downstream applications like mass spectrometry.
Tween-200.05%Moderate to significant improvement.Can affect cell-based assays.
Acetonitrile (ACN)>10%Can reduce hydrophobic interactions with the tube surface.May not be suitable for all experimental setups.

Experimental Protocols

Protocol 1: Labware Pre-treatment with BSA

This protocol describes how to pre-coat your labware to minimize peptide adsorption.

  • Prepare a 1% BSA Solution: Dissolve 1g of high-purity BSA in 100mL of your experimental buffer.

  • Coat the Labware: Add the BSA solution to each tube or well, ensuring the entire surface that will contact your sample is coated.

  • Incubate: Let the labware sit for at least 30 minutes at room temperature.

  • Aspirate: Remove the BSA solution.

  • Dry (Optional): For some applications, you may want to let the tubes air dry. For others, you can proceed directly to adding your sample.

Protocol 2: Performing a Peptide Recovery Test

This protocol helps you quantify the loss of Angiotensin (1-7) in your specific labware and conditions.

  • Prepare a Standard Solution: Prepare a known concentration of Angiotensin (1-7) in your experimental buffer.

  • Aliquot into Test Labware: Dispense the standard solution into the different types of labware you want to test (e.g., standard polypropylene tubes, low-binding tubes, BSA-coated tubes).

  • Incubate: Incubate the samples for a time period that reflects your typical experimental workflow.

  • Collect Supernatant: Carefully transfer the supernatant to a fresh low-binding tube.

  • Quantify: Measure the concentration of Angiotensin (1-7) in the supernatant using a suitable method (e.g., HPLC, ELISA).

  • Calculate Recovery: Recovery (%) = (Measured Concentration / Initial Concentration) x 100

Visualizations

Angiotensin (1-7) Signaling Pathway

Angiotensin_1_7_Signaling AngII Angiotensin II ACE2 ACE2 AngII->ACE2 Hydrolysis Ang17 Angiotensin (1-7) ACE2->Ang17 MasR Mas Receptor Ang17->MasR Binds to PI3K_Akt PI3K/Akt Pathway MasR->PI3K_Akt Activates eNOS eNOS Activation PI3K_Akt->eNOS NO Nitric Oxide (NO) Production eNOS->NO Effects Vasodilation, Anti-inflammatory Effects, Anti-proliferative Effects NO->Effects

Caption: Simplified signaling pathway of Angiotensin (1-7) via the Mas receptor.

Experimental Workflow for Minimizing Adsorption

Adsorption_Workflow Start Experiment Start: Low Ang-(1-7) Recovery Troubleshoot Troubleshooting Start->Troubleshoot ChangeLabware Switch to Low-Binding Polypropylene Tubes Troubleshoot->ChangeLabware Step 1 AddBlocker Add Blocking Agent (e.g., 0.1% BSA) Troubleshoot->AddBlocker Step 2 Pretreat Pre-treat Tubes with BSA Troubleshoot->Pretreat Step 3 RecoveryTest Perform Recovery Test ChangeLabware->RecoveryTest AddBlocker->RecoveryTest Pretreat->RecoveryTest Evaluate Evaluate Results RecoveryTest->Evaluate Optimized Optimized Protocol: >90% Recovery Evaluate->Optimized Successful Reassess Re-evaluate Additives or Labware Evaluate->Reassess Unsuccessful Reassess->Troubleshoot

Caption: A logical workflow for troubleshooting and optimizing Angiotensin (1-7) recovery.

References

Technical Support Center: Optimizing Angiotensin (1-7) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angiotensin (1-7) [Ang-(1-7)] in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for Angiotensin (1-7) in in vivo studies?

A1: The optimal starting dose for Ang-(1-7) is highly dependent on the animal model, the targeted disease state, and the route of administration. For a new in vivo model, a dose-finding study is strongly recommended. Based on published literature, starting doses can range from nanogram to milligram per kilogram levels. For instance, in studies on experimental colitis in mice, daily intraperitoneal injections of Ang-(1-7) at doses of 0.01 and 0.06 mg/kg have shown protective effects[1]. In diabetic mice, a once-daily subcutaneous dose of 500 μg/kg was found to be effective[2]. For continuous infusion, rates as low as 5 pmol/min have been used in rats to study cardiovascular effects[3][4].

Q2: How should I prepare and store Angiotensin (1-7) for in vivo administration?

A2: Angiotensin (1-7) acetate (B1210297) salt hydrate (B1144303) is commonly dissolved in 0.9% saline to a stock concentration of 1 mg/ml.[1] This stock solution can be stored at -80°C.[1] For daily use, fresh dilutions should be prepared from the stock solution.[1] Due to its short in vivo half-life, ensuring proper storage and handling is critical to maintain the peptide's activity.[5] For oral administration, formulations incorporating cyclodextrin (B1172386) have been developed to enhance stability and absorption.[6][7][8]

Q3: What is the most appropriate method of administration for Angiotensin (1-7) in my study?

A3: The choice of administration route depends on the desired pharmacokinetic profile and the experimental goals.

  • Intravenous (IV) bolus injection: This method leads to a rapid peak in plasma concentration but is followed by quick clearance. It is often used to study acute cardiovascular responses.[3]

  • Continuous intravenous or subcutaneous infusion: Using osmotic minipumps, this method provides sustained plasma concentrations of Ang-(1-7) and is suitable for long-term studies investigating chronic effects on conditions like atherosclerosis or hypertension.[5][9]

  • Intraperitoneal (IP) injection: This is a common and relatively simple method for repeated administration in rodent models, as seen in studies of colitis.[1]

  • Subcutaneous (SC) injection: This route provides a slower release and more sustained effect compared to IV bolus and is used for daily dosing regimens.[2][10]

  • Intracerebroventricular (ICV) injection: This method is used to specifically investigate the central effects of Ang-(1-7) on the brain.[11][12]

Q4: I am observing inconsistent or no effects with Angiotensin (1-7) treatment. What could be the issue?

A4: Inconsistent results can stem from several factors:

  • Peptide Stability: Ang-(1-7) has a short half-life in vivo.[5][13] Ensure that the peptide is properly stored and that fresh solutions are prepared for each experiment. Repeated freeze-thaw cycles of the stock solution should be avoided.

  • Dosage: The effects of Ang-(1-7) can be dose-dependent and may even show a biphasic response.[14] A dose that is too high or too low may not produce the desired effect. It is crucial to perform a dose-response study to identify the optimal concentration for your specific model and endpoint. For example, in a colitis model, higher doses of Ang-(1-7) (0.1–1 mg/kg) were less effective than lower doses (0.01 and 0.06 mg/kg)[1].

  • Route of Administration: The administration route significantly impacts the bioavailability and tissue distribution of the peptide. Ensure the chosen route is appropriate for the target organ and desired duration of action.

  • Animal Model: The physiological and pathological state of the animal model can influence the response to Ang-(1-7). Factors such as age, sex, and the specific strain of the animal should be considered.

  • Receptor Expression: The effects of Ang-(1-7) are primarily mediated by the Mas receptor.[12][15] Variations in Mas receptor expression in different tissues or disease states could lead to altered responses.

Troubleshooting Guide

Issue 1: High variability in blood pressure measurements following Ang-(1-7) administration.

  • Possible Cause: Inconsistent timing of measurements relative to administration, animal stress, or inappropriate dosage.

  • Troubleshooting Steps:

    • Standardize the timing of blood pressure measurements post-administration.

    • Acclimatize animals to the measurement procedure to minimize stress-induced fluctuations.

    • Review the literature for established effective dose ranges for your specific animal model and hypertension type. Consider that in some models, short-term infusion of Ang-(1-7) did not alter baseline mean arterial pressure.[4]

    • Ensure the vehicle control does not have an independent effect on blood pressure.

Issue 2: Lack of expected therapeutic effect in a chronic disease model.

  • Possible Cause: Insufficient duration of treatment, inadequate dosage, or poor bioavailability.

  • Troubleshooting Steps:

    • Consider using continuous infusion via osmotic minipumps to maintain stable plasma levels of Ang-(1-7) over the long term.[5][9]

    • Re-evaluate the dose based on dose-response studies. Chronic systemic treatment with Ang-(1-7) has been shown to lower blood pressure in animal models of hypertension.[12]

    • If using oral administration, consider formulations that enhance stability and absorption, such as cyclodextrin-based preparations.[6][7][8]

Quantitative Data Summary

Table 1: Effective Dosages of Angiotensin (1-7) in Rodent Models

Animal Model Disease/Condition Route of Administration Effective Dose Observed Effect Reference
ApoE-/- MiceAtherosclerosisContinuous IV Infusion24 μg/kg/dayDose-dependently decreased atherosclerotic lesion formation.[5]
MiceDSS-induced ColitisIntraperitoneal (IP) Injection0.01 - 0.06 mg/kg/dayReduced colitis severity and body weight loss.[1]
Conscious RatsHypotension PotentiationIntravenous (IV) Infusion5 pmol/minPotentiated bradykinin-induced hypotension.[3]
Wistar RatsRenal FunctionIntrarenal Infusion0.1 and 1 nmol/min/kgIncreased urinary excretion of Na and water.[16]
db/db MiceDiabetic NephropathySubcutaneous (SC) Injection0.5 mg/kg/dayReduced oxidative stress and improved kidney function.[10]
Spontaneously Hypertensive Rats (SHR)HypertensionIntravenous (IV) Infusion24 μg/kg/h for 7 daysDecreased blood pressure on days 4 and 5.[4]
Sprague-Dawley RatsGlomerulonephritisContinuous SC Infusion576 μg/kg/dayReduced proteinuria and glomerulosclerosis.[9]

Experimental Protocols

Protocol 1: Preparation and Intraperitoneal Administration of Angiotensin (1-7) for Colitis Studies in Mice

  • Preparation of Ang-(1-7) Solution:

    • Dissolve Angiotensin (1-7) acetate salt hydrate in sterile 0.9% saline to a stock concentration of 1 mg/ml.[1]

    • Aliquot the stock solution into single-use vials and store at -80°C.[1]

    • On the day of the experiment, thaw a vial and dilute it with sterile 0.9% saline to the desired final concentrations (e.g., 0.01, 0.06 mg/kg).[1]

  • Administration:

    • Administer the freshly prepared Ang-(1-7) solution to mice via daily intraperitoneal (i.p.) injections.[1]

    • The injection volume should be consistent across all animals, for example, 500 μl per injection.[1]

    • A control group should receive i.p. injections of the vehicle (0.9% saline) only.

Protocol 2: Chronic Subcutaneous Infusion of Angiotensin (1-7) using Osmotic Minipumps in Rats

  • Pump Preparation:

    • Under sterile conditions, fill osmotic minipumps with the appropriate concentration of Ang-(1-7) solution prepared in sterile saline to deliver the desired daily dose (e.g., 576 μg·kg−1·day−1).[9]

    • Prime the pumps according to the manufacturer's instructions to ensure immediate delivery upon implantation.

  • Surgical Implantation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Make a small subcutaneous incision on the back of the animal.

    • Create a subcutaneous pocket and insert the primed osmotic minipump.

    • Close the incision with sutures or surgical staples.

    • Provide post-operative care, including analgesics, as required.

  • Monitoring:

    • Monitor the animals daily for any signs of distress or complications at the surgical site.

    • The pumps will deliver the Ang-(1-7) solution at a constant rate for the specified duration (e.g., 7 days).

Visualizations

Angiotensin_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_ACE2_Ang17_Mas ACE2/Ang-(1-7)/Mas Axis Angiotensinogen Angiotensinogen AngI AngI Angiotensinogen->AngI Renin AngII AngII AngI->AngII ACE Ang17 Ang-(1-7) AngI->Ang17 NEP AT1R AT1 Receptor AngII->AT1R AngII->Ang17 ACE2 AT1R_effects Vasoconstriction Inflammation Fibrosis AT1R->AT1R_effects MasR Mas Receptor AT1R->MasR Counter-regulation Ang17->MasR MasR_effects Vasodilation Anti-inflammatory Anti-fibrotic MasR->MasR_effects

Caption: The Renin-Angiotensin System and the counter-regulatory ACE2/Ang-(1-7)/Mas axis.

experimental_workflow start Start: Disease Model Induction dose_prep Prepare Ang-(1-7) and Vehicle Control Solutions start->dose_prep randomization Randomize Animals into Treatment Groups dose_prep->randomization administration Administer Ang-(1-7) or Vehicle (e.g., IP, SC, IV Infusion) randomization->administration monitoring Monitor Animal Health and Collect Physiological Data (e.g., Blood Pressure) administration->monitoring endpoint Endpoint Analysis: - Tissue Collection - Histology - Biomarker Analysis monitoring->endpoint data_analysis Data Analysis and Statistical Comparison endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized experimental workflow for in vivo studies with Angiotensin (1-7).

troubleshooting_logic start Inconsistent or No Effect Observed with Ang-(1-7) check_stability Verify Peptide Stability: - Proper Storage (-80°C)? - Fresh Dilutions Used? - Avoid Freeze-Thaw? start->check_stability Potential Issue check_dose Review Dosage: - Dose-Response Study Performed? - Biphasic Effect Considered? start->check_dose Potential Issue check_route Evaluate Administration Route: - Appropriate for Target? - Consistent Administration? start->check_route Potential Issue check_model Assess Animal Model: - Strain/Sex/Age Appropriate? - Disease Progression as Expected? start->check_model Potential Issue resolution Optimize Protocol and Re-run Experiment check_stability->resolution Action check_dose->resolution Action check_route->resolution Action check_model->resolution Action

Caption: A logical troubleshooting guide for Angiotensin (1-7) in vivo experiments.

References

Technical Support Center: Measurement of Low Angiotensin (1-7) Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the accurate measurement of low Angiotensin (1-7) [Ang-(1-7)] concentrations.

Frequently Asked Questions (FAQs)

Q1: Why is measuring Angiotensin (1-7) so challenging?

Measuring Ang-(1-7) is difficult due to a combination of factors:

  • Low Physiological Concentrations: Endogenous levels of Ang-(1-7) in plasma and tissues are extremely low, typically in the picomolar (pmol/L) to femtomolar (fmol/g) range.[1][2][3] This requires highly sensitive analytical methods.

  • Peptide Instability: Ang-(1-7) is a peptide that is rapidly degraded by various peptidases present in biological samples.[3] This necessitates strict pre-analytical sample handling to prevent ex vivo degradation.

  • Structural Similarity to Other Angiotensins: The renin-angiotensin system (RAS) contains several structurally similar peptides that differ by only one or two amino acids.[1] This poses a significant challenge for immunoassays, where antibodies may cross-react with other angiotensin fragments, leading to inaccurate results.[1][4]

Q2: What are the typical concentrations of Ang-(1-7) in human plasma?

Reported concentrations of Ang-(1-7) in human plasma vary widely in the literature, which may be due to differences in sample processing and analytical techniques.[1] However, most studies report concentrations in the low picomolar range, typically between 5 to 50 pg/mL (approximately 5-50 pmol/L).[2][5]

Troubleshooting Guides

Guide 1: Pre-Analytical Sample Handling

Proper sample collection and processing are critical for reliable Ang-(1-7) measurement.

Problem: Consistently low or undetectable Ang-(1-7) levels.

Possible Cause Troubleshooting Step
Ex vivo degradation of Ang-(1-7) 1. Use appropriate collection tubes: Draw blood into chilled tubes containing EDTA as an anticoagulant.[6][7] EDTA inhibits metalloproteases that can degrade angiotensin peptides. The addition of a protease inhibitor cocktail is also recommended.[8][9] 2. Maintain low temperature: Keep samples on an ice-water bath immediately after collection and during processing.[7] Use a refrigerated centrifuge.[7] 3. Prompt processing: Centrifuge samples within 30 minutes of collection to separate plasma.[6][10] 4. Immediate freezing: Aliquot and freeze plasma at -80°C immediately after separation.[11]
Repeated freeze-thaw cycles Avoid freezing and thawing samples more than once, as this can lead to peptide degradation.[6][11] Prepare single-use aliquots.
Improper sample type While serum can be used, plasma collected with EDTA is generally preferred to inhibit enzymatic degradation.[6][10]

Experimental Protocol: Blood Sample Collection and Processing for Ang-(1-7) Measurement

  • Preparation: Chill syringes and lavender-top (EDTA) collection tubes on ice before use.[7]

  • Collection: Draw blood directly into the chilled EDTA tube.[7]

  • Immediate Cooling: Place the tube immediately into an ice-water bath.[7]

  • Centrifugation: Centrifuge the blood sample at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[6]

  • Plasma Separation: Carefully collect the supernatant (plasma) and transfer it to a clean, pre-chilled polypropylene (B1209903) tube.

  • Storage: Immediately freeze the plasma aliquots at -80°C until analysis.[11]

Workflow for Ang-(1-7) Sample Processing A 1. Blood Collection (Chilled EDTA Tube) B 2. Immediate Cooling (Ice-Water Bath) A->B Immediate C 3. Centrifugation (Refrigerated, 1000g, 15 min) B->C Within 30 mins D 4. Plasma Separation C->D E 5. Storage (-80°C) D->E Immediate

Caption: Recommended workflow for blood sample processing to ensure Ang-(1-7) stability.

Guide 2: Immunoassay (ELISA/RIA) Issues

Problem: High background, poor standard curve, or inconsistent results with ELISA/RIA.

Possible Cause Troubleshooting Step
Antibody Cross-Reactivity The structural similarity between angiotensin peptides can lead to antibodies recognizing other fragments besides Ang-(1-7).[1] 1. Verify antibody specificity: Check the manufacturer's data sheet for cross-reactivity with Ang II, Ang III, Ang IV, and other relevant peptides. 2. Consider a different assay: If cross-reactivity is high, consider using a more specific method like LC-MS/MS.[5]
Low Assay Sensitivity The concentration of Ang-(1-7) in your sample may be below the detection limit of the kit.[5] 1. Check kit sensitivity: Ensure the assay's detection range is appropriate for the expected physiological concentrations (low pg/mL).[2] 2. Sample concentration: For some sample types, an extraction and concentration step may be necessary.
Matrix Effects Components in the plasma or serum can interfere with the antibody-antigen binding.[5] 1. Sample Dilution: Dilute the sample as recommended by the kit manufacturer to minimize interference.[6] 2. Sample Extraction: Use a solid-phase extraction (SPE) method to clean up the sample before the immunoassay.[5]
Improper Assay Procedure Deviations from the manufacturer's protocol can lead to erroneous results. 1. Review the manual: Ensure all incubation times, temperatures, and washing steps are followed precisely.[6][12] 2. Pipetting accuracy: Use calibrated pipettes and proper technique to ensure accurate reagent and sample volumes.[6]

Quantitative Data: Comparison of Ang-(1-7) Measurement Methods

Method Typical Detection Limit Advantages Disadvantages
ELISA ~7-10 pg/mL[5]High throughput, no radioactive materials.[2]Prone to antibody cross-reactivity, potential for matrix effects, some commercial kits may lack specificity.[2][3][5]
RIA ~2.5 pg/mL[5]High sensitivity.[2]Requires radioactive materials, antibody precipitation steps.[2]
LC-MS/MS ~2 pg/mL[11]High specificity and accuracy, can measure multiple peptides simultaneously.[13]Requires specialized equipment and expertise, lower throughput, may require sample extraction.[5][14]
Guide 3: Mass Spectrometry (LC-MS/MS) Issues

Problem: Low signal intensity or poor recovery during LC-MS/MS analysis.

Possible Cause Troubleshooting Step
Inefficient Sample Extraction Ang-(1-7) needs to be effectively separated from the complex biological matrix. 1. Optimize SPE: Solid-phase extraction (SPE) with C18 cartridges is a common method.[11][14] Ensure proper activation of the cartridge and use of appropriate wash and elution buffers.[5][15] 2. Protein Precipitation: This can be used as an initial clean-up step before SPE.[11]
Peptide Adsorption Ang-(1-7) can adsorb to plasticware, leading to sample loss. 1. Use appropriate labware: Utilize low-binding polypropylene tubes and pipette tips. 2. Acidify solutions: Reconstitute dried samples in a solution containing a small amount of acid (e.g., 0.1% formic acid) to improve solubility and reduce adsorption.[13]
Suboptimal MS Parameters The mass spectrometer settings must be optimized for Ang-(1-7). 1. Tune for Ang-(1-7): Optimize parameters such as cone voltage and collision energy to achieve the best signal for the specific peptide.[13] 2. Select appropriate transitions: Use multiple reaction monitoring (MRM) with optimized precursor and product ion transitions for quantification.

Experimental Protocol: Solid-Phase Extraction (SPE) for Ang-(1-7)

  • Cartridge Activation: Activate a C18 SPE cartridge with sequential washes of methanol (B129727) and then water with 0.1% formic acid.[13]

  • Sample Loading: Load the acidified plasma or tissue homogenate onto the cartridge.

  • Washing: Wash the cartridge with deionized water to remove salts and other hydrophilic impurities.[13]

  • Elution: Elute the angiotensin peptides from the cartridge using a solution of methanol or acetonitrile (B52724) containing 0.1% formic acid.[13]

  • Drying: Dry the eluate under a stream of nitrogen or in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried sample in the initial mobile phase for LC-MS/MS analysis.[13]

General LC-MS/MS Workflow for Ang-(1-7) cluster_0 Sample Preparation cluster_1 Analysis A 1. Plasma/Tissue Homogenate B 2. Solid-Phase Extraction (SPE) A->B C 3. Elution & Drying B->C D 4. Reconstitution C->D E 5. LC Separation (Reversed-Phase C18) D->E F 6. MS/MS Detection (MRM Mode) E->F

Caption: Overview of the sample preparation and analysis workflow for LC-MS/MS.

Angiotensin (1-7) Signaling Pathway

Simplified Angiotensin (1-7) Signaling AngII Angiotensin II ACE2 ACE2 AngII->ACE2 Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR Binds ACE2->Ang17 Converts Effects Vasodilation Anti-inflammatory Anti-fibrotic MasR->Effects Activates

Caption: Simplified pathway of Angiotensin (1-7) formation and action.

References

Technical Support Center: Improving Angiotensin (1-7) Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of Angiotensin (1-7). This resource provides troubleshooting guidance for common experimental issues and detailed protocols for key assays.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with Angiotensin (1-7) formulations.

Formulation & Characterization

QuestionPossible CausesSuggested Solutions
Why is the encapsulation efficiency of Angiotensin (1-7) in my liposomes/nanoparticles consistently low? Lipid/Polymer Composition: The chosen lipids or polymers may not be optimal for encapsulating a hydrophilic peptide like Angiotensin (1-7).Drug-to-Lipid/Polymer Ratio: An incorrect ratio can lead to inefficient entrapment.Method of Preparation: The technique used (e.g., thin-film hydration, sonication) may not be optimized.pH of the Hydration Buffer: The charge of the peptide and lipids is pH-dependent, affecting encapsulation.Optimize Formulation: Screen different lipid compositions (e.g., varying chain lengths, inclusion of charged lipids). For nanoparticles, experiment with different polymers (e.g., PLGA with varying lactide:glycolide ratios).Vary Ratios: Test a range of drug-to-lipid/polymer molar ratios to find the optimal loading capacity.Refine Method: For the thin-film hydration method, ensure complete removal of the organic solvent. For sonication, optimize the duration and power to avoid damaging the liposomes. Extrusion can help achieve a more uniform vesicle size.Adjust pH: Prepare formulations at different pH values to modulate the electrostatic interactions between Angiotensin (1-7) and the carrier.
My Angiotensin (1-7) nanoformulation shows high polydispersity. How can I achieve a more uniform particle size? Inadequate Homogenization: Insufficient energy input during formulation can result in a wide range of particle sizes.Aggregation: The nanoparticles may be aggregating after formation.Solvent Mixing Issues: Poor mixing of the solvent and anti-solvent during nanoprecipitation can lead to uncontrolled particle growth.Optimize Homogenization: Increase the sonication time or power, or use a high-pressure homogenizer. For microfluidic-based methods, adjust the flow rates.Prevent Aggregation: Incorporate stabilizers such as PEGylated lipids or polymers in your formulation. Optimize the zeta potential to be greater than +30 mV or less than -30 mV to ensure electrostatic repulsion.Improve Mixing: Use a micromixer or ensure rapid and efficient stirring at the point of solvent and anti-solvent mixing.
I'm observing significant leakage of Angiotensin (1-7) from my liposomes during storage. What can be done to improve stability? Lipid Bilayer Fluidity: A highly fluid lipid bilayer can be more permeable to the encapsulated peptide.Improper Storage Conditions: Temperature fluctuations can disrupt the liposome (B1194612) structure.Degradation of Lipids: Lipid oxidation or hydrolysis can compromise the integrity of the liposomes.Increase Bilayer Rigidity: Incorporate cholesterol into the lipid formulation to decrease membrane fluidity. Use lipids with longer saturated acyl chains.Optimize Storage: Store liposomal formulations at 4°C and avoid freezing unless a suitable cryoprotectant is used.Prevent Degradation: Use high-purity lipids and consider adding antioxidants to the formulation. Store under an inert atmosphere (e.g., nitrogen or argon).
The complexation of Angiotensin (1-7) with cyclodextrins is inefficient. How can I improve this? Type of Cyclodextrin (B1172386): The cavity size and properties of the cyclodextrin may not be suitable for Angiotensin (1-7).Complexation Method: The chosen method (e.g., kneading, co-precipitation, freeze-drying) may not be optimal.pH and Temperature: These parameters can influence the association constant between the peptide and the cyclodextrin.Screen Cyclodextrins: Test different types of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), to find the best fit for Angiotensin (1-7).Optimize Method: Compare different complexation techniques. Freeze-drying is often effective for peptide-cyclodextrin complexes.Adjust Conditions: Perform complexation at various pH values and temperatures to find the conditions that favor the highest inclusion.
My Angiotensin (1-7) analog is showing poor stability in plasma. How can I assess and improve its enzymatic resistance? Susceptibility to Peptidases: The analog may still be a substrate for enzymes like angiotensin-converting enzyme (ACE) or dipeptidyl peptidase 3 (DPP3).[1][2]In Vitro Stability Assay: Incubate the analog with plasma or specific peptidases (e.g., recombinant human ACE) and measure its degradation over time using LC-MS/MS. (See Experimental Protocols section).Chemical Modification: Introduce further modifications at the cleavage sites to block enzymatic access. For example, substituting key amino acids with non-natural amino acids can enhance stability.[1]

In Vitro & In Vivo Experiments

QuestionPossible CausesSuggested Solutions
I am observing low and variable permeability of my Angiotensin (1-7) formulation in a Caco-2 assay. What could be the issue? Poor Monolayer Integrity: The Caco-2 cell monolayer may not be fully confluent or may have compromised tight junctions.Efflux Transporter Activity: Angiotensin (1-7) or components of the formulation may be substrates for efflux transporters like P-glycoprotein (P-gp).Low Passive Permeability: The formulation may not be effectively enhancing the passive diffusion of the peptide.Verify Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) to ensure it is within the acceptable range for your lab's standardized cells. Also, check the permeability of a paracellular marker like Lucifer yellow.Investigate Efflux: Perform the permeability assay in the presence and absence of specific efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp) to determine if efflux is a limiting factor.Re-evaluate Formulation: The concentration of permeation enhancers or the characteristics of the delivery system may need to be optimized.
The in vivo oral bioavailability of my Angiotensin (1-7) formulation is much lower than expected from in vitro data. Why the discrepancy? Gastrointestinal Degradation: The formulation may not be adequately protecting the peptide from the harsh environment of the stomach and intestines.Poor Absorption: The formulation may not be effectively interacting with the intestinal mucosa to promote absorption.First-Pass Metabolism: The absorbed peptide may be rapidly metabolized in the liver before reaching systemic circulation.Assess GI Stability: Perform in vitro stability studies in simulated gastric and intestinal fluids to evaluate the protective capacity of your formulation.Improve Mucoadhesion: Incorporate mucoadhesive polymers into your formulation to increase its residence time at the site of absorption.Investigate Metabolic Pathways: While challenging, understanding the hepatic metabolism of Angiotensin (1-7) and its analogs can provide insights. Co-administration with metabolic inhibitors (in preclinical models) can help elucidate the role of first-pass metabolism.
I am having trouble with the quantification of Angiotensin (1-7) in plasma samples using LC-MS/MS. The signal is weak and noisy. What can I do? Sample Degradation: Angiotensin (1-7) is rapidly degraded by peptidases in blood samples.Poor Extraction Recovery: The solid-phase extraction (SPE) method may not be efficiently recovering the peptide from the plasma matrix.Matrix Effects: Components of the plasma can interfere with the ionization of Angiotensin (1-7) in the mass spectrometer.Ensure Proper Sample Handling: Collect blood in tubes containing a cocktail of protease inhibitors. Process the samples quickly and store them at -80°C.Optimize SPE: Test different SPE cartridges and elution solvents to maximize the recovery of Angiotensin (1-7).Mitigate Matrix Effects: Use a stable isotope-labeled internal standard for Angiotensin (1-7). Optimize the chromatographic separation to resolve Angiotensin (1-7) from interfering plasma components.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving good oral bioavailability for Angiotensin (1-7)?

A1: The primary challenges are its susceptibility to rapid degradation by peptidases in the gastrointestinal tract and its poor permeability across the intestinal epithelium.[3] Angiotensin-converting enzyme (ACE) is a major enzyme responsible for its degradation.[1][4]

Q2: What are the main strategies to improve the bioavailability of Angiotensin (1-7)?

A2: The main strategies include:

  • Encapsulation: Using delivery systems like liposomes, nanoparticles, and cyclodextrins to protect the peptide from degradation and enhance its absorption.[5][6][7]

  • Chemical Modification: Creating more stable analogs of Angiotensin (1-7) by modifying its amino acid sequence to resist enzymatic cleavage.[1]

  • Co-administration with ACE inhibitors: This can increase the circulating levels of Angiotensin (1-7) by preventing its degradation.[3][4]

Q3: How do cyclodextrins improve the oral bioavailability of Angiotensin (1-7)?

A3: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules like Angiotensin (1-7). This encapsulation can protect the peptide from enzymatic degradation in the gastrointestinal tract and enhance its stability and absorption.[5][8]

Q4: What is the role of the Mas receptor in the action of Angiotensin (1-7)?

A4: The beneficial cardiovascular and cellular effects of Angiotensin (1-7) are primarily mediated through its binding to the Mas receptor, a G-protein coupled receptor.[9][10][11][12] This interaction triggers downstream signaling pathways that lead to effects like vasodilation, anti-inflammatory responses, and anti-proliferative actions.[9][10][12]

Q5: Are there any orally active non-peptide agonists for the Mas receptor?

A5: Yes, AVE 0991 is a non-peptide agonist for the Mas receptor that is orally active and is not a substrate for ACE, offering an alternative approach to stimulate the Angiotensin (1-7) pathway.[4][13]

Data on Bioavailability Improvement Strategies

The following tables summarize quantitative data from various studies on the improvement of Angiotensin (1-7) bioavailability using different formulation strategies.

Table 1: Oral Bioavailability Enhancement with Cyclodextrin Formulation

FormulationAnimal ModelKey FindingReference
HPβCD/Ang-(1-7)RatsSignificantly increased plasma Ang-(1-7) levels compared to the free peptide after oral administration.[14]
Ang-(1-7)-CyDMiceOral administration led to a significant increase in plasma Ang-(1-7) levels.[8]
β-CD:Nle³-A(1-7)MiceOral treatment with the cyclodextrin-formulated analog was effective in a myelosuppression model.[15]

Table 2: Effects of Liposomal and Nanoparticle Formulations

FormulationAdministration RouteKey FindingReference
Liposome-entrapped Ang-(1-7)IntranasalExtended animal survival and reduced viral load in a mouse model of SARS-CoV-2 infection.[16]
Liposome-entrapped Ang-(1-7)Brain microinjectionPromoted a prolonged action of the peptide.[5]
Plant cell bioencapsulationOralAttenuated pulmonary hypertension in rats.[17]

Experimental Protocols

1. Protocol for In Vitro Stability Assay of Angiotensin (1-7) Analogs in Human Plasma

This protocol is designed to assess the stability of Angiotensin (1-7) analogs against enzymatic degradation in human plasma.

Materials:

  • Angiotensin (1-7) analog

  • Human plasma (with appropriate anticoagulant, e.g., EDTA)

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • LC-MS/MS system

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of the Angiotensin (1-7) analog in a suitable solvent (e.g., water or a buffer) at a known concentration.

  • Thaw the human plasma on ice.

  • Pre-warm the plasma to 37°C.

  • Initiate the reaction by adding a small volume of the analog stock solution to the pre-warmed plasma to achieve the desired final concentration. Vortex briefly to mix.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma-analog mixture.

  • Quench the reaction immediately by adding the aliquot to a microcentrifuge tube containing a protein precipitation agent (e.g., acetonitrile with 0.1% TFA) at a ratio of 1:3 (plasma:acetonitrile).

  • Vortex the tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the Angiotensin (1-7) analog at each time point.

  • Calculate the half-life of the analog in plasma by plotting the natural logarithm of the concentration versus time and fitting the data to a first-order decay model.

2. Protocol for In Vitro Permeability Assay using Caco-2 Cell Monolayers

This protocol assesses the intestinal permeability of Angiotensin (1-7) formulations using the Caco-2 cell line as an in vitro model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 12-well or 24-well plates with polycarbonate membrane inserts)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Angiotensin (1-7) formulation

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system

  • Plate shaker

  • TEER meter

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER) using a TEER meter. Only use monolayers with TEER values above a pre-determined threshold.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Prepare the dosing solution of the Angiotensin (1-7) formulation in HBSS at the desired concentration.

  • To measure apical-to-basolateral (A-B) permeability:

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • To measure basolateral-to-apical (B-A) permeability (to assess efflux):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C on a plate shaker with gentle agitation.

  • At specified time intervals , collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.

  • At the end of the experiment , collect samples from both the donor and receiver chambers.

  • Assess monolayer integrity post-experiment by measuring the permeability of Lucifer yellow.

  • Quantify the concentration of Angiotensin (1-7) in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (Papp B-A / Papp A-B) to determine if the formulation is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

3. Protocol for In Vivo Pharmacokinetic Study in Rats for Oral Bioavailability Assessment

This protocol outlines a typical pharmacokinetic study in rats to determine the oral bioavailability of an Angiotensin (1-7) formulation.

Materials:

  • Sprague-Dawley or Wistar rats (male, of a specific weight range)

  • Angiotensin (1-7) formulation for oral administration

  • Angiotensin (1-7) solution for intravenous (IV) administration

  • Oral gavage needles

  • Catheters for blood collection (e.g., jugular vein cannulation)

  • Blood collection tubes (containing protease inhibitors)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimatize the animals to the housing conditions for at least one week before the study.

  • Fast the animals overnight before dosing, with free access to water.

  • Divide the animals into two groups: an oral administration group and an IV administration group.

  • For the oral group: Administer the Angiotensin (1-7) formulation at the desired dose via oral gavage.

  • For the IV group: Administer the Angiotensin (1-7) solution at a known dose via IV injection (typically through a tail vein or a catheter).

  • Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose) from the cannulated vein or by another appropriate method.

  • Process the blood samples immediately by centrifuging to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of Angiotensin (1-7) in the plasma samples using a validated LC-MS/MS method.

  • Perform pharmacokinetic analysis using appropriate software to determine key parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

  • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Signaling Pathways and Experimental Workflows

Angiotensin (1-7) Signaling Pathway

The following diagram illustrates the signaling pathway of Angiotensin (1-7) upon binding to its Mas receptor.

Angiotensin_1_7_Signaling Ang_1_7 Angiotensin (1-7) MasR Mas Receptor Ang_1_7->MasR Binds G_protein G-protein MasR->G_protein Activates PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory Anti_proliferative Anti-proliferative Effects NO->Anti_proliferative

Caption: Angiotensin (1-7) signaling via the Mas receptor.

Experimental Workflow for Assessing Oral Bioavailability

This diagram outlines the typical workflow for evaluating the oral bioavailability of a novel Angiotensin (1-7) formulation.

Oral_Bioavailability_Workflow Formulation Develop Ang-(1-7) Formulation (e.g., Liposomes, Nanoparticles) InVitro_Stability In Vitro Stability Assays (Simulated Gastric/Intestinal Fluids) Formulation->InVitro_Stability InVitro_Permeability In Vitro Permeability Assay (Caco-2 Monolayers) Formulation->InVitro_Permeability Optimization Formulation Optimization InVitro_Stability->Optimization InVitro_Permeability->Optimization Optimization->Formulation Iterate InVivo_PK In Vivo Pharmacokinetic Study (Rat Model - Oral vs. IV) Optimization->InVivo_PK Proceed with lead formulation Data_Analysis Pharmacokinetic Data Analysis (Calculate Cmax, AUC, Bioavailability) InVivo_PK->Data_Analysis Evaluation Evaluate Efficacy & Safety Data_Analysis->Evaluation

Caption: Workflow for oral bioavailability assessment.

Troubleshooting Logic for Low Encapsulation Efficiency

This diagram provides a logical approach to troubleshooting low encapsulation efficiency of Angiotensin (1-7) in nanoformulations.

Encapsulation_Troubleshooting Start Low Encapsulation Efficiency Observed Check_Ratio Vary Drug-to-Carrier Ratio? Start->Check_Ratio Check_Method Optimize Formulation Method? Check_Ratio->Check_Method No Improvement Success Encapsulation Efficiency Improved Check_Ratio->Success Improved Check_Composition Screen Carrier Components? Check_Method->Check_Composition No Improvement Check_Method->Success Improved Check_pH Adjust pH? Check_Composition->Check_pH No Improvement Check_Composition->Success Improved Check_pH->Start No Improvement (Re-evaluate strategy) Check_pH->Success Improved

Caption: Troubleshooting low encapsulation efficiency.

References

Technical Support Center: Development of Stable Angiotensin-(1-7) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stable Angiotensin-(1-7) (Ang-(1-7)) analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for developing stable Ang-(1-7) analogs?

The therapeutic potential of the native Ang-(1-7) peptide is limited by its short half-life of approximately 29 minutes and low bioavailability.[1][2] This is primarily due to rapid enzymatic degradation by peptidases such as angiotensin-converting enzyme (ACE) and dipeptidyl peptidase 3 (DPP 3).[1] Developing stable analogs aims to overcome these limitations, enhancing the peptide's resistance to degradation and improving its pharmacokinetic profile for therapeutic applications in areas like cancer, cardiovascular diseases, and neuroprotection.[1][2]

Q2: What are the main enzymatic pathways for Ang-(1-7) generation and degradation?

Ang-(1-7) is primarily generated from Angiotensin II (Ang II) by the action of angiotensin-converting enzyme 2 (ACE2).[3][4] It can also be formed from Angiotensin I (Ang I) by neutral endopeptidase (NEP) activity.[3][4] The primary degradation pathway for Ang-(1-7) involves cleavage by ACE, which converts it to the inactive fragment Ang-(1-5).[4][5]

Q3: What is the primary receptor for Ang-(1-7) and its main signaling pathway?

Ang-(1-7) primarily exerts its biological effects by binding to the G protein-coupled receptor Mas (MasR).[1][3][6] Activation of the Mas receptor often leads to the stimulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, resulting in the activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.[4][7] This pathway is central to many of the vasodilatory, anti-inflammatory, and anti-proliferative effects of Ang-(1-7).[2][3][7]

Troubleshooting Guides

Problem 1: Low stability of a newly synthesized Ang-(1-7) analog in plasma.

Possible Cause 1: Susceptibility to ACE cleavage.

  • Troubleshooting Step: Assess the analog's stability against purified human ACE.

  • Suggested Protocol: An in-vitro stability assay can be performed by incubating the analog with human ACE and analyzing the degradation products over time using HPLC.[1]

Possible Cause 2: Degradation by other peptidases like DPP 3.

  • Troubleshooting Step: Evaluate the analog's stability against other relevant peptidases.

  • Suggested Protocol: Similar to the ACE stability assay, incubate the analog with purified human DPP 3 and monitor its degradation.[1]

Solution Strategy:

  • Modify the peptide backbone at the cleavage sites to enhance resistance. For instance, incorporating non-natural amino acids, like the cyclic non-natural δ-amino acid ACCA, at the ACE or DPP 3 cleavage sites has been shown to confer complete resistance to these enzymes.[1]

  • Consider formulation strategies, such as encapsulation in cyclodextrins, which can enhance stability and oral bioavailability.[8]

Problem 2: The stable Ang-(1-7) analog shows low binding affinity to the Mas receptor.

Possible Cause: Structural modifications interfere with receptor binding.

  • Troubleshooting Step: Perform a competitive receptor binding assay to determine the binding affinity (Ki or IC50) of the analog for the Mas receptor.

  • Suggested Protocol: Use radiolabeled Ang-(1-7) (e.g., 125I-Ang-(1-7)) and a cell line expressing the Mas receptor (e.g., Mas-transfected CHO cells).[6] The assay measures the ability of the unlabeled analog to displace the radioligand from the receptor.

Solution Strategy:

  • Rational design of the analog is crucial. Modifications should ideally be made at positions not critical for receptor interaction.

  • Computational modeling and docking studies can help predict how different modifications might affect the binding to the Mas receptor.

Problem 3: The stable and high-affinity Ang-(1-7) analog shows weak functional activity in cell-based assays.

Possible Cause 1: The analog is a biased agonist.

  • Troubleshooting Step: Evaluate the analog's ability to activate different downstream signaling pathways. For example, some analogs might activate β-arrestin2 recruitment without stimulating G-protein signaling.[9]

  • Suggested Protocol: Perform functional assays to measure downstream signaling events, such as NO production, ERK1/2 phosphorylation, or β-arrestin recruitment.[5][7]

Possible Cause 2: The chosen cell line does not express the necessary downstream signaling components.

  • Troubleshooting Step: Confirm the expression of key signaling molecules like eNOS and Akt in the cell line being used.

  • Suggested Protocol: Use Western blotting or other protein detection methods to verify the presence of these proteins.

Solution Strategy:

  • Test the analog in multiple cell lines and functional assays to get a comprehensive picture of its activity.

  • If biased agonism is confirmed, this property could be leveraged for specific therapeutic applications where activating only a subset of signaling pathways is desirable.

Quantitative Data Summary

Table 1: Stability of Ang-(1-7) and Analogs

Compound Degrading Enzyme Stability Reference
Ang-(1-7) ACE Half-life of ~29 min in circulation [1]
ACCA-substituted Analogs Human ACE Complete resistance [1]

| ACCA-substituted Analogs | Human DPP 3 | Provided stability against hydrolysis |[1] |

Table 2: Receptor Binding Affinities

Ligand Receptor Cell/Tissue Type Binding Affinity (Ki) Reference
Ang-(1-7) AT1 Receptor Rat Glomerular Membranes 8.0 ± 3.2 nM [10]
Ang-(1-7) AT1 Receptor --- 360 nM [9]

| DUP 753 | AT1 Receptor | Rat Glomerular Membranes | 15.8 ± 0.9 nM |[10] |

Experimental Protocols

Protocol 1: Proteolytic Stability Assay
  • Materials: Purified Ang-(1-7) analog, human ACE or DPP 3, HEPES assay buffer (25 mM HEPES, 125 mM NaCl, 10 μM ZnCl2, pH 7.5), 1.0% phosphoric acid.[1]

  • Procedure:

    • Incubate 100 nmol of the purified analog or native Ang-(1-7) with 1.0 μg of human ACE or 0.1 μg of human DPP 3.[1]

    • The incubation should be carried out in 0.1 mL of HEPES assay buffer for 60 minutes at 37°C.[1]

    • Terminate the reaction by adding 1.0% phosphoric acid.[1]

    • Analyze the reaction mixture using reverse-phase HPLC to quantify the amount of intact peptide remaining.

Protocol 2: Cell Proliferation Assay
  • Materials: 4T1 breast cancer or HT-1080 fibrosarcoma cells, appropriate cell culture medium, Ang-(1-7) analog, MTT reagent.

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the Ang-(1-7) analog or native Ang-(1-7).

    • Incubate for the desired period (e.g., 4 days). For native Ang-(1-7), repeated daily dosage might be necessary, while a single dose of a stable analog may suffice.[1]

    • At the end of the treatment period, add MTT reagent to each well and incubate for a few hours.

    • Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength to determine cell viability.

Protocol 3: Receptor Binding Assay
  • Materials: Mas-transfected cells (e.g., CHO cells), radiolabeled Ang-(1-7) (e.g., 125I-Ang-(1-7)), unlabeled Ang-(1-7) analog, binding buffer, filtration apparatus.

  • Procedure:

    • Incubate the Mas-transfected cell membranes with a fixed concentration of radiolabeled Ang-(1-7) and varying concentrations of the unlabeled analog.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the IC50 value, which is the concentration of the analog that inhibits 50% of the specific binding of the radioligand.

Visualizations

Ang_1_7_Generation_Degradation Ang_I Angiotensin I Ang_II Angiotensin II Ang_I->Ang_II ACE Ang_1_7 Angiotensin-(1-7) Ang_I->Ang_1_7 NEP Ang_II->Ang_1_7 ACE2 Ang_1_5 Ang-(1-5) (Inactive) Ang_1_7->Ang_1_5 ACE NEP NEP ACE2 ACE2 ACE ACE

Caption: Angiotensin-(1-7) formation and degradation pathways.

Ang_1_7_Signaling_Pathway Ang_1_7 Ang-(1-7) MasR Mas Receptor Ang_1_7->MasR PI3K PI3K MasR->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS activates NO Nitric Oxide eNOS->NO Biological_Effects Vasodilation, Anti-inflammation, Anti-proliferation NO->Biological_Effects

Caption: Angiotensin-(1-7)/Mas receptor signaling pathway.

Experimental_Workflow_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Analog Synthesized Analog Incubate Incubate at 37°C for 60 min Analog->Incubate Enzyme Purified Enzyme (e.g., ACE) Enzyme->Incubate Buffer Assay Buffer Buffer->Incubate Terminate Terminate Reaction Incubate->Terminate HPLC HPLC Analysis Terminate->HPLC Data Quantify Remaining Peptide HPLC->Data

Caption: Workflow for proteolytic stability assay of Ang-(1-7) analogs.

References

Technical Support Center: Oral Delivery Systems for Angiotensin-(1-7)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the oral delivery of Angiotensin-(1-7) [Ang-(1-7)]. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation, experimentation, and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format to help you navigate your experiments.

Formulation & Stability

  • Q1: My orally administered Ang-(1-7) shows no biological effect. What is the likely cause?

    • A1: The most probable cause is the rapid degradation of the peptide in the gastrointestinal tract and its short in-vivo half-life.[1][2] Native Ang-(1-7) is susceptible to enzymatic degradation by peptidases like Angiotensin-Converting Enzyme (ACE).[2][3] Ensure you are using a suitable protective delivery system.

  • Q2: What are the most common strategies to prevent Ang-(1-7) degradation and improve oral bioavailability?

    • A2: Two primary strategies have proven effective:

      • Inclusion Complexes: Encapsulating Ang-(1-7) within cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), forms a protective complex. This shields the peptide from enzymatic degradation in the stomach and intestine, significantly increasing its plasma concentration after oral administration.[4][5]

      • Bioencapsulation in Plant Cells: Expressing Ang-(1-7) in plant chloroplasts (e.g., lettuce) creates a natural, bio-encapsulated product. The plant cell wall protects the peptide from gastric acids and enzymes, allowing for its release and absorption in the intestine.[6][7][8] This method often involves fusing the peptide to a transmucosal carrier, like the cholera nontoxin B subunit, to enhance absorption.[7]

  • Q3: My Ang-(1-7) formulation is unstable in solution even before administration. How can I improve its stability?

    • A3: The stability of Ang-(1-7) in aqueous solutions is pH-dependent, with significant instability observed in the pH range of 5.0–7.5.[9] One study identified that the addition of 5-hydroxymethylfurfural (B1680220) (5-HMF) acted as a major stabilizer for Ang-(1-7) in solution.[9] It is critical to assess the pH of your formulation and consider the use of stabilizing excipients.

Experimental Design & In Vivo Studies

  • Q4: I am not observing a consistent increase in plasma Ang-(1-7) levels after oral gavage. What could be wrong?

    • A4: Several factors could contribute to this:

      • Insufficient Protection: Your delivery system may not be adequately protecting the peptide. Re-evaluate the encapsulation efficiency and integrity of your formulation.

      • Timing of Blood Collection: The pharmacokinetics of oral Ang-(1-7) are critical. With an HPβCD formulation, plasma levels have been shown to increase significantly at 2 hours and peak around 6 hours post-administration.[5] Your blood sampling time points may be missing this window.

      • Dosage: The dose may be too low. Successful preclinical studies have used doses ranging from 30-60 µg/kg in rodents for cyclodextrin (B1172386) formulations.[5][10][11] Review the literature to ensure your dose is appropriate for your model and delivery system.

  • Q5: The therapeutic effects in my animal model are inconsistent, even with a protective formulation. What should I troubleshoot?

    • A5: Inconsistency can arise from:

      • Administration Technique: Ensure your oral gavage technique is consistent and minimizes stress to the animals, as stress can influence physiological outcomes.

      • Animal Model Variability: The underlying pathology of your animal model can influence the response. Ensure animals are properly randomized and that the disease state is consistent across groups.

      • Dose-Response Relationship: Some studies have noted that higher doses do not necessarily produce a greater effect and may even be less effective than lower doses.[12] Consider performing a dose-response study to identify the optimal therapeutic window for your specific formulation and model.

  • Q6: How do I confirm that the observed effects are specifically due to Ang-(1-7) activating its receptor?

    • A6: The biological effects of Ang-(1-7) are mediated primarily through the Mas receptor (MasR).[13][14] To confirm this, you can include control groups using:

      • Mas Receptor Antagonists: Co-administration of a specific MasR antagonist like A-779 should block the effects of your Ang-(1-7) formulation.[14][15]

      • Mas Receptor Knockout Models: Using Mas-knockout animals will demonstrate that the therapeutic effect is absent in animals lacking the receptor, providing definitive evidence of the pathway.[11][12]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key studies on oral Ang-(1-7) delivery systems to facilitate comparison and experimental design.

Table 1: Pharmacokinetics of Oral Ang-(1-7) Formulations

FormulationAnimal ModelDosePeak Plasma ConcentrationTime to PeakReference(s)
HPβCD/Ang-(1-7)Wistar Rats30 µg/kg~12-fold increase over baseline6 hours[5]
HPβCD/Ang-(1-7)Wild-Type Mice100 µg/kg19.52 ± 7.38 pg/mL (vs. 7.79 ± 0.40 pg/mL baseline)Not specified[12]
Plant-encapsulatedSprague Dawley RatsUp to 8.3 mg/kgDose-dependent increase observedNot specified[16][17]

Table 2: Therapeutic Efficacy of Oral Ang-(1-7) Formulations

FormulationAnimal ModelDoseTherapeutic OutcomeQuantitative ResultReference(s)
HPβCD/Ang-(1-7)Myocardial Infarction (Rats)30 µg/kg/dayCardioprotection50% reduction in infarct area[5]
HPβCD/Ang-(1-7)Thrombosis (SHR Rats)30 µg/kg (acute)Antithrombotic EffectThrombus weight reduced from 2.86 mg to 1.14 mg[11][12]
HPβCD/Ang-(1-7)Thrombosis (SHR Rats)30 µg/kg/day (chronic)Antithrombotic EffectThrombus weight reduced from 4.27 mg to 1.39 mg[11][12]
HPβCD/Ang-(1-7)Emphysema (Mice)60 µg/kg/dayLung Architecture RestorationReversal of enlarged airspaces and collagen deposition[4][10]
Plant-encapsulatedPulmonary Hypertension (Rats)Not specifiedAttenuation of PHDecreased right ventricular systolic pressure & hypertrophy[6][7][17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Preparation and Administration of HPβCD/Ang-(1-7) Oral Formulation

  • Preparation: An inclusion complex is formed by dissolving Angiotensin-(1-7) and hydroxypropyl-β-cyclodextrin (HPβCD) in distilled water. A typical molar ratio can be inferred from effective doses, such as 60 µg/kg Ang-(1-7) and 92 µg/kg HPβCD.[4][10] The solution should be gently mixed until fully dissolved.

  • Animal Dosing:

    • The formulation is administered daily via oral gavage.[10]

    • Calculate the required volume based on the animal's weight and the desired dose (e.g., 60 µg/kg). A typical administration volume for mice is 100 µL.[4]

    • The control group should receive the vehicle alone (e.g., HPβCD in distilled water) following the same administration schedule.[15]

Protocol 2: Evaluation of Antithrombotic Effect in a Rat Model

  • Animal Model: Spontaneously Hypertensive Rats (SHR) are commonly used.[11]

  • Treatment: Administer the oral Ang-(1-7) formulation (e.g., HPβCD/Ang-(1-7) at 30 µg/kg) either acutely (5 hours before induction) or chronically (once daily for a specified period, e.g., 8 weeks).[11][18]

  • Thrombus Induction:

    • Anesthetize the rat.

    • Isolate the abdominal vena cava.

    • Induce thrombus formation by ligature of the vessel.[11]

  • Analysis:

    • After a set period (e.g., a few hours), euthanize the animal and carefully dissect the vena cava.

    • Isolate the formed thrombus and blot it dry.

    • Measure the thrombus weight. A significant reduction in thrombus weight in the treated group compared to the control group indicates an antithrombotic effect.[11][12]

Protocol 3: Assessment of Plasma Ang-(1-7) Levels

  • Sample Collection: Collect blood samples from animals at predetermined time points following oral administration (e.g., 0, 2, 4, 6, 8 hours) into tubes containing protease inhibitors to prevent ex vivo peptide degradation.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Quantification:

    • Measure Ang-(1-7) concentration using a validated method such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit or High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry for high specificity and sensitivity.[9][12]

    • Construct a standard curve using known concentrations of Ang-(1-7) to accurately quantify the levels in the plasma samples.

Visualizations: Pathways and Workflows

Ang-(1-7)/Mas Receptor Signaling Pathway

The binding of Ang-(1-7) to its receptor, Mas, initiates a signaling cascade that counteracts the pro-inflammatory and vasoconstrictive effects of the Angiotensin II/AT1 receptor axis.[19][20] Key downstream effects include the activation of the PI3K/Akt pathway leading to nitric oxide production and the inhibition of NADPH oxidase, which reduces oxidative stress.[20][21]

Ang1_7_Signaling_Pathway Ang17 Angiotensin-(1-7) MasR Mas Receptor (MasR) Ang17->MasR Binds PI3K_Akt PI3K / Akt Pathway MasR->PI3K_Akt Activates NADPH_Oxidase NADPH Oxidase MasR->NADPH_Oxidase Inhibits NFkB NF-κB Pathway MasR->NFkB Inhibits AntiFibrosis Anti-Fibrosis MasR->AntiFibrosis eNOS eNOS Activation PI3K_Akt->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS AntiInflammation Anti-Inflammation NFkB->AntiInflammation leads to

Caption: Ang-(1-7) binds the Mas receptor to promote vasodilation and anti-inflammatory effects.

Experimental Workflow for Evaluating an Oral Ang-(1-7) Formulation

This workflow outlines the key stages for the preclinical evaluation of a novel oral delivery system for Ang-(1-7), from initial formulation to in vivo efficacy studies.

Experimental_Workflow Formulation 1. Formulation Development (e.g., HPβCD, Bioencapsulation) Stability 2. In Vitro Characterization - Encapsulation Efficiency - Stability (pH, Temp) - Release Profile Formulation->Stability PK 3. Pharmacokinetic Study - Oral Gavage in Rodents - Timed Blood Sampling - Plasma Ang-(1-7) Analysis Stability->PK Efficacy 4. In Vivo Efficacy Study - Disease Animal Model - Chronic Dosing - Functional/Histological Endpoints PK->Efficacy Mechanism 5. Mechanistic Validation - Use of MasR Antagonist or Knockout Model - Signaling Pathway Analysis Efficacy->Mechanism Data 6. Data Analysis & Conclusion Efficacy->Data Mechanism->Data

Caption: Workflow for the preclinical evaluation of an oral Ang-(1-7) delivery system.

Troubleshooting Logic for Poor In Vivo Efficacy

When an in vivo experiment with an oral Ang-(1-7) formulation yields poor or unexpected results, this logical diagram provides a step-by-step troubleshooting guide.

References

Technical Support Center: AAV-Mediated Angiotensin (1-7) Overexpression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AAV-mediated Angiotensin (1-7) overexpression. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing their experiments. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

1. What is the primary challenge with using Angiotensin (1-7) directly for therapeutic purposes?

Angiotensin (1-7) is a heptapeptide (B1575542) with a very short in vivo half-life due to rapid degradation, which limits its clinical application.[1] AAV-mediated gene therapy offers a solution by providing sustained, long-term expression of Ang-(1-7).[1][2]

2. Which AAV serotype is most effective for delivering Angiotensin (1-7)?

The choice of AAV serotype depends on the target tissue. AAV8 and its tyrosine-mutated variants (e.g., Y703F, Y733F) have shown high transduction efficiency in the liver, leading to systemic secretion of Ang-(1-7).[1][2] For cardiac tissue, AAV serotypes 1, 6, and 9 are effective for stable expression in the myocardium following intravenous delivery.[3][4]

3. How can I construct an AAV vector for Angiotensin (1-7) expression?

Since Ang-(1-7) is a small peptide, it is often expressed as part of a fusion protein to ensure proper expression and secretion.[5][6] A common strategy involves fusing the Ang-(1-7) coding sequence with a larger protein, such as Green Fluorescent Protein (GFP) or the Fc region of IgG, preceded by a signal peptide for secretion and a furin cleavage site to release the active peptide.[5][6] The entire cassette is then cloned into an AAV vector backbone, typically under the control of a strong promoter like the chicken β-actin (CBA) promoter.[2][5]

4. How can I confirm the expression and secretion of Angiotensin (1-7) from my AAV vector?

  • In Vitro: Transfect a suitable cell line (e.g., HEK293T) with your AAV plasmid.[5] After 48-72 hours, collect both the cell lysate and the culture supernatant. Analyze both fractions by Western blot to detect the fusion protein.[5] The presence of the fusion protein in the supernatant confirms secretion.

  • In Vivo: After administering the AAV vector to animals, serum levels of Ang-(1-7) can be quantified using an ELISA kit.[1][2][6][7] Additionally, if an IgG Fc fusion is used, the fusion protein can be detected in the target tissue (e.g., liver) via immunohistochemistry using an anti-mouse IgG antibody.[1][2][6]

5. What are the expected therapeutic effects of AAV-mediated Ang-(1-7) overexpression?

AAV-mediated Ang-(1-7) overexpression has demonstrated various therapeutic effects, including:

  • Anti-tumor activity: Inhibition of tumor growth and angiogenesis in models of hepatocellular carcinoma and lung cancer.[1][2][8]

  • Cardioprotection: Inhibition of cardiomyocyte hypertrophy.[3][4]

  • Retinal protection: Prevention of diabetes-induced retinal vascular damage and inflammation.[3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low AAV Titer - Inefficient plasmid transfection. - Suboptimal cell culture conditions. - Errors in purification process.- Optimize transfection protocol (e.g., DNA:PEI ratio). - Ensure healthy, actively dividing HEK293T cells. - Follow a robust purification protocol, such as an iodixanol (B1672021) gradient.[9]
Poor Transduction Efficiency In Vivo - Incorrect AAV serotype for the target tissue. - Low vector dose. - Pre-existing neutralizing antibodies in the animal model. - Vector degradation.- Select a serotype with known tropism for your target organ (e.g., AAV8 for liver, AAV9 for heart).[1][3][4] - Perform a dose-response study to determine the optimal vector genomes (vg) per animal. - Screen animals for pre-existing immunity or use immunodeficient strains if necessary. - Consider using capsid-optimized mutants (e.g., tyrosine to phenylalanine mutations) to enhance transduction.[1]
No or Low Ang-(1-7) Expression Despite Successful Transduction - Inefficient cleavage of the fusion protein. - Problems with the promoter. - Degradation of the expressed peptide.- Ensure a functional furin cleavage site is included in your construct between the fusion partner and Ang-(1-7).[5] - Use a strong, ubiquitous promoter like CBA or a tissue-specific promoter if targeted expression is desired.[2][10] - The AAV-mediated continuous expression is designed to overcome the rapid in vivo degradation of the peptide.[1]
Unexpected Phenotype or Off-Target Effects - Widespread vector biodistribution. - Immune response to the AAV capsid or the transgene product. - Overexpression levels are too high, leading to non-physiological effects.- Use tissue-specific promoters to restrict expression to the target organ.[10] - Monitor for inflammatory markers and consider immunosuppressive agents if necessary. - Titrate the vector dose to achieve therapeutic but not excessive levels of Ang-(1-7).

Experimental Protocols

Protocol 1: AAV Vector Production and Purification

This protocol provides a general overview for producing high-titer, high-purity AAV vectors based on the triple transfection of HEK293T cells and subsequent purification using an iodixanol gradient.[9]

Materials:

  • HEK293T cells

  • Plasmids: pAAV-CBA-Ang-(1-7) (your transgene), pHelper, and pAAV-RC (Rep/Cap for the desired serotype)

  • Transfection reagent (e.g., PEI)

  • Cell culture medium (DMEM with 10% FBS)

  • Iodixanol solutions (15%, 25%, 40%, 60%)

  • PBS

Procedure:

  • Transfection: Seed HEK293T cells and grow to 70-80% confluency. Co-transfect the cells with the three plasmids using your optimized protocol.

  • Harvesting: 72 hours post-transfection, harvest the cells and the supernatant.

  • Lysis: Subject the cell pellet to three freeze-thaw cycles to release viral particles.

  • Clarification: Centrifuge the lysate to pellet cellular debris. Combine the clarified lysate with the supernatant.

  • Precipitation: Precipitate the AAV particles using a PEG solution.

  • Purification: Resuspend the AAV pellet and perform ultracentrifugation with a discontinuous iodixanol gradient (15%, 25%, 40%, 60%).

  • Collection: Carefully collect the 40% iodixanol layer, which contains the purified AAV particles.

  • Buffer Exchange: Perform buffer exchange into a sterile formulation buffer (e.g., PBS with 5% glycerol).

  • Quality Control: Determine the vector titer (vg/mL) by qPCR and assess purity by SDS-PAGE with silver staining.[9][11]

Protocol 2: In Vivo AAV Administration and Monitoring

This protocol describes a typical procedure for systemic delivery of AAV-Ang-(1-7) in mice.[1][7]

Materials:

  • Purified AAV-Ang-(1-7) vector of known titer

  • 6-8 week old Balb/c mice

  • Sterile saline or PBS

  • Insulin syringes

Procedure:

  • Vector Dilution: Dilute the AAV vector stock in sterile saline to the desired final concentration. A typical dose is 1 x 10¹¹ vector genomes (vg) per mouse in a volume of 100-200 µL.[1][7]

  • Administration: Administer the diluted vector via tail vein injection.

  • Monitoring: At specified time points (e.g., 7, 14, 21, and 28 days post-injection), collect blood samples via retro-orbital or submandibular bleeding.[1][7]

  • Sample Processing: Isolate serum from the blood samples.

  • Quantification: Measure the concentration of Ang-(1-7) in the serum using a commercially available ELISA kit.[1][7][12]

  • Tissue Analysis: At the end of the experiment, harvest tissues of interest (e.g., liver, heart, tumor). Tissues can be used for qPCR to determine vector genome copy number, immunohistochemistry to detect the fusion protein, and histological analysis (e.g., H&E staining) to assess for toxicity.[1][7]

Quantitative Data Summary

Table 1: In Vivo AAV Dosing and Ang-(1-7) Expression Levels

Study Focus Animal Model AAV Serotype Vector Dose Route of Administration Peak Serum Ang-(1-7) Level Reference
Hepatocellular CarcinomaBalb/c miceAAV8 (Y703F mutant)1 x 10¹¹ vg/mouseTail Vein Injection~1200 pg/mL at day 14[1]
Lung CancerNude miceAAV8 (Y733F mutant)1 x 10¹¹ vg/mouseTail Vein Injection~1500 pg/mL at day 14[2]
Diabetic RetinopathyeNOS-/- miceAAV21 µL of 1x10¹² vg/mLIntravitreal InjectionNot specified (retinal levels increased)[5]

Visualizations

Signaling Pathways and Experimental Workflows

Angiotensin_1_7_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_receptors Receptors cluster_effects Cellular Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin (1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang17->MasR Vasoconstriction Vasoconstriction Proliferation Inflammation AT1R->Vasoconstriction Vasodilation Vasodilation Anti-proliferation Anti-inflammatory MasR->Vasodilation Renin Renin ACE ACE ACE2 ACE2

Caption: The Angiotensin (1-7) signaling pathway.

AAV_Experimental_Workflow cluster_prep Vector Preparation cluster_invivo In Vivo Experiment cluster_outcome Outcome Assessment Plasmid 1. AAV Plasmid Construction Transfection 2. Triple Transfection of HEK293T Cells Plasmid->Transfection Purification 3. Iodixanol Gradient Purification Transfection->Purification QC 4. Titer & Purity QC Purification->QC Injection 5. Tail Vein Injection in Mice QC->Injection Monitoring 6. Blood/Tissue Collection Injection->Monitoring Analysis 7. ELISA & IHC Monitoring->Analysis Data 8. Data Analysis (e.g., Tumor Growth) Analysis->Data

Caption: Experimental workflow for AAV-Ang-(1-7) studies.

References

Technical Support Center: Angiotensin (1-7) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin (1-7) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving Angiotensin (1-7)?

A1: The primary recommended solvent for Angiotensin (1-7) is high-purity water.[1][2] Several suppliers suggest that it is soluble in water, with some specifying solubility up to 1 mg/mL.[1] For cell culture experiments, sterile phosphate-buffered saline (PBS) at pH 7.2 can also be used, with a reported solubility of approximately 10 mg/mL.[3] Some protocols for in vivo studies mention dissolving the peptide in 0.9% saline.[4]

Q2: Can I use organic solvents like DMSO or ethanol (B145695) to dissolve Angiotensin (1-7)?

A2: There is conflicting information regarding the solubility of Angiotensin (1-7) in DMSO. Some sources state it is insoluble, while others report high solubility.[5][6][7] If you encounter difficulties with aqueous solvents, a small amount of ethanol (e.g., a 90:10 media:ethanol mixture) has been used to facilitate dissolution for in vitro cell dose-response experiments.[8] However, it is generally recommended to start with aqueous solutions.

Q3: What is the optimal pH for Angiotensin (1-7) solubility and stability?

A3: Angiotensin (1-7) exhibits pH-dependent stability. It is most stable in acidic conditions, with minimal aggregation observed.[9][10] Conversely, at neutral pH, the peptide is prone to aggregation and physical instability, which can lead to a decrease in the effective concentration over time.[9][11]

Q4: How should I store Angiotensin (1-7) powder and stock solutions?

A4: Lyophilized Angiotensin (1-7) powder should be stored at -20°C.[1][12] For reconstituted aqueous solutions, it is recommended to prepare them fresh before use. If short-term storage is necessary, keep the solution at +4°C for up to 5 days. For longer-term storage, it is best to aliquot the solution and freeze it at -20°C for up to 3 months to avoid repeated freeze-thaw cycles.[2] It is not recommended to store aqueous solutions for more than one day.[3]

Troubleshooting Guide

Issue 1: The Angiotensin (1-7) peptide is not dissolving in water or buffer.

Possible Cause Troubleshooting Step
Peptide concentration is too high. Try reducing the concentration of the peptide. Start with a lower concentration and gradually increase it.
Insufficient mixing. Gently vortex or sonicate the solution to aid dissolution.[13]
pH of the solvent. If using a neutral pH buffer, the peptide may be aggregating. Try dissolving in a slightly acidic buffer (e.g., pH 5-6) and then adjusting the pH to the desired experimental value just before use.
Temperature. Allow the lyophilized peptide to warm to room temperature before adding the solvent.

Issue 2: I observe precipitation or cloudiness in my Angiotensin (1-7) solution during my experiment.

Possible Cause Troubleshooting Step
pH-dependent aggregation. This is a known issue at neutral pH.[9][11] The peptide is likely forming aggregates.
Solution 1: Conduct the experiment at a slightly acidic pH if your experimental design allows.
Solution 2: Prepare a concentrated stock solution in an acidic buffer and dilute it into your neutral experimental buffer immediately before use.
Solution 3: For cell culture, consider preparing fresh solutions for each experiment rather than using stored stock.
High salt concentration. Increased salt concentration at acidic pH can promote aggregation.[9] Evaluate the ionic strength of your buffers.

Quantitative Data Summary

Table 1: Solubility of Angiotensin (1-7) in Various Solvents

SolventReported SolubilitySource(s)
WaterSoluble to 1 mg/mL[1]
Water50 mg/mL (55.61 mM)[6]
Water8.99 mg/mL (10 mM)[14]
PBS (pH 7.2)Approximately 10 mg/mL[3]
DMSOInsoluble[5][6]
DMSO≥89.9 mg/mL[7]
EthanolInsoluble[5][6]
Dilute AcidSoluble[15]

Note: Solubility can vary between different peptide batches and manufacturers.

Experimental Protocols

Protocol 1: Reconstitution of Angiotensin (1-7) for In Vitro Experiments

  • Allow the lyophilized Angiotensin (1-7) vial to equilibrate to room temperature before opening.

  • Add the appropriate volume of sterile, high-purity water or a suitable sterile buffer (e.g., PBS, pH 7.2) to the vial to achieve the desired stock concentration.

  • Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Sonication can be used if necessary.

  • For immediate use, dilute the stock solution to the final working concentration in your experimental medium.

  • If storing, aliquot the stock solution into sterile, low-protein-binding tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Angiotensin (1-7) for Cell Culture Assays

  • Reconstitute a stock solution of Angiotensin (1-7) in sterile PBS (pH 7.2) or a slightly acidic buffer.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Immediately before treating the cells, dilute the sterile stock solution to the final desired concentration in the cell culture medium.

  • Ensure the final concentration of any acidic buffer from the stock solution does not significantly alter the pH of the cell culture medium.

  • If solubility issues persist, a small percentage of ethanol (e.g., up to 10% in the final solution) can be tested to aid dissolution, ensuring the final ethanol concentration is not toxic to the cells.[8]

Visualizations

cluster_RAS Renin-Angiotensin System cluster_signaling Angiotensin (1-7) Signaling Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin (1-7) AngI->Ang17 NEP AngII->Ang17 ACE2 MasR Mas Receptor Ang17->MasR Binds PI3K PI3K MasR->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Leads to

Caption: Angiotensin (1-7) formation and its signaling cascade via the Mas receptor.

start Start: Angiotensin (1-7) Solubility Issue check_solvent Is the primary solvent aqueous (water, PBS)? start->check_solvent check_pH Is the pH neutral? check_solvent->check_pH Yes use_organic Consider minimal organic solvent (e.g., Ethanol) to aid dissolution. check_solvent->use_organic No use_acidic Action: Use a slightly acidic buffer for stock. check_pH->use_acidic Yes sonicate Action: Gently vortex or sonicate. check_pH->sonicate No use_acidic->sonicate check_conc Is the concentration too high? sonicate->check_conc lower_conc Action: Reduce peptide concentration. check_conc->lower_conc Yes success Resolution: Peptide Dissolved check_conc->success No lower_conc->success fail Issue Persists: Consult manufacturer's datasheet for batch- specific information. use_organic->fail

Caption: Troubleshooting workflow for Angiotensin (1-7) solubility issues.

References

Technical Support Center: Angiotensin (1-7) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Angiotensin (1-7) [Ang-(1-7)] research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and addressing inconsistencies encountered during experiments with this multifaceted peptide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed guides to troubleshoot inconsistent results in your Ang-(1-7) experiments.

FAQ 1: Why am I seeing significant variability in my plasma/serum Ang-(1-7) measurements using a commercial ELISA kit?

Answer:

Inconsistent quantification of Ang-(1-7) with commercial ELISA kits is a frequently reported issue.[1] Studies have shown that reported peptide levels can vary widely, raising concerns about the specificity and accuracy of these assays.[1] The low endogenous concentrations of Ang-(1-7) (typically in the 10⁻¹² to 10⁻¹⁰ g/mL range) present a significant challenge for quantification.[1]

Troubleshooting Guide:

  • Sample Collection and Handling:

    • Collect blood samples in tubes containing EDTA and peptidase inhibitors to prevent degradation of Ang-(1-7).

    • Immediately process samples at a low temperature and store them at -80°C until analysis to ensure stability.[2]

    • Avoid repeated freeze-thaw cycles.[3]

  • Assay Selection and Validation:

    • Consider Alternative Methods: Radioimmunoassay (RIA) has historically been considered a more sensitive and specific method for angiotensin quantification.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is another highly specific and sensitive method.[2]

    • Validate Your ELISA Kit: If using an ELISA kit, it is crucial to validate its performance. Spike known concentrations of a certified Ang-(1-7) standard into your sample matrix (e.g., plasma from the same species) to assess recovery and accuracy.[1]

    • Check for Cross-Reactivity: Be aware of potential cross-reactivity with other angiotensin peptides. Some antibodies may not distinguish between Ang-(1-7) and its metabolites or other related peptides.[4]

  • Sample Preparation:

    • For plasma or serum samples, solid-phase extraction (SPE) can help concentrate the peptide and remove interfering substances, potentially improving assay performance.[1][2]

Table 1: Comparison of Reported Ang-(1-7) and Angiotensin II Concentrations in Human Plasma using Different Assay Methods

PeptideAssay MethodReported Concentration Range (pg/mL)Reference
Ang-(1-7)Direct ELISA779 ± 71[1]
Ang-(1-7)ELISA after SepPak ExtractionBelow sensitivity (<7)[1]
Ang-(1-7)LC/MS/MS2 - 500 (Dynamic Range)[2]
Ang IIDirect ELISAWide variation: 2 to 3500[1]
Ang IIRadioimmunoassay138 ± 4[1]

FAQ 2: My in vitro and in vivo results with Ang-(1-7) are contradictory. What could be the reason?

Answer:

Discrepancies between in vitro and in vivo findings are common in Ang-(1-7) research and can be attributed to several factors, including the complexity of the renin-angiotensin system (RAS), differences in experimental design, and the physiological state of the animal model.[5]

Troubleshooting Guide:

  • In Vivo Considerations:

    • Animal Model: The choice of animal model (species, strain, age, sex) can significantly influence the outcome. For instance, female rats have been shown to have higher circulating levels of Ang-(1-7) than males.[6]

    • Physiological State: The baseline activity of the RAS, as well as the water and salt status of the animal, can alter the response to exogenous Ang-(1-7).[5]

    • Anesthesia: Anesthetized versus conscious animal models can yield different results.[5]

    • Route and Duration of Administration: The method of Ang-(1-7) delivery (e.g., bolus injection vs. continuous infusion) and the duration of treatment can lead to different physiological responses.

  • In Vitro Considerations:

    • Cell Type: The effects of Ang-(1-7) are highly cell-type specific. For example, it can have opposing effects on different cell types within the kidney.[7]

    • Peptide Stability: Ang-(1-7) has a short half-life due to enzymatic degradation by peptidases like Angiotensin-Converting Enzyme (ACE).[8] Ensure the stability of the peptide in your cell culture medium over the course of the experiment. Its stability is also pH-dependent, with reported instability at neutral pH.[9][10]

    • Concentration: The concentration of Ang-(1-7) used is critical. High concentrations (≥10⁻⁶ mol/L) may lead to binding to AT1 receptors, which is not typically observed at physiological concentrations.[5][11]

Workflow for Investigating In Vitro vs. In Vivo Discrepancies

Troubleshooting In Vitro vs. In Vivo Discrepancies cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment invivo_results Inconsistent In Vivo Results animal_model Animal Model (Species, Sex, Age) invivo_results->animal_model phys_state Physiological State (RAS activity, Salt/Water Balance) invivo_results->phys_state admin_route Administration Route & Duration invivo_results->admin_route reconcile Reconciliation & Further Investigation animal_model->reconcile Consider species/sex differences phys_state->reconcile Control for physiological variables admin_route->reconcile Standardize delivery invitro_results Contradictory In Vitro Results cell_type Cell Type Specificity invitro_results->cell_type peptide_stability Peptide Stability (Degradation, pH) invitro_results->peptide_stability concentration Peptide Concentration invitro_results->concentration cell_type->reconcile Investigate multiple cell types peptide_stability->reconcile Confirm peptide integrity concentration->reconcile Use physiological concentrations

Caption: A flowchart for troubleshooting inconsistent results between in vivo and in vitro Ang-(1-7) experiments.

FAQ 3: The signaling pathway activated by Ang-(1-7) in my experiments is unclear or inconsistent with the literature. Why?

Answer:

The signaling pathways activated by Ang-(1-7) are not fully characterized and can be complex and context-dependent.[5] While the Mas receptor is the primary receptor for Ang-(1-7), interactions with other receptors and signaling molecules can lead to varied downstream effects.

Troubleshooting Guide:

  • Receptor Specificity:

    • Use specific antagonists for the Mas receptor (e.g., A-779), AT1 receptor (e.g., Losartan), and AT2 receptor (e.g., PD123319) to dissect the involvement of each receptor in the observed effects.[5][12]

    • Be aware that at high concentrations, Ang-(1-7) may interact with AT1 and AT2 receptors.[5]

  • Downstream Signaling:

    • Investigate key downstream signaling molecules associated with Ang-(1-7) action, such as nitric oxide synthase (eNOS), Akt, and MAP kinases (e.g., ERK1/2). The activation of these pathways can be cell-type specific.[5]

    • Consider the potential for receptor heterodimerization (e.g., Mas with AT1 or B2 receptors), which can lead to complex intracellular signaling.[5]

  • Interaction with Other Systems:

    • Ang-(1-7) is known to potentiate the effects of bradykinin, which can contribute to its cardiovascular effects. This interaction may be mediated by ACE inhibition or allosteric changes in ACE.[5][11]

Ang-(1-7) Signaling Pathways

Ang-(1-7) Signaling Pathways cluster_ras Renin-Angiotensin System cluster_receptors Receptor Interactions cluster_downstream Downstream Effects AngI Angiotensin I ACE ACE AngI->ACE ACE2 ACE2 AngI->ACE2 Ang-(1-9) AngII Angiotensin II AngII->ACE2 AT1R AT1 Receptor AngII->AT1R Agonist ACE->AngII Ang1_7 Angiotensin (1-7) ACE->Ang1_7 ACE2->Ang1_7 Ang1_9 Ang1_9 ACE2->Ang1_9 Ang-(1-9) MasR Mas Receptor Ang1_7->MasR Primary Agonist Ang1_7->AT1R Antagonist (High Conc.) AT2R AT2 Receptor Ang1_7->AT2R Weak Agonist Ang1_9->ACE B2R Bradykinin B2 Receptor MasR->B2R Potentiation NO_release NO Release MasR->NO_release Anti_inflammatory Anti-inflammatory MasR->Anti_inflammatory Anti_proliferative Anti-proliferative MasR->Anti_proliferative Vasodilation Vasodilation MasR->Vasodilation

Caption: Overview of the generation and signaling pathways of Angiotensin (1-7).

Experimental Protocols

Protocol 1: General Guidelines for Ang-(1-7) Quantification by ELISA

This protocol provides a general framework. Always refer to the specific instructions provided with your ELISA kit.

  • Sample Collection:

    • Collect whole blood in pre-chilled tubes containing EDTA.

    • Immediately add a cocktail of peptidase inhibitors.

    • Centrifuge at 4°C to separate plasma.

    • Store plasma aliquots at -80°C.

  • Sample Preparation (Solid-Phase Extraction - Recommended):

    • Activate a C18 SepPak column with methanol (B129727) and then equilibrate with 0.1% trifluoroacetic acid (TFA).[1]

    • Dilute plasma with 0.1% TFA and apply to the column.[1]

    • Wash the column with 0.1% TFA and then with MilliQ water.[1]

    • Elute the peptides with 80% methanol.[1]

    • Evaporate the eluate to dryness using a vacuum centrifuge.[1]

    • Reconstitute the sample in the ELISA buffer provided with the kit.[1]

  • ELISA Procedure:

    • Prepare standards and samples according to the kit manufacturer's instructions.

    • Add standards and samples to the antibody-coated microplate.

    • Follow the incubation, washing, and detection steps as outlined in the kit protocol.

    • Read the absorbance and calculate the Ang-(1-7) concentration based on the standard curve.

Protocol 2: Assessment of Ang-(1-7) Signaling in Cultured Cells

This protocol outlines a general approach to studying Ang-(1-7)-mediated signaling.

  • Cell Culture:

    • Culture your cells of interest to the desired confluency.

    • Serum-starve the cells for a specified period (e.g., 12-24 hours) before stimulation to reduce baseline signaling.

  • Stimulation:

    • Prepare fresh solutions of Ang-(1-7) in a suitable vehicle (e.g., serum-free media).

    • To investigate receptor specificity, pre-incubate cells with receptor antagonists (e.g., A-779, Losartan, PD123319) for 30-60 minutes before adding Ang-(1-7).

    • Stimulate cells with Ang-(1-7) at various concentrations and for different time points.

  • Downstream Analysis:

    • Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins like Akt, eNOS, and ERK1/2.

    • Nitric Oxide (NO) Measurement: Use a commercially available Griess assay kit to measure nitrite (B80452) levels in the cell culture supernatant as an indicator of NO production.

    • Functional Assays: Depending on your research question, perform relevant functional assays such as cell proliferation assays (e.g., MTT), migration assays, or apoptosis assays.

Table 2: Summary of Inconsistent In Vivo Effects of Ang-(1-7)

Experimental ModelEffect of Exogenous Ang-(1-7)Reference
Normotensive ratsNo change in blood pressure
Spontaneously Hypertensive Rats (SHRs)Transient or sustained reduction in blood pressure
Dahl salt-sensitive ratsDecrease in mean blood pressure
Deoxycorticosterone-acetate (DOCA) salt-treated ratsNo effect on blood pressure
Two-kidney one-clip hypertensive ratsInconsistent results
Subtotal nephrectomy ratsIncreased blood pressure and cardiac fibrosis[7][13]

References

Off-target effects of Angiotensin (1-7) administration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting support for experiments involving Angiotensin-(1-7) [Ang-(1-7)], with a specific focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary, high-affinity receptor for Ang-(1-7)?

A1: The primary and well-established receptor for Ang-(1-7) is the G protein-coupled receptor Mas (MasR).[1][2][3] The binding of Ang-(1-7) to MasR mediates most of its canonical effects, which are often counter-regulatory to the actions of Angiotensin II (Ang II), such as vasodilation, anti-inflammatory, and anti-proliferative responses.[3][4] Studies in Mas-deficient mice have confirmed its role, showing a loss of Ang-(1-7)-induced vasorelaxation and antidiuretic actions.[1][2]

Q2: Does Ang-(1-7) bind to the classical angiotensin receptors, AT1R and AT2R?

A2: Yes, under certain conditions, Ang-(1-7) can interact with both AT1 and AT2 receptors, which can be considered off-target or non-canonical interactions.

  • AT1 Receptor (AT1R): The interaction is complex and concentration-dependent. While many studies show negligible affinity at physiological concentrations,[1][5] others report that at high concentrations (≥1 µM), Ang-(1-7) can bind to AT1R, potentially acting as a biased agonist or an antagonist to Ang II.[6][7] This may explain some paradoxical effects observed in certain experimental setups.

  • AT2 Receptor (AT2R): Ang-(1-7) exhibits a modest to medium affinity for AT2R.[5][7] This interaction is functionally relevant, as some effects of Ang-(1-7) can be blocked by AT2R antagonists like PD123319, suggesting that AT2R may mediate some of its actions.[7][8]

Q3: Why might I observe pro-growth or pressor effects with Ang-(1-7) administration, contrary to its expected protective role?

A3: Observing effects typically associated with Ang II can be perplexing but may arise from several factors:

  • Dose-Dependent Biphasic Effects: Ang-(1-7) can have biphasic effects. For example, in renal proximal tubules, low nanomolar doses inhibit the Na+/H+ exchanger, while micromolar doses stimulate it.[8][9] High, non-physiological doses are more likely to engage off-target receptors and produce unexpected outcomes.[10]

  • Disease Model Context: The physiological background of the experimental model is critical. In models of established kidney failure, for instance, chronic Ang-(1-7) infusion has been shown to paradoxically increase blood pressure and worsen cardiac hypertrophy and fibrosis.[11][12] This may be due to complex alterations in the local renin-angiotensin system (RAS) within the diseased tissue.[12]

  • Specific Brain Regions: In certain brain regions that regulate blood pressure, such as the rostral ventrolateral medulla (RVLM), microinjection of Ang-(1-7) can elicit a pressor (blood pressure-increasing) response.[10][13]

Q4: Could my results be influenced by receptor heterodimerization?

A4: Absolutely. The Mas receptor is known to form heterodimers (complexes) with other G protein-coupled receptors, including AT1R, AT2R, the endothelin B receptor (ETB), and the dopamine (B1211576) D2 receptor.[14][15][16] This dimerization can alter the signaling output. For example, the anti-inflammatory effects of Ang-(1-7) in macrophages have been shown to be mediated by a MasR-D2R heteromer, and the effect can be blocked by a D2R antagonist.[15] If your experimental system expresses these other receptors, crosstalk and heterodimerization are important potential mechanisms to consider.

Q5: What are the primary metabolites of Ang-(1-7), and are they biologically active?

A5: Ang-(1-7) is primarily metabolized by Angiotensin-Converting Enzyme (ACE), which cleaves it into the inactive fragment Ang-(1-5).[17][18] This is why ACE inhibitors lead to a significant increase in circulating Ang-(1-7) levels.[17][19] Other enzymes like dipeptidyl peptidase 3 (DPP3) can metabolize it to Ang-(3-7).[17][20] Another active peptide, alamandine, can be formed from Ang-(1-7) via decarboxylation and acts on the Mas-related G protein-coupled receptor D (MrgD).[2][10] The metabolic pathway can vary significantly between tissues, such as the lung and kidney.[18]

Troubleshooting Guide

This guide addresses common issues encountered during Ang-(1-7) experiments.

Problem 1: Unexpected pro-proliferative or pro-inflammatory effects are observed.

  • Possible Cause 1: High Concentration. You may be using a pharmacological dose that is engaging off-target receptors. In human mesangial cells, Ang-(1-7) was found to stimulate MAPK phosphorylation and DNA synthesis, effects typically associated with Ang II.[21]

    • Solution: Perform a dose-response curve. Test concentrations ranging from picomolar to micromolar to determine if the effect is biphasic or occurs only at high concentrations. The physiological range is typically considered low nanomolar.

  • Possible Cause 2: AT1R or AT2R Activation. The observed effect might be mediated by Ang-(1-7) binding to AT1R or AT2R.

    • Solution: Pre-incubate your cells or tissue with selective antagonists for AT1R (e.g., Losartan, Candesartan) and AT2R (e.g., PD123319) before adding Ang-(1-7). If the effect is blocked, it indicates the involvement of these off-target receptors.[8]

Problem 2: The observed effect of Ang-(1-7) is not blocked by the Mas receptor antagonist A779.

  • Possible Cause 1: Off-Target Receptor Mediation. As above, the effect may be entirely mediated by another receptor like AT2R or through a MasR heterodimer that alters antagonist efficacy.[8][15]

    • Solution: Use a panel of antagonists (for AT1R, AT2R, etc.) to identify the responsible receptor. Investigate potential receptor heterodimerization if co-expression is likely in your model.

  • Possible Cause 2: Antagonist Inactivity/Dose. The concentration of A779 may be insufficient, or the antagonist may have degraded.

    • Solution: Verify the activity of your A779 stock. Perform a dose-response experiment for the antagonist to ensure you are using an effective concentration (typically 1 µM).[4]

Problem 3: Ang-(1-7) administration increases blood pressure in my in vivo disease model.

  • Possible Cause 1: Pathophysiological Context. In certain disease states like chronic kidney disease, the protective arm of the RAS may be dysregulated, leading to paradoxical responses. Exogenous Ang-(1-7) has been reported to increase cardiac ACE activity and Ang II levels in some models of kidney injury.[11][12]

    • Solution: Measure the components of the RAS (e.g., ACE, ACE2 activity, Ang II levels) in your model tissue before and after Ang-(1-7) administration to understand how the system is being altered. The adverse effects in one study were prevented by co-administration of an ACE inhibitor.[12]

  • Possible Cause 2: Central Nervous System Effect. If administration is central or could cross the blood-brain barrier, the effect could be due to action in specific brain nuclei like the RVLM, where Ang-(1-7) can be pressor.[10]

    • Solution: Compare the effects of central vs. peripheral administration to delineate the source of the pressor response.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the binding affinity of Ang-(1-7) and related compounds to the Mas, AT1, and AT2 receptors. This data highlights that while Ang-(1-7) has high affinity for MasR, its affinity for AT2R is modest and may be relevant at higher experimental concentrations.

LigandReceptorAffinity Constant (IC₅₀ or Kₑ)Cell LineNotesReference
Ang-(1-7) Mas Kₑ = 0.83 ± 0.10 nM Mas-transfected CHOHigh-affinity binding to its canonical receptor.[1]
Ang-(1-7) AT1R Negligible affinity / Not detectedAT1R-transfected HEK-293Binding was not observed in this competitive assay.[5]
Ang-(1-7) AT2R IC₅₀ = 2.46 x 10⁻⁷ M (246 nM) AT2R-transfected HEK-293Demonstrates medium to modest affinity.[5][7]
Ang II (for comparison)AT1RIC₅₀ = 2.13 nMAT1R-transfected HEK-293High-affinity endogenous ligand.[5]
Ang II (for comparison)AT2RIC₅₀ = 0.36 nMAT2R-transfected HEK-293High-affinity endogenous ligand.[5]
A779 (MasR Antagonist)AT1R / AT2RNegligible affinityAT1R/AT2R-transfected HEK-293Selective for MasR; does not bind AT1R or AT2R.[5]

IC₅₀: Half maximal inhibitory concentration. Kₑ: Equilibrium dissociation constant.

Experimental Protocols

1. Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity of Ang-(1-7) for a specific receptor (e.g., AT2R) expressed in a cell line.

  • Objective: To measure the ability of unlabeled Ang-(1-7) to compete with a radiolabeled ligand for binding to a specific receptor.

  • Materials:

    • HEK-293 cells stably transfected with the receptor of interest (e.g., AT2R).[5]

    • Radioligand: e.g., ¹²⁵I-[Sar¹,Ile⁸]Ang II.[5]

    • Unlabeled Ligands: Ang-(1-7), Ang II (positive control), specific antagonists.

    • Binding Buffer: 10 mM Na-phosphate buffer (pH 7.4), 120 mM NaCl, 5 mM MgCl₂, 0.2% BSA, 0.005% bacitracin.[1]

    • Wash Buffer: Ice-cold PBS.

    • Scintillation fluid and gamma counter.

  • Methodology:

    • Cell Plating: Plate transfected HEK-293 cells in 24-well plates and grow to ~90% confluency.

    • Pre-incubation: Wash cells once with serum-free media. Pre-incubate for 30 minutes in binding buffer.[1]

    • Competition Reaction: Add a fixed concentration of radioligand (e.g., 0.5 nM ¹²⁵I-[Sar¹,Ile⁸]Ang II) to each well.

    • Add increasing concentrations of the unlabeled competitor ligand (e.g., Ang-(1-7) from 10⁻¹¹ M to 10⁻⁵ M).[1] Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled Ang II, e.g., 1 µM).

    • Incubation: Incubate plates for 60-90 minutes at 4°C or room temperature, depending on the receptor kinetics.[1]

    • Washing: Aspirate the incubation buffer and rapidly wash the cells 3-4 times with ice-cold wash buffer to remove unbound radioligand.

    • Lysis & Counting: Lyse the cells with 1 M NaOH. Transfer the lysate to tubes and measure radioactivity using a gamma counter.

    • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

2. Protocol: Western Blot for ERK1/2 Phosphorylation

This protocol assesses the activation of a key signaling pathway (MAPK) in response to Ang-(1-7).

  • Objective: To detect changes in the phosphorylation status of ERK1/2 in cell lysates following treatment.

  • Materials:

    • Cultured cells (e.g., human vascular smooth muscle cells).[4]

    • Ang-(1-7) and relevant antagonists.

    • Lysis Buffer (RIPA) with protease and phosphatase inhibitors.

    • Primary antibodies: Rabbit anti-phospho-ERK1/2 (p-ERK), Rabbit anti-total-ERK1/2 (t-ERK).

    • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.

    • Chemiluminescent substrate (ECL).

  • Methodology:

    • Cell Treatment: Culture cells to ~80% confluency and serum-starve overnight to reduce basal signaling.

    • Pre-treat with antagonists (e.g., A779, Losartan) for 30-60 minutes if required.

    • Stimulate cells with Ang-(1-7) at the desired concentration for a specific time (e.g., 5-15 minutes, determined by a time-course experiment).

    • Lysis: Immediately place plates on ice, aspirate media, wash with ice-cold PBS, and add ice-cold lysis buffer. Scrape cells and collect the lysate.

    • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • SDS-PAGE: Denature protein samples in Laemmli buffer. Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane (e.g., 5% BSA in TBST) for 1 hour.

      • Incubate with primary antibody for p-ERK (e.g., 1:1000 dilution) overnight at 4°C.

      • Wash membrane and incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

      • Wash extensively.

    • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe with the antibody for total-ERK to ensure equal protein loading.

    • Analysis: Quantify band intensity using software like ImageJ. Express results as the ratio of p-ERK to t-ERK.

Visualizations: Pathways and Workflows

SignalingPathways cluster_canonical Canonical Pathway cluster_offtarget Off-Target / Non-Canonical Interactions Ang17 Ang-(1-7) MasR Mas Receptor Ang17->MasR AT1R AT1 Receptor (High Conc.) Ang17->AT1R Biased Agonist? AT2R AT2 Receptor Ang17->AT2R Modest Affinity G_prot_Mas G-Protein PI3K_Akt PI3K/Akt Pathway MasR->PI3K_Akt eNOS eNOS Activation PI3K_Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Protective Vasodilation Anti-proliferation Anti-inflammatory NO->Protective G_prot_AT G-Protein / β-Arrestin Signaling_AT Alternative Signaling (e.g., MAPK) AT1R->Signaling_AT AT2R->Signaling_AT Unexpected Paradoxical Effects (e.g., Pro-growth) Signaling_AT->Unexpected Heterodimerization cluster_membrane Cell Membrane Ang17 Ang-(1-7) MasR Mas Receptor Ang17->MasR OtherLigand Other Ligand (e.g., Dopamine) OtherR Other Receptor (e.g., D2R, AT1R) OtherLigand->OtherR MasR->OtherR Heterodimerization (Crosstalk) AlteredSignaling Altered / Novel Downstream Signaling MasR->AlteredSignaling OtherR->AlteredSignaling ModulatedResponse Modulated Cellular Response (e.g., Altered Anti-inflammatory Effect) AlteredSignaling->ModulatedResponse TroubleshootingWorkflow Start Unexpected Experimental Result (e.g., Pro-proliferative Effect) CheckDose Is the Ang-(1-7) concentration in the pharmacological range (>100 nM)? Start->CheckDose DoseYes High dose may cause off-target effects. CheckDose->DoseYes Yes DoseNo Use Receptor Antagonists to identify pathway CheckDose->DoseNo No RunDoseResponse Action: Perform Dose-Response (pM to µM range) DoseYes->RunDoseResponse UseA779 Is effect blocked by MasR Antagonist (A779)? DoseNo->UseA779 A779_Yes Conclusion: Effect is MasR-dependent. Re-evaluate downstream signaling. UseA779->A779_Yes Yes A779_No Test other antagonists (e.g., Losartan for AT1R, PD123319 for AT2R) UseA779->A779_No No CheckBlockade Is effect blocked by an off-target antagonist? A779_No->CheckBlockade Blockade_Yes Conclusion: Effect is mediated by the respective off-target receptor. CheckBlockade->Blockade_Yes Yes Blockade_No Consider other mechanisms: - Receptor Heterodimerization - Model-specific pathology - Metabolite activity CheckBlockade->Blockade_No No

References

Selecting the correct vehicle for Angiotensin (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin (1-7).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Angiotensin (1-7)?

A1: For initial stock solutions, sterile, purified water is recommended. Angiotensin (1-7) is soluble in water up to 50 mg/mL.[1] For cell-based assays, dissolving in DMSO is also an option, with a solubility of at least 89.9 mg/mL.[2][3] For in vivo studies, 0.9% saline is a commonly used vehicle.[4]

Q2: How should I store Angiotensin (1-7) powder and its stock solutions?

A2: The lyophilized powder should be stored at -20°C and is stable for at least four years.[5] Once dissolved, it is recommended to prepare fresh aqueous solutions daily.[5] If storing a solution is necessary, it should be aliquoted and stored at -80°C for up to one year.[6] Avoid repeated freeze-thaw cycles.

Q3: My Angiotensin (1-7) solution appears cloudy or has precipitates. What could be the cause?

A3: Angiotensin (1-7) has a tendency to form microparticles and aggregate at neutral pH (around 5.0–7.5), which can cause turbidity.[7][8] This instability is a known issue. To avoid this, consider preparing solutions in slightly acidic or basic aqueous buffers.

Q4: What is the in vivo half-life of Angiotensin (1-7)?

A4: The therapeutic potential of Angiotensin (1-7) is limited by its short in vivo half-life of approximately 29 minutes due to rapid degradation by peptidases like angiotensin-converting enzyme (ACE).[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility Incorrect solvent selection.Use purified water, PBS (pH 7.2), or DMSO for initial stock solutions. For in vivo use, 0.9% saline is appropriate.[1][2][4][5] Sonication may aid in dissolution in water.[6]
Precipitation in Neutral Buffer pH-dependent instability and aggregation.Prepare fresh solutions before each experiment. If using a buffer, consider one with a slightly acidic or basic pH to improve stability.[7][10]
Inconsistent Experimental Results Degradation of Angiotensin (1-7) in solution.Prepare fresh aqueous solutions daily and avoid storing them for more than one day.[5] For longer-term storage of stock solutions, aliquot and freeze at -80°C.[6]
Low Bioactivity in Cell Culture Adsorption to plasticware.Pre-coat pipette tips and tubes with a bovine serum albumin (BSA) solution to minimize non-specific binding.
Lack of In Vivo Effect Rapid enzymatic degradation.Consider co-administration with an ACE inhibitor to prevent degradation.[11] Alternatively, use of inclusion compounds like hydroxypropyl-β-cyclodextrin (HPβCD) can protect the peptide and allow for oral administration.[12]

Data Presentation

Physicochemical Properties of Angiotensin (1-7)
PropertyValueSource(s)
Molecular Formula C41H62N12O11[1][2][3]
Molecular Weight 899.0 g/mol [1][3][5]
Amino Acid Sequence Asp-Arg-Val-Tyr-Ile-His-Pro (DRVYIHP)
Appearance Crystalline solid / Freeze-dried solid[5][13]
Purity ≥95%[5]
Storage (Solid) -20°C[5]
Solubility of Angiotensin (1-7)
SolventSolubilitySource(s)
Water ~1 mg/mL to 50 mg/mL[1][2]
Phosphate-Buffered Saline (PBS, pH 7.2) ~10 mg/mL[5]
DMSO ≥89.9 mg/mL[2][3]
Ethanol Insoluble[1][2]
Dilute Acid Soluble[13][14]

Experimental Protocols

In Vitro Cell-Based Assay Protocol

This protocol provides a general guideline for treating cultured cells with Angiotensin (1-7).

  • Preparation of Angiotensin (1-7) Stock Solution:

    • Aseptically prepare a 10 mM stock solution of Angiotensin (1-7) in sterile DMSO.[2][3]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Cell Culture:

    • Culture cells to the desired confluency in appropriate media.

    • For experiments investigating signaling pathways, serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

  • Treatment:

    • On the day of the experiment, thaw an aliquot of the Angiotensin (1-7) stock solution.

    • Dilute the stock solution to the final desired concentration (e.g., 10 nM) in serum-free or complete cell culture media.[1]

    • Remove the old media from the cells and replace it with the media containing Angiotensin (1-7).

    • Incubate the cells for the desired time period (e.g., 30-60 minutes for signaling studies).[1]

  • Downstream Analysis:

    • After incubation, wash the cells with cold PBS.

    • Lyse the cells to extract protein or RNA for downstream analysis such as Western blotting or qPCR.

In Vivo Administration Protocol (Mouse Model)

This protocol describes the intraperitoneal administration of Angiotensin (1-7) in a mouse model of colitis.[4]

  • Preparation of Angiotensin (1-7) Solution:

    • Dissolve Angiotensin (1-7) in 0.9% saline to a stock concentration of 1 mg/mL.[4]

    • Store the stock solution at -80°C.

    • On each day of the experiment, freshly prepare the desired doses (e.g., 0.01-0.06 mg/kg) from the stock solution using 0.9% saline as the diluent.[4]

  • Administration:

    • Administer the freshly prepared Angiotensin (1-7) solution to the mice via daily intraperitoneal (i.p.) injections.[4]

    • The injection volume should be appropriate for the size of the animal.

  • Monitoring and Analysis:

    • Monitor the animals for the duration of the study.

    • At the end of the experiment, collect tissues for analysis, such as immunofluorescence or Western blotting to assess treatment effects.[4]

Mandatory Visualizations

Angiotensin_1_7_Signaling_Pathway Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR Binds to AT1R AT1 Receptor Ang17->AT1R Functionally Opposes PI3K PI3K MasR->PI3K Activates ERK ERK1/2 MasR->ERK Inhibits Phosphorylation AKT AKT PI3K->AKT Activates eNOS eNOS AKT->eNOS Activates NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Proliferation Cell Proliferation ERK->Proliferation

Caption: Signaling pathway of Angiotensin (1-7) via the Mas receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock_sol Prepare Stock Solution (Water, DMSO, or Saline) working_sol Prepare Fresh Working Solution stock_sol->working_sol invitro In Vitro: Treat Cultured Cells working_sol->invitro invivo In Vivo: Administer to Animal Model working_sol->invivo biochem Biochemical Assays (Western Blot, qPCR) invitro->biochem physio Physiological Measurement (Blood Pressure, etc.) invivo->physio histo Histological Analysis invivo->histo

Caption: General experimental workflow for Angiotensin (1-7) studies.

References

Technical Support Center: Angiotensin (1-7) Dose-Response Curve Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin (1-7) and encountering issues with dose-response curves.

Troubleshooting Guide

Difficulties in obtaining a consistent and expected dose-response curve for Angiotensin (1-7) can arise from various factors related to the peptide's intrinsic properties, its receptor's behavior, and the experimental setup. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Observed Potential Causes Recommended Solutions & Troubleshooting Steps
No Response or Weak Response 1. Peptide Degradation: Angiotensin (1-7) has a short half-life and is susceptible to enzymatic degradation by peptidases like ACE and DPP3.[1] 2. Peptide Instability/Aggregation: Angiotensin (1-7) can be unstable and aggregate at neutral pH.[2][3] 3. Low Receptor Expression: The target cells or tissues may have low or no expression of the Mas receptor. 4. Incorrect Assay Conditions: Suboptimal buffer, temperature, or incubation time.1. Peptide Handling: Prepare fresh solutions for each experiment from a frozen stock. Store stock solutions at -20°C or -80°C.[4][5] Consider using peptidase inhibitors if appropriate for the experimental system. 2. Solution Preparation: Dissolve Angiotensin (1-7) in an appropriate aqueous buffer. For storage, acidic or basic pH can improve stability.[2][6] Avoid repeated freeze-thaw cycles.[5] 3. Receptor Expression Verification: Confirm Mas receptor expression in your experimental model using techniques like qPCR, Western blot, or immunofluorescence. 4. Assay Optimization: Optimize incubation times and ensure the assay buffer is compatible with the peptide and cell type.
Biphasic or Bell-Shaped Dose-Response Curve 1. Receptor Desensitization/Internalization: High concentrations of Angiotensin (1-7) can lead to Mas receptor desensitization and internalization, reducing the cellular response.[4][7][8][9] 2. Activation of Opposing Signaling Pathways: Different concentrations of Angiotensin (1-7) may activate distinct or opposing signaling pathways.[10][11][12] 3. Off-Target Effects: At very high concentrations, Angiotensin (1-7) might interact with other receptors, although it has low affinity for AT1 and AT2 receptors.[13]1. Dose Range Selection: Test a wide range of concentrations, including very low (picomolar to nanomolar) doses, to fully characterize the dose-response relationship.[10][11] 2. Time-Course Experiments: Perform time-course experiments at different concentrations to understand the dynamics of the response and potential desensitization. 3. Mechanism Interrogation: Use specific inhibitors for downstream signaling pathways to dissect the mechanisms at different concentrations.
High Variability Between Experiments (Poor Reproducibility) 1. Inconsistent Peptide Concentration: Issues with peptide stability, storage, or dilution preparation. 2. Tachyphylaxis: Repeated stimulation with Angiotensin (1-7) can lead to a rapid loss of receptor responsiveness.[14][15][16] 3. Cell Culture Conditions: Variations in cell passage number, confluency, or serum starvation protocols. 4. Solvent/Vehicle Effects: The solvent used to dissolve Angiotensin (1-7) may have its own biological effects.1. Standardized Peptide Handling: Implement a strict protocol for peptide storage, reconstitution, and serial dilutions. Use fresh aliquots for each experiment. 2. Experimental Design for Tachyphylaxis: Ensure adequate washout periods between peptide applications in functional assays. For single-point measurements, avoid pre-incubation unless it is part of the experimental design to study desensitization. 3. Consistent Cell Culture: Maintain consistent cell culture practices. Ensure cells are adequately serum-starved before stimulation to reduce basal signaling. 4. Vehicle Controls: Always include a vehicle control group to account for any effects of the solvent (e.g., saline, PBS).[4]
Unexpected Vasoconstriction 1. Experimental Model: In some specific experimental settings and vascular beds, high concentrations of Angiotensin (1-7) have been reported to cause weak vasoconstriction.[17][18] 2. Interaction with Angiotensin II receptors: While Angiotensin (1-7) primarily acts via the Mas receptor, some studies suggest potential interactions with AT1 receptors under certain conditions, which could mediate vasoconstriction.[10][19]1. Review Literature for Model-Specific Effects: Consult literature specific to your tissue or cell model to see if vasoconstrictor effects have been previously reported. 2. Use of Receptor Antagonists: Employ specific antagonists for the Mas receptor (e.g., A-779) and AT1 receptors (e.g., Losartan) to determine which receptor is mediating the observed effect.[10][17]

Frequently Asked Questions (FAQs)

Q1: Why am I observing a biphasic or bell-shaped dose-response curve with Angiotensin (1-7)?

A biphasic or bell-shaped dose-response to Angiotensin (1-7) is a frequently reported phenomenon.[10][11][12] There are two primary reasons for this:

  • Receptor Desensitization and Internalization: The Mas receptor, a G protein-coupled receptor, can undergo desensitization and internalization upon prolonged or high-concentration exposure to Angiotensin (1-7).[7][8][9] This means that at higher doses, the cellular machinery that responds to the peptide becomes less sensitive, leading to a diminished response.

  • Complex Signaling: Angiotensin (1-7) can trigger multiple signaling pathways. It's possible that low and high concentrations differentially engage these pathways, some of which may have opposing effects. For instance, low doses might predominantly activate a specific signaling cascade leading to a certain effect, while higher doses might activate an additional, counter-regulatory pathway.[10]

Q2: My Angiotensin (1-7) solution seems to lose activity over time. How can I ensure its stability?

The stability of Angiotensin (1-7) in solution is a critical factor for reproducible experiments. Here are key considerations:

  • pH-Dependent Stability: Angiotensin (1-7) is prone to aggregation and loss of activity at neutral pH. Stability is improved in acidic or basic conditions.[2][3][6]

  • Storage: For long-term storage, it is recommended to store Angiotensin (1-7) as a lyophilized powder or in frozen aliquots at -20°C or -80°C.[4][5] Avoid repeated freeze-thaw cycles.[5]

  • Working Solutions: Prepare fresh working solutions from frozen stock for each experiment. It is not recommended to store aqueous solutions for more than one day.[20]

  • Enzymatic Degradation: In biological samples, Angiotensin (1-7) is rapidly degraded by peptidases.[1] Be mindful of this in your experimental design, particularly in in vivo or tissue-based assays.

Q3: What is tachyphylaxis and how can I avoid it in my experiments?

Tachyphylaxis is the rapid, short-term decrease in response to a drug or agonist after repeated administration.[14][15] In the context of Angiotensin (1-7), this means that repeated exposure of cells or tissues to the peptide can lead to a diminished response. This is often linked to receptor desensitization.[8]

To mitigate tachyphylaxis:

  • In functional assays requiring multiple applications, ensure a sufficient washout period between doses to allow the system to return to its basal state.

  • For single-application experiments, be mindful that any pre-incubation with Angiotensin (1-7) could desensitize the receptors and affect the measured response.

Q4: What is the primary signaling pathway for Angiotensin (1-7)?

Angiotensin (1-7) primarily exerts its effects by binding to the G protein-coupled Mas receptor.[21][22] Activation of the Mas receptor often leads to effects that counter-regulate the classical renin-angiotensin system's pressor arm (ACE/Angiotensin II/AT1 receptor).[21] Key downstream signaling pathways include:

  • Stimulation of nitric oxide (NO) production via the PI3K/Akt-eNOS pathway.[23]

  • Inhibition of Angiotensin II-mediated signaling cascades, such as the MAPK/ERK pathway.[22]

  • Modulation of ion channels and other intracellular signaling molecules.

The specific pathway activated can be cell-type and context-dependent.

Q5: What are appropriate vehicles and solvents for Angiotensin (1-7)?

Angiotensin (1-7) acetate (B1210297) salt is soluble in aqueous buffers.[20] For most in vitro and in vivo experiments, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are suitable vehicles.[4][20] It is crucial to always include a vehicle control in your experiments to ensure that the observed effects are due to the peptide itself and not the solvent.

Experimental Protocols & Data

General Protocol for In Vitro Dose-Response Experiment

This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experimental system.

  • Cell Culture: Plate cells in appropriate well plates and allow them to adhere and reach the desired confluency.

  • Serum Starvation: Prior to the experiment, serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal signaling activity.

  • Peptide Preparation:

    • Reconstitute lyophilized Angiotensin (1-7) in sterile water or a suitable buffer to create a concentrated stock solution.

    • On the day of the experiment, prepare serial dilutions of Angiotensin (1-7) in serum-free media or an appropriate assay buffer to achieve the final desired concentrations. Prepare a vehicle control using the same diluent.

  • Cell Stimulation:

    • Remove the serum-starvation medium from the cells.

    • Add the prepared Angiotensin (1-7) dilutions and the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the predetermined time at 37°C in a CO2 incubator. The incubation time will depend on the specific endpoint being measured (e.g., seconds to minutes for acute signaling events, hours for gene expression or proliferation).

  • Assay Endpoint Measurement: After incubation, proceed with the specific assay to measure the response (e.g., ELISA for cytokine release, Western blot for protein phosphorylation, functional assay for contractility).

  • Data Analysis: Plot the response against the logarithm of the Angiotensin (1-7) concentration to generate a dose-response curve.

Sample Data Presentation

Table 1: Hypothetical Dose-Response Data for Angiotensin (1-7) on Nitric Oxide (NO) Production

Angiotensin (1-7) Conc. (M)Log [Ang (1-7)]NO Production (Fold Change over Vehicle)
1.00E-12-121.2 ± 0.1
1.00E-11-111.8 ± 0.2
1.00E-10-102.5 ± 0.3
1.00E-09-93.1 ± 0.4
1.00E-08-82.8 ± 0.3
1.00E-07-72.2 ± 0.2
1.00E-06-61.5 ± 0.1

Data are presented as mean ± SEM and are for illustrative purposes only.

Visualizations

Signaling Pathways and Experimental Workflow Diagrams

Angiotensin_1_7_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell Ang_II Angiotensin II ACE2 ACE2 Ang_II->ACE2 Cleavage AT1R AT1 Receptor Ang_II->AT1R Binds Ang_1_7 Angiotensin (1-7) MasR Mas Receptor Ang_1_7->MasR Binds ACE2->Ang_1_7 PI3K PI3K MasR->PI3K Activates MAPK MAPK/ERK MasR->MAPK Inhibits PLC PLC AT1R->PLC AT1R->MAPK Vasoconstriction Vasoconstriction, Proliferation PLC->Vasoconstriction Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation, Anti-proliferation NO->Vasodilation MAPK->Vasoconstriction

Caption: Angiotensin (1-7) signaling pathway via the Mas receptor, counteracting Angiotensin II effects.

Dose_Response_Workflow start Start: Prepare Cells serum_starve Serum Starve Cells start->serum_starve prep_peptide Prepare Ang (1-7) Serial Dilutions and Vehicle Control serum_starve->prep_peptide stimulate Stimulate Cells prep_peptide->stimulate incubate Incubate for Defined Period stimulate->incubate measure Measure Endpoint (e.g., ELISA, Western Blot) incubate->measure analyze Analyze Data: Plot Response vs. Log[Concentration] measure->analyze end End: Generate Dose-Response Curve analyze->end

Caption: Experimental workflow for generating an Angiotensin (1-7) dose-response curve.

Troubleshooting_Logic action_node action_node start Problem with Dose-Response Curve? no_response No or Weak Response? start->no_response biphasic Biphasic/Bell-Shaped Curve? no_response->biphasic No check_peptide Action: Check peptide stability, handling, and receptor expression. no_response->check_peptide Yes variable High Variability? biphasic->variable No adjust_dose Action: Adjust dose range (include lower conc.), consider receptor desensitization. biphasic->adjust_dose Yes standardize Action: Standardize protocols (peptide prep, cell culture), include controls. variable->standardize Yes

References

Validation & Comparative

Validating Angiotensin-(1-7) Effects with the Selective Mas Receptor Antagonist A779: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of the Counter-Regulatory Angiotensin-(1-7)/Mas Receptor Axis

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. While the classical ACE/Angiotensin II/AT1 receptor axis is known for its vasoconstrictive and proliferative effects, a counter-regulatory axis consisting of ACE2, Angiotensin-(1-7) [Ang-(1-7)], and the Mas receptor (MasR) provides a balancing mechanism.[1] Ang-(1-7) typically promotes vasodilation, anti-inflammatory, and anti-proliferative responses.[2][3] To rigorously validate that these effects are mediated through its cognate receptor, the selective MasR antagonist A779 is an indispensable experimental tool.[4] This guide compares the biological effects of Ang-(1-7) in the presence and absence of A779, providing supporting experimental data and detailed protocols for researchers.

Core Principle: Antagonism as a Validation Tool

The fundamental principle behind using A779 is specific and competitive antagonism. If an effect is genuinely mediated by Ang-(1-7) binding to the Mas receptor, co-administration of A779 should block or significantly attenuate this effect. A779 is a selective antagonist for the Mas receptor, exhibiting no significant affinity for AT1 or AT2 receptors at effective concentrations.[4][5]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} Caption: Logical workflow for validating Ang-(1-7) effects using the A779 antagonist.

Comparative Experimental Data

The following tables summarize quantitative data from key studies demonstrating the validation of Ang-(1-7)'s effects through A779-mediated blockade.

Table 1: Vascular Reactivity - Vasodilation Studies

Ang-(1-7) is a well-established vasodilator, an effect primarily mediated by nitric oxide (NO) release.[6][7] Experiments on isolated blood vessels consistently show that A779 blocks this vasodilatory response.

Experimental ModelTreatment GroupAgonist / ConditionMeasured Response (% Dilation or Change in Pressure)Reference
Human Atrial & Adipose Arterioles Control (Ang-(1-7) alone)Ang-(1-7) (10⁻⁷ mol/L)~50-60% Dilation[8]
A779 Pre-incubationAng-(1-7) (10⁻⁷ mol/L)~20-25% Dilation (Significantly reduced)[8]
Isolated Rat Heart (Coronary) Control (BK alone)Bradykinin (B550075) (BK, 2.5 ng)~ -15 mmHg Change in Perfusion Pressure[9]
Ang-(1-7) + BKBradykinin (BK, 2.5 ng)~ -30 mmHg Change in Perfusion Pressure (Potentiated)[9]
A779 + Ang-(1-7) + BKBradykinin (BK, 2.5 ng)~ -15 mmHg Change in Perfusion Pressure (Blockade of potentiation)[9]
Mouse Aortas Ang II-induced ContractionAng II (0.5 μM)Impaired Endothelium-Dependent Relaxation[10]
Ang II + Ang-(1-7)Ang II (0.5 μM)Relaxation Restored[10]
Ang II + Ang-(1-7) + A779Ang II (0.5 μM)Relaxation Impaired (Effect of Ang-(1-7) antagonized)[10]
Table 2: Cellular Proliferation & Signaling

Ang-(1-7) exerts anti-proliferative effects, often counteracting the growth-promoting actions of Angiotensin II.[2][11] These effects are validated at the cellular level using A779 in proliferation and signaling assays.

Cell TypeTreatment GroupConditionMeasured Response (Fold Change or % Inhibition)Reference
Human Endothelial Progenitor Cells Control-Baseline Proliferation (1.0-fold)[11]
Ang-(1-7) (100 nmol/L)Mitogen-stimulated~1.8-fold Increase in Proliferation[11]
Ang-(1-7) + A779 (1 μmol/L)Mitogen-stimulated~1.1-fold Increase (Effect of Ang-(1-7) inhibited)[11]
Human Umbilical Vein Endothelial Cells (HUVECs) ControlTNF-α (10 ng/mL)Increased Proliferation & Tube Formation[12]
Ang-(1-7) (10 μmol/L)TNF-α (10 ng/mL)Proliferation & Tube Formation Inhibited[12]
Ang-(1-7) + A779 (10 μmol/L)TNF-α (10 ng/mL)Inhibition Reversed[12]
Nasopharyngeal Carcinoma (NPC) Cells Control-100% Cell Viability[13]
Ang-(1-7) (0.5 μM)72h incubation~50% Cell Viability[13]
Ang-(1-7) + A779 (1.0 μM)72h incubation~90% Cell Viability (Effect reversed)[13]

Signaling Pathway of Angiotensin-(1-7)

Ang-(1-7) binding to the Mas receptor initiates several downstream signaling cascades. A primary pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), leading to the phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS).[11][14] This results in the production of NO, a key molecule in vasodilation. A779 physically blocks the initial receptor binding, thereby preventing the activation of this entire cascade.

Ang1_7_Signaling

Detailed Experimental Protocols

Precise methodologies are crucial for reproducible results. Below are representative protocols for key experiments.

Protocol: Isolated Vessel Vasoreactivity Assay

This protocol is used to assess the direct effect of Ang-(1-7) and A779 on blood vessel tone.

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta or another vessel of interest is carefully excised and placed in cold Krebs-Ringer solution. The vessel is cleaned of adherent tissue, and rings of 2-3 mm in length are cut. For endothelium-dependent studies, the endothelium is kept intact.

  • Mounting: Each aortic ring is mounted in an organ bath chamber (10 mL) containing Krebs-Ringer solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration: The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the bath solution is changed every 15-20 minutes.

  • Viability and Pre-contraction: Vessel viability is tested with potassium chloride (KCl, 60 mM). After washing, a stable contraction is induced with a submaximal dose of a vasoconstrictor like Phenylephrine (1 μM) or Angiotensin II (0.5 μM).[10]

  • Experimental Procedure:

    • Control Group: Once the contraction is stable, a cumulative concentration-response curve to Ang-(1-7) is generated.

    • Antagonist Group: A separate set of rings is pre-incubated with A779 (e.g., 1-10 μM) for 20-30 minutes before the addition of the vasoconstrictor.[8][10]

    • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Protocol: Cell Proliferation (EdU or BrdU Incorporation) Assay

This method quantifies DNA synthesis as a marker of cell proliferation.

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other relevant cells are seeded into 96-well plates and cultured in an appropriate medium until they reach 50-70% confluency.[12]

  • Starvation & Pre-treatment: Cells are often serum-starved for a period (e.g., 12-24 hours) to synchronize their cell cycles. For antagonist groups, cells are pre-treated with A779 (e.g., 10 μmol/L) for 30-60 minutes.[12]

  • Treatment: Cells are then treated with the following:

    • Vehicle (Control)

    • Growth stimulus (e.g., TNF-α or serum)

    • Growth stimulus + Ang-(1-7) (e.g., 10 μmol/L)

    • Growth stimulus + Ang-(1-7) + A779

  • EdU Labeling: After a suitable incubation period (e.g., 24 hours), 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the medium for 2-4 hours to be incorporated into newly synthesized DNA.

  • Detection: Cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide (B81097) that binds to the EdU (click chemistry). Cell nuclei are counterstained with a DNA stain like DAPI.

  • Analysis: The percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei) is quantified using fluorescence microscopy and image analysis software.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} Caption: General workflow for a cell proliferation assay to test Ang-(1-7) and A779.

Conclusion

The consistent and reproducible blockade of Ang-(1-7)'s vasodilatory, anti-proliferative, and anti-inflammatory effects by the selective antagonist A779 provides strong evidence that these actions are mediated through the Mas receptor. The experimental data and protocols presented in this guide offer researchers a framework for validating the effects of Ang-(1-7) and investigating the therapeutic potential of the protective arm of the renin-angiotensin system.

References

A Comparative Guide to Mas Receptor Blockade: A779 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of protocols and experimental data for the blockade of the Mas receptor, a key component of the renin-angiotensin system's protective arm. The primary focus is on the widely used antagonist A779, with a comparative analysis of its alternative, D-Pro7-Angiotensin-(1-7). This document is intended to assist researchers in selecting the appropriate antagonist and designing experiments for investigating the physiological and pathological roles of the Angiotensin-(1-7)/Mas receptor axis.

Introduction to Mas Receptor Antagonists

The Mas receptor, a G protein-coupled receptor, is the primary receptor for Angiotensin-(1-7) [Ang-(1-7)], a peptide with vasodilatory, anti-inflammatory, and anti-proliferative effects. Blockade of this receptor is a critical tool for elucidating the functions of the ACE2/Ang-(1-7)/Mas axis. The two most commonly used antagonists are A779 ([D-Ala7]-Ang-(1-7)) and D-Pro7-Angiotensin-(1-7) (D-Pro7). While both are effective, they exhibit different pharmacological profiles that can influence experimental outcomes.

Comparative Efficacy of Mas Receptor Antagonists

The selection of a Mas receptor antagonist should be guided by its specific binding properties and efficacy in functional assays. Below is a summary of available quantitative data comparing A779 and D-Pro7-Ang-(1-7).

Table 1: Antagonist Potency in Functional Assays

AntagonistAgonistAssaySpeciesTissueEfficacy (Maximal Response)Reference
A779 (10 µM)Ang-(1-7)VasorelaxationRatRenal ArteryReduced maximal response to 18 ± 6%[1]
D-Pro7-Ang-(1-7) (10 µM)Ang-(1-7)VasorelaxationRatRenal ArteryReduced maximal response to 12 ± 6%[1]

Table 2: Binding Affinity of Mas Receptor Ligands

LigandReceptorCell LineIC50Reference
A779MasCHO (transfected)0.3 nM[2]
Ang-(1-7)MasCHO (transfected)6.9 nM[2]
D-Pro7-Ang-(1-7)MasMouse KidneyEffective competition with 125I-Ang-(1-7)[3]

Some studies suggest that D-Pro7-Ang-(1-7) may be a more complete antagonist in certain contexts, potentially due to its ability to block receptors for Ang-(1-7) or the related peptide alamandine (B1532146) that are not blocked by A779.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for in vitro and in vivo applications of Mas receptor antagonists.

In Vitro Protocol: Inhibition of Ang-(1-7)-Induced Signaling

Objective: To assess the ability of A779 or D-Pro7-Ang-(1-7) to block Ang-(1-7)-mediated signaling pathways (e.g., Akt phosphorylation) in cultured cells.

Cell Culture:

  • Human Aortic Smooth Muscle Cells (HASMCs) are cultured in appropriate media until they reach 80-90% confluency.

  • Cells are serum-starved for 24 hours prior to the experiment to reduce basal signaling activity.

Experimental Procedure:

  • Pre-incubate serum-starved HASMCs with the Mas receptor antagonist (A779 or D-Pro7-Ang-(1-7)) at a final concentration of 1 µM for 30 minutes.[5]

  • Stimulate the cells with Ang-(1-7) at a final concentration of 100 nM for 15 minutes.[5]

  • As a negative control, include cells treated with the antagonist alone and vehicle-treated cells.

  • Lyse the cells and collect protein extracts.

  • Perform Western blotting to determine the phosphorylation status of downstream signaling molecules like Akt.

  • Quantify band intensities and normalize to a loading control (e.g., total Akt or GAPDH).

In Vivo Protocol: Blockade of Ang-(1-7)-Induced Cardiovascular Effects

Objective: To evaluate the effect of A779 on Ang-(1-7)-induced changes in blood pressure in an animal model.

Animal Model:

  • Male Wistar rats are used for the study.

  • Animals are anesthetized and instrumented for continuous blood pressure monitoring.

Experimental Procedure:

  • Administer a bolus intravenous injection of A779 at a dose of 50 pmol.[3]

  • After a 5-minute stabilization period, administer a bolus intravenous injection of Ang-(1-7) at a dose of 25 pmol.[3]

  • Monitor and record mean arterial pressure continuously.

  • Control groups should include animals receiving vehicle instead of the antagonist and/or agonist.

  • Compare the pressor response to Ang-(1-7) in the presence and absence of A779.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the Mas receptor signaling pathway and the experimental workflows can aid in understanding and designing experiments.

Mas_Signaling_Pathway Ang1_7 Angiotensin-(1-7) MasR Mas Receptor Ang1_7->MasR Binds G_protein G Protein MasR->G_protein Activates SHP1 SHP-1 MasR->SHP1 Activates AT1R AT1 Receptor MasR->AT1R Heterodimerizes & Inhibits Signaling A779 A779 / D-Pro7 A779->MasR Blocks PI3K PI3K G_protein->PI3K Activates MAPK MAPK G_protein->MAPK Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory Anti_proliferative Anti-proliferative Effects MAPK->Anti_proliferative SHP1->MAPK Inhibits AngII Angiotensin II AngII->AT1R Binds

Caption: Mas receptor signaling cascade.

Experimental_Workflow cluster_in_vitro In Vitro: Functional Inhibition Assay cluster_in_vivo In Vivo: Cardiovascular Response ivt_start Culture & Serum-Starve Cells ivt_preincubate Pre-incubate with A779 / D-Pro7 or Vehicle ivt_start->ivt_preincubate ivt_stimulate Stimulate with Ang-(1-7) ivt_preincubate->ivt_stimulate ivt_lyse Cell Lysis & Protein Extraction ivt_stimulate->ivt_lyse ivt_western Western Blot for Downstream Targets (p-Akt) ivt_lyse->ivt_western ivt_analyze Data Analysis ivt_western->ivt_analyze iv_start Anesthetize & Instrument Animal iv_antagonist Administer A779 or Vehicle iv_start->iv_antagonist iv_agonist Administer Ang-(1-7) iv_antagonist->iv_agonist iv_monitor Monitor Blood Pressure iv_agonist->iv_monitor iv_analyze Data Analysis iv_monitor->iv_analyze

Caption: Experimental workflows for Mas receptor blockade.

Logical_Relationship MasR_Activation Mas Receptor Activation (by Ang-(1-7)) Physiological_Effect Physiological Effect (e.g., Vasodilation) MasR_Activation->Physiological_Effect Leads to Antagonist_Presence Presence of A779 or D-Pro7 Blockade Blockade of Mas Receptor Antagonist_Presence->Blockade Causes Blockade->MasR_Activation Prevents Inhibition_Effect Inhibition of Physiological Effect Blockade->Inhibition_Effect Results in

Caption: Logic of Mas receptor antagonist action.

Conclusion

Both A779 and D-Pro7-Ang-(1-7) are valuable tools for investigating the Mas receptor. The choice between them may depend on the specific biological question and the potential for involvement of other Ang-(1-7) or alamandine-sensitive receptors. The provided protocols and diagrams serve as a starting point for designing and interpreting experiments aimed at understanding the complex roles of the protective arm of the renin-angiotensin system. Careful consideration of antagonist concentrations, treatment durations, and appropriate controls is essential for obtaining robust and meaningful data.

References

A Comparative In Vivo Analysis of Angiotensin (1-7) and Angiotensin II

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. Within this system, two key peptide hormones, Angiotensin II (Ang II) and Angiotensin-(1-7) (Ang-(1-7)), often exert opposing effects, forming a counter-regulatory axis that is a focal point of intensive research and therapeutic development. This guide provides a comprehensive in vivo comparison of Ang II and Ang-(1-7), presenting experimental data, detailed methodologies, and visual representations of their signaling pathways to aid in the understanding and investigation of these potent bioactive peptides.

Core Physiological and Pathological Roles

Angiotensin II, the primary effector of the classical RAS, is well-characterized as a potent vasoconstrictor, a key driver of hypertension, and a promoter of inflammation, fibrosis, and cellular growth.[1][2][3] It mediates its effects primarily through the Angiotensin II type 1 receptor (AT1R).[3] In contrast, Angiotensin-(1-7) is now recognized as the main effector of the counter-regulatory or protective arm of the RAS.[4] Acting predominantly through the Mas receptor, Ang-(1-7) generally elicits vasodilatory, anti-inflammatory, anti-fibrotic, and anti-proliferative responses, often directly opposing the actions of Ang II.[4][5]

Quantitative Comparison of In Vivo Effects

The following tables summarize quantitative data from in vivo studies, highlighting the contrasting effects of Angiotensin II and Angiotensin-(1-7) on key physiological parameters.

Table 1: Effects on Blood Pressure

ParameterAngiotensin II EffectAngiotensin-(1-7) EffectAnimal ModelReference
Systolic Blood Pressure↑ >50 mmHg (chronic infusion)No significant changeRat[6]
Mean Arterial Pressure↑ by ~40 mmHg (pressor dose infusion)No significant change or ↓ in hypertensive modelsRat/Mouse[7][8]

Table 2: Effects on Cardiac Remodeling

ParameterAngiotensin II EffectAngiotensin-(1-7) EffectAnimal ModelReference
Myocyte Cross-Sectional Area↑ (significant increase)Attenuates Ang II-induced increaseRat[6]
Cardiac Fibrosis↑ (promotes collagen deposition)Attenuates Ang II-induced fibrosisRat[1]
Cardiac Hypertrophy Markers (ANP, BNP)↑ (significant increase)Reduces Ang II-induced increaseRat[6]

Table 3: Effects on Renal Function

ParameterAngiotensin II EffectAngiotensin-(1-7) EffectAnimal ModelReference
Renal Blood Flow↓ (vasoconstriction)↑ or no change at non-vasoconstrictor dosesRat[3][9]
Glomerular Filtration Rate (GFR)↓ or no significant change↑ or no significant changeRat[3][10]
Urinary Sodium Excretion (Natriuresis)↓ (promotes sodium retention)↑ (promotes sodium and water excretion)Rat[3][9]
Urinary Water Excretion (Diuresis)↓ (antidiuretic effect)↑ (diuretic effect)Rat[3][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are summaries of key in vivo experimental protocols used to assess the effects of Angiotensin II and Angiotensin-(1-7).

Induction of Hypertension via Angiotensin II Infusion

This protocol is widely used to model hypertension and study the pathological effects of elevated Ang II levels.

  • Objective: To induce a sustained increase in blood pressure in a rodent model.

  • Materials:

    • Rodents (e.g., Sprague-Dawley rats, C57BL/6 mice)

    • Osmotic minipumps (e.g., Alzet)

    • Angiotensin II

    • Sterile saline

    • Anesthesia (e.g., isoflurane)

    • Surgical tools

  • Procedure:

    • Angiotensin II is dissolved in sterile saline to the desired concentration. Pressor doses are often in the range of 60 ng/min for rats and 40 ng/min for mice.[7]

    • Osmotic minipumps are filled with the Angiotensin II solution and primed according to the manufacturer's instructions.

    • Animals are anesthetized.

    • A small subcutaneous incision is made on the back of the animal, and a pocket is created using blunt dissection.

    • The primed osmotic minipump is implanted into the subcutaneous pocket.

    • The incision is closed with sutures or surgical clips.

    • Blood pressure is monitored regularly (e.g., via tail-cuff plethysmography or telemetry) to confirm the development of hypertension, which is typically observed within a few days of pump implantation.[7]

Assessment of Cardiac Hypertrophy

This protocol outlines the methods used to quantify the extent of cardiac enlargement in response to stimuli like chronic Angiotensin II infusion.

  • Objective: To measure changes in heart size and myocyte dimensions.

  • Procedure:

    • At the end of the experimental period, animals are euthanized.

    • The heart is excised, rinsed with saline, and blotted dry.

    • The atria are removed, and the total heart weight is measured. The tibia is also dissected, and its length is measured. Cardiac hypertrophy is often expressed as the ratio of heart weight to tibial length (HW/TL) to normalize for body size.

    • The heart tissue is then fixed in formalin and embedded in paraffin.

    • Sections of the left ventricle are stained with histological stains such as hematoxylin (B73222) and eosin (B541160) (H&E) or wheat germ agglutinin (WGA).

    • The cross-sectional area of individual cardiomyocytes is measured using image analysis software to assess cellular hypertrophy.[6]

Measurement of Glomerular Filtration Rate (GFR)

GFR is a key indicator of renal function. Several methods are available for its measurement in rodents.

  • Objective: To determine the rate at which blood is filtered by the glomeruli.

  • Method 1: Inulin (B196767) Clearance (Gold Standard)

    • Animals are anesthetized and cannulas are placed in the jugular vein (for infusion) and carotid artery (for blood sampling). A bladder catheter is inserted for urine collection.

    • A bolus of inulin is administered, followed by a continuous infusion to maintain a stable plasma concentration.

    • After an equilibration period, timed urine and blood samples are collected.

    • Inulin concentrations in plasma and urine are measured.

    • GFR is calculated using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.

  • Method 2: Iohexol (B1672079) Clearance (Simplified Method)

    • A single bolus of iohexol is injected intravenously into a conscious rat.

    • Small blood samples are collected at specific time points (e.g., 60, 120, 180 minutes) post-injection.

    • Plasma iohexol concentrations are determined using high-performance liquid chromatography (HPLC).

    • GFR is calculated based on the plasma clearance of iohexol, often using a two-compartment model or a simplified single-blood-sample method with a correction factor.[2]

24-Hour Urine Collection for Sodium Excretion Analysis

This protocol is used to assess the overall renal handling of sodium over a full day.

  • Objective: To measure the total amount of sodium excreted in the urine over a 24-hour period.

  • Materials:

    • Metabolic cages designed for the separation of urine and feces.

    • Collection tubes.

  • Procedure:

    • Mice or rats are placed individually in metabolic cages with free access to food and water.

    • The collection period begins after the first void, which is discarded.

    • Urine is collected over the next 24 hours in a chilled tube to prevent degradation of analytes.

    • At the end of the 24-hour period, the total volume of urine is recorded.

    • The concentration of sodium in the urine is measured using a flame photometer or ion-selective electrode.

    • Total 24-hour sodium excretion is calculated by multiplying the urine sodium concentration by the total urine volume.

Signaling Pathways

The distinct in vivo effects of Angiotensin II and Angiotensin-(1-7) are mediated by their respective primary receptors and downstream signaling cascades.

Angiotensin II / AT1 Receptor Signaling Pathway

Angiotensin II binding to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events that lead to its characteristic physiological and pathological effects.

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 releases Ca2->PKC activates Vasoconstriction Vasoconstriction Ca2->Vasoconstriction MAPK MAPK Cascade (ERK1/2) PKC->MAPK activates CellGrowth Cell Growth & Proliferation MAPK->CellGrowth Inflammation Inflammation MAPK->Inflammation Fibrosis Fibrosis MAPK->Fibrosis

Caption: Angiotensin II/AT1R signaling pathway.

Angiotensin-(1-7) / Mas Receptor Signaling Pathway

Angiotensin-(1-7) primarily signals through the Mas receptor, another GPCR, to elicit its generally protective cardiovascular and renal effects.

Angiotensin_1_7_Signaling Ang17 Angiotensin-(1-7) MasR Mas Receptor Ang17->MasR Gprotein G-protein MasR->Gprotein activates AntiInflammatory Anti-inflammatory Effects MasR->AntiInflammatory mediates AntiFibrotic Anti-fibrotic Effects MasR->AntiFibrotic mediates AntiProliferative Anti-proliferative Effects MasR->AntiProliferative mediates PI3K PI3K/Akt Pathway Gprotein->PI3K activates eNOS eNOS PI3K->eNOS phosphorylates & activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

Caption: Angiotensin-(1-7)/MasR signaling pathway.

Conclusion

The in vivo actions of Angiotensin II and Angiotensin-(1-7) are multifaceted and often antagonistic, underscoring the complexity of the renin-angiotensin system. Angiotensin II, through the AT1 receptor, is a primary driver of pathological processes in the cardiovascular and renal systems. Conversely, Angiotensin-(1-7), acting via the Mas receptor, offers a counter-regulatory influence, presenting a promising avenue for therapeutic intervention. A thorough understanding of their distinct in vivo effects, the experimental models used to study them, and their underlying signaling mechanisms is paramount for researchers and professionals in the field of drug discovery and development. This guide provides a foundational overview to support these endeavors.

References

Angiotensin (1-7) vs. ACE Inhibitors in Cardiac Remodeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiac remodeling, a key pathophysiological process in the development of heart failure, involves alterations in ventricular size, shape, and function. The renin-angiotensin system (RAS) is a central player in this process, with angiotensin II (Ang II) being a primary driver of pathological remodeling. Consequently, inhibition of the RAS has been a cornerstone of cardiovascular therapy. This guide provides a detailed comparison of two therapeutic strategies that modulate the RAS to counter cardiac remodeling: direct administration of Angiotensin (1-7) and the use of Angiotensin-Converting Enzyme (ACE) inhibitors.

At a Glance: Angiotensin (1-7) vs. ACE Inhibitors

FeatureAngiotensin (1-7)ACE Inhibitors
Primary Mechanism Acts as a counter-regulatory peptide to Ang II, mediating its effects primarily through the Mas receptor.[1][2][3]Inhibit the conversion of angiotensin I to angiotensin II, thereby reducing the levels of this potent vasoconstrictor and pro-hypertrophic agent.[4]
Key Signaling Pathways Activates the Mas receptor, leading to nitric oxide production, and inhibition of pro-hypertrophic signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[5][6]Decrease Ang II levels, reducing stimulation of the AT1 receptor. They also increase bradykinin (B550075) levels, which can stimulate nitric oxide and prostacyclin production.[4][5][7][8][9]
Effects on Cardiac Hypertrophy Demonstrates anti-hypertrophic effects by attenuating cardiomyocyte growth and reducing the expression of hypertrophic markers.[2]Effectively reduce left ventricular hypertrophy in various experimental models and clinical settings.[10]
Effects on Cardiac Fibrosis Reduces interstitial and perivascular fibrosis by inhibiting collagen deposition.[11][12]Attenuate cardiac fibrosis by reducing collagen synthesis and deposition.[10]
Blood Pressure Effects Can have vasodilatory effects, but its impact on blood pressure can be variable and is often less pronounced than that of ACE inhibitors.[12]Potent antihypertensive agents, reducing both preload and afterload on the heart.[4]

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from preclinical studies investigating the effects of Angiotensin (1-7) and ACE inhibitors on key parameters of cardiac remodeling.

Table 1: Effects on Cardiac Hypertrophy
TreatmentAnimal ModelKey FindingsReference
Angiotensin (1-7) Ang II-infused ratsAttenuated the increase in cardiomyocyte cross-sectional area induced by Ang II.[2]
Transgenic mice with cardiac overexpression of Ang (1-7)Significantly blunted the hypertrophic response to Ang II-induced hypertension.[13]
ACE Inhibitor (Captopril) Spontaneously Hypertensive Rats (SHR)Attenuated the development of left ventricular hypertrophy.[10]
ACE Inhibitor (Enalapril) Myocardial Infarction (Dog)Prevented the increase in ventricular mass during healing post-infarction.[14][14]
Angiotensin (1-7) vs. ACEi (Ramipril) Rats with subtotal nephrectomyRamipril improved cardiac hypertrophy, whereas Ang (1-7) infusion was associated with a further increase in left ventricular hypertrophy.[12][12][15]
Table 2: Effects on Cardiac Fibrosis
TreatmentAnimal ModelKey FindingsReference
Angiotensin (1-7) DOCA-salt hypertensive ratsSignificantly prevented mid-myocardial and perivascular fibrosis.[11][11]
Rats with subtotal nephrectomyAng (1-7) infusion was associated with an increase in cardiac interstitial fibrosis.[12][12]
ACE Inhibitor (Captopril) Spontaneously Hypertensive Rats (SHR)Prevented the development of myocardial fibrosis when administered before the onset of cardiac dysfunction.[10][10]
ACE Inhibitor (Enalapril) Myocardial Infarction (Dog)Reduced collagen deposition in the non-infarcted myocardium.[14][14]
Angiotensin (1-7) vs. ACEi (Ramipril) Rats with subtotal nephrectomyRamipril improved cardiac fibrosis, while Ang (1-7) infusion exacerbated it.[15][15]

Signaling Pathways

The distinct mechanisms of Angiotensin (1-7) and ACE inhibitors are rooted in their differential engagement of downstream signaling cascades.

Angiotensin (1-7) Signaling Pathway

Angiotensin (1-7) primarily exerts its cardioprotective effects through the Mas receptor, a G protein-coupled receptor.[3] Activation of the Mas receptor triggers a cascade of intracellular events that counteract the pathological signaling of Ang II.

Angiotensin_1_7_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang(1-7) Ang(1-7) MasR Mas Receptor Ang(1-7)->MasR PI3K PI3K MasR->PI3K MAPK_ERK MAPK/ERK Pathway MasR->MAPK_ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO sGC Soluble Guanylate Cyclase NO->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G cGMP->PKG Anti-hypertrophy Anti-hypertrophic Effects PKG->Anti-hypertrophy Anti-fibrosis Anti-fibrotic Effects PKG->Anti-fibrosis Hypertrophy Hypertrophy MAPK_ERK->Hypertrophy Fibrosis Fibrosis MAPK_ERK->Fibrosis

Caption: Angiotensin (1-7) signaling pathway in cardiomyocytes.

ACE Inhibitor Mechanism of Action

ACE inhibitors block the enzyme responsible for converting angiotensin I to the potent vasoconstrictor and pro-fibrotic agent, angiotensin II. This not only reduces the detrimental effects of Ang II but also leads to an accumulation of bradykinin, which has its own cardioprotective signaling pathway.

ACE_Inhibitor_Mechanism cluster_RAS Renin-Angiotensin System cluster_KKS Kallikrein-Kinin System Angiotensinogen Angiotensinogen Ang I Angiotensin I Angiotensinogen->Ang I Renin Ang II Angiotensin II Ang I->Ang II ACE ACE ACE AT1R AT1 Receptor Ang II->AT1R Cardiac Remodeling Pathological Cardiac Remodeling AT1R->Cardiac Remodeling Bradykinin Bradykinin Inactive Peptides Inactive Peptides Bradykinin->Inactive Peptides ACE (Kininase II) B2R B2 Receptor Bradykinin->B2R NO_PGI2 NO & PGI2 Production B2R->NO_PGI2 Cardioprotection Cardioprotective Effects NO_PGI2->Cardioprotection ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE

References

A Comparative Analysis for Drug Development Professionals: Angiotensin (1-7) vs. Angiotensin Receptor Blockers (ARBs)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison between two key therapeutic strategies that modulate the Renin-Angiotensin System (RAS): direct blockade of the Angiotensin II Type 1 Receptor (AT1R) with Angiotensin Receptor Blockers (ARBs), and activation of the counter-regulatory axis with Angiotensin (1-7) [Ang-(1-7)]. We will delve into their distinct mechanisms of action, signaling pathways, and comparative performance based on experimental data, providing researchers with the foundational information needed for advanced drug development.

Introduction to the Renin-Angiotensin System (RAS) Duality

The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] Classically, it is known for its "pressor" arm, where Angiotensin-Converting Enzyme (ACE) generates Angiotensin II (Ang II), a potent vasoconstrictor that acts on the AT1 receptor to mediate effects like hypertension, inflammation, and fibrosis.[2][3]

However, a more nuanced understanding of the RAS reveals a protective, "depressor" arm. This axis is centered on Angiotensin-Converting Enzyme 2 (ACE2), which converts Ang II into the heptapeptide (B1575542) Ang-(1-7).[4][5] Ang-(1-7) primarily acts through its G protein-coupled receptor, Mas (MasR), to counteract the detrimental effects of the Ang II/AT1R axis, promoting vasodilation, and exerting anti-proliferative, anti-inflammatory, and anti-fibrotic effects.[1][2] ARBs and Ang-(1-7) represent two distinct therapeutic philosophies: directly inhibiting the pressor arm versus stimulating the depressor arm.

Comparative Mechanism of Action

The fundamental difference lies in their molecular targets and the subsequent physiological response. ARBs are antagonists that prevent Ang II from activating its primary receptor, AT1R.[6][7] This blockade directly inhibits the downstream signaling responsible for vasoconstriction and pathological remodeling.[6]

In contrast, Ang-(1-7) is an agonist for the Mas receptor, initiating a separate cascade of protective intracellular signals.[1][8] This action actively opposes the effects of Ang II.[5] Interestingly, some research also suggests Ang-(1-7) can act as a biased agonist at the AT1R, stimulating therapeutic β-arrestin2 pathways without activating the classical G-protein signaling that leads to pathology.[9]

Caption: Overview of the Renin-Angiotensin System's dual axes.

Intracellular Signaling Pathways

The divergent mechanisms of ARBs and Ang-(1-7) are rooted in distinct intracellular signaling cascades.

ARBs (AT1R Blockade): By blocking Ang II's access to the AT1R, ARBs prevent the activation of Gq/11 proteins. This inhibition halts the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby preventing the release of intracellular calcium and subsequent smooth muscle contraction, cellular proliferation, and inflammation.[3][7][10]

AT1R_Signaling AT1R Signaling Pathway (Inhibited by ARBs) AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gαq/11 AT1R->Gq Activates ARBs ARBs ARBs->AT1R Blocks PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Effects Vasoconstriction Cell Growth Inflammation Ca->Effects PKC->Effects

Caption: AT1R signaling cascade, the target of ARB inhibition.

Angiotensin (1-7) (MasR Activation): Ang-(1-7) binding to the Mas receptor typically activates pathways involving Phosphatidylinositol 3-kinase (PI3K) and Akt.[8] This leads to the phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS), which produces nitric oxide (NO), a potent vasodilator.[1][8] This pathway is central to the vasoprotective and anti-proliferative effects of Ang-(1-7).[2]

MasR_Signaling Ang-(1-7)/MasR Signaling Pathway Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR PI3K PI3K MasR->PI3K Activates Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Produces Effects Vasodilation Anti-inflammatory Anti-proliferative NO->Effects

Caption: The primary protective signaling pathway of Ang-(1-7).

Comparative Performance: Experimental Data

Direct head-to-head clinical trials are limited, but preclinical data from various disease models provide a basis for comparison. Both ARBs and exogenous Ang-(1-7) demonstrate efficacy in mitigating cardiovascular and renal pathology, often through their distinct mechanisms.

Table 1: Cardiovascular Effects in Preclinical Models

Parameter Model Angiotensin (1-7) Effect ARB Effect Reference(s)
Blood Pressure Ang II-induced Hypertension (Rats) Attenuates hypertension, but to a lesser degree than direct Ang II infusion raises it. Significantly lowers blood pressure by blocking Ang II effects. [11][12]
Spontaneously Hypertensive Rats (SHR) Central administration reduces blood pressure. Systemic administration is a primary treatment for hypertension. [2][13]
Cardiac Fibrosis Ang II-induced Model (Rats) Significantly attenuates interstitial fibrosis. Significantly reduces cardiac fibrosis. [11][14]
DOCA-salt Hypertension (Rats) Prevents cardiac fibrosis independent of blood pressure changes. Known to reduce cardiac fibrosis associated with hypertension. [14][15]
Myocardial Infarction (Rats) Upregulation of the Ang-(1-7) axis improves cardiac remodeling. Upregulates the ACE2/Ang-(1-7)/MasR axis, reducing collagen deposition and improving remodeling. [16]

| Cardiac Hypertrophy | Ang II-induced Model (Rats) | Prevents myocyte hypertrophy. | Blocks Ang II-induced hypertrophic responses. |[11][17] |

Table 2: Renal and Metabolic Effects in Preclinical Models

Parameter Model Angiotensin (1-7) Effect ARB Effect Reference(s)
Renal Fibrosis Diabetic (db/db) Mice Reduces renal fibrosis and oxidative stress. Reduces diabetic nephropathy and fibrosis. [6][15]
Renal Function General Functions as a diuretic and natriuretic agent, potentially increasing GFR. Exerts renal protective effects, in part by allowing unopposed AT2 receptor stimulation. [17]

| Metabolic Function | Aged Mice | Improves integrated cardiometabolic function. | Known to reduce risk for diabetes. |[12][18] |

Note: The effects of ARBs can indirectly increase Ang-(1-7) levels by shunting Ang II towards metabolism by ACE2, contributing to their overall beneficial profile.[12][19]

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount. Below are summarized methodologies for key preclinical assessments.

This protocol describes a common method to induce and assess hypertension-driven cardiac remodeling in rodents.

  • Animal Model: Male Sprague-Dawley rats (200-250g) are used.[11][16]

  • Induction of Hypertension:

    • Hypertension and fibrosis are induced by continuous subcutaneous infusion of Angiotensin II (e.g., 200 ng/kg/min) for 14-28 days via surgically implanted osmotic minipumps.[11]

  • Treatment Groups (n=8-10 per group):

    • Sham/Control: Vehicle infusion (e.g., saline).

    • Ang II: Ang II infusion.

    • Ang II + ARB: Co-infusion of Ang II and an ARB (e.g., Losartan, Olmesartan; dose-dependent).[16]

    • Ang II + Ang-(1-7): Co-infusion of Ang II and Ang-(1-7).[11]

  • Blood Pressure Measurement:

    • Systolic blood pressure is measured non-invasively at baseline and weekly using a tail-cuff plethysmography system.[11][20] For continuous and more accurate readings, radiotelemetry is the gold standard.[21][22]

  • Tissue Collection and Analysis (at endpoint):

    • Animals are euthanized, and hearts are excised, weighed (to assess hypertrophy), and fixed in 10% buffered formalin.

    • Tissues are embedded in paraffin (B1166041) and sectioned (5 µm).

    • Fibrosis Quantification: Sections are stained with Masson's Trichrome or Picrosirius Red to visualize collagen (blue or red, respectively).[23][24] The percentage of fibrotic area is quantified from multiple fields of view per heart using image analysis software (e.g., ImageJ).[23]

  • Statistical Analysis: Data are analyzed using ANOVA followed by post-hoc tests to compare between groups.

Experimental_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis A Select Animal Model (e.g., Sprague-Dawley Rat) B Surgical Implantation of Osmotic Minipumps A->B C Randomize into Treatment Groups 1. Vehicle (Control) 2. Ang II (Disease) 3. Ang II + ARB 4. Ang II + Ang-(1-7) B->C D Weekly Blood Pressure Measurement (Tail-Cuff) C->D E Terminal Procedure (Day 28) F Heart Excision, Weighing, & Fixation E->F G Histology: Paraffin Embedding & Sectioning F->G H Staining for Fibrosis (Masson's Trichrome / Picrosirius Red) G->H I Image Acquisition & Quantification (% Fibrotic Area) H->I J Statistical Analysis (ANOVA) I->J

Caption: Workflow for a preclinical cardiac fibrosis study.

Conclusion for Drug Development

Both ARBs and Ang-(1-7) present compelling therapeutic avenues for cardiovascular and renal diseases.

  • Angiotensin Receptor Blockers (ARBs) are an established, effective class of drugs that provide robust blockade of the primary pathological pathway of the RAS.[6][7] Their benefits are well-documented in large clinical trials, and their mechanism indirectly enhances the protective Ang-(1-7) axis.[19][25]

  • Angiotensin (1-7) and Mas receptor agonists represent a novel strategy that focuses on activating the body's endogenous protective mechanisms rather than simply blocking the harmful ones.[1][5] This approach could offer a more nuanced regulation of the RAS, potentially avoiding issues related to the complete blockade of a physiological system and providing unique benefits in anti-inflammatory and anti-fibrotic signaling.[5][15]

For drug development professionals, the choice is not necessarily one versus the other. Future strategies may involve developing potent Mas receptor agonists, creating biased AT1R ligands that mimic Ang-(1-7)'s unique signaling, or designing combination therapies that pair an ARB with an Ang-(1-7) analog to both block the pressor arm and maximally stimulate the depressor arm of the Renin-Angiotensin System.

References

Differentiating Mas Receptor-Mediated Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mas receptor-mediated effects with other signaling pathways, supported by experimental data. It details the methodologies of key experiments and visualizes complex signaling interactions to facilitate a deeper understanding of this critical therapeutic target.

The Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS), has emerged as a promising therapeutic target for a range of cardiovascular and inflammatory diseases. Its activation by the endogenous ligand Angiotensin-(1-7) (Ang-(1-7)) often counteracts the detrimental effects of the classical RAS axis, which is mediated by the Angiotensin II Type 1 Receptor (AT1R). However, the nuanced signaling of the Mas receptor, including the potential for biased agonism and its crosstalk with other receptors, necessitates a detailed understanding to effectively harness its therapeutic potential. This guide aims to provide a clear comparison of Mas receptor-mediated effects, supported by quantitative experimental data, detailed protocols, and visual pathway diagrams.

Data Presentation: Quantitative Comparison of Mas Receptor Modulation

The following tables summarize quantitative data from key studies, illustrating the effects of Mas receptor agonists and antagonists on various physiological and cellular parameters.

Table 1: Effects of Mas Receptor Modulation on Vascular Function

ParameterAgonist/AntagonistModel SystemQuantitative EffectReference
Angiogenesis (Vessel Density)Ang-(1-7)Sprague Dawley rats on a high-salt dietSignificant restoration of angiogenesis vs. vehicle (P<0.05)[1]
Ang-(1-7) + A-779 (antagonist)Sprague Dawley rats on a high-salt dietNo significant increase in vessel density[1]
Endothelial Tube FormationAng-(1-7) (100 nmol/L)Rat microvascular endothelial cells (RMVECs)16% increase in tube formation vs. non-treated (P<0.05)[2]
Vasodilation (response to acetylcholine)Ang-(1-7)Renin-suppressed ratsRestored endothelium-dependent vasodilation[1]
Ang-(1-7) + A-779Renin-suppressed ratsInhibition of Ang-(1-7)-induced vasodilation[1]
Renal Blood Flow (RBF) Response to Ang IIA-7792K1C hypertensive female ratsAbolished sex difference in RBF response to Ang II[3]
Renal Vascular Resistance (RVR) Response to Ang IIA-7792K1C hypertensive female ratsAbolished sex difference in RVR response to Ang II[3]

Table 2: Comparative Effects of Mas Receptor and AT1R Modulation on Blood Pressure

ConditionModulatorAnimal ModelChange in Mean Arterial Pressure (MAP)Reference
Ang II InfusionVehicleMale Spontaneously Hypertensive Rats (SHR)Significant increase[4]
Ang II InfusionA-779Male Spontaneously Hypertensive Rats (SHR)Lower blood pressure response to Ang II compared to vehicle[4]
Ang II InfusionVehicleFemale Spontaneously Hypertensive Rats (SHR)Blunted hypertensive response compared to males[4]
Ang II InfusionA-779Female Spontaneously Hypertensive Rats (SHR)No significant difference in Ang II response compared to A-779 treated males[4]

Table 3: Biochemical Effects of Mas Receptor Activation

ParameterAgonistCell Line/SystemQuantitative EffectReference
eNOS Phosphorylation (Ser1177)Ang-(1-7)Chinese Hamster Ovary (CHO)-Mas cellsTime- and dose-dependent increase[5]
Ang-(1-7)Human Aortic Endothelial Cells (HAECs)Time- and dose-dependent increase[5]
Nitric Oxide (NO) ReleaseAng-(1-7)CHO-Mas cellsDose-dependent increase[6]
Ang-(1-7) + A-779CHO-Mas cellsAbolished Ang-(1-7)-induced NO release[6]
Intracellular Calcium ([Ca2+]i) MobilizationNon-peptide agonistMAS-expressing cellsDose-dependent increase in [Ca2+]i[7][8]
Neuropeptide FF (NPFF)MAS-expressing cellsRapid rise in [Ca2+]i[7][8]
D-myo-inositol-1-phosphate (IP1) AccumulationNon-peptide agonistMAS-expressing cellsDose-dependent increase in IP1[7][8]
Neuropeptide FF (NPFF)MAS-expressing cellsVery weak IP1 accumulation[7][8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.

Protocol 1: Co-Immunoprecipitation (Co-IP) for Mas Receptor Interaction

This protocol is designed to isolate and identify proteins that interact with the Mas receptor.

Materials:

  • Cell lysate from cells expressing the Mas receptor.

  • Anti-Mas Receptor antibody.

  • Protein A/G magnetic beads.

  • Lysis Buffer (e.g., RIPA buffer).

  • Wash Buffer (e.g., NETN buffer: 20 mM Tris pH 7.5, 1 mM EDTA, 0.5% NP-40, 150 mM NaCl).[9]

  • Elution Buffer (e.g., 2x Laemmli buffer).[9]

  • Microcentrifuge tubes.

  • Magnetic rack.

Procedure:

  • Cell Lysis: Lyse cells expressing the Mas receptor with an appropriate lysis buffer to extract total protein.[10]

  • Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Pellet the beads by centrifugation and collect the supernatant.

  • Antibody Incubation: Add the anti-Mas Receptor antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to the Mas receptor.[9]

  • Bead Incubation: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody-receptor complexes.[11]

  • Washing: Place the tubes on a magnetic rack to pellet the beads. Carefully remove the supernatant and wash the beads 3-4 times with ice-cold Wash Buffer.[9]

  • Elution: After the final wash, resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes from the beads.[9]

  • Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the proteins by SDS-PAGE and Western blotting or mass spectrometry.[10]

Protocol 2: Western Blotting for eNOS Activation (Phosphorylation)

This protocol details the detection of endothelial nitric oxide synthase (eNOS) activation by measuring its phosphorylation at Ser1177.

Materials:

  • Cell or tissue lysates.

  • Primary antibodies: anti-phospho-eNOS (Ser1177) and anti-total eNOS.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween 20).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues treated with agonists or antagonists of the Mas receptor. Determine protein concentration using a standard assay (e.g., BCA).[12]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-eNOS (Ser1177) primary antibody overnight at 4°C with gentle agitation.[14]

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[15]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total eNOS antibody.

Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) for GPCR Heterodimerization

This protocol describes the use of BRET to investigate the dimerization of the Mas receptor with other G protein-coupled receptors (GPCRs).

Materials:

  • Mammalian cells (e.g., HEK293T).

  • Expression vectors for Mas receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a potential interacting GPCR fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Transfection reagent.

  • BRET substrate (e.g., Coelenterazine h).

  • Luminometer capable of sequential or simultaneous dual-wavelength detection.

Procedure:

  • Cell Culture and Transfection: Seed cells in a white, clear-bottom 96-well plate. Co-transfect the cells with the BRET donor- and acceptor-fused receptor constructs using a suitable transfection reagent.[16]

  • Cell Incubation: Incubate the cells for 24-48 hours to allow for receptor expression.

  • BRET Measurement:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Add the BRET substrate (e.g., Coelenterazine h) to each well.[16]

    • Immediately measure the luminescence at the donor emission wavelength (e.g., ~480 nm for Rluc) and the acceptor emission wavelength (e.g., ~530 nm for YFP) using a BRET-compatible luminometer.[17]

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. A significant increase in the BRET ratio in cells co-expressing both constructs compared to cells expressing only the donor construct indicates receptor dimerization.[16] For saturation experiments, a fixed amount of the donor construct is co-transfected with increasing amounts of the acceptor construct, and the BRET ratio is plotted against the acceptor/donor expression ratio. A hyperbolic curve is indicative of a specific interaction.[16]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize key signaling pathways and experimental workflows related to Mas receptor function.

Mas_Receptor_Signaling_Pathway Ang17 Angiotensin-(1-7) MasR Mas Receptor Ang17->MasR Binds PI3K PI3K MasR->PI3K Activates Anti_inflammatory Anti-inflammatory Effects MasR->Anti_inflammatory Anti_proliferative Anti-proliferative Effects MasR->Anti_proliferative Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Ser1177) NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: Canonical signaling pathway of the Mas receptor activated by Angiotensin-(1-7).

MasR_AT1R_Crosstalk cluster_mas Mas Receptor Signaling cluster_at1 AT1 Receptor Signaling Ang17 Angiotensin-(1-7) MasR Mas Receptor Ang17->MasR Protective_Effects Cardioprotective Effects (Vasodilation, Anti-inflammatory) MasR->Protective_Effects AT1R AT1 Receptor MasR->AT1R Forms Heterodimer Inhibits Signaling AngII Angiotensin II AngII->AT1R Detrimental_Effects Detrimental Effects (Vasoconstriction, Pro-inflammatory) AT1R->Detrimental_Effects

Caption: Functional antagonism and heterodimerization between Mas and AT1 receptors.

Biased_Agonism_MasR Ligand_A Ligand A (e.g., Non-peptide agonist) MasR Mas Receptor Ligand_A->MasR Ligand_B Ligand B (e.g., NPFF) Ligand_B->MasR Gq_PLC Gq/PLC Pathway MasR:e->Gq_PLC:w  Activates Atypical_Signaling Atypical Signaling MasR:e->Atypical_Signaling:w  Activates Calcium_IP1 ↑ [Ca2+]i ↑ IP1 Gq_PLC->Calcium_IP1 Calcium_only ↑ [Ca2+]i (Weak IP1) Atypical_Signaling->Calcium_only

Caption: Biased agonism at the Mas receptor leading to distinct downstream signaling.

BRET_Workflow Start Start: Co-transfect cells with MasR-Rluc and GPCR-YFP Incubate Incubate for 24-48h for protein expression Start->Incubate Add_Substrate Add BRET substrate (Coelenterazine h) Incubate->Add_Substrate Measure Measure luminescence at ~480nm (Donor) and ~530nm (Acceptor) Add_Substrate->Measure Calculate Calculate BRET Ratio: Acceptor Emission / Donor Emission Measure->Calculate Analyze Analyze Data: Increased BRET ratio indicates receptor dimerization Calculate->Analyze

Caption: Experimental workflow for Bioluminescence Resonance Energy Transfer (BRET) assay.

References

Specificity of Angiotensin (1-7) Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding specificity of Angiotensin (1-7), a key peptide in the renin-angiotensin system (RAS). Understanding its binding profile is crucial for research and the development of targeted therapeutics. While primarily recognized as the endogenous ligand for the Mas receptor, evidence suggests potential interactions with other angiotensin receptors. This document objectively presents experimental data to clarify these binding characteristics.

Comparison of Angiotensin (1-7) Binding to Angiotensin Receptors

Angiotensin (1-7) (Ang-(1-7)) is a heptapeptide (B1575542) hormone that plays a crucial role in the cardiovascular system, often counteracting the effects of Angiotensin II (Ang II).[1][2] Its primary receptor is the G protein-coupled receptor Mas, forming the protective axis of the RAS, which also includes Angiotensin-Converting Enzyme 2 (ACE2).[3][4][5] However, its interaction with other angiotensin receptors, particularly the AT1 and AT2 receptors, has been a subject of investigation.

Primary Binding Target: The Mas Receptor

A substantial body of evidence confirms the Mas receptor as the specific, high-affinity binding site for Ang-(1-7).[1][3] Studies using Mas-deficient mice have been pivotal in demonstrating this specificity. In these mice, the binding of radiolabeled Ang-(1-7) to tissues like the kidney is abolished.[1][3] Furthermore, the physiological effects of Ang-(1-7), such as its antidiuretic and vasodilatory actions, are absent in these knockout models.[1][3] In vitro studies using cells transfected with the Mas receptor have shown high-affinity and specific binding of Ang-(1-7).[1][6] This binding is displaceable by unlabeled Ang-(1-7) and the selective Mas receptor antagonist A-779, but not significantly by AT1 or AT2 receptor antagonists.[1]

Alternative Binding Sites: AT1 and AT2 Receptors

While the Mas receptor is the primary target, some studies have reported that Ang-(1-7) can also bind to the AT1 and AT2 receptors, albeit with lower affinity compared to Ang II.[7][8][9] This interaction appears to be dependent on the concentration of Ang-(1-7) and the specific tissue or cell type.[10] For instance, at higher, often pharmacological concentrations, Ang-(1-7) has been shown to compete with Ang II for binding to the AT1 receptor and can act as a natural antagonist.[10][11] Some of the effects of Ang-(1-7) have also been reportedly blocked by AT2 receptor antagonists, suggesting a potential role for this receptor in mediating some of its actions.[8][9] It is important to note that the affinity of Ang-(1-7) for AT1 and AT2 receptors is considerably lower than that of Ang II.[12]

Quantitative Binding Data

The following table summarizes the binding affinities of Angiotensin (1-7) and other key angiotensin peptides to the Mas, AT1, and AT2 receptors. This data is compiled from various radioligand binding studies.

LigandReceptorBinding Affinity (Ki/Kd/IC50)Notes
Angiotensin (1-7) Mas ~0.83 nM (Kd) [1]High-affinity binding demonstrated in Mas-transfected CHO cells.
Angiotensin (1-7)AT1~8.0 nM (Ki)[13] - 360 nM (Ki)[7]Affinity varies across studies and experimental conditions. Some studies report it acting as a biased agonist or antagonist at this receptor.[7][8]
Angiotensin (1-7)AT2~246 nM (IC50)[8]Moderate affinity, suggesting potential for interaction at higher concentrations.[8][12]
Angiotensin IIAT1Nanomolar rangeThe primary, high-affinity endogenous ligand for the AT1 receptor.
Angiotensin IIAT2Nanomolar rangeAlso binds with high affinity to the AT2 receptor.
A-779MasHigh affinityA selective antagonist for the Mas receptor, often used to confirm Ang-(1-7) specificity.[1]
CandesartanAT1High affinityA selective antagonist for the AT1 receptor.[1]
PD 123319AT2High affinityA selective antagonist for the AT2 receptor.[1]

Experimental Protocols

Radioligand Binding Assay for Angiotensin (1-7)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of Angiotensin (1-7) for its receptors.

1. Materials:

  • Cell membranes prepared from tissues or cells expressing the receptor of interest (e.g., Mas, AT1, AT2).
  • Radiolabeled Angiotensin (1-7) (e.g., 125I-Ang-(1-7)). Note: The iodination of Ang-(1-7) can affect its binding characteristics.[14]
  • Unlabeled Angiotensin (1-7) and other competing ligands (e.g., Ang II, A-779, Candesartan, PD 123319).
  • Binding buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).
  • Glass fiber filters.
  • Scintillation counter.

2. Procedure:

  • Incubate a fixed amount of cell membranes with a constant concentration of 125I-Ang-(1-7) in the binding buffer.
  • Add increasing concentrations of the unlabeled competing ligand (e.g., Ang-(1-7), Ang II) to different tubes.
  • Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
  • Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.
  • Measure the radioactivity retained on the filters using a gamma or scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of 125I-Ang-(1-7) as a function of the log concentration of the competing ligand.
  • Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

Angiotensin (1-7) Signaling Pathway

Angiotensin_1_7_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR Binds Gprotein G Protein MasR->Gprotein Activates NO Nitric Oxide (NO) MasR->NO Stimulates eNOS AA Arachidonic Acid MasR->AA Releases PLC PLC Gprotein->PLC AC AC Gprotein->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP PKC PKC DAG->PKC PKA PKA cAMP->PKA Physiological_Effects Vasodilation Antiproliferation Antifibrosis PKC->Physiological_Effects PKA->Physiological_Effects NO->Physiological_Effects AA->Physiological_Effects

Caption: Angiotensin (1-7) signaling via the Mas receptor.

Experimental Workflow for Competitive Binding Assay

Binding_Assay_Workflow Start Prepare Cell Membranes Expressing Receptor Incubation Incubate Membranes with Radiolabeled Ang-(1-7) and Unlabeled Competitor Start->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Analysis Data Analysis: Plot Competition Curve, Calculate IC50 and Ki Counting->Analysis End Determine Binding Affinity Analysis->End

Caption: Workflow of a competitive radioligand binding assay.

References

A Comparative Analysis of Angiotensin (1-7) and Bradykinin: Signaling, Physiology, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and overlapping roles of Angiotensin (1-7) and bradykinin (B550075). This document provides a detailed comparison of their signaling pathways, physiological effects, and the experimental methodologies used to evaluate their interactions.

Angiotensin (1-7) (Ang-(1-7)) and bradykinin are two potent vasoactive peptides that play crucial, and often intertwined, roles in cardiovascular homeostasis. While both are known for their vasodilatory properties, their mechanisms of action, signaling cascades, and the nature of their interaction present a complex picture with significant therapeutic implications. This guide provides a comparative overview of Ang-(1-7) and bradykinin, supported by experimental data and detailed methodologies to facilitate further research and drug development.

Physiological Effects: A Comparative Overview

Ang-(1-7) and bradykinin share several physiological effects, primarily centered on the cardiovascular system. Both peptides are potent vasodilators, contributing to the regulation of blood pressure and regional blood flow.[1][2] Their actions extend to anti-inflammatory, anti-proliferative, and anti-thrombotic effects, positioning them as key players in cardiovascular health and disease.[3][4]

A critical aspect of their relationship is the potentiation of bradykinin's effects by Ang-(1-7).[5][6] This potentiation is largely attributed to the ability of Ang-(1-7) to inhibit Angiotensin-Converting Enzyme (ACE), the primary enzyme responsible for bradykinin degradation.[2][7] By slowing bradykinin breakdown, Ang-(1-7) enhances its local concentration and, consequently, its physiological actions.

Data Presentation: Quantitative Comparison of Angiotensin (1-7) and Bradykinin Effects

The following tables summarize quantitative data from key comparative studies, highlighting the synergistic interaction between Ang-(1-7) and bradykinin.

Table 1: Potentiation of Bradykinin-Induced Hypotension by Angiotensin (1-7) in Conscious Rats

Peptide AdministrationDose of Ang-(1-7)Change in Mean Arterial Pressure (mmHg) in Response to BradykininReference
Bradykinin alone-Baseline hypotensive effect[8]
Bradykinin + Ang-(1-7) (intravenous)2 nmolDoubling of bradykinin's hypotensive effect[9]
Bradykinin + Ang-(1-7) (intra-arterial)5 nmolDoubling of bradykinin's hypotensive effect[9]
Bradykinin + Ang-(1-7) (intravenous, post-enalaprilat)0.2 nmolSubstantial increase in bradykinin potentiation[8]

Table 2: Effect of Angiotensin (1-7) on Bradykinin-Induced Vasodilation in Canine Coronary Artery Rings

TreatmentBradykinin Concentration% RelaxationEC50 of Bradykinin (nmol/L)Reference
Bradykinin alone1 nmol/L41 ± 4.4%2.45 ± 0.51[10][11]
Bradykinin + Ang-(1-7)1 nmol/L92 ± 2.5%0.37 ± 0.08 (6.6-fold shift)[10][11]

Table 3: Comparative Effects on Nitric Oxide (NO) Release from Bovine Aortic Endothelial Cells

StimulusConcentrationNO Release (µmol/L)Superoxide (O₂⁻) ProductionReference
Angiotensin (1-7)1 to 10 µmol/LConcentration-dependent increaseLow[12][13]
BradykininNot specifiedStrong NO releaseHigher than Ang-(1-7)[12][13]

Signaling Pathways: A Visual Comparison

The signaling pathways of Angiotensin (1-7) and bradykinin, while distinct in their primary receptors, exhibit significant crosstalk and convergence on downstream effectors.

Angiotensin (1-7) Signaling Pathway

Ang-(1-7) primarily exerts its effects through the G protein-coupled Mas receptor.[12] Activation of the Mas receptor triggers a cascade of intracellular events, including the production of nitric oxide (NO) via activation of endothelial nitric oxide synthase (eNOS), and the release of prostaglandins.[13] These signaling events ultimately lead to vasodilation and other protective cardiovascular effects.

Angiotensin_1_7_Signaling Ang_1_7 Angiotensin (1-7) MasR Mas Receptor Ang_1_7->MasR Binds G_protein G Protein MasR->G_protein Activates PLC PLC G_protein->PLC Prostaglandins Prostaglandins G_protein->Prostaglandins Stimulates release IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Increases eNOS eNOS Ca2->eNOS Activates NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Prostaglandins->Vasodilation

Caption: Angiotensin (1-7) signaling cascade.

Bradykinin Signaling Pathway

Bradykinin binds to two main G protein-coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R). The B2R is constitutively expressed and mediates most of the acute physiological effects of bradykinin.[14] B2R activation is coupled to Gαq and Gαi proteins, leading to the activation of phospholipase C (PLC), subsequent increases in intracellular calcium, and the production of NO and prostaglandins.[14]

Bradykinin_Signaling Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Binds Gaq Gαq B2R->Gaq Activates Gai Gαi B2R->Gai Activates PLC PLC Gaq->PLC AC Adenylyl Cyclase Gai->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 Ca²⁺ IP3_DAG->Ca2 Increases PKC PKC IP3_DAG->PKC Activates NO_Prostaglandins NO / Prostaglandins Ca2->NO_Prostaglandins Stimulates Vasodilation Vasodilation NO_Prostaglandins->Vasodilation

Caption: Bradykinin B2 receptor signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis of Ang-(1-7) and bradykinin.

Measurement of Bradykinin-Induced Vasodilation in Isolated Arterial Rings

This ex vivo method allows for the direct assessment of vascular reactivity to vasoactive substances.

Protocol:

  • Tissue Preparation: Isolate canine coronary arteries and cut them into 2- to 3-mm rings. Suspend the rings in organ chambers filled with Krebs-Ringer bicarbonate solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[10]

  • Isometric Tension Measurement: Connect the rings to isometric force transducers to record changes in tension. Allow the rings to equilibrate for at least 1 hour under a resting tension of 5g.

  • Pre-constriction: Induce a stable contraction in the arterial rings using a thromboxane (B8750289) A₂ analog such as U46619 (e.g., 10 nmol/L).[10]

  • Bradykinin Administration: Once a stable contraction is achieved, add cumulative concentrations of bradykinin (e.g., 10⁻¹⁰ to 10⁻⁶ mol/L) to the organ bath to generate a dose-response curve.[10]

  • Ang-(1-7) Potentiation: To assess the potentiating effect of Ang-(1-7), pre-incubate the rings with a specific concentration of Ang-(1-7) (e.g., 2 µmol/L) for a defined period (e.g., 10 minutes) before adding bradykinin.[10]

  • Data Analysis: Express the relaxation response as a percentage of the pre-constriction induced by U46619. Calculate the EC50 values (the concentration of bradykinin that produces 50% of the maximal relaxation) to quantify the potentiation effect.[11]

Vasodilation_Workflow start Start: Isolate Arterial Rings suspend Suspend in Organ Chambers start->suspend equilibrate Equilibrate under Resting Tension suspend->equilibrate preconstrict Pre-constrict with U46619 equilibrate->preconstrict bradykinin Add Cumulative Doses of Bradykinin preconstrict->bradykinin ang17 Pre-incubate with Ang-(1-7) preconstrict->ang17 measure Measure Isometric Tension bradykinin->measure ang17->bradykinin Potentiation Arm analyze Analyze Data (% Relaxation, EC50) measure->analyze end End analyze->end

Caption: Workflow for vasodilation assay.

In Vivo Measurement of Hypotensive Effects in Conscious Rats

This in vivo protocol allows for the assessment of the systemic cardiovascular effects of Ang-(1-7) and bradykinin.

Protocol:

  • Animal Preparation: Use conscious, freely moving rats to avoid the confounding effects of anesthesia. Implant catheters in the femoral artery and vein for blood pressure measurement and drug administration, respectively.[8]

  • Baseline Measurement: Allow the animals to stabilize after surgery. Record baseline mean arterial pressure (MAP) and heart rate.

  • Drug Administration: Administer bradykinin intravenously or intra-arterially at a dose known to produce a measurable hypotensive effect.

  • Potentiation Study: To evaluate the potentiating effect of Ang-(1-7), administer a specific dose of Ang-(1-7) prior to or concurrently with the bradykinin injection.[9]

  • Data Acquisition and Analysis: Continuously record arterial blood pressure. Calculate the change in MAP from baseline in response to bradykinin alone and in the presence of Ang-(1-7). Determine the "potentiating unit," defined as the dose of Ang-(1-7) required to double the hypotensive effect of a single dose of bradykinin.[8][9]

Measurement of Nitric Oxide Release from Endothelial Cells

This cellular assay directly quantifies a key signaling molecule involved in the vasodilatory effects of Ang-(1-7) and bradykinin.

Protocol:

  • Cell Culture: Culture primary bovine aortic endothelial cells.

  • NO Sensor: Use a selective porphyrinic microsensor to directly measure NO release from single endothelial cells.[12][13]

  • Stimulation: Stimulate the cells with varying concentrations of Ang-(1-7) (e.g., 1 to 10 µmol/L) or bradykinin.[12]

  • Inhibitor Studies: To investigate the signaling pathways, pre-incubate the cells with specific inhibitors, such as a Mas receptor antagonist (e.g., A-779), a B2 receptor antagonist (e.g., icatibant), or an eNOS inhibitor (e.g., L-NAME), before stimulation with the agonists.

  • Data Measurement: Record the real-time release of NO from the cells using the microsensor.

  • Data Analysis: Quantify the peak NO concentration released in response to each stimulus and compare the effects in the presence and absence of inhibitors.

Conclusion

The comparative study of Angiotensin (1-7) and bradykinin reveals a complex and synergistic relationship that is crucial for cardiovascular regulation. Ang-(1-7) not only exerts its own beneficial effects through the Mas receptor but also amplifies the vasodilatory and protective actions of bradykinin, primarily by inhibiting its degradation by ACE. The experimental data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting these interconnected pathways for the treatment of cardiovascular diseases. The provided diagrams and structured data aim to facilitate a clearer understanding of these intricate molecular interactions.

References

Evaluating Angiotensin (1-7) as a Biased Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with its classical effector, Angiotensin II (Ang II), mediating vasoconstriction and cellular growth through the Angiotensin II Type 1 Receptor (AT1R). However, the RAS is more complex than a simple linear cascade. A counter-regulatory axis, centered on Angiotensin (1-7) [Ang-(1-7)] and its primary receptor, Mas, has emerged as a crucial player in balancing the effects of Ang II. Furthermore, compelling evidence has redefined Ang-(1-7) as a biased agonist at the AT1R, selectively activating downstream pathways distinct from those engaged by Ang II. This guide provides a comprehensive comparison of Ang-(1-7) with the endogenous agonist Ang II, the synthetic biased agonist TRV027, and established Angiotensin Receptor Blockers (ARBs), supported by experimental data and detailed protocols.

Comparative Analysis of Ligand-Receptor Interactions at the AT1R

The concept of biased agonism, or functional selectivity, posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. In the context of the AT1R, this typically involves a bias towards either G-protein-mediated signaling or β-arrestin-mediated signaling.

Quantitative Comparison of Ligand Properties

The following tables summarize the binding affinities and functional potencies of key ligands at the human AT1R, providing a quantitative basis for evaluating the biased agonism of Ang-(1-7).

LigandReceptorBinding Affinity (Ki)Reference
Angiotensin IIHuman AT1R~2 nM[1]
Angiotensin (1-7)Human AT1R~200-360 nM[1][2]
8.0 ± 3.2 nM (in kidney slices)[3]
TRV027Human AT1RNot explicitly found
OlmesartanHuman AT1RIC50: 7.7-8.1 nM[4]
CandesartanHuman AT1RpKi: 8.61 ± 0.21[5]
LosartanHuman AT1RpKi: 7.17 ± 0.07[5]
TelmisartanHuman AT1RpKi: 8.19 ± 0.04[5]
ValsartanHuman AT1RpKi: 7.65 ± 0.12[5]

Table 1: Comparative binding affinities of various ligands to the Angiotensin II Type 1 Receptor (AT1R).

LigandAssayEC50Emax (% of Ang II)Reference
Angiotensin IIβ-arrestin 1 Recruitment8.3 ± 1.5 nM100%[3]
β-arrestin 2 Recruitment6.7 ± 1.1 nM100%[3]
Gq Activation-100%[1][6]
Gi3 Activation-100%[1][6]
Angiotensin (1-7)β-arrestin 1 Recruitment237 ± 53 nM~70%[3]
β-arrestin 2 Recruitment211 ± 45 nM~90%[3]
Gq ActivationNo activation0%[1][6]
Gi3 ActivationNo activation0%[1][6]
TRV027β-arrestin RecruitmentLower potency than Ang IIReduced efficacy vs. Ang II[7]
G-protein ActivationBlocks G-protein signalingAntagonist[8][9]

Table 2: Functional potency and efficacy of Angiotensin II, Angiotensin (1-7), and TRV027 in β-arrestin recruitment and G-protein activation assays at the AT1R.

Signaling Pathways

The differential engagement of signaling pathways by Ang II and Ang-(1-7) at the AT1R underlies their distinct physiological effects.

Angiotensin II-Mediated Gq Signaling Pathway

Ang II, the classical agonist of the AT1R, primarily signals through the Gq protein pathway. This cascade leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events culminate in a range of cellular responses, including vasoconstriction, inflammation, and cellular hypertrophy.[4]

Angiotensin II Gq Signaling Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Cellular_Response Vasoconstriction, Inflammation, Hypertrophy Ca_release->Cellular_Response PKC->Cellular_Response Angiotensin (1-7) Beta-Arrestin Signaling Pathway Ang17 Angiotensin (1-7) AT1R AT1 Receptor Ang17->AT1R BetaArrestin β-Arrestin AT1R->BetaArrestin recruits ERK ERK1/2 Phosphorylation BetaArrestin->ERK activates Cardioprotection Cardioprotective Effects ERK->Cardioprotection BRET Beta-Arrestin Recruitment Workflow Start Start Cell_Culture Culture & Seed HEK293 Cells Start->Cell_Culture Transfection Co-transfect with AT1R-Rluc8 & β-arrestin2-Venus Cell_Culture->Transfection Ligand_Stimulation Stimulate with Test Ligands Transfection->Ligand_Stimulation Add_Substrate Add Coelenterazine h Ligand_Stimulation->Add_Substrate BRET_Measurement Measure Donor & Acceptor Emission Add_Substrate->BRET_Measurement Data_Analysis Calculate BRET Ratio & Generate Curves BRET_Measurement->Data_Analysis End End Data_Analysis->End BRET G-Protein Activation Workflow Start Start Cell_Culture Culture & Seed HEK293 Cells Start->Cell_Culture Transfection Co-transfect with AT1R, Gαq-Rluc8, Gβ1, & Venus-Gγ2 Cell_Culture->Transfection Ligand_Stimulation Stimulate with Test Ligands Transfection->Ligand_Stimulation Add_Substrate Add Coelenterazine h Ligand_Stimulation->Add_Substrate BRET_Measurement Measure Donor & Acceptor Emission Add_Substrate->BRET_Measurement Data_Analysis Calculate BRET Ratio & Generate Curves BRET_Measurement->Data_Analysis End End Data_Analysis->End

References

Navigating the Maze of Specificity: A Comparative Guide to Cross-Reactivity in Angiotensin (1-7) Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Angiotensin (1-7) is paramount. This heptapeptide (B1575542) plays a crucial role in the Renin-Angiotensin System (RAS), often counteracting the effects of the pro-hypertensive Angiotensin II. However, the structural similarity among angiotensin peptides presents a significant challenge for immunoassay specificity. This guide provides an objective comparison of the cross-reactivity of various Angiotensin (1-7) immunoassays, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.

The Renin-Angiotensin System is a complex cascade of peptides that regulates blood pressure and fluid balance. The classical axis involves the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II by Angiotensin-Converting Enzyme (ACE). A counter-regulatory axis involves ACE2, which cleaves Angiotensin II to form Angiotensin (1-7), a peptide with vasodilatory, anti-proliferative, and anti-inflammatory effects. Given these opposing roles, the specific and accurate quantification of Angiotensin (1-7) is critical to understanding its physiological and pathophysiological functions.

The Challenge of Cross-Reactivity

Immunoassays, such as ELISA and radioimmunoassay (RIA), rely on the specific binding of antibodies to their target antigen. However, due to the homologous nature of angiotensin peptides, antibodies raised against Angiotensin (1-7) may also bind to other structurally similar peptides, a phenomenon known as cross-reactivity. This can lead to inaccurate measurements and misinterpretation of results. For years, RIAs have been considered a standard method for angiotensin quantification due to their sensitivity and relative specificity.[1] More recently, enzyme-linked immunosorbent assays (ELISAs) have become more common, though concerns about their specificity have been raised.[1] Mass spectrometry offers a highly specific alternative but is not as widely accessible.[2][3]

Comparative Analysis of Angiotensin (1-7) Immunoassays

The following tables summarize the reported cross-reactivity of several commercially available Angiotensin (1-7) immunoassays and antibodies. It is important to note that manufacturers' data can be limited, often stating "no significant cross-reactivity" without providing detailed quantitative data against a full panel of related peptides. Independent validation studies are crucial for verifying assay specificity.[1][4]

Table 1: Cross-Reactivity of Commercial Angiotensin (1-7) ELISA Kits

Manufacturer/KitCatalog No.Assay TypeReported Cross-Reactivity with Angiotensin IIReported Cross-Reactivity with Other PeptidesReference
Cloud-Clone Corp.CES085HuCompetitive ELISANot specified in manual; independent study showed poor performance and inability to detect authentic Ang-(1-7) standard.[1]"No significant cross-reactivity or interference between Angiotensin 1-7 (Ang1-7) and analogues was observed."[5][1][5]
Bachem(Not specified)Enzyme Immunoassay0%Not specified[4]
Phoenix Pharmaceuticals(Not specified)Enzyme ImmunoassayNot specifiedNot specified[6]

Table 2: Cross-Reactivity of Angiotensin (1-7) Antibodies (from research literature)

Antibody Source/TypeCross-Reactivity with Angiotensin IICross-Reactivity with Angiotensin ICross-Reactivity with Ang-(2-7)Cross-Reactivity with Ang-(3-7)Reference
Rabbit Antiserum< 0.001%< 0.001%10%18%[7]
Polyclonal Antibody (to Ang-(1-12))< 0.001%0.032%Not specifiedNot specified[8]

Experimental Protocols

Assessing Immunoassay Cross-Reactivity using Competitive ELISA

This protocol outlines a standard method for determining the cross-reactivity of an Angiotensin (1-7) antibody with other angiotensin peptides in a competitive ELISA format.

1. Principle: In a competitive ELISA, a known amount of labeled Angiotensin (1-7) (e.g., biotinylated) competes with the unlabeled Angiotensin (1-7) in the sample or standard for a limited number of antibody binding sites pre-coated on a microplate. The signal generated is inversely proportional to the concentration of Angiotensin (1-7) in the sample. To assess cross-reactivity, the competing antigen is replaced with a structurally related peptide.

2. Materials:

  • Microplate pre-coated with an anti-Angiotensin (1-7) antibody.

  • Angiotensin (1-7) standard.

  • Potentially cross-reacting peptides (e.g., Angiotensin II, Angiotensin (1-5), Angiotensin (1-8), Angiotensin (1-9), Angiotensin III, Angiotensin IV).

  • Biotinylated Angiotensin (1-7).

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer.

  • Assay buffer.

3. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the Angiotensin (1-7) standard and each of the potentially cross-reacting peptides in assay buffer.

  • Competitive Binding:

    • To the wells of the antibody-coated microplate, add a fixed amount of biotinylated Angiotensin (1-7).

    • Add the serially diluted Angiotensin (1-7) standard to a set of wells to generate a standard curve.

    • To separate sets of wells, add the serially diluted potentially cross-reacting peptides.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well and incubate.

  • Washing: Wash the plate to remove unbound enzyme conjugate.

  • Substrate Reaction: Add TMB substrate to each well and incubate in the dark to allow for color development.

  • Stopping the Reaction: Add stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

4. Calculation of Cross-Reactivity:

  • Plot the standard curve of absorbance versus the concentration of Angiotensin (1-7).

  • Determine the concentration of Angiotensin (1-7) that causes 50% inhibition of the maximum signal (IC50).

  • For each potentially cross-reacting peptide, plot the absorbance versus its concentration and determine the IC50.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Angiotensin (1-7) / IC50 of cross-reacting peptide) x 100

Visualizing Key Processes

To better understand the context and the experimental design, the following diagrams illustrate the Renin-Angiotensin System signaling pathway and the workflow for assessing immunoassay cross-reactivity.

Renin-Angiotensin System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin (1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang17->MasR Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction Vasodilation Vasodilation, Anti-inflammatory, Anti-fibrotic MasR->Vasodilation ACE ACE Renin Renin ACE2 ACE2

Caption: The Renin-Angiotensin System signaling pathway.

Cross-Reactivity Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis CoatPlate Coat microplate with anti-Ang(1-7) antibody AddReagents Add biotinylated Ang(1-7) and standards/peptides to wells PrepareStandards Prepare serial dilutions of Ang(1-7) standard PrepareStandards->AddReagents PreparePeptides Prepare serial dilutions of potential cross-reactants PreparePeptides->AddReagents Incubate1 Incubate for competitive binding AddReagents->Incubate1 Wash1 Wash to remove unbound reagents Incubate1->Wash1 AddHRP Add Streptavidin-HRP Wash1->AddHRP Incubate2 Incubate AddHRP->Incubate2 Wash2 Wash to remove unbound HRP Incubate2->Wash2 AddSubstrate Add TMB substrate Wash2->AddSubstrate Incubate3 Incubate for color development AddSubstrate->Incubate3 AddStop Add stop solution Incubate3->AddStop ReadPlate Read absorbance at 450 nm AddStop->ReadPlate GenerateCurves Generate standard and cross-reactant curves ReadPlate->GenerateCurves CalculateIC50 Calculate IC50 for each peptide GenerateCurves->CalculateIC50 CalculateCR Calculate % Cross-Reactivity CalculateIC50->CalculateCR

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

Conclusion and Recommendations

The accurate measurement of Angiotensin (1-7) is essential for advancing our understanding of the Renin-Angiotensin System. This guide highlights the critical importance of considering antibody cross-reactivity when selecting an immunoassay.

Key Takeaways:

  • Data Scrutiny is Essential: Do not rely solely on manufacturers' claims of high specificity. Seek out quantitative cross-reactivity data from product datasheets, validation reports, or independent scientific literature.

  • Consider the Alternatives: For highly sensitive and specific measurements, consider established radioimmunoassays or, if available, mass spectrometry-based methods.

  • In-house Validation is Recommended: Whenever possible, perform in-house validation of your chosen immunoassay to confirm its specificity against the angiotensin peptides relevant to your experimental model.

  • Understand the Limitations: Be aware of the potential for cross-reactivity and its implications for data interpretation. Acknowledge these limitations in your research publications.

References

A Head-to-Head Comparison of Angiotensin-(1-7) Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to Angiotensin-(1-7) Analogs: A Head-to-Head Performance Comparison for Drug Development Professionals

This guide offers an objective comparison of Angiotensin-(1-7) [Ang-(1-7)] and its key analogs, providing researchers, scientists, and drug development professionals with essential experimental data to inform their research. We delve into the performance of the endogenous peptide against its synthetic counterparts, including the non-peptide agonist AVE0991, the promising analog A-1317, the Mas receptor antagonist A-779, and metabolically stable cyclic analogs.

Performance Comparison of Angiotensin-(1-7) Analogs

The following tables summarize the available quantitative data from various studies, offering a comparative look at the binding affinities and in vivo effects of different Ang-(1-7) analogs.

Table 1: Comparative Binding Affinities for the Mas Receptor

CompoundReceptorCell Line/TissueIC50 (nmol/L)Reference
Angiotensin-(1-7) MasBovine Aortic Endothelial Cell Membranes220 ± 280[1]
AVE0991 MasBovine Aortic Endothelial Cell Membranes21 ± 35[1]
AVE0991 MasMas-transfected COS cells47.5[2]
A-779 MasCHO-Mas transfected cells0.3[3]

Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Table 2: In Vivo Effects on Mean Arterial Pressure (MAP)

CompoundAnimal ModelDoseChange in MAP (mmHg)Time to Max EffectReference
A-1317 Conscious Spontaneously Hypertensive Rats (SHR)0.5 nmol/kg (in bolus)-21 ± 4.04 hours[4]

Note: This table highlights the effect of A-1317. Direct comparative in vivo studies with other analogs under the same conditions are limited.

Table 3: Comparative Effects on Nitric Oxide (NO) Release

CompoundCell LineConcentrationPeak NO Release (nmol/L)Bioactive NO AmountReference
Angiotensin-(1-7) Bovine Aortic Endothelial Cells10 µmol/L270 ± 25-[5]
AVE0991 Bovine Aortic Endothelial Cells10 µmol/L295 ± 20~5 times higher than Ang-(1-7)[5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.

Angiotensin-(1-7) Mas Receptor Signaling Pathway Ang17 Angiotensin-(1-7) or Analog MasR Mas Receptor Ang17->MasR Binds to G_protein G Protein MasR->G_protein Activates PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory Anti_proliferative Anti-proliferative Effects NO->Anti_proliferative

Mas Receptor Signaling Pathway

Experimental Workflow: In Vivo Blood Pressure Measurement Start Start Animal_Prep Animal Preparation (e.g., SHR rats) Start->Animal_Prep Baseline_BP Baseline Blood Pressure Measurement (Telemetry or Tail-cuff) Animal_Prep->Baseline_BP Drug_Admin Administer Ang-(1-7) Analog or Vehicle (e.g., oral gavage, i.v.) Baseline_BP->Drug_Admin Monitor_BP Monitor Blood Pressure and Heart Rate over Time Drug_Admin->Monitor_BP Data_Analysis Data Analysis (Calculate change in MAP) Monitor_BP->Data_Analysis End End Data_Analysis->End

In Vivo Blood Pressure Workflow

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for Mas Receptor Affinity

Objective: To determine the binding affinity (IC50) of Ang-(1-7) analogs for the Mas receptor.

Materials:

  • Mas receptor-expressing cell membranes (e.g., from transfected CHO or COS cells).

  • Radiolabeled Ang-(1-7) (e.g., ¹²⁵I-Ang-(1-7)).

  • Unlabeled Ang-(1-7) and test analogs (e.g., AVE0991, A-1317).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In each well of a microplate, add a fixed amount of cell membrane preparation.

  • Total Binding: Add a fixed concentration of ¹²⁵I-Ang-(1-7).

  • Non-specific Binding: Add ¹²⁵I-Ang-(1-7) and a high concentration of unlabeled Ang-(1-7).

  • Competitive Binding: Add ¹²⁵I-Ang-(1-7) and increasing concentrations of the test analog.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test analog. Determine the IC50 value using non-linear regression analysis.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the in vivo efficacy of Ang-(1-7) analogs in reducing blood pressure.

Materials:

  • Spontaneously Hypertensive Rats (SHR).

  • Ang-(1-7) analogs and vehicle control.

  • Method of administration (e.g., oral gavage needles, intravenous catheters).

  • Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry).

Procedure:

  • Acclimatization: Acclimate the SHR to the housing conditions and blood pressure measurement procedure for at least one week.

  • Baseline Measurement: Record the baseline systolic blood pressure and heart rate for each rat for several days before the start of the treatment.

  • Drug Administration: Administer the Ang-(1-7) analog or vehicle to the rats according to the study design (e.g., daily oral gavage for several weeks).

  • Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals throughout the study period. For acute studies, monitor continuously for several hours after a single dose.

  • Data Analysis: Calculate the change in mean arterial pressure (MAP) from baseline for each treatment group. Statistical analysis (e.g., ANOVA) is used to compare the effects of different analogs and doses.

Measurement of Nitric Oxide (NO) Release from Endothelial Cells

Objective: To assess the ability of Ang-(1-7) analogs to stimulate NO production in endothelial cells.

Materials:

  • Cultured endothelial cells (e.g., Bovine Aortic Endothelial Cells - BAECs).

  • Ang-(1-7) analogs and control vehicle.

  • Cell culture medium.

  • Griess Reagent System or a fluorescent NO probe (e.g., DAF-FM diacetate).

  • Microplate reader.

Procedure:

  • Cell Culture: Plate endothelial cells in 96-well plates and grow to confluence.

  • Treatment: Replace the culture medium with a buffer and treat the cells with various concentrations of the Ang-(1-7) analog or vehicle.

  • Incubation: Incubate for a specified period (e.g., 30 minutes) to allow for NO production.

  • Sample Collection: Collect the supernatant from each well.

  • NO Detection (Griess Assay):

  • NO Detection (Fluorescent Probe):

    • Load the cells with the NO probe before treatment.

    • After treatment, measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Generate a standard curve using a nitrite (B80452) standard. Quantify the amount of NO produced in each sample and determine the EC50 for each analog.

This guide provides a foundational overview for comparing Angiotensin-(1-7) analogs. Researchers are encouraged to consult the primary literature for more detailed methodologies and to consider the specific context of their experimental designs.

References

The Dichotomy of the Renin-Angiotensin System: A Comparative Guide to the Interaction of Angiotensin (1-7) and AT1R Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions within the renin-angiotensin system (RAS) is paramount for designing novel therapeutics. This guide provides a comprehensive comparison of the interplay between the protective peptide Angiotensin (1-7) and classical Angiotensin II Type 1 Receptor (AT1R) blockers, supported by experimental data and detailed methodologies.

The traditional view of the RAS centers on the vasoconstrictive and pro-inflammatory effects of Angiotensin II (Ang II) mediated by the AT1R. However, a counter-regulatory axis, consisting of Angiotensin-Converting Enzyme 2 (ACE2), its product Angiotensin (1-7) [Ang-(1-7)], and the Mas receptor, has emerged as a crucial player in promoting vasodilation, anti-inflammatory, and anti-fibrotic effects.[1] This guide delves into the direct and indirect interactions of Ang-(1-7) with AT1R and how AT1R blockers influence this protective pathway.

Comparative Binding Affinities at the AT1 Receptor

The affinity of a ligand for its receptor is a critical determinant of its biological activity. The following table summarizes the binding affinities (pKi and Ki values) of Ang-(1-7) and commonly used AT1R blockers for the AT1 receptor. A higher pKi value indicates a stronger binding affinity.

CompoundpKiKi (nM)Experimental System
Angiotensin (1-7) ~6.7~200HEK293T cells expressing AT1R[2]
Candesartan 8.61 ± 0.21-COS-7 cells expressing AT1R[3]
Telmisartan 8.19 ± 0.04-COS-7 cells expressing AT1R[3]
Valsartan 7.65 ± 0.12-COS-7 cells expressing AT1R[3]
Losartan 7.17 ± 0.07-COS-7 cells expressing AT1R[3]

Note: Ki values are derived from pKi values (pKi = -log(Ki)). The data presented is compiled from different studies and experimental conditions may vary.

Signaling Pathway Interactions

The interaction between Ang-(1-7) and AT1R blockers extends beyond simple competition at the receptor level. Ang-(1-7) can act as a biased agonist at the AT1R, preferentially activating β-arrestin-dependent signaling pathways over the canonical Gq-protein-mediated cascade initiated by Ang II.[2] AT1R blockers, by inhibiting the deleterious effects of Ang II, can indirectly enhance the beneficial actions of the Ang-(1-7)/Mas receptor axis.

Canonical Ang II/AT1R Signaling Pathway

The binding of Ang II to the AT1R primarily activates the Gq protein, leading to a cascade of events that result in vasoconstriction, inflammation, and cellular growth.[4]

Canonical Ang II AT1R Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Cellular_responses Vasoconstriction, Inflammation, Cell Growth Ca_release->Cellular_responses PKC->Cellular_responses

Caption: Canonical Angiotensin II signaling pathway via the AT1 receptor.

Angiotensin (1-7)/Mas Receptor Signaling Pathway

Ang-(1-7) primarily exerts its protective effects through the Mas receptor, leading to the production of nitric oxide (NO) and subsequent vasodilation and anti-inflammatory responses.[5]

Angiotensin (1-7) Mas Receptor Signaling Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR PI3K_Akt PI3K/Akt Pathway MasR->PI3K_Akt activates eNOS eNOS PI3K_Akt->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces Cellular_responses Vasodilation, Anti-inflammation, Anti-fibrosis NO->Cellular_responses

Caption: Protective signaling pathway of Angiotensin (1-7) via the Mas receptor.

Angiotensin (1-7) Biased Agonism at the AT1 Receptor

Intriguingly, Ang-(1-7) can also bind to the AT1R and act as a biased agonist, preferentially activating the β-arrestin pathway, which can lead to cardioprotective effects without engaging the detrimental Gq pathway.[2]

Angiotensin (1-7) Biased Agonism at AT1R Ang17 Angiotensin (1-7) AT1R AT1 Receptor Ang17->AT1R beta_arrestin β-Arrestin AT1R->beta_arrestin recruits Gq Gq Protein (not activated) AT1R->Gq ERK12 ERK1/2 beta_arrestin->ERK12 activates Cardioprotection Cardioprotective Effects ERK12->Cardioprotection

Caption: Biased agonism of Angiotensin (1-7) at the AT1 receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize the interaction between Ang-(1-7) and AT1R blockers.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of unlabeled compounds (competitors) to a receptor by measuring their ability to displace a radiolabeled ligand.

Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Competition Binding cluster_analysis Data Analysis prep1 Culture cells expressing AT1R prep2 Homogenize cells prep1->prep2 prep3 Isolate membranes via centrifugation prep2->prep3 assay1 Incubate membranes with radioligand ([³H]AngII) and varying concentrations of competitor prep3->assay1 assay2 Separate bound and free radioligand by filtration assay1->assay2 assay3 Quantify radioactivity assay2->assay3 analysis1 Plot % specific binding vs. competitor concentration assay3->analysis1 analysis2 Determine IC₅₀ value analysis1->analysis2 analysis3 Calculate Ki value using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a radioligand competition binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293T or COS-7) transiently or stably expressing the human AT1R.

    • Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 5-20 µg per well.[6]

  • Competition Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand (e.g., [³H]Ang II), and serial dilutions of the unlabeled competitor (Ang-(1-7) or AT1R blocker).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.[6]

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled Ang II) from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

β-Arrestin Recruitment Assay (BRET-based)

This assay measures the recruitment of β-arrestin to the AT1R upon ligand stimulation, a hallmark of biased agonism. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this purpose.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Co-transfect HEK293T cells with plasmids encoding for AT1R fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin fused to a BRET acceptor (e.g., Venus).[2]

    • Plate the transfected cells in a 96-well plate.

  • BRET Assay:

    • Wash the cells with assay buffer.

    • Add the BRET substrate (e.g., coelenterazine (B1669285) h).

    • Measure the baseline BRET signal.

    • Add varying concentrations of the agonist (Ang-(1-7) or Ang II).

    • Measure the BRET signal at different time points after agonist addition.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the light emission from the acceptor by the light emission from the donor.

    • Plot the change in BRET ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.[2]

G-Protein Activation Assay (BRET-based)

This assay quantifies the activation of G-proteins (e.g., Gq) following receptor stimulation.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Co-transfect HEK293T cells with plasmids for the AT1R, a Gαq subunit fused to a BRET donor (e.g., Rluc8), and Gβ and Gγ subunits, with one of them fused to a BRET acceptor (e.g., Venus).

  • BRET Assay:

    • The procedure is similar to the β-arrestin recruitment assay. After adding the BRET substrate and measuring the baseline, stimulate the cells with different concentrations of the agonist.

  • Data Analysis:

    • A decrease in the BRET signal upon agonist stimulation indicates G-protein activation, as the donor and acceptor move apart.

    • Plot the change in BRET ratio against the logarithm of the agonist concentration to determine the EC50 and Emax for G-protein activation.

Conclusion

The interaction between Angiotensin (1-7) and AT1R blockers is multifaceted, involving direct competition at the AT1R, biased agonism, and indirect potentiation of the protective Ang-(1-7)/Mas receptor axis. A thorough understanding of these interactions, supported by robust experimental data, is essential for the development of more effective and targeted therapies for cardiovascular and other related diseases. The data and protocols presented in this guide offer a valuable resource for researchers in this field.

References

Validating the Neuroprotective Efficacy of Angiotensin (1-7): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of Angiotensin (1-7) [Ang-(1-7)], a key peptide of the counter-regulatory Renin-Angiotensin System (RAS). Its performance is evaluated against other RAS-modulating agents, supported by experimental data from preclinical stroke models. Detailed methodologies for key experimental procedures and visualizations of signaling pathways and workflows are included to facilitate research and development in neuroprotective therapeutics.

The Dual Role of the Renin-Angiotensin System in Neuroprotection

The Renin-Angiotensin System (RAS) is a critical hormonal cascade, traditionally known for regulating blood pressure and fluid balance.[1] Within the central nervous system, the RAS presents a dualistic nature, comprising two primary axes with often opposing effects.[2]

  • The Classical (Pressor) Axis: This pathway involves Angiotensin-Converting Enzyme (ACE) generating Angiotensin II (Ang II), which primarily acts on the Angiotensin II Type 1 Receptor (AT1R). Over-stimulation of this axis is associated with vasoconstriction, inflammation, oxidative stress, and neuronal apoptosis, contributing to cerebrovascular diseases.[2][3]

  • The Counter-Regulatory (Depressor) Axis: This protective arm features Angiotensin-Converting Enzyme 2 (ACE2), which converts Ang II into Angiotensin (1-7).[4] Ang-(1-7) activates the Mas receptor (MasR), mediating vasodilatory, anti-inflammatory, antioxidant, and anti-proliferative effects that counteract the detrimental actions of the Ang II/AT1R axis.[2][4]

This guide focuses on Ang-(1-7) and its potential as a neuroprotective agent, comparing its efficacy with established RAS inhibitors.

Comparative Analysis of Neuroprotective Effects

The primary alternatives to Ang-(1-7) for neuroprotection within the RAS are Angiotensin-Converting Enzyme inhibitors (ACEi) and Angiotensin II Receptor Blockers (ARBs).[5] While both classes of drugs are used as antihypertensives, their neuroprotective properties often appear to be independent of blood pressure reduction.[5][6]

Quantitative Data from Preclinical Stroke Models

The following table summarizes quantitative data from studies using the Middle Cerebral Artery Occlusion (MCAO) model in rodents, a common preclinical model of ischemic stroke.

Therapeutic AgentAnimal ModelKey Outcome MeasureResultReference
Angiotensin (1-7) Rat, Endothelin-1 MCAOInfarct Size Reduction>50% decrease compared to control[6]
Rat, Endothelin-1 MCAONeurological DeficitSignificant improvement in Bederson and Garcia scores[6]
Rat, Permanent MCAOInfarct Volume ReductionSignificant decrease 24h post-insult[7]
ARBs (Sartans) Rat, MCAOInfarct Size Reduction40-50% decrease compared to control[6]
Mouse, MCAOInfarct Volume ReductionSmaller infarcts in AT1R-deficient mice[6]
ACE Inhibitors (Enalapril) Normotensive Rat, MCAOInfarct Volume ReductionSignificant reduction in total infarct volume[8]
Normotensive Rat, MCAONeurological DeficitSignificant improvement in neurological scores[8]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding and replicating scientific findings.

Angiotensin (1-7) Neuroprotective Signaling Pathway

Ang-(1-7) exerts its effects primarily through the Mas receptor, initiating several downstream signaling cascades that contribute to neuronal survival and function.[2] These pathways often counteract the pro-inflammatory and pro-oxidative signals from the Ang II/AT1R axis.[2]

G Angiotensin (1-7) Signaling Pathway Ang_1_7 Angiotensin (1-7) MasR Mas Receptor Ang_1_7->MasR Binds to PI3K PI3K MasR->PI3K Activates NFkB_inhibition Inhibition of NF-κB MasR->NFkB_inhibition Leads to ROS_reduction Reduced ROS MasR->ROS_reduction Decreases NOX/ Leads to Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation & Improved CBF NO->Vasodilation Anti_Inflammation Anti-Inflammatory Effects NFkB_inhibition->Anti_Inflammation Anti_Inflammation->Neuronal_Survival Vasodilation->Neuronal_Survival Antioxidant Antioxidant Effects ROS_reduction->Antioxidant Antioxidant->Neuronal_Survival

Caption: Ang-(1-7) binds to the Mas receptor, activating pro-survival and vasodilatory pathways.

Experimental Workflow for Evaluating Neuroprotective Agents

The following diagram outlines a typical experimental workflow for assessing the efficacy of a neuroprotective compound in a rodent model of ischemic stroke.

G Experimental Workflow for Neuroprotection Studies start Animal Acclimatization (e.g., Sprague-Dawley Rats) baseline Baseline Behavioral Testing (e.g., Neurological Score, MWM) start->baseline mcao Induce Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO) baseline->mcao treatment Administer Treatment (e.g., Ang-(1-7) vs. Vehicle) mcao->treatment post_testing Post-Stroke Assessment (24h, 72h, 7d) treatment->post_testing behavioral Behavioral & Neurological Scoring (mNSS, Forelimb Flexion) post_testing->behavioral histology Histological Analysis post_testing->histology analysis Data Analysis & Comparison behavioral->analysis infarct Infarct Volume Measurement (TTC Staining) histology->infarct infarct->analysis

Caption: A typical workflow for preclinical evaluation of neuroprotective compounds.

Experimental Protocols

Detailed and consistent methodologies are paramount for the reproducibility of experimental findings.

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the intraluminal suture method to induce focal cerebral ischemia.[9]

Materials:

  • 4-0 nylon monofilament with a heated, blunted tip.[9]

  • Anesthesia (e.g., isoflurane).

  • Surgical microscope, micro-scissors, forceps.

  • Laser Doppler flowmeter to monitor cerebral blood flow (CBF).

  • Heating pad to maintain body temperature at 37°C.[10]

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and secure it in a supine position. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[2]

  • Vessel Isolation: Carefully dissect the arteries from the surrounding tissue and vagus nerve.[2]

  • ECA Ligation: Distally ligate the ECA and its branches. Place a temporary ligature or microvascular clip on the CCA and ICA to prevent bleeding.[9]

  • Arteriotomy: Make a small incision in the ECA stump.[9]

  • Filament Insertion: Gently insert the prepared 4-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). This is typically 17-20 mm from the carotid bifurcation.[9] A successful occlusion is confirmed by a >60% reduction in CBF via laser Doppler flowmetry.[2]

  • Occlusion Period: Maintain the filament in place for the desired duration of ischemia (e.g., 90 minutes for transient MCAO).[10]

  • Reperfusion (for transient MCAO): Gently withdraw the filament to allow blood flow to resume. Suture the ECA stump.[9] For permanent MCAO, the filament is left in place.

  • Closure: Close the neck incision with sutures and allow the animal to recover on a heating pad.

Protocol 2: Neurological Deficit Scoring

This protocol assesses global neurological function post-stroke using a modified Bederson scale.[1]

Scoring System:

  • 0: No apparent neurological deficit. Animal shows normal motor function.

  • 1 (Mild): Forelimb flexion. When the rat is held by the tail, the forelimb contralateral to the injury is consistently flexed.[1]

  • 2 (Moderate): Decreased resistance to lateral push. The animal shows reduced resistance when pushed sideways towards the paretic side.

  • 3 (Severe): Unidirectional circling. The animal spontaneously circles toward the paretic side.[1]

Procedure:

  • The scoring should be performed by an investigator blinded to the treatment groups at specified time points (e.g., 24h, 72h) post-MCAO.

  • Forelimb Flexion Test: Suspend the rat by its tail approximately 1 meter above a surface and observe forelimb posture for 10 seconds.[1]

  • Lateral Push Test: Place the rat on a flat surface. Gently push the animal sideways to the left and right. Observe for resistance and postural support.

  • Circling Test: Place the animal in an open field and observe its spontaneous movement for at least one minute.

  • Assign a score based on the most severe deficit observed.

Protocol 3: Morris Water Maze (MWM)

This protocol assesses spatial learning and memory, which can be impaired by stroke.[11]

Materials:

  • A large circular pool (approx. 1.5-2.0 m diameter) filled with water made opaque with non-toxic white paint or milk powder.[12][13]

  • An escape platform (10-12 cm diameter) submerged 1-2 cm below the water surface.[11]

  • Various distal visual cues placed around the room.[13]

  • A video tracking system to record swim paths, latency, and time in quadrants.

Procedure:

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each rat.

    • For each trial, gently place the rat into the water facing the pool wall at one of four quasi-random start positions (N, S, E, W).[11]

    • Allow the rat to swim and find the hidden platform, with a maximum trial duration of 60-90 seconds.

    • If the rat fails to find the platform, gently guide it there.

    • Allow the rat to remain on the platform for 15-30 seconds.[12]

    • Record the escape latency (time to find the platform) for each trial. A decrease in latency over days indicates learning.

  • Probe Trial (24h after last acquisition trial):

    • Remove the escape platform from the pool.

    • Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.[13]

    • Record the swim path and the percentage of time spent in the target quadrant (where the platform was previously located). A preference for the target quadrant indicates spatial memory.[3]

References

Comparative analysis of Angiotensin (1-7) and AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Angiotensin (1-7) and its Nonpeptide Analogue, AVE 0991

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular, renal, and metabolic homeostasis. While the classical axis, comprising angiotensin II (Ang II), angiotensin-converting enzyme (ACE), and the Ang II type 1 receptor (AT1R), is known for its vasoconstrictive and proliferative effects, a counter-regulatory axis has gained significant attention for its protective actions.[1][2] This axis consists of ACE2, its product angiotensin-(1-7) (Ang-(1-7)), and the Mas receptor.[1][3] Ang-(1-7) exerts a range of beneficial effects, often opposing those of Ang II.[4][5] However, its therapeutic potential is limited by its peptide nature, which leads to poor oral bioavailability and rapid degradation.[5] This has spurred the development of nonpeptide mimics, such as AVE 0991, an orally active agonist of the Mas receptor.[3][5] This guide provides a comparative analysis of Ang-(1-7) and AVE 0991, focusing on their performance with supporting experimental data, detailed methodologies, and visual representations of their signaling pathways.

Mechanism of Action and Signaling Pathways

Both Ang-(1-7) and AVE 0991 exert their effects primarily through the activation of the G protein-coupled Mas receptor.[2][3][6] Activation of the Mas receptor triggers several downstream signaling cascades that mediate the pleiotropic effects of these compounds. A key pathway involves the stimulation of nitric oxide (NO) production.[2][4][7] This is achieved through the activation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS).[7][8][9] The resulting increase in NO contributes to vasodilation, improved endothelial function, and anti-thrombotic effects.[2][7]

Furthermore, the Ang-(1-7)/Mas axis can counteract the detrimental signaling induced by Ang II. For instance, it has been shown to inhibit Ang II-induced pathological remodeling in cardiomyocytes through a NO/cGMP-dependent pathway.[8] Additionally, Ang-(1-7) can inhibit the mitogen-activated protein kinase (MAPK) signaling pathways, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2), which are involved in cell proliferation and hypertrophy.[3][7]

While both compounds primarily act via the Mas receptor, some studies suggest potential interactions with other receptors. For instance, the effects of AVE 0991 on NO production have been shown to be partially inhibited by antagonists of the AT2 and bradykinin (B550075) B2 receptors, suggesting a more complex signaling crosstalk.[10][11]

cluster_ligands Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_effects Physiological Effects Ang-(1-7) Ang-(1-7) MasR Mas Receptor Ang-(1-7)->MasR AVE 0991 AVE 0991 AVE 0991->MasR PI3K_Akt PI3K/Akt Pathway MasR->PI3K_Akt MAPK_Inhibition MAPK Pathway Inhibition (e.g., ERK1/2) MasR->MAPK_Inhibition eNOS eNOS Activation PI3K_Akt->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation Cardioprotection Cardioprotection NO->Cardioprotection Anti_fibrotic Anti-fibrotic Actions MAPK_Inhibition->Anti_fibrotic MAPK_Inhibition->Cardioprotection Vasodilation->Cardioprotection Anti_inflammatory Anti-inflammatory Effects Anti_inflammatory->Cardioprotection Anti_fibrotic->Cardioprotection

Signaling pathway of Ang-(1-7) and AVE 0991.

Comparative Performance: Experimental Data

The following tables summarize the quantitative data from various studies comparing the effects of Angiotensin (1-7) and AVE 0991.

Cardiovascular Effects
ParameterModelAngiotensin (1-7)AVE 0991Reference
NO Release (Peak Concentration) Bovine Aortic Endothelial Cells270 ± 25 nmol/L295 ± 20 nmol/L[10][11]
Total NO Released Bovine Aortic Endothelial Cells~5 times lower than AVE 0991-[10]
Binding Affinity (IC50) Bovine Aortic Endothelial Cell Membranes220 ± 280 nmol/L21 ± 35 nmol/L[11][12]
Infarct Area Reduction Rat Myocardial Infarction Model-Significantly decreased (3.94 ± 1.04 mm² vs 6.98 ± 1.01 mm² in control)[4]
Systolic Tension Improvement Rat Myocardial Infarction Model-Significantly attenuated the decrease (9.23 ± 1.05 g vs 7.18 ± 0.66 g in infarction)[4]
Blood Pressure Diabetic Rats-Normalized[13]
Cardiac Contractility Diabetic Rats-Normalized[13]
Renal Effects
ParameterModelAngiotensin (1-7)AVE 0991Reference
Urinary Volume Water-loaded C57BL/6 Mice-Significant reduction (0.06 ± 0.03 mL/60 min vs 0.27 ± 0.05 in vehicle)[6][12]
Urinary Osmolality Water-loaded C57BL/6 Mice-Significant increase (1669 ± 231.0 mOsm/KgH₂O vs 681.1 ± 165.8 in vehicle)[12]
Urinary Protein Loss Adriamycin-induced Nephropathy (Mice)-Reduced[14]
Renal Function Adriamycin-induced Nephropathy (Mice)-Improved[14]
Serum Creatinine (B1669602) Congestive Heart Failure Rats (Chronic)Reduced to control levelsReduced to control levels[15]
Diuresis and Natriuresis Congestive Heart Failure Rats (Chronic)Significant increaseSignificant increase[15]
Metabolic Effects
ParameterModelAngiotensin (1-7)AVE 0991Reference
Glucose Tolerance Obese Zucker Rats-Significantly improved[16]
Insulin Signaling Skeletal Muscle of Obese Zucker RatsEnhances-[16]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Endothelial Cell Studies
  • Cell Culture: Bovine aortic endothelial cells (BAECs) are cultured in appropriate media until confluence.

  • NO and O₂⁻ Measurement: Simultaneous measurement of NO and O₂⁻ release from the surface of BAECs is performed using selective electrochemical nanosensors. Cells are stimulated with either Ang-(1-7) or AVE 0991 (typically 10 µmol/L).[10][11]

  • Receptor Binding Assay: Membranes from cultured BAECs are prepared. Competitive binding assays are performed using [¹²⁵I]-Ang-(1-7) as the radioligand and increasing concentrations of unlabeled Ang-(1-7) or AVE 0991 to determine their respective IC50 values.[11][12]

cluster_workflow In Vitro Endothelial Cell Experimental Workflow Start Start Culture_BAEC Culture Bovine Aortic Endothelial Cells (BAECs) Start->Culture_BAEC Stimulate Stimulate with Ang-(1-7) or AVE 0991 Culture_BAEC->Stimulate Prepare_Membranes Prepare BAEC Membranes Culture_BAEC->Prepare_Membranes Measure_NO Measure NO and O₂⁻ Release (Nanosensors) Stimulate->Measure_NO End End Measure_NO->End Binding_Assay Perform Competitive Binding Assay Prepare_Membranes->Binding_Assay Determine_IC50 Determine IC50 Values Binding_Assay->Determine_IC50 Determine_IC50->End

Workflow for in vitro endothelial cell experiments.
Animal Models of Cardiovascular Disease

  • Myocardial Infarction Model: Myocardial infarction is induced in rats by ligation of the left coronary artery. Animals are then treated with AVE 0991 or a vehicle. After a set period, cardiac function is assessed using techniques like the Langendorff isolated heart preparation. The infarcted area is quantified by histological staining (e.g., Gomori trichrome).[4]

  • Diabetes Model: Diabetes is induced in rats via a single injection of streptozotocin. Diabetic and non-diabetic animals are then fed chow containing AVE 0991 or a control chow. After several weeks, cardiac function is monitored using a Millar-tip catheter system, and metabolic parameters are assessed.[13]

Animal Models of Renal Disease
  • Water Diuresis Model: Conscious mice are water-loaded by intraperitoneal injection. Drugs (AVE 0991 or vehicle) are administered with the water load. Urine is collected over a defined period (e.g., 60 minutes) to measure volume and osmolality.[6][12]

  • Adriamycin-Induced Nephropathy: Mice are injected with adriamycin to induce renal injury. Treatment with AVE 0991 or a vehicle is initiated. Renal function is monitored by measuring parameters like serum creatinine and urinary protein excretion. Histological analysis of the kidneys is performed to assess tissue damage.[14]

Conclusion

Both Angiotensin (1-7) and its nonpeptide analogue, AVE 0991, demonstrate significant protective effects in the cardiovascular, renal, and metabolic systems, primarily through the activation of the Mas receptor. While Ang-(1-7) is the endogenous ligand, AVE 0991 offers the advantage of being orally active and resistant to degradation, making it a more viable therapeutic candidate.[5] Experimental data consistently show that AVE 0991 effectively mimics and, in some aspects such as total NO release and binding affinity, surpasses the actions of Ang-(1-7).[10][11][12] The development of Mas receptor agonists like AVE 0991 represents a promising strategy for the treatment of a variety of diseases characterized by overactivity of the classical renin-angiotensin system.[5][17] Further clinical investigation is warranted to translate these preclinical findings into effective therapies for patients.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Angiotensin (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of bioactive peptides like Angiotensin (1-7) are paramount for ensuring laboratory safety and environmental protection. Adherence to stringent disposal protocols mitigates risks of exposure and contamination. This guide provides an essential, step-by-step operational plan for the proper disposal of Angiotensin (1-7) and associated materials.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be aware of the hazards associated with Angiotensin (1-7). According to safety data sheets, Angiotensin (1-7) presents several risks that necessitate careful handling.[1] Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling.

Personal Protective Equipment (PPE): When handling Angiotensin (1-7), especially in its powdered form, the following PPE is recommended:

  • Protective gloves (e.g., nitrile)[2]

  • Safety glasses with side shields or goggles[2]

  • Lab coat[2]

  • In cases of potential aerosolization of the powdered form, a dust respirator or working within a certified chemical fume hood is advised.[2][3]

Hazard Profile of Angiotensin (1-7)

The following table summarizes the key hazard classifications for Angiotensin (1-7) as identified in its Safety Data Sheet.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Data sourced from Angiotensin (1-7) Acetate salt Safety Data Sheet.[1]

Step-by-Step Disposal Protocol

The disposal of Angiotensin (1-7) should be managed as chemical waste, in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.[2][4] Never pour Angiotensin (1-7) solutions down the drain or dispose of solid waste in regular trash.[4][5]

Step 1: Waste Segregation

Proper segregation of waste is the foundational step in safe disposal. All items that have come into contact with Angiotensin (1-7) must be separated from general laboratory waste.[3][4] This includes:

  • Unused or Expired Peptide: Both solid (lyophilized powder) and reconstituted solutions.

  • Contaminated Consumables: Pipette tips, tubes, vials, weighing papers, and well plates.

  • Contaminated PPE: Gloves, disposable lab coats, and bench paper.

Step 2: Containerization

Use designated, leak-proof, and clearly labeled hazardous waste containers.[3][4][5] The type of container should be appropriate for the form of the waste:

  • Solid Waste: Collect in a robust, sealable container. This includes unused powder, contaminated vials, and other solid consumables.[2][5]

  • Liquid Waste: Unused solutions should be collected in a dedicated, sealed chemical waste container.[2][5]

  • Sharps: Any needles or syringes used for reconstitution or administration must be disposed of in a designated sharps container.

Step 3: Labeling

Accurate and clear labeling of waste containers is mandatory. The label should include:

  • The words "Hazardous Waste."[3]

  • The full chemical name: "Angiotensin (1-7)".[3]

  • The primary hazards (e.g., "Harmful," "Irritant").

  • The date of accumulation.

Step 4: Storage

Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and ideally in a secondary containment tray to manage any potential spills.[3]

Step 5: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[2][4] The most common recommendation for final disposal is through an industrial combustion plant or incineration.[1][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Angiotensin (1-7) waste.

Angiotensin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_containment Containment & Labeling cluster_final Final Disposal A Angiotensin (1-7) Waste Generated B Solid Waste (Powder, Vials, PPE) A->B Solid materials C Liquid Waste (Solutions) A->C Liquid form D Sharps Waste (Needles, Syringes) A->D Sharps used E Sealable Solid Waste Container B->E F Leak-Proof Liquid Waste Container C->F G Sharps Container D->G H Label all containers: 'Hazardous Waste - Angiotensin (1-7)' E->H I Store in Designated Satellite Accumulation Area E->I F->H F->I G->H G->I J Contact EHS for Pickup I->J K Disposal via Licensed Hazardous Waste Contractor (e.g., Incineration) J->K

Caption: Workflow for the proper disposal of Angiotensin (1-7) waste.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[1] For non-emergency personnel, move to a safe area.[1]

  • Wear Appropriate PPE: Emergency responders should wear appropriate PPE, including respiratory protection if dust is present.[1]

  • Containment: Prevent the spill from entering drains or waterways.[1]

  • Clean-up:

    • Solid Spills: Gently sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[6]

    • Liquid Spills: Absorb the spill with inert material and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of Angiotensin (1-7), fostering a secure research environment.

References

Personal protective equipment for handling Angiotensin (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Angiotensin (1-7). The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.

Hazard Identification and Personal Protective Equipment (PPE)

Angiotensin (1-7) is a peptide that requires careful handling due to its potential physiological effects and irritant properties. Safety Data Sheets (SDS) indicate that Angiotensin (1-7) may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, adherence to strict safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Recommended Personal Protective Equipment

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling Angiotensin (1-7) in both solid (lyophilized powder) and solution forms.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves are recommended for handling Angiotensin (1-7) and common solvents like dilute acetic acid and Dimethyl Sulfoxide (DMSO). For prolonged contact or when using DMSO, consider double-gloving or using thicker (15 mil) butyl rubber or fluoroelastomer gloves.Nitrile gloves offer good resistance to a range of chemicals. However, DMSO can degrade nitrile gloves with prolonged exposure. Always inspect gloves for integrity before use.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes of solutions or contact with airborne powder.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be worn when handling the lyophilized powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. Use is also recommended if experiencing any respiratory irritation.Minimizes the risk of inhaling the peptide, which may cause respiratory irritation.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of Angiotensin (1-7) and ensuring a safe laboratory environment.

Handling Procedures
  • Engineering Controls : Whenever possible, handle the lyophilized powder form of Angiotensin (1-7) in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure. Ensure adequate general laboratory ventilation.

  • Aseptic Technique : Use sterile techniques when preparing solutions to prevent microbial contamination.

  • Avoid Dust Formation : When working with the powdered form, handle it gently to avoid creating dust.

  • Solution Preparation : When dissolving the peptide, add the solvent slowly and cap the vial securely before mixing. Sonication may be used to aid dissolution.

  • General Hygiene : Wash hands thoroughly after handling Angiotensin (1-7), even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Protocols

The stability of Angiotensin (1-7) is dependent on its form (lyophilized or in solution) and storage conditions.

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -20°CUp to 3 yearsStore in a tightly sealed container in a desiccator to protect from moisture. Allow the vial to warm to room temperature before opening to prevent condensation.
In Solution -80°CUp to 1 yearFor long-term storage, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Use sterile buffers (pH 5-6) for reconstitution.
-20°CUp to 1 monthSuitable for shorter-term storage. Avoid repeated freeze-thaw cycles.
2-8°C2-4 weeksFor solutions that will be used within a short period.

Disposal Plan

All waste contaminated with Angiotensin (1-7) must be treated as hazardous chemical waste and disposed of according to institutional and local regulations. Never dispose of untreated peptide waste down the drain.

Waste Segregation

Properly segregate waste into the following categories at the point of generation:

  • Solid Waste : Includes contaminated gloves, pipette tips, vials, and absorbent paper.

  • Liquid Waste : Includes unused or expired Angiotensin (1-7) solutions and contaminated buffers.

  • Sharps Waste : Includes needles, syringes, and other contaminated items that can puncture the skin.

Step-by-Step Disposal Protocol
  • Collection :

    • Solid Waste : Collect in a dedicated, clearly labeled, leak-proof hazardous waste container.

    • Liquid Waste : Collect in a dedicated, clearly labeled, leak-proof, and chemically resistant container.

    • Sharps Waste : Dispose of immediately in a designated, puncture-resistant sharps container.

  • Chemical Inactivation of Liquid Waste : Before collection for final disposal, liquid waste containing Angiotensin (1-7) should be chemically inactivated. Perform this procedure in a chemical fume hood while wearing appropriate PPE.

    • Method A: Bleach Inactivation

      • Prepare a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite).

      • Slowly add the liquid peptide waste to the bleach solution at a 1:10 ratio (waste to bleach).

      • Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation.

      • After inactivation, collect the solution in a labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) department.

    • Method B: Strong Acid/Base Inactivation

      • Slowly add the liquid peptide waste to a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).

      • Allow the mixture to react for at least 30 minutes.

      • Neutralize the solution.

      • Collect the neutralized solution in a labeled hazardous waste container for disposal.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Angiotensin (1-7)," and an indication of the hazards.

  • Storage and Final Disposal : Store sealed hazardous waste containers in a designated satellite accumulation area. Contact your institution's EHS department for pickup and final disposal, which will likely involve incineration.

Experimental Workflow and Logical Relationships

To provide a clear visual guide, the following diagrams illustrate the key processes for handling and disposing of Angiotensin (1-7).

G cluster_prep Preparation and Handling cluster_disposal Waste Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Powder Weigh Powder Prepare Workspace->Weigh Powder Reconstitute Solution Reconstitute Solution Weigh Powder->Reconstitute Solution Experimental Use Experimental Use Reconstitute Solution->Experimental Use Segregate Waste Segregate Waste Experimental Use->Segregate Waste Solid Waste Solid Waste Segregate Waste->Solid Waste Liquid Waste Liquid Waste Segregate Waste->Liquid Waste Sharps Waste Sharps Waste Segregate Waste->Sharps Waste Collect for Pickup Collect for Pickup Solid Waste->Collect for Pickup Chemical Inactivation Chemical Inactivation Liquid Waste->Chemical Inactivation Sharps Waste->Collect for Pickup Chemical Inactivation->Collect for Pickup

Caption: A high-level workflow for the safe handling and disposal of Angiotensin (1-7).

G cluster_ppe Personal Protective Equipment cluster_handling Handling Protocol cluster_disposal Disposal Protocol Nitrile Gloves Nitrile Gloves Safety Glasses Safety Glasses Lab Coat Lab Coat Respirator (for powder) Respirator (for powder) Use Fume Hood Use Fume Hood Avoid Dust Avoid Dust Aseptic Technique Aseptic Technique Segregate Waste Segregate Waste Chemical Inactivation Chemical Inactivation Segregate Waste->Chemical Inactivation Hazardous Waste Pickup Hazardous Waste Pickup Chemical Inactivation->Hazardous Waste Pickup Safe Handling Safe Handling Safe Handling->Nitrile Gloves Safe Handling->Safety Glasses Safe Handling->Lab Coat Safe Handling->Respirator (for powder) Safe Handling->Use Fume Hood Safe Handling->Avoid Dust Safe Handling->Aseptic Technique Safe Handling->Segregate Waste

Caption: Logical relationships for ensuring safety when working with Angiotensin (1-7).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Angiotensin (1-7)
Reactant of Route 2
Reactant of Route 2
Angiotensin (1-7)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.